DOTA-Thiol
Beschreibung
Eigenschaften
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-oxo-2-(2-sulfanylethylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N5O7S/c24-15(19-1-10-31)11-20-2-4-21(12-16(25)26)6-8-23(14-18(29)30)9-7-22(5-3-20)13-17(27)28/h31H,1-14H2,(H,19,24)(H,25,26)(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZAFKACIMRLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCS)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463215 | |
| Record name | 2,2',2''-(10-{2-Oxo-2-[(2-sulfanylethyl)amino]ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865470-67-3 | |
| Record name | 2,2',2''-(10-{2-Oxo-2-[(2-sulfanylethyl)amino]ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
DOTA-Thiol: A Comprehensive Technical Guide for Drug Development Professionals
An in-depth exploration of the bifunctional chelator DOTA-Thiol, covering its chemical structure, synthesis, and applications in the development of targeted radiopharmaceuticals.
Introduction
This compound, a bifunctional chelator, is a macrocyclic DOTA derivative designed for applications in tumor pretargeting and the development of radiopharmaceuticals.[1][2] Its structure incorporates the robust DOTA cage for stable chelation of various radionuclides and a reactive thiol group that allows for site-specific conjugation to biomolecules such as peptides and antibodies.[1][2] This guide provides a detailed overview of this compound's chemical properties, a plausible synthetic pathway, and key experimental protocols for its use in drug development.
Chemical Structure and Properties
This compound, systematically named 2,2',2''-(10-(2-((2-mercaptoethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, possesses a unique architecture that combines the powerful chelating ability of the DOTA macrocycle with the versatile reactivity of a thiol functional group. The core of the molecule is the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) cage, renowned for its high thermodynamic stability and kinetic inertness when complexed with a variety of metal ions, including medically relevant radionuclides like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).
Attached to one of the acetate (B1210297) arms of the DOTA macrocycle is a 2-mercaptoethylamino-2-oxoethyl linker. This linker terminates in a sulfhydryl (-SH) group, which is a potent nucleophile. This thiol group provides a reactive handle for covalent attachment to biomolecules through various conjugation strategies, most notably via reaction with maleimide-functionalized molecules to form a stable thioether bond.
The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2,2',2''-(10-(2-((2-mercaptoethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | [3] |
| Molecular Formula | C₁₈H₃₃N₅O₇S | [3][4] |
| Molecular Weight | 463.55 g/mol | [3][4] |
| CAS Number | 865470-67-3 | [3] |
| SMILES | O=C(NCCS)CN1CCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(O)=O)CC1 | [4] |
| Purity | >96% (as commercially available) | [4] |
Synthesis of this compound
A representative synthetic workflow is depicted below:
Caption: A plausible synthetic workflow for this compound.
Experimental Protocols
The utility of this compound in drug development lies in its ability to be conjugated to targeting biomolecules and subsequently radiolabeled. Below are detailed, representative protocols for these key experimental procedures.
Conjugation of this compound to a Maleimide-Functionalized Peptide
This protocol describes the conjugation of this compound to a peptide containing a maleimide (B117702) group, a common strategy for site-specific modification.
Materials:
-
This compound
-
Maleimide-functionalized peptide
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reduction of peptide disulfides)
Procedure:
-
Prepare Solutions:
-
Dissolve the maleimide-functionalized peptide in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in DMSO to create a 10-20 mM stock solution.
-
-
(Optional) Peptide Reduction: If the peptide contains disulfide bonds that need to be reduced to generate a free thiol for other purposes, or if the maleimide is to be reacted with a reduced cysteine on the peptide, treat the peptide solution with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the peptide solution. The final DMSO concentration should be kept below 10% (v/v) to avoid peptide precipitation.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the DOTA-peptide conjugate from unreacted this compound and other small molecules using a desalting SEC column equilibrated with an appropriate buffer (e.g., PBS or ammonium (B1175870) acetate).
-
Collect fractions and analyze by HPLC and mass spectrometry to confirm conjugation and purity.
-
Radiolabeling of DOTA-Peptide Conjugate with Gallium-68
This protocol outlines the radiolabeling of a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga), a common positron-emitting radionuclide for PET imaging.
Materials:
-
DOTA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for elution
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile water for injection
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.
-
Reaction Setup:
-
In a sterile reaction vial, add 20-50 µg of the DOTA-peptide conjugate dissolved in sterile water.
-
Add sodium acetate buffer to adjust the pH of the reaction mixture to 4.0-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
-
Labeling Reaction:
-
Incubate the reaction vial at 90-95°C for 5-10 minutes.
-
-
Quality Control:
-
After cooling to room temperature, determine the radiochemical purity of the ⁶⁸Ga-DOTA-peptide by radio-TLC or radio-HPLC. A radiochemical purity of >95% is typically required for in vivo applications.
-
-
Purification (if necessary): If the radiochemical purity is below the required threshold, the product can be purified using a C18 Sep-Pak cartridge.
Signaling Pathways and Logical Relationships
The application of this compound in targeted radionuclide therapy involves a series of logical steps from conjugation to cellular interaction.
Caption: Logical workflow of targeted radionuclide therapy using a this compound based conjugate.
Quantitative Data
The performance of DOTA-based radiopharmaceuticals is critically dependent on factors such as conjugation efficiency, radiolabeling yield, and the stability of the final product. The following tables summarize representative quantitative data found in the literature for DOTA-derivatives.
Table 1: Radiolabeling Yields of DOTA-Maleimide Conjugates with ⁶⁸Ga
| Biomolecule | Radiolabeling Yield (%) | Reference(s) |
| Bovine Serum Albumin (BSA) | 20 | [5] |
| Folic Acid (FA) | 85 | [5] |
| Cyclic RGD Peptide | 90 | [5] |
Table 2: In Vitro Stability of Radiolabeled DOTA-Conjugates
| Conjugate | Condition | Stability after 24h (%) | Reference(s) |
| ⁸⁹Zr-DFO-PODS-huA33 | Human Serum | >95 | [6] |
| ⁸⁹Zr-DFO-mal-huA33 | Human Serum | ~75 | [6] |
| ¹⁷⁷Lu-MCP-AuNP | Human Plasma | >90 | [7] |
Conclusion
This compound is a valuable bifunctional chelator for the development of targeted radiopharmaceuticals. Its robust DOTA core ensures stable radionuclide chelation, while the terminal thiol group allows for versatile and site-specific conjugation to a wide range of biomolecules. The experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to utilize this compound in the creation of novel diagnostic and therapeutic agents for oncology and other disease areas. Further research into optimizing conjugation and radiolabeling conditions will continue to enhance the utility of this important molecule in advancing nuclear medicine.
References
- 1. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Bioconjugation: A Technical Guide to the DOTA-Thiol Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules is a pivotal technique in the advancement of targeted therapeutics and diagnostics. Among the arsenal (B13267) of bioconjugation strategies, the reaction between a thiol group and a maleimide-functionalized chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), represents a cornerstone for its high selectivity and efficiency under mild conditions. This in-depth technical guide elucidates the core mechanism of DOTA-thiol bioconjugation, provides detailed experimental protocols, presents quantitative data for practical application, and visualizes the intricate workflows and pathways involved.
The Core Chemistry: A Thiol-Maleimide Michael Addition
The fundamental principle governing this compound bioconjugation is the Michael addition reaction. In this process, a thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide, acts as a nucleophile. It attacks one of the electron-deficient carbon atoms of the carbon-carbon double bond in the maleimide (B117702) ring of a DOTA-maleimide derivative. This reaction results in the formation of a stable, covalent thioether bond, effectively linking the DOTA chelator to the biomolecule.[1][2]
This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring specific modification of cysteine residues.[3]
Quantitative Data Summary
The efficiency and outcome of this compound bioconjugation are influenced by several factors. The following tables summarize key quantitative data derived from various studies.
Table 1: Influence of Reactant Molar Ratio on DOTA Conjugation
| Chelator | Biomolecule | Molar Ratio (Chelator:Biomolecule) | Average Chelators per Biomolecule (DAR) | Reference |
| p-SCN-Bn-DOTA | Rituximab (BioSim) | 10:1 | 1-1.5 | [4] |
| p-SCN-Bn-DOTA | Rituximab (BioSim) | 50:1 | 4.25 ± 1.04 | [4] |
| p-SCN-Bn-NOTA | sdAb A1-His | 20:1 | 0.4 | [5] |
| p-SCN-Bn-DOTA | sdAb A1-His | 20:1 | 0.4 | [5] |
| p-SCN-Bn-NOTA | sdAb A1-His | 50:1 | 0.7 | [5] |
| p-SCN-Bn-DOTA | sdAb A1-His | 50:1 | 1.1 | [5] |
Table 2: Stability of Maleimide-Thiol Conjugates
| Conjugate Type | Condition | Half-life (t1/2) | Observation | Reference |
| N-alkyl maleimide MMAE | Mouse Serum (37°C) | - | Loss of potency | [6] |
| N-phenyl maleimide MMAE | Mouse Serum (37°C) | > 1 week | Retained potency | [6] |
| Maleamic methyl ester-based ADC | Albumin solution (37°C) | - | ~3.8% payload shedding after 14 days | [7] |
| Conventional maleimide-based ADC | NAC solution | - | Significant payload loss | [7] |
Experimental Protocols
This section provides detailed methodologies for the key steps in this compound bioconjugation.
Antibody Reduction (Exposing Thiol Groups)
For antibodies, the cysteine residues involved in interchain disulfide bonds are the primary targets for conjugation. These bonds must first be reduced to free the thiol groups.
Materials:
-
Antibody solution (1-10 mg/mL in a degassed, thiol-free buffer, e.g., PBS, Tris, or HEPES at pH 7.0-7.5)[8]
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water, freshly prepared)[1]
-
Inert gas (Nitrogen or Argon)
Protocol:
-
Prepare the antibody solution to the desired concentration in the reaction buffer.
-
Add a 10- to 100-fold molar excess of TCEP solution to the antibody solution.[8]
-
Flush the reaction vial with an inert gas to prevent re-oxidation of the thiols.[9]
-
Incubate the mixture for 20-30 minutes at room temperature.[8]
-
If not proceeding immediately to conjugation, the excess TCEP should be removed via a desalting column or spin filtration.[]
DOTA-Maleimide Conjugation
Materials:
-
Reduced antibody solution from the previous step.
-
DOTA-maleimide derivative (e.g., DOTA-PEG-Maleimide) dissolved in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 1-10 mg/mL.[11]
-
Reaction buffer (as used in the reduction step).
Protocol:
-
To the reduced antibody solution, add the DOTA-maleimide stock solution to achieve the desired molar excess (typically 10-20 fold).[8]
-
Gently mix the reaction solution.
-
Flush the vial with inert gas, seal it, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C with gentle rocking.[8][9]
Purification of the DOTA-Antibody Conjugate
Purification is crucial to remove unreacted DOTA-maleimide and other small molecules.
Materials:
-
Conjugation reaction mixture.
-
Size exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or a centrifugal concentrator with an appropriate molecular weight cutoff (MWCO).[9]
-
Elution buffer (e.g., PBS).
Protocol (using SEC):
-
Equilibrate the SEC column with the elution buffer according to the manufacturer's instructions.
-
Carefully load the conjugation reaction mixture onto the column.
-
Elute the DOTA-antibody conjugate with the elution buffer. The conjugate will elute in the void volume, while smaller molecules will be retained.
-
Collect the fractions containing the purified conjugate. The protein-containing fractions can be identified by measuring absorbance at 280 nm.
Characterization of the Conjugate
3.4.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an antibody-drug conjugate. It can be determined using UV-Vis spectrophotometry, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[12][]
Protocol (using UV-Vis):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the DOTA-maleimide derivative if it has a chromophore (A_max).
-
Calculate the concentration of the antibody and the DOTA moiety using the Beer-Lambert law and their respective extinction coefficients.[]
-
The DAR is the molar ratio of the DOTA moiety to the antibody.
Protocol (using Mass Spectrometry):
-
Analyze the intact or reduced (light and heavy chain) conjugate by LC-MS.
-
Deconvolute the mass spectra to determine the masses of the unconjugated antibody and the antibody conjugated with different numbers of DOTA molecules.
-
The DAR is calculated as the weighted average of the different drug-loaded species.[12]
3.4.2. Stability Assessment
Protocol:
-
Incubate the purified DOTA-antibody conjugate in a relevant biological medium (e.g., human serum) at 37°C.[6]
-
At various time points, take aliquots of the mixture.
-
Analyze the aliquots by a suitable method (e.g., HPLC, ELISA) to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and half-life.
Visualizing the Workflow and Key Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the stability challenges associated with maleimide-thiol conjugates.
Conclusion
The this compound bioconjugation method, centered around the maleimide-thiol Michael addition, remains a powerful and widely utilized technique in the development of targeted radiopharmaceuticals. Its high selectivity and efficiency make it an invaluable tool for researchers. However, a thorough understanding of the reaction mechanism, critical parameters, potential instability of the resulting conjugate, and appropriate characterization methods is paramount for the successful development of safe and effective bioconjugates. As the field evolves, novel thiol-reactive chemistries offering enhanced stability are emerging, providing exciting new avenues for the next generation of targeted therapies and diagnostics.
References
- 1. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. broadpharm.com [broadpharm.com]
- 11. www-pub.iaea.org [www-pub.iaea.org]
- 12. agilent.com [agilent.com]
An In-depth Technical Guide on the Core Properties of DOTA-Thiol Chelators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DOTA-Thiol chelator system represents a cornerstone in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. This guide provides a comprehensive overview of the fundamental properties of DOTA-based chelators functionalized for conjugation to thiol-containing biomolecules. Key aspects covered include the principles of thiol-reactive conjugation, detailed experimental protocols for bioconjugation and radiolabeling with common medical radionuclides such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), and a summary of the stability and in vivo performance of the resulting radioimmunoconjugates. This document is intended to serve as a technical resource for researchers and professionals in the field of nuclear medicine and drug development, facilitating the advancement of novel targeted radiopharmaceuticals.
Introduction to this compound Chelators
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly versatile and widely used macrocyclic chelator in nuclear medicine.[1] Its robust coordination chemistry allows for the stable complexation of a variety of trivalent radiometals, including ⁶⁸Ga for Positron Emission Tomography (PET) imaging and therapeutic radionuclides like ¹⁷⁷Lu and ⁹⁰Y.[2][3][4] The "this compound" concept refers to bifunctional DOTA derivatives that incorporate a thiol-reactive functional group, enabling site-specific conjugation to sulfhydryl (-SH) groups on biomolecules such as peptides and antibodies.[5]
The most prevalent thiol-reactive moiety is the maleimide (B117702) group, which reacts with thiols under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[6][7] This specific reactivity allows for the controlled attachment of the DOTA chelator to cysteine residues or engineered thiols on a biomolecule, preserving the biological activity of the targeting vector.[5]
Thiol-Reactive Conjugation Chemistry
The primary mechanism for this compound conjugation is the Michael addition reaction between the maleimide group on the DOTA derivative and a sulfhydryl group on the biomolecule.[6] However, a critical consideration is the potential for in vivo instability of the resulting succinimidyl thioether linkage, which can undergo a retro-Michael reaction.[2][8] This can lead to the release of the radiolabeled chelator from the targeting molecule, potentially causing off-target radiation exposure.[8] To address this, more stable thiol-reactive linkers, such as phenyloxadiazolyl methyl sulfones (PODS), have been developed.[9][10]
Quantitative Data Summary
Stability Constants of DOTA Complexes
The thermodynamic stability of the radiometal-DOTA complex is crucial for preventing the release of the radionuclide in vivo. The stability constant (log K) is a measure of this stability.
| Radionuclide | log K with DOTA | Reference(s) |
| Gallium-68 (⁶⁸Ga) | 26.05 | [11] |
| Lutetium-177 (¹⁷⁷Lu) | ~24 | [8] |
| Yttrium-90 (⁹⁰Y) | 24.3 | [12] |
Radiolabeling and Stability of this compound Conjugates
The following tables summarize key quantitative data for the radiolabeling and stability of representative this compound conjugated biomolecules.
Table 2a: ⁶⁸Ga-DOTA-Peptide (RGD) Radiolabeling and Stability
| Parameter | Value | Conditions | Reference(s) |
| Radiochemical Yield | >95% | 2.5 µM precursor, 90°C, 5 min | [13] |
| Specific Activity | 8.7 ± 1.1 GBq/µmol | Generator-produced ⁶⁸Ga | [1] |
| In Vitro Serum Stability | >90% | 4 hours post-preparation | [14] |
Table 2b: ¹⁷⁷Lu-DOTA-Antibody (Trastuzumab) Radiolabeling and Stability
| Parameter | Value | Conditions | Reference(s) |
| Radiochemical Yield | >95% | 30 min incubation | [15] |
| Specific Activity | 37.7 ± 10.1 mCi/mg | - | [16] |
| In Vitro Serum Stability | Stable for at least 48 hours | 37°C in human plasma | [17] |
| In Vivo Stability | Effective half-life of 106.25 ± 22.14 hours | In breast cancer patients | [10] |
Biodistribution Data
Biodistribution studies are essential for evaluating the tumor-targeting efficacy and off-target accumulation of radiopharmaceuticals. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 3a: Biodistribution of ⁶⁸Ga-DOTA-RGD in Tumor-Bearing Mice (1 hour post-injection)
| Organ | %ID/g (Mean ± SD) | Reference(s) |
| Blood | 0.22 ± 0.06 | [18] |
| Liver | 0.32 ± 0.04 | [18] |
| Kidneys | 1.48 ± 0.21 | [18] |
| Tumor (αvβ3-positive) | 2.9 ± 0.3 | [18] |
| Muscle | 0.11 ± 0.02 | [18] |
Table 3b: Biodistribution of ¹⁷⁷Lu-DOTA-Trastuzumab in Tumor-Bearing Mice
| Organ | %ID/g (Time point) | Reference(s) |
| Blood | 13.72 ± 0.79 (48 h) | [16] |
| Liver | 7.80 ± 2.52 (24 h) | [16] |
| Spleen | 5.0 ± 1.7 (ex vivo) | [10] |
| Tumor (HER2-positive) | 24.70 ± 10.29 (96 h) | [16] |
Experimental Protocols
Synthesis of DOTA-Maleimide
While several DOTA-maleimide derivatives are commercially available, a general synthetic approach involves the coupling of a DOTA derivative with a maleimide-containing linker. For example, DOTA can be coupled to L-cysteine, followed by reaction with a homobifunctional maleimide reagent.[5] A more direct approach involves the solid-phase synthesis of DOTA directly onto a peptide, followed by functionalization.[19]
Conjugation of DOTA-Maleimide to a Thiolated Biomolecule (General Protocol)
This protocol is a generalized procedure for conjugating a maleimide-activated DOTA chelator to a protein or peptide containing free sulfhydryl groups.
-
Reduction of Disulfides (if necessary):
-
Dissolve the biomolecule (1-10 mg/mL) in a degassed buffer (e.g., PBS, HEPES, pH 7.0-7.5).[20]
-
Add a 10-100 fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).[20]
-
Incubate at room temperature for 20-30 minutes.[20]
-
If using DTT (dithiothreitol), remove excess DTT by size-exclusion chromatography or dialysis prior to conjugation.[20]
-
-
Conjugation Reaction:
-
Prepare a stock solution of DOTA-maleimide (e.g., 10 mM in DMSO).[20]
-
Add the DOTA-maleimide solution to the reduced biomolecule solution at a molar ratio typically between 10:1 and 20:1 (chelator:biomolecule). This ratio may need to be optimized.[20]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.[21]
-
-
Purification:
-
Remove unreacted DOTA-maleimide and other small molecules by size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis.[22]
-
The purified DOTA-biomolecule conjugate can be characterized by mass spectrometry to determine the number of DOTA molecules conjugated per biomolecule.
-
Radiolabeling of DOTA-Biomolecule Conjugate with ⁶⁸Ga (General Protocol)
This protocol outlines a typical procedure for radiolabeling a DOTA-conjugated peptide with ⁶⁸Ga.
-
Preparation:
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl. The eluate may be further purified and concentrated using a cation-exchange cartridge.[23]
-
In a reaction vial, add the DOTA-peptide conjugate (typically 5-20 µg) dissolved in water.[24]
-
Add a suitable buffer, such as 1 M sodium acetate, to adjust the pH to 3.5-4.5.[11][23]
-
-
Radiolabeling Reaction:
-
Quality Control:
Radiolabeling of DOTA-Biomolecule Conjugate with ¹⁷⁷Lu (General Protocol)
This protocol provides a general method for radiolabeling a DOTA-conjugated antibody with ¹⁷⁷Lu.
-
Preparation:
-
In a sterile reaction vial, add the DOTA-antibody conjugate (e.g., 0.5 mg).[15]
-
Add a suitable buffer, such as 0.2 M HEPES or 0.5 M ammonium (B1175870) acetate, to maintain a pH of approximately 5.0-5.6.[22][25]
-
Add a sterile solution of ¹⁷⁷LuCl₃.[22]
-
-
Radiolabeling Reaction:
-
Purification and Quality Control:
-
Purify the ¹⁷⁷Lu-DOTA-antibody from unchelated ¹⁷⁷Lu using size-exclusion chromatography (e.g., PD-10 column).[22]
-
Determine the radiochemical purity using radio-iTLC or radio-HPLC. An RCP of >95% is generally required.[22]
-
Assess the in vitro stability of the final product in human serum at 37°C for several days.[17]
-
Applications and Future Perspectives
This compound chelators are integral to the development of a wide range of targeted radiopharmaceuticals. The ability to conjugate these chelators to various biomolecules, including peptides, antibodies, and their fragments, has enabled the creation of highly specific probes for imaging and therapy of various cancers.
Future research in this field will likely focus on the development of novel thiol-reactive groups with enhanced in vivo stability to overcome the limitations of maleimide chemistry. Additionally, the optimization of radiolabeling procedures for sensitive biomolecules and the exploration of new theranostic radionuclide pairs will continue to drive innovation in personalized medicine. The robust and versatile nature of the this compound platform ensures its continued importance in advancing the field of nuclear medicine.
References
- 1. 68Ga-DOTA-RGD peptide: biodistribution and binding into atherosclerotic plaques in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of single vial kits for preparation of (68)Ga-labelled peptides for PET imaging of neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Maleimidocysteineamido-DOTA derivatives: new reagents for radiometal chelate conjugation to antibody sulfhydryl groups undergo pH-dependent cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unife.it [iris.unife.it]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formulation and clinical translation of [177Lu]Lu-trastuzumab for radioimmunotheranostics of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 68Ga-Based Radiopharmaceuticals: Production and Application Relationship | MDPI [mdpi.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Core Concepts: Understanding DOTA-Thiol Chemistry
An In-depth Technical Guide to DOTA-Thiol Chemistry for Radiolabeling
For researchers, scientists, and drug development professionals, the precise attachment of radiometals to targeting biomolecules is a cornerstone of creating effective radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The this compound conjugation strategy represents a robust and widely adopted method for achieving site-specific radiolabeling of peptides, antibodies, and other vectors. This guide provides a foundational understanding of this compound chemistry, detailed experimental protocols for beginners, and a summary of key performance data.
At its core, the this compound methodology involves two key components:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to form exceptionally stable complexes with a wide range of trivalent radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[1][2] This high stability is critical to prevent the release of the radionuclide in vivo, which would lead to off-target toxicity.[1][3]
-
Thiol Group (-SH): The thiol group, typically found in the amino acid cysteine, provides a reactive handle for highly specific "click" chemistry reactions. By engineering a cysteine residue into a peptide or reducing native disulfide bonds in an antibody, a specific conjugation site can be created.[4]
A bifunctional DOTA derivative, one that has the DOTA cage on one end and a thiol-reactive group (like a maleimide) on the other, serves as the linker. This allows for the covalent attachment of the DOTA chelator to the biomolecule of interest.[4][5]
The primary advantage of this site-specific conjugation is the production of a homogeneous product, where the chelator is attached at a defined location on the biomolecule. This is in contrast to less specific methods (e.g., targeting lysine (B10760008) residues), which can result in a heterogeneous mixture of products with variable biological properties.
Experimental Design: Conjugation and Radiolabeling Workflows
There are two primary strategies for synthesizing a this compound radiolabeled biomolecule. The choice often depends on the sensitivity of the biomolecule to the conditions required for radiolabeling (e.g., heat).
Strategy 1: Pre-labeling Conjugation
This approach involves first radiolabeling the DOTA-maleimide chelator with the desired radionuclide, followed by conjugation to the thiol-containing biomolecule under milder conditions. This is particularly useful for biomolecules that may be damaged by the harsher conditions (e.g., high heat) often required for efficient radiolabeling.[5]
Strategy 2: Post-labeling Conjugation
The more traditional approach involves first conjugating the DOTA-maleimide to the biomolecule. The resulting DOTA-biomolecule conjugate is then purified and subsequently radiolabeled. This method is suitable for biomolecules that are stable under the required radiolabeling conditions.
Detailed Experimental Protocols
The following protocols provide a starting point for beginners. Optimization may be required based on the specific biomolecule and radionuclide used.
Protocol 1: Reduction of Antibody and Conjugation with DOTA-Maleimide
This protocol describes the initial step of the post-labeling strategy for an antibody like Trastuzumab.
-
Antibody Preparation: In a low protein binding microcentrifuge tube, dilute the stock antibody solution (e.g., to 1 mg) with phosphate-buffered saline (PBS, pH 7.4).[4]
-
Reduction of Disulfide Bonds: Add a 10-fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) from a freshly prepared 10 mM stock solution in water. Incubate for a defined period (e.g., 60 minutes) at 37°C to reduce the interchain disulfide bonds and expose the free thiol groups.
-
Conjugation: Prepare a solution of the thiol-reactive DOTA derivative (e.g., DOTA-maleimide) in a suitable solvent like DMSO. Add a 10-fold molar excess of the DOTA derivative to the reduced antibody solution.[4]
-
Incubation: Gently mix and incubate the reaction mixture for 1-2 hours at room temperature or 37°C.
-
Purification: Remove unreacted DOTA-maleimide and TCEP by purifying the DOTA-antibody conjugate. This is typically done using size exclusion chromatography (e.g., a PD-10 desalting column) or reverse-phase HPLC.[4]
Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol is for labeling a DOTA-conjugated peptide or antibody.
-
Generator Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions. Often, the initial fraction of the eluate with the highest radioactivity is used.[6][7]
-
Post-processing (Optional but Recommended): To concentrate the ⁶⁸Ga and remove metallic impurities, the eluate can be passed through a cation exchange cartridge. The ⁶⁸Ga is then eluted from the cartridge using an acidified 5 M NaCl solution.[7][8]
-
Reaction Setup: In a sterile reaction vial, add the DOTA-conjugated biomolecule (typically 10-50 µg). Add a suitable buffer, such as sodium acetate (B1210297) (0.1 M to 2.5 M), to bring the final reaction pH to between 3.5 and 5.5.[5][9]
-
Labeling Reaction: Add the ⁶⁸GaCl₃ solution to the vial. Vortex gently and incubate the mixture at 95°C for 10-15 minutes.[5][9]
-
Purification/Quenching: After incubation, cool the reaction vial to room temperature. The reaction can be quenched by adding a solution of DTPA. For clinical use, the final product is typically purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and hydrophilic impurities.[10]
-
Final Formulation: Elute the purified radiopharmaceutical from the C18 cartridge with an ethanol/water mixture, and then formulate in saline or PBS for injection.
Protocol 3: Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
This protocol outlines the typical procedure for labeling with the therapeutic radionuclide ¹⁷⁷Lu.
-
Reaction Setup: In a sterile, conical vial, combine the DOTA-conjugated biomolecule (e.g., 30 µg of PSMA-ALB-56) with a suitable buffer, such as 0.1 M sodium acetate.[11]
-
Add Antioxidant: To prevent radiolysis (damage to the molecule from the radiation), add an antioxidant such as L-methionine or gentisic acid.[11][12]
-
Add Radionuclide: Add the required activity of ¹⁷⁷LuCl₃ (in 0.04 M HCl) to the reaction mixture. Ensure the final pH is between 4.0 and 5.5.
-
Labeling Reaction: Incubate the reaction mixture at 90-95°C for 15-30 minutes.[11][13]
-
Quality Control: After cooling, perform quality control to determine the radiochemical purity. For many ¹⁷⁷Lu-DOTA preparations with high efficiency, further purification may not be necessary.[11]
Protocol 4: Quality Control
It is essential to assess the purity of the final product before in vitro or in vivo use.
-
Radio-TLC (Thin-Layer Chromatography): This is a rapid method to separate the radiolabeled conjugate from free, unchelated radionuclide. A small spot of the reaction mixture is placed on an iTLC strip, which is then developed in a suitable mobile phase (e.g., 1 M ammonium (B1175870) acetate:methanol 1:1). The free radionuclide typically stays at the origin (Rf = 0-0.1), while the labeled conjugate moves with the solvent front.[8]
-
Radio-HPLC (High-Performance Liquid Chromatography): Radio-HPLC provides a more detailed analysis of the product, capable of separating the desired product from free radionuclide and other radiolabeled impurities. It is the gold standard for determining radiochemical purity.[14]
Quantitative Data and Performance Metrics
The efficiency and stability of this compound radiopharmaceuticals are critical for their successful application. The following tables summarize typical performance data from the literature.
Table 1: Representative Radiolabeling Conditions and Efficiency
| Radionuclide | DOTA-Conjugate | Precursor Amount | Temp. (°C) | Time (min) | pH | Radiochemical Purity (RCP) | Reference(s) |
| ⁶⁸Ga | DOTA-MAL | 50 µg | 95 | 10 | 5.5 | >95% | [5] |
| ⁶⁸Ga | DOTA-[Thi⁸, Met(O₂)¹¹]SP | 50 µg | 95 | 15 | 3.5-4.0 | 93 ± 2% | [9] |
| ¹⁷⁷Lu | DOTA-Rituximab | 2.0 mg | 37 | 60 | ~7.0 | 98-100% | [15] |
| ¹⁷⁷Lu | DOTA-E[c(RGDfK)]₂ | ~2:1 ligand:metal | 90 | 30 | ~5.5 | 98.2 ± 0.7% | [13] |
| ¹⁷⁷Lu | DOTA-PSMA-ALB-56 | 30 µg | 95 | 15 | ~4.5 | >97% | [11] |
| ⁹⁰Y | DOTA-Rituximab | 2.0 mg | 37 | 60 | ~7.0 | 98-100% | [15] |
Table 2: In Vitro and In Vivo Stability of DOTA-Radioconjugates
| Radioconjugate | Condition | Time Point | Stability (% Intact) | Reference(s) |
| ¹⁷⁷Lu-DOTA-TATE | Human Plasma | 24 h | >97% | [16] |
| ¹⁷⁷Lu-DOTA-TATE | Acetate Buffer | 312 h | 91.4% | [16] |
| ¹⁷⁷Lu-DOTA-(SCN)-Rituximab | Human Serum | 48 h | Stable | [15] |
| ⁶⁷Ga-DOTA-Bn-TOC | Murine Plasma | 1 h | ~95% | [17] |
| ¹⁷⁷Lu-MCP-AuNP (Thiol linked) | Human Plasma | Not specified | Most stable variant | [18] |
Table 3: Representative Biodistribution Data (%ID/g)
| Radioconjugate | Model | Time p.i. | Tumor | Blood | Liver | Kidneys | Reference(s) |
| ⁶⁸Ga-DOTA-RGD | MGC-803 Xenograft | 1 h | 3.13 ± 0.15 | - | - | - | [5] |
| ¹⁷⁷Lu-DOTA-Peptide 2 | C6 Tumor-bearing Rats | 4 h | 7.3 | Low | Low | High | [16] |
| ¹⁷⁷Lu-DOTA-(SCN)-Rituximab | Raji Xenograft | 72 h | 9.3 | 4.6 ± 1.1 | 11.2 ± 1.3 | 4.8 ± 0.8 | [15] |
| ¹⁷⁷Lu-DOTA-E[c(RGDfK)]₂ | Melanoma Xenograft | 30 min | 3.80 ± 0.55 | 1.81 ± 0.24 | 0.65 ± 0.11 | 15.2 ± 1.8 | [13] |
Conclusion
The this compound conjugation strategy provides a reliable and versatile platform for the development of targeted radiopharmaceuticals. For beginners, understanding the fundamental principles of DOTA chelation, site-specific thiol reactions, and the established protocols for radiolabeling and quality control is essential. By leveraging the data and methodologies presented in this guide, researchers can confidently embark on the synthesis and evaluation of novel radiolabeled biomolecules for advanced diagnostic imaging and radionuclide therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. barc.gov.in [barc.gov.in]
- 13. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. researchgate.net [researchgate.net]
- 17. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
DOTA-Thiol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
DOTA-Thiol (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid with a thiol-containing linker) is a bifunctional chelator integral to the development of targeted radiopharmaceuticals and other molecular imaging agents. Its utility stems from the robust DOTA cage, which securely complexes a variety of radiometals, and a reactive thiol group that allows for covalent attachment to targeting biomolecules. A thorough understanding of its solubility and stability is paramount for its effective handling, conjugation, and the overall performance of the final bioconjugate. This guide provides an in-depth overview of these critical characteristics.
Core Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₃N₅O₇S | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically >95% |
Solubility Characteristics
The solubility of this compound is a crucial parameter for its use in aqueous buffers for bioconjugation and in organic solvents for storage and handling.
| Solvent | Solubility | Molar Concentration | Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | 539.32 mM | May require ultrasonication. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic. | [1] |
| Water (H₂O) | ≥ 125 mg/mL | ≥ 269.66 mM | The saturation point is not fully characterized ("≥" indicates it is at least this soluble). For use in biological applications, it is recommended to filter-sterilize the aqueous solution through a 0.22 µm filter. | [1] |
Stability Profile
The stability of this compound is primarily influenced by the susceptibility of its thiol group to oxidation. This can lead to the formation of disulfide bonds, rendering the molecule inactive for its intended conjugation reactions. Several factors, including pH, temperature, and the presence of oxidizing agents, can affect its shelf-life in both solid and solution forms.
General Storage Recommendations
| Form | Temperature | Atmosphere | Duration | Notes |
| Solid (Powder) | -20°C | Desiccated | Up to 3 years | Protect from moisture and light. |
| In Solvent (Stock Solution) | -80°C | Inert gas (e.g., Argon, Nitrogen) | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (Stock Solution) | -20°C | Inert gas (e.g., Argon, Nitrogen) | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Factors Influencing Stability in Solution
-
Oxidation: The primary degradation pathway for this compound is the oxidation of the sulfhydryl group (-SH) to form a disulfide bond (-S-S-). This process is accelerated by the presence of oxygen and metal ions. Therefore, it is crucial to use degassed buffers and to store solutions under an inert atmosphere.
-
pH: The thiol group is more susceptible to oxidation at neutral to alkaline pH due to the increased formation of the more reactive thiolate anion (-S⁻). For enhanced stability in aqueous solutions, a slightly acidic pH is preferable.
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Therefore, storing this compound solutions at low temperatures (-20°C or -80°C) is recommended to minimize degradation.
-
Presence of Reducing Agents: While this compound itself contains a reducing thiol group, the addition of other reducing agents is generally not recommended during storage as it can lead to mixed disulfides and complicate subsequent reactions.
Experimental Protocols
Protocol for Determining Aqueous Solubility (Adapted from OECD 105 and USP <1236>)
This protocol outlines the shake-flask method, a common procedure for determining the aqueous solubility of a compound.[3][4][5][6][7][8][9][10][11][12]
Objective: To determine the saturation concentration of this compound in water at a specific temperature.
Materials:
-
This compound
-
Reagent-grade water
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of water in a sealed flask. The excess solid should be visually apparent.
-
Equilibration: Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. Centrifuge the sample at a high speed to ensure complete separation of the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV or a colorimetric assay like Ellman's reagent.[13][14][15][16]
-
Calculation: The determined concentration represents the aqueous solubility of this compound at the specified temperature.
Protocol for Assessing Stability in Solution
This protocol describes a method to evaluate the stability of this compound in a buffered solution over time by monitoring the concentration of the free thiol group.[17]
Objective: To determine the degradation rate of this compound under specific pH and temperature conditions.
Materials:
-
This compound
-
Aqueous buffers of desired pH (e.g., phosphate-buffered saline at pH 6.5, 7.4, and 8.5)
-
Temperature-controlled incubator or water bath
-
Ellman's reagent (DTNB)
-
UV-Vis spectrophotometer
-
HPLC system (optional, for a more detailed degradation profile)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.
-
Incubation: Aliquot the solution into multiple sealed vials and store them at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.
-
Quantification of Free Thiol (Ellman's Assay):
-
To a known volume of the this compound solution, add a solution of Ellman's reagent (DTNB) in a phosphate (B84403) buffer (pH ~7-8).
-
Allow the reaction to proceed for a few minutes.
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of free thiol groups based on a standard curve prepared with a known thiol-containing compound (e.g., cysteine).[18]
-
-
Data Analysis: Plot the percentage of remaining this compound (based on the free thiol concentration) against time for each pH and temperature condition. This will provide the degradation profile and allow for the calculation of the half-life under each condition.
Visualization of Workflows
This compound Bioconjugation Workflow
The following diagram illustrates a typical workflow for conjugating this compound to a biomolecule, such as an antibody, that has been engineered to contain or has had its native disulfides reduced to expose free thiol groups.
Caption: Workflow for the conjugation of this compound to a biomolecule.
Radiolabeling Workflow with DOTA-Conjugate
This diagram outlines the process of radiolabeling a DOTA-conjugated biomolecule for use in imaging or therapy.[19]
Caption: General workflow for radiolabeling a DOTA-biomolecule conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DOTA-Thiol_TargetMol [targetmol.com]
- 3. store.astm.org [store.astm.org]
- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]
- 5. filab.fr [filab.fr]
- 6. Water Solubility | Scymaris [scymaris.com]
- 7. oecd.org [oecd.org]
- 8. uspnf.com [uspnf.com]
- 9. biorelevant.com [biorelevant.com]
- 10. uspbpep.com [uspbpep.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Thiol-Reactive Group in DOTA-Maleimide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and practices governing the use of DOTA-maleimide constructs in bioconjugation. The focus is on the thiol-reactive maleimide (B117702) group, which is central to the site-specific attachment of the DOTA chelator to biomolecules such as antibodies, peptides, and proteins. This document will delve into the underlying chemistry, critical reaction parameters, stability considerations, and detailed experimental protocols relevant to the development of radiopharmaceuticals, antibody-drug conjugates (ADCs), and other targeted molecular agents.
The Core Chemistry: Thiol-Maleimide Michael Addition
The conjugation of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules is frequently achieved through a thiol-reactive derivative, most commonly DOTA-maleimide. The maleimide moiety contains a highly reactive carbon-carbon double bond within a five-membered ring, making it an excellent Michael acceptor.
The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group (sulfhydryl) of a cysteine residue attacks one of the double-bonded carbons in the maleimide ring. This results in the formation of a stable, covalent thioether bond, securely linking the DOTA chelator to the target biomolecule.[1][2] This reaction is highly chemoselective for thiols, particularly within a specific pH range, which allows for the precise, site-specific modification of proteins.[3]
Caption: Thiol-Maleimide Michael Addition Reaction.
Key Parameters Influencing Conjugation Efficiency
The success of the DOTA-maleimide conjugation is highly dependent on several experimental parameters. Careful optimization of these factors is crucial for maximizing the yield of the desired conjugate while minimizing side reactions.
| Parameter | Recommended Condition | Rationale and Considerations | Expected Efficiency |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3] Above pH 7.5, maleimide hydrolysis increases significantly.[1] | High |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction is faster at room temperature. Lower temperatures can be used to slow down the reaction and potentially minimize side reactions, but will require longer incubation times. | High |
| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | The reaction is generally rapid, but the optimal time can vary depending on the specific reactants and their concentrations. | Varies with reactants |
| Maleimide:Thiol Molar Ratio | 1:1 to 20:1 | A molar excess of the DOTA-maleimide is often used to drive the reaction to completion. A 1:1 molar ratio has been shown to yield high coupling efficiency (e.g., 93%) for some proteins.[4][5] A 10-20 fold excess is commonly recommended for antibody labeling.[6] | High |
| Buffer Composition | Phosphate, HEPES, or Borate buffers | Buffers should be free of extraneous thiols (e.g., dithiothreitol, DTT) and primary/secondary amines that could compete with the reaction. The buffer should be degassed to prevent re-oxidation of reduced thiols.[7] | N/A |
Stability and Side Reactions of the Thioether Linkage
While the thioether bond formed is generally stable, it is crucial to understand its potential liabilities, especially for in vivo applications.
Retro-Michael Reaction and Thiol Exchange
The Michael addition is a reversible reaction. Under physiological conditions, the thioether bond can undergo a retro-Michael reaction, leading to the dissociation of the DOTA-maleimide from the biomolecule. The released maleimide can then react with other thiol-containing molecules in the biological environment, such as glutathione (B108866) or serum albumin, leading to off-target effects and reduced efficacy of the conjugate.[3][8]
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This hydrolysis opens the ring to form a maleamic acid derivative, which is no longer reactive towards thiols. Therefore, it is critical to perform the conjugation within the optimal pH range and to use freshly prepared DOTA-maleimide solutions.[1]
Thiazine (B8601807) Rearrangement
A specific side reaction can occur when conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine. The N-terminal amine can act as a nucleophile and attack the succinimide (B58015) ring of the newly formed thioether conjugate. This leads to a rearrangement, forming a six-membered thiazine ring.[2][9] This side reaction is more prominent at neutral to basic pH and can be minimized by performing the conjugation at a more acidic pH (around 5.0) or by acetylating the N-terminal amine.[2]
References
- 1. broadpharm.com [broadpharm.com]
- 2. bachem.com [bachem.com]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Evaluation of maleimide derivative of DOTA for site-specific labeling of recombinant affibody molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. biotium.com [biotium.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Introduction: The Convergence of DOTA Chelators and Thiol Chemistry
An In-depth Technical Guide to DOTA-Thiol Applications in Preclinical Research
In the landscape of modern drug development, particularly in the realm of radiopharmaceuticals and targeted imaging agents, the ability to selectively conjugate molecules is paramount. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has established itself as the gold-standard chelator, capable of forming highly stable complexes with a wide array of diagnostic (e.g., 68Ga, 64Cu, 111In) and therapeutic (e.g., 177Lu, 90Y, 225Ac) radionuclides.[1][2][3] This stability is critical for preventing the in vivo release of radiometals, which could lead to off-target toxicity.[4]
The versatility of DOTA is unlocked through bifunctional derivatives, which act as a bridge between the radionuclide and a targeting biomolecule, such as a peptide or antibody.[5][6][7] Among the various conjugation strategies, those involving thiol (-SH) groups, typically from cysteine residues in proteins and peptides, offer a unique advantage: site-specificity. The relatively low natural abundance of free thiols in biomolecules allows for precise, stoichiometric control over the conjugation site, which is often difficult to achieve with more common amine-reactive methods that target multiple lysine (B10760008) residues.[1][8]
This guide provides a comprehensive technical overview of the synthesis, application, and preclinical evaluation of DOTA-conjugates utilizing thiol chemistry. It is intended for researchers, scientists, and drug development professionals engaged in creating novel targeted agents for imaging and therapy.
Core Methodologies: Thiol-Directed Bioconjugation
The term "this compound" in preclinical research primarily encompasses two strategic approaches:
-
Thiol-Reactive DOTA Derivatives : These are DOTA chelators functionalized with a group that specifically reacts with a free thiol on a biomolecule. The most common functionality is a maleimide (B117702) group, which undergoes a Michael addition reaction with a sulfhydryl group under mild conditions to form a stable thioether bond.[1][9][10] Other thiol-reactive moieties include vinyl sulfones.[9]
-
Thiol-Functionalized DOTA Derivatives : In this less common approach, the DOTA chelator itself bears a terminal thiol group. This functionality can be used to attach the chelator to a biomolecule through disulfide bond formation or by reacting with a compatible functional group on the targeting vector.[11] It is particularly relevant for conjugation to surfaces, such as gold nanoparticles, or for developing redox-sensitive probes.[12][13][14]
The ability to perform these conjugations site-specifically under mild conditions is crucial, especially for sensitive biomolecules whose bioactivity could be compromised by harsh reaction conditions typically required for radiolabeling.[10][15]
Experimental Workflow for Developing this compound Radiopharmaceuticals
The development of a targeted radiopharmaceutical using thiol conjugation follows a structured workflow from initial synthesis to preclinical evaluation. This process ensures the final agent is stable, specific, and effective for its intended application, whether for imaging or therapy.
Caption: General workflow for creating and evaluating a this compound radiopharmaceutical.
Applications in Preclinical Research
Targeted Radionuclide Imaging (PET/SPECT)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on positron-emitting radionuclides. Gallium-68 (68Ga) is a generator-produced radionuclide ideal for PET due to its short half-life and stable complexation with DOTA.[16][17][18] Thiol-specific conjugation allows for the creation of 68Ga-labeled tracers that can visualize and quantify the expression of specific cellular targets, such as receptors or integrins on cancer cells.[15]
A key advantage of this approach is the potential for a "pre-labeling" strategy. Here, the DOTA-maleimide chelator is first radiolabeled with 68Ga under the required harsh conditions (e.g., elevated temperature). The resulting radiolabeled complex is then conjugated to the thiol-containing biomolecule under mild, bio-friendly conditions (room temperature, physiological pH).[15] This protects the sensitive biomolecule from potential degradation.[10][15]
Targeted Radionuclide Therapy (TRT)
The same DOTA-biomolecule conjugate used for imaging can often be repurposed for therapy by simply swapping the diagnostic radionuclide for a therapeutic one, a concept known as "theranostics".[3][19] Beta-emitters like Lutetium-177 (177Lu) and Yttrium-90 (90Y) or alpha-emitters like Actinium-225 (225Ac) can be stably chelated by DOTA.[20][21][22]
Preclinical studies using DOTA-conjugates have demonstrated high and specific tumor uptake, leading to significant therapeutic effects in animal models.[20][23] The site-specific nature of thiol conjugation ensures a homogeneous product, which is critical for reliable dosimetry and predictable therapeutic outcomes.
The Theranostic Principle with DOTA-Conjugates
The power of DOTA-based agents lies in their ability to serve both diagnostic and therapeutic purposes by simply changing the chelated radiometal. This allows for patient screening, personalized dosimetry, and treatment monitoring with the same targeting molecule.
Caption: The theranostic paradigm using a single this compound conjugate.
Redox-Sensitive Magnetic Resonance Imaging (MRI)
A unique application involves DOTA derivatives functionalized with a terminal thiol group. When chelated with Gadolinium(III) (Gd), these complexes can serve as MRI contrast agents. Gd-DOTA-thiol complexes have been designed to bind reversibly to the Cys34 site of human serum albumin (HSA) via a disulfide linkage.[11][13] This binding is sensitive to the local redox environment; the presence of competing endogenous thiols like homocysteine or glutathione (B108866) can displace the contrast agent.[13][14] This property has been exploited in preclinical tumor models to non-invasively assess tumor redox status and to monitor the effects of redox-active anticancer drugs.[13][14]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from various preclinical studies involving DOTA-conjugated radiopharmaceuticals.
Table 1: Radiochemical Yields and Purity
| DOTA-Conjugate Type | Radionuclide | Radiochemical Yield / Purity | Reference |
| Peptide-DOTA Conjugates | 68Ga | 96-99% | [8] |
| DOTA-Rituximab | 177Lu / 90Y | 98-100% | [21] |
| DOTA-Mal-RGD | 68Ga | >90% | [10] |
| DOTA-Mal-FA | 68Ga | >85% | [10] |
| DOTA-Peptide 2 | 177Lu | >97% | [24] |
| DOTA-Ahx-VGB3 | 68Ga | >98% | [17] |
Table 2: In Vivo Tumor Uptake and Biodistribution (%ID/g)
%ID/g = Percentage of Injected Dose per gram of tissue. Data are representative values (mean ± SD where available).
| Radiopharmaceutical | Tumor Model | Tumor Uptake (%ID/g) | Time (p.i.) | Key Organ Uptake (%ID/g) | Reference |
| [225Ac]Ac-DOTA-JR11 | H69 (NET) | 7.7 ± 0.9 | 4 h | Kidney: 3.9 ± 0.5, Liver: 1.8 ± 0.2 | [20] |
| [68Ga]Ga-DOTA-RGD | MGC-803 (Gastric) | 8.30 ± 0.92 | 3 h | Kidney: ~2.0, Liver: ~1.5 | [15] |
| [68Ga]Ga-DOTA-FA | SKOV-3 (Ovarian) | 13.36 ± 2.86 | 3 h | Kidney: 5.56 ± 1.40, Liver: ~2.0 | [15] |
| [177Lu]Lu-DOTA-(SCN)-Rituximab | Raji (Lymphoma) | 9.3 ± 1.0 | 72 h | Blood: 6.0 ± 0.9, Liver: ~6.0 | [21] |
| [68Ga]Ga-DOTA-Ahx-VGB3 | 4T1 (Breast) | 1.51 ± 0.22 | 30 min | Kidney: ~15.0, Liver: ~1.8 | [17] |
| [177Lu]Lu-DOTA-Peptide 2 | HT-29 (Colorectal) | 10.89 | 4 h | Kidney: 17.1, Liver: 1.1 | [24] |
| chCE7agl-[(DOTA)5-decalysine)]2 | SKOV3ip (Ovarian) | 49.9 ± 3.1 | 48 h | Blood: 11.7 ± 1.4, Liver: 5.8 ± 0.7 | [25] |
Detailed Experimental Protocols
Protocol 1: Conjugation of DOTA-Maleimide to a Thiol-Containing Peptide
This protocol describes a typical procedure for conjugating a maleimide-functionalized DOTA chelator to a peptide containing a free cysteine residue.
-
Peptide Preparation : Dissolve the thiol-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.4. To prevent disulfide bond formation, a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be added in a 10-fold molar excess.[2]
-
Chelator Preparation : Prepare a stock solution of the DOTA-maleimide derivative (e.g., maleimido-mono-amide-DOTA) in an organic co-solvent like DMSO.[2]
-
Conjugation Reaction : Add the DOTA-maleimide solution to the peptide solution. A molar ratio of 10:1 (chelator:peptide) is often used to drive the reaction to completion.[2] Allow the reaction to proceed at room temperature for 1-2 hours.
-
Quenching : The reaction can be quenched by adding a small molecule thiol, such as L-cysteine, to react with any excess maleimide groups.
-
Purification : Purify the resulting DOTA-peptide conjugate from unreacted starting materials and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Protocol 2: Radiolabeling of a DOTA-Conjugate with Gallium-68
This protocol is based on a common method for labeling DOTA-peptides with 68Ga eluted from a 68Ge/68Ga generator.[16][18][26]
-
Generator Elution : Elute 68GaCl3 from the generator using 0.1 M HCl.
-
68Ga Purification/Concentration (Cation Exchange Method) :
-
Labeling Reaction :
-
Prepare a reaction vial containing 25-35 nmol of the DOTA-peptide conjugate dissolved in a sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5).[16]
-
To prevent radiolysis, a radical scavenger like ascorbic acid can be added.[16]
-
Add the eluted 68Ga3+ to the reaction vial.
-
Heat the reaction mixture at 85-95 °C for 5-10 minutes.[16]
-
-
Final Formulation :
-
After cooling, neutralize the final product with a phosphate (B84403) buffer.
-
Pass the solution through a 0.22 µm sterile filter for administration.
-
-
Quality Control :
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC) or radio-HPLC. The RCP should typically be >95%.
-
Measure the pH of the final product to ensure it is suitable for injection.
-
Conclusion and Future Directions
The use of thiol-based conjugation chemistry provides a robust and site-specific method for developing DOTA-based agents for preclinical research. This approach enables the creation of well-defined, homogeneous radiopharmaceuticals and imaging probes. The ability to use the same DOTA-conjugate for both diagnostic imaging and targeted radionuclide therapy under the theranostic paradigm is a particularly powerful tool for developing personalized cancer treatments.[19] Future research will likely focus on developing novel thiol-reactive DOTA derivatives with improved reaction kinetics and in vivo stability, as well as expanding the library of thiol-containing biomolecules to target a wider array of diseases.[9][27] The continued refinement of these techniques promises to accelerate the translation of novel targeted agents from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling of Nanoparticles and Polymers for PET Imaging [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DOTA-Thiol_TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DOTA derivatives for site-specific biomolecule-modification via click chemistry: synthesis and comparison of reaction characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
- 10. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor Xenograft Response to Redox-Active Therapies Assessed by Magnetic Resonance Imaging Using a Thiol-Bearing DOTA Complex of Gadolinium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor Xenograft Response to Redox-Active Therapies Assessed by Magnetic Resonance Imaging Using a Thiol-Bearing DOTA Complex of Gadolinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for Facile Labeling of a Variety of Thiol-Containing Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Preclinical PET Imaging of NTSR-1-Positive Tumors with 64Cu- and 68Ga-DOTA-Neurotensin Analogs and Therapy with an 225Ac-DOTA-Neurotensin Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. brieflands.com [brieflands.com]
- 22. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 24. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DOTA-Functionalized Polylysine: A High Number of DOTA Chelates Positively Influences the Biodistribution of Enzymatic Conjugated Anti-Tumor Antibody chCE7agl - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 27. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Principles of Thiol-Reactive Chelating Agents, Featuring DOTA Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational principles of bifunctional chelating agents, with a specific focus on thiol-reactive DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives. These reagents are pivotal in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. We will delve into the core chemistry, present key quantitative data, detail established experimental protocols, and illustrate the logical workflows for their use in modern medicine.
Core Concepts of DOTA and Bifunctional Chelators
DOTA is a macrocyclic chelator renowned for its exceptional ability to form highly stable and kinetically inert complexes with a wide array of metal ions, particularly trivalent lanthanides (like ¹⁷⁷Lu) and other medically relevant radionuclides (e.g., ⁶⁸Ga, ⁸⁹Zr, ²²⁵Ac).[1][2][3] This remarkable stability is crucial for in vivo applications, as it prevents the premature release of the radioactive metal, which could lead to off-target toxicity and diminished efficacy.[4]
The core structure of DOTA consists of a 12-membered tetraaza ring (cyclen) with four carboxylate arms that coordinate the metal ion.[5] In its complexes with lanthanides, DOTA typically acts as an octadentate ligand, binding the metal through its four nitrogen atoms and four carboxylate groups.[5]
Bifunctional DOTA derivatives are engineered to serve as a bridge between the radioactive metal ion and a targeting biomolecule, such as a peptide, antibody, or small molecule.[6] This is achieved by modifying one of the carboxylate arms (or the macrocyclic backbone) with a reactive functional group that can form a stable covalent bond with the biomolecule.
The Principle of Thiol-Reactive Conjugation
For the purposes of this guide, "DOTA-Thiol" refers to a DOTA derivative equipped with a thiol-reactive functional group, designed for site-specific conjugation to cysteine residues on a biomolecule. The most prevalent method for this is the thiol-maleimide reaction .
The maleimide (B117702) group contains an electron-deficient carbon-carbon double bond that readily and selectively reacts with the sulfhydryl (thiol) group of a cysteine residue via a Michael addition mechanism.[7][8] This reaction is highly efficient and proceeds under mild, physiological conditions (typically pH 6.5-7.5), forming a stable thioether bond.[9] The reaction is approximately 1,000 times faster with thiols than with amines at neutral pH, granting it high chemoselectivity.[8][9]
The use of a thiol-reactive DOTA derivative allows for the site-specific labeling of biomolecules.[10] Since cysteine is a relatively rare amino acid, a single cysteine can be engineered into a protein or peptide sequence at a precise location, ensuring a homogenous product with a well-defined chelator-to-protein ratio.[10]
Quantitative Data: Stability of DOTA Complexes
The efficacy of a DOTA-based radiopharmaceutical is fundamentally linked to the stability of the metal-chelator complex. This is quantified by the thermodynamic stability constant (log K). A higher log K value indicates a more stable complex.
| Metal Ion | Chelator | Log K Value | Conditions | Reference(s) |
| Gd³⁺ | DOTA | ~25.6 | - | [11] |
| Lu³⁺ | DOTA | 29.2 ± 0.2 | 20 °C, 1 M NaCl | [12] |
| Y³⁺ | DOTA | ~24.9 | - | [11] |
| ¹¹¹In³⁺ | DOTA | ~23.9 | - | [11] |
| ⁶⁸Ga³⁺ | DOTA | ~21.3 | - | [3] |
| ²²⁵Ac³⁺ | DOTA | High | Qualitatively High | [5] |
| Cu²⁺ | DOTA | 22.31 | 298.0 K; I = 0.10 M | [13] |
| Zn²⁺ | DOTA | 20.98 | 298.0 K; I = 0.10 M | [13] |
| Pb²⁺ | DOTA | 25.3 ± 0.1 | 298 K, I = 0.1 M NaCl | [14] |
Note: Stability constants can vary significantly based on experimental conditions such as temperature, pH, and ionic strength. The values presented are for comparative purposes.
Experimental Protocols
The development of a DOTA-conjugated radiopharmaceutical involves three key stages: conjugation of the chelator to the biomolecule, radiolabeling with the desired metal ion, and quality control.
Protocol for Conjugation of Maleimide-DOTA to a Cysteine-Containing Peptide
This protocol provides a general procedure for conjugating a DOTA derivative featuring a maleimide group to a peptide with an engineered cysteine residue.
Materials:
-
Cysteine-containing peptide
-
Maleimide-DOTA derivative (e.g., DOTA-tris(acid)-amido-dPEG®₁₁-Maleimide)
-
Degassed conjugation buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for disulfide bond reduction)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., HPLC, gel filtration)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a concentration of 1-5 mg/mL.[15]
-
(Optional) Reduction of Disulfide Bonds: If the peptide may have formed disulfide dimers, add a 10-20 fold molar excess of TCEP solution. Incubate at room temperature for 30 minutes. TCEP is preferred over DTT as it does not need to be removed prior to conjugation.
-
Maleimide-DOTA Preparation: Prepare a 10 mM stock solution of the Maleimide-DOTA derivative in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the Maleimide-DOTA stock solution to the peptide solution to achieve a 10-20 fold molar excess of the chelator. The optimal ratio should be determined empirically.[15]
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Purification: Purify the resulting DOTA-peptide conjugate using reverse-phase HPLC or a suitable gel filtration column to remove excess unconjugated chelator and other reagents.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Protocol for Radiolabeling of a DOTA-Peptide Conjugate with Lutetium-177 (¹⁷⁷Lu)
This protocol describes the radiolabeling of a purified DOTA-peptide conjugate with the therapeutic radionuclide ¹⁷⁷Lu.
Materials:
-
Purified DOTA-peptide conjugate
-
¹⁷⁷LuCl₃ solution in dilute HCl (e.g., 0.04 M HCl)
-
Radiolabeling Buffer: 0.1 M Sodium Acetate or Ammonium Acetate, pH 4.0-4.5[16][17]
-
Antioxidant/Radioprotectant: L-methionine or Gentisic Acid solution[16][18]
-
Heating block or water bath
-
Quality Control system (e.g., radio-TLC, radio-HPLC)
Procedure:
-
Reaction Setup: In a sterile, pyrogen-free reaction vial, combine the DOTA-peptide conjugate (typically 10-100 µg, depending on desired specific activity), the radiolabeling buffer, and the antioxidant solution.[16][19]
-
Radionuclide Addition: Carefully add the required activity of ¹⁷⁷LuCl₃ solution to the vial. The final reaction volume is typically kept low (e.g., < 500 µL).
-
Incubation: Securely cap the vial and heat the reaction mixture at 80-95°C for 15-30 minutes.[16][17]
-
Cooling: After incubation, allow the reaction vial to cool to room temperature.
-
Quality Control: Determine the radiochemical purity (RCP) of the [¹⁷⁷Lu]Lu-DOTA-peptide. This is typically done using radio-TLC or radio-HPLC to separate the labeled conjugate from free ¹⁷⁷Lu. An RCP of >95% is generally required for clinical use.[16]
-
Formulation (if for in vivo use): If the RCP is acceptable, the product can be formulated for injection, which may involve dilution with a sterile saline solution and sterile filtration.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the use of thiol-reactive DOTA chelators.
References
- 1. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. thno.org [thno.org]
- 7. bachem.com [bachem.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Evaluation of maleimide derivative of DOTA for site-specific labeling of recombinant affibody molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability assessment of different chelating moieties used for elemental labeling of bio-molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
DOTA-Thiol vs. Other DOTA Derivatives for Chelation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling both diagnostic imaging and therapeutic intervention with high precision. At the heart of these agents lies a critical component: the bifunctional chelator, which securely binds a radiometal while providing a reactive group for conjugation to a targeting biomolecule. Among the most widely used and versatile chelators is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This guide provides a detailed technical comparison of DOTA-Thiol with other commonly employed DOTA derivatives, focusing on their chelation properties, bioconjugation strategies, and the overall impact on the performance of the resulting radiopharmaceutical.
Introduction to DOTA and its Derivatives
DOTA is a macrocyclic chelator renowned for its ability to form highly stable complexes with a wide range of trivalent metal ions, including medically relevant radionuclides such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[1][2][3] Its robust coordination chemistry is a consequence of its pre-organized structure, which minimizes the entropic penalty of chelation.[4] To be useful in drug development, the DOTA macrocycle must be functionalized with a reactive group that allows for covalent attachment to a biomolecule (e.g., peptide, antibody, or small molecule) without compromising its metal-binding capabilities. This has led to the development of various DOTA derivatives, each with a unique reactive handle for bioconjugation. The choice of derivative significantly influences the synthesis, stability, and ultimately, the in vivo performance of the final radiopharmaceutical.
This guide will focus on a comparative analysis of this compound against two other prevalently used derivatives: DOTA-NHS ester and DOTA-Maleimide.
Core Chelation Chemistry of DOTA
The exceptional stability of DOTA-metal complexes is paramount for radiopharmaceutical applications.[5][6] Once a radionuclide is chelated, it must remain securely bound in vivo to prevent leakage and subsequent accumulation in non-target tissues, which could lead to off-target toxicity and compromised imaging quality. The thermodynamic stability of a metal-chelator complex is quantified by its stability constant (log K), with higher values indicating a more stable complex.[7][8] DOTA exhibits high thermodynamic stability with many trivalent metals, making it a chelator of choice.[2][9][10]
The coordination of a metal ion by DOTA is a dynamic process influenced by factors such as pH and temperature. The four nitrogen atoms of the cyclen ring and the four carboxylate arms of the acetic acid groups participate in coordinating the metal ion.[4] Radiolabeling with DOTA conjugates often requires heating to facilitate the incorporation of the metal ion into the macrocyclic cavity.[11]
Comparative Analysis of DOTA Derivatives
The primary distinction between this compound, DOTA-NHS ester, and DOTA-Maleimide lies in their reactive functionalities, which dictate their conjugation chemistry and the nature of the resulting covalent bond with the biomolecule.
This compound
This compound possesses a free sulfhydryl (-SH) group, which is a potent nucleophile.[12] This functionality allows for several conjugation strategies, most notably the formation of a stable thioether bond through reaction with an electrophilic partner on the biomolecule, such as a maleimide (B117702) group. Alternatively, the thiol can be used to form a disulfide bond, although this linkage is potentially cleavable under reducing conditions found in vivo. The use of thiol-based "click chemistry" reactions has also been explored for the site-specific modification of biomolecules with DOTA.[13]
DOTA-NHS Ester
DOTA-NHS ester (N-hydroxysuccinimide ester) is an amine-reactive derivative.[14] The NHS ester group readily reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins and peptides, to form a stable amide bond.[15] This is a widely used and well-established method for bioconjugation.[16] However, since most proteins and antibodies contain multiple lysine residues, this approach can lead to a heterogeneous product with a random distribution of DOTA molecules.[3] This lack of site-specificity can potentially impact the biological activity of the targeting molecule.
DOTA-Maleimide
DOTA-Maleimide contains a maleimide group, which is highly reactive towards free sulfhydryl groups (thiols).[14][17] This reaction, a Michael addition, results in a stable thioether linkage.[18] The high specificity of the maleimide-thiol reaction allows for site-specific conjugation to biomolecules that have been engineered to contain a free cysteine residue.[17][19] This site-specificity is a significant advantage as it leads to a homogeneous product with a defined chelator-to-biomolecule ratio, which is crucial for regulatory approval and consistent clinical performance.
Quantitative Data Presentation
A direct quantitative comparison of the chelation properties of this compound, DOTA-NHS ester, and DOTA-Maleimide is challenging as the core DOTA chelating moiety remains the same. The primary differences arise from the influence of the conjugation chemistry on the overall properties of the resulting bioconjugate. The following tables summarize key parameters for consideration.
| Parameter | This compound | DOTA-NHS Ester | DOTA-Maleimide | References |
| Reactive Group | Sulfhydryl (-SH) | N-hydroxysuccinimide ester | Maleimide | [14] |
| Target Functional Group on Biomolecule | Maleimide, Halides, other electrophiles | Primary/Secondary Amines (e.g., Lysine) | Sulfhydryls (e.g., Cysteine) | [15][17][18] |
| Resulting Linkage | Thioether, Disulfide | Amide | Thioether | [15][18] |
| Reaction pH | Typically 6.5 - 7.5 | Typically 7.0 - 8.5 | Typically 6.5 - 7.5 | [15][18] |
| Site-Specificity | High (if target has a unique reactive site) | Low (reacts with multiple lysines) | High (reacts with specific cysteines) | [17] |
| Product Homogeneity | High | Low | High | [3][17] |
Table 1: Comparison of Bioconjugation Chemistry for DOTA Derivatives.
| Parameter | This compound Conjugate | DOTA-NHS Ester Conjugate | DOTA-Maleimide Conjugate | References |
| Bond Stability | Thioether: High; Disulfide: Reducible | High | High | [18][20] |
| In Vitro Stability | Generally high, dependent on linkage | Generally high | Generally high | [21][22] |
| In Vivo Stability | Generally high, though disulfide bonds can be cleaved | Generally high | Generally high, but maleimide-thioether linkage can undergo retro-Michael reaction | [20][23] |
| Potential for Product Heterogeneity | Low | High | Low | [3][17] |
Table 2: Stability and Product Characteristics of Conjugates.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful synthesis and evaluation of DOTA-conjugated radiopharmaceuticals.
General Protocol for Radiolabeling of DOTA-Conjugates
-
Preparation of Reaction Mixture: In a sterile, metal-free microcentrifuge tube, combine the DOTA-biomolecule conjugate (typically in a concentration range of 1-10 mg/mL) with a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5).
-
Addition of Radionuclide: Add the desired radionuclide (e.g., ⁶⁸GaCl₃, ¹⁷⁷LuCl₃) to the reaction mixture. The molar ratio of DOTA-conjugate to radionuclide should be optimized to ensure high labeling efficiency.
-
Incubation: Incubate the reaction mixture at an elevated temperature (typically 80-95°C) for a specified time (usually 10-30 minutes). The optimal temperature and time will depend on the specific radionuclide and conjugate.
-
Quality Control: After incubation, determine the radiochemical purity (RCP) of the product using methods such as instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).
-
Purification: If necessary, purify the radiolabeled conjugate to remove unchelated radionuclide and other impurities using methods like size-exclusion chromatography (e.g., PD-10 column).[24]
Protocol for Conjugation of DOTA-Maleimide to a Thiol-Containing Peptide
-
Peptide Reduction (if necessary): If the peptide's cysteine residue is in a disulfide bond, it must first be reduced. Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP). Incubate at room temperature for 1-2 hours.
-
Conjugation Reaction: Prepare a solution of DOTA-Maleimide in a compatible solvent (e.g., DMSO). Add the DOTA-Maleimide solution to the reduced peptide solution. A typical molar ratio is 5-10 fold excess of DOTA-Maleimide to peptide.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Purification: Purify the DOTA-peptide conjugate from unreacted DOTA-Maleimide and other reagents using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical RP-HPLC.
Protocol for Conjugation of DOTA-NHS Ester to an Antibody
-
Antibody Preparation: Prepare a solution of the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 8.0-8.5). The concentration is typically in the range of 5-20 mg/mL.
-
Conjugation Reaction: Prepare a fresh solution of DOTA-NHS ester in an anhydrous organic solvent (e.g., DMSO). Add the DOTA-NHS ester solution to the antibody solution with gentle stirring. The molar ratio of DOTA-NHS ester to antibody needs to be optimized to achieve the desired degree of labeling (typically ranging from 10:1 to 100:1).[25]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.
-
Purification: Remove unreacted DOTA and other small molecules from the DOTA-antibody conjugate using size-exclusion chromatography or dialysis.
-
Characterization: Determine the number of DOTA molecules conjugated per antibody (substitution ratio) using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of a metal-DOTA complex.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts discussed in this guide.
Figure 1: Comparison of Bioconjugation Reactions for DOTA Derivatives.
Figure 2: Experimental Workflow for Site-Specific Labeling of a Peptide.
Conclusion
The choice between this compound, DOTA-NHS ester, and DOTA-Maleimide for the development of a radiopharmaceutical depends on the nature of the targeting biomolecule and the desired properties of the final product. DOTA-NHS ester offers a straightforward approach for labeling proteins and peptides, but at the cost of product homogeneity. For applications demanding site-specificity and a well-defined product, DOTA-Maleimide and this compound (when used in conjunction with a maleimide-functionalized biomolecule) are superior choices. The high specificity of the maleimide-thiol reaction is particularly advantageous for creating homogeneous conjugates with controlled stoichiometry.
Ultimately, the selection of the appropriate DOTA derivative is a critical decision in the design of a targeted radiopharmaceutical. A thorough understanding of the underlying chemistry, coupled with careful optimization of conjugation and radiolabeling protocols, is essential for the development of safe and effective agents for nuclear medicine.
References
- 1. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DOTA derivatives for site-specific biomolecule-modification via click chemistry: synthesis and comparison of reaction characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 5. Chelators and metal complex stability for radiopharmaceutical applications (Journal Article) | OSTI.GOV [osti.gov]
- 6. Chelators and metal complex stability for radiopharmaceutical applications | Scilit [scilit.com]
- 7. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability assessment of different chelating moieties used for elemental labeling of bio-molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Radionuclides for Nuclear Medicine Therapy | Radiology Key [radiologykey.com]
- 12. DOTA-Thiol_TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. EP1689448B1 - Method for preparing dota-antibody conjugates - Google Patents [patents.google.com]
- 16. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of maleimide derivative of DOTA for site-specific labeling of recombinant affibody molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Radiosynthesis of new [90Y]-DOTA-based maleimide reagents suitable for the prelabeling of thiol-bearing L-oligonucleotides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for Facile Labeling of a Variety of Thiol-Containing Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
An Initial Assessment of DOTA-Thiol for In Vivo Imaging: A Technical Guide
Introduction
The landscape of in vivo imaging and targeted radionuclide therapy is continually advancing, with a significant focus on the development of robust and specific molecular imaging agents. Central to this endeavor is the choice of a suitable bifunctional chelator capable of securely binding a radionuclide and being efficiently conjugated to a targeting biomolecule. 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA) has emerged as a gold-standard chelator due to the high stability of its complexes with a wide range of metal ions.[1][2] The introduction of a thiol (-SH) functional group to the DOTA scaffold, creating DOTA-Thiol, provides a versatile platform for site-specific conjugation to biomolecules through thiol-reactive chemistry, offering a more controlled and defined alternative to amine-reactive conjugations.[1][2] This technical guide provides an in-depth initial assessment of this compound for in vivo imaging, consolidating key data on its synthesis, radiolabeling, and in vivo performance, aimed at researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving DOTA-functionalized molecules for in vivo imaging. This data provides a comparative overview of radiolabeling efficiency and biodistribution profiles.
Table 1: Radiolabeling Efficiency of DOTA-Conjugates with Gallium-68
| DOTA Derivative | Biomolecule | Radiochemical Yield (%) | Specific Activity (GBq/µmol) | Reference |
| DOTA-peptide conjugates | Tyr(3)-octreotate | 96-99 | Not Reported | [1] |
| Maleimide-monoamide-DOTA ([68Ga]Ga-DM) | - | >90 | 249.60 ± 68.50 | [3][4] |
| DOTA-like conjugated peptides | Various peptides | >95 | Not Reported | [5][6][7][8][9] |
Table 2: Biodistribution of 177Lu-Labeled DOTA-Rituximab Conjugates in Xenografted Mice (%ID/g)
| Organ | 177Lu-DOTA-(SCN)-Rituximab (72h) | 177Lu-DOTA-(NHS)-Rituximab (72h) | Reference |
| Tumor | 9.3 ± 1.0 | 6.9 ± 0.7 | [10] |
| Blood | Not Reported | Not Reported | [10] |
| Liver | Not Reported | Not Reported | [10] |
| Kidneys | Not Reported | Not Reported | [10] |
| Spleen | Not Reported | Not Reported | [10] |
| Bone | 4.0 ± 1.0 | 6.9 ± 2.0 | [10] |
Table 3: Biodistribution of 68Ga-DOTA-TATE in Normal Human Subjects (SUVmax)
| Organ | SUVmax (Range) |
| Spleen | Highest uptake |
| Kidneys | High uptake |
| Adrenal Glands | High uptake |
| Liver | High uptake |
| Stomach Wall | High uptake |
| Small Intestine | Irregular and variable uptake |
| Pancreas (Head and Body) | Moderate uptake |
| Thyroid Gland | Moderate uptake |
| Uterus | Moderate uptake |
| Submandibular Glands | Minimal to mild uptake |
| Parotid Glands | Minimal to mild uptake |
| Thymus | Minimal to mild uptake |
| Muscles | Minimal to mild uptake |
| Bones | Minimal to mild uptake |
| Breast | Minimal to mild uptake |
| Lungs | Minimal to mild uptake |
| Mediastinum | Minimal to mild uptake |
This table is based on qualitative descriptions from the source.[5]
Table 4: In Vivo Stability of 177Lu-DOTATATE in Human Plasma
| Time Post-Injection | Fraction of Intact 177Lu-DOTATATE (%) | Reference |
| Immediate | 87 ± 2 | [11] |
| 4 hours | 82 ± 3 | [11] |
| 24 hours | 23 ± 5 | [11][12] |
| 96 hours | 1.7 ± 0.9 | [11][12] |
Experimental Protocols
This section details generalized methodologies for key experiments involving this compound and its derivatives. Researchers should optimize these protocols for their specific applications.
1. Protocol for Conjugation of Thiol-Reactive DOTA to a Protein
This protocol describes the conjugation of a maleimide-functionalized DOTA derivative to a protein containing free thiol groups, such as those from cysteine residues.
-
Reagents and Materials:
-
Protein to be labeled (1-10 mg/mL in a suitable buffer)
-
Maleimide-functionalized DOTA (e.g., DOTA-maleimide)
-
Degassed buffer (pH 7.0-7.5), e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES. The buffer must not contain thiols.
-
Reducing agent (optional, for reducing disulfide bonds), e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column
-
-
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.
-
(Optional) If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).[13]
-
-
DOTA-Maleimide Preparation:
-
Prepare a 10 mM stock solution of the maleimide-functionalized DOTA in anhydrous DMSO or DMF.[13]
-
-
Conjugation Reaction:
-
Add the DOTA-maleimide stock solution to the protein solution to achieve a desired molar ratio (a starting point of 10:1 to 20:1 DOTA-maleimide to protein is recommended).[13]
-
Gently mix the reaction solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.[13]
-
-
Purification:
-
Remove unreacted DOTA-maleimide and other small molecules by passing the reaction mixture through a desalting column.
-
Collect the fractions containing the DOTA-conjugated protein.
-
-
2. Protocol for Radiolabeling of DOTA-Conjugated Peptides with Gallium-68 (68Ga)
This protocol outlines a common method for radiolabeling DOTA-conjugated peptides with 68Ga eluted from a 68Ge/68Ga generator.
-
Reagents and Materials:
-
68Ge/68Ga generator
-
0.6 M Hydrochloric Acid (HCl) for elution
-
Cation exchange cartridge (e.g., PS-H+)
-
5 M Sodium Chloride (NaCl) solution, acidified
-
DOTA-conjugated peptide (25-35 nmol)
-
1 M Sodium Acetate (B1210297) buffer (pH 4.5)
-
(Optional) Radical scavenger, e.g., 1.4% ascorbic acid solution
-
Sterile water for injection
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
68Ga Elution and Purification:
-
68Ga Elution from Cartridge:
-
Labeling Reaction:
-
The reaction vial should contain the DOTA-conjugated peptide (25-35 nmol) dissolved in 1 M sodium acetate buffer (pH 4.5).[6]
-
(Optional) To prevent radiolysis, an ascorbic acid solution can be added to the reaction mixture.[6]
-
Heat the reaction mixture at 85-95°C for a specified time (e.g., 8 minutes), though some protocols may be performed at room temperature depending on the specific DOTA-like chelator.[5][6]
-
-
Purification and Final Formulation:
-
After the reaction, the labeled peptide is typically purified using a C-18 light cartridge.[5]
-
Elute the purified 68Ga-DOTA-peptide from the cartridge with ethanol (B145695) and sterile water.[5]
-
Neutralize the final product and pass it through a 0.22 µm sterile filter for sterilization.
-
-
Quality Control:
-
Visualizations
The following diagrams illustrate key workflows in the preparation and application of this compound based imaging agents.
Caption: General workflow for the preparation and application of a this compound based in vivo imaging agent.
Caption: Simplified reaction pathway for thiol-maleimide conjugation of DOTA to a protein.
This compound and its derivatives represent a powerful and versatile platform for the development of targeted in vivo imaging agents. The ability to perform site-specific conjugation via thiol-reactive chemistry allows for the creation of well-defined conjugates with potentially improved pharmacokinetic profiles compared to random conjugation methods. The robust chelation of various radionuclides by the DOTA macrocycle ensures high in vivo stability, which is critical for minimizing off-target radiation exposure and obtaining high-quality images. The data and protocols presented in this guide provide a foundational understanding for researchers entering this field and highlight the key considerations for the successful design and implementation of this compound based imaging agents in preclinical and clinical research. Further research will continue to refine these methodologies and expand the applications of this promising class of molecular probes.
References
- 1. DOTA derivatives for site-specific biomolecule-modification via click chemistry: synthesis and comparison of reaction characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 68Ga-Labeled Maleimide for Blood Pool and Lymph PET Imaging through Covalent Bonding to Serum Albumin In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [iro.uiowa.edu]
- 10. brieflands.com [brieflands.com]
- 11. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
The Fulcrum of Precision: DOTA-Thiol's Role in Targeted Radionuclide Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted radionuclide therapy (TRT) represents a paradigm shift in oncology, offering the potential to selectively deliver cytotoxic radiation to cancer cells while minimizing damage to healthy tissues. The efficacy of this approach hinges on the stable chelation of therapeutic radionuclides and their efficient conjugation to tumor-targeting vectors. This whitepaper provides a comprehensive technical overview of DOTA-thiol and its derivatives, focusing on their critical role as bifunctional chelators in the development of next-generation radiopharmaceuticals. We delve into the core chemistry, present detailed experimental protocols, summarize key quantitative data, and illustrate the logical workflows inherent in this therapeutic modality. This guide is intended to serve as a vital resource for researchers and drug development professionals dedicated to advancing the field of targeted radionuclide therapy.
Introduction: The Imperative for Advanced Chelating Agents in TRT
Targeted radionuclide therapy leverages the power of radioactive isotopes by attaching them to targeting moieties, such as monoclonal antibodies or peptides, that exhibit high affinity for tumor-associated antigens or receptors.[1][2] The success of a TRT agent is critically dependent on the bifunctional chelator, which serves as the molecular bridge between the radionuclide and the targeting vector. An ideal chelator must form a highly stable complex with the radiometal to prevent its premature release in vivo, which could lead to off-target toxicity.[3]
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has emerged as a gold-standard chelator in nuclear medicine due to its ability to form exceptionally stable complexes with a wide array of theranostic radionuclides, including Lutetium-177 (¹⁷⁷Lu), Gallium-68 (⁶⁸Ga), Yttrium-90 (⁹⁰Y), and Actinium-225 (²²⁵Ac).[3][4] To facilitate its attachment to targeting biomolecules, DOTA can be functionalized with various reactive groups. The focus of this guide is on DOTA derivatives that enable conjugation via thiol groups, a strategy that allows for site-specific attachment to engineered cysteine residues in proteins and peptides, leading to more homogeneous and well-defined radioconjugates.[5]
The Chemistry of this compound Conjugation
The most prevalent strategy for thiol-directed conjugation involves the use of a maleimide-functionalized DOTA derivative. The maleimide (B117702) group reacts specifically with the sulfhydryl (thiol) group of a cysteine residue via a Michael addition reaction to form a stable thioether bond.[6][7] This approach is favored for its high efficiency and specificity under mild reaction conditions (typically pH 7-7.5).[8]
The stability of the resulting thioether linkage is a critical consideration. While generally stable, the succinimidyl thioether can undergo a retro-Michael reaction, particularly in the presence of other thiols in vivo, which can lead to the release of the radiolabeled chelator.[5][9] Strategies to enhance the stability of this linkage, such as the use of next-generation maleimide derivatives or alternative thiol-reactive chemistries, are areas of ongoing research.[9]
Quantitative Data on this compound Radiopharmaceuticals
The development of effective this compound based radiopharmaceuticals relies on optimizing several key parameters, including conjugation efficiency, radiolabeling yield, and in vitro/in vivo stability. The following tables summarize representative quantitative data from the literature.
Table 1: Thiol-Maleimide Conjugation Efficiency
| Targeting Vector | DOTA-Maleimide Derivative | Molar Ratio (Maleimide:Thiol) | Reaction Time | pH | Conjugation Efficiency (%) | Reference |
| cRGDfK Peptide | PLGA-Maleimide | 2:1 | 30 min | 7.0 | 84 ± 4 | [7] |
| 11A4 Nanobody | PLGA-Maleimide | 5:1 | 2 h | 7.4 | 58 ± 12 | [7] |
| Trastuzumab | PODS-DOTA | 10:1 | 2 h | 7.4 | ~80 (yield) | [5] |
Table 2: Radiolabeling Efficiency of DOTA-Conjugates
| Radionuclide | DOTA-Conjugate | Amount of Precursor | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Reference |
| ⁹⁰Y | DOTATOC | 13 ng/MBq | - | - | 96.2 ± 4.9 (manual) | [10] |
| ¹⁷⁷Lu | DOTATOC | 11 ng/MBq | - | - | 98.3 ± 0.6 (manual) | [10] |
| ⁶⁸Ga | DOTA-Peptide | 25-35 nmol | 85-95 | 8-12 | >95 | [11] |
| ¹⁷⁷Lu | DOTA-PSMA-617 | 20 µg | Ambient | 45 | ~98 | [3] |
| ¹⁷⁷Lu | DOTA-SP | 10 µg | 90 | 30 | >95 | [12] |
| ¹⁷⁷Lu | DOTA-Rituximab | - | 37 | 30 | >99 | [13] |
Table 3: In Vitro Serum Stability of ¹⁷⁷Lu-DOTA Conjugates
| DOTA-Conjugate | Incubation Time | Percent Intact | Reference |
| ¹⁷⁷Lu-DOTA-[Pro¹,Tyr⁴]-bombesin | 7 days | >98% | [14] |
| ¹⁷⁷Lu-DOTA-Rituximab | 72 hours | 94% | [13] |
| ¹⁷⁷Lu-DOTATOC | 48 hours | >98% |
Table 4: In Vivo Biodistribution of ¹⁷⁷Lu-DOTA-Rituximab in Tumor-Bearing Mice (%ID/g ± SD)
| Organ | 4 h | 24 h | 48 h | 72 h | Reference |
| Blood | 20.1 ± 4.7 | 11.2 ± 1.5 | 7.0 ± 0.7 | 6.5 ± 0.9 | [6] |
| Tumor | 3.5 ± 0.5 | 7.3 ± 1.7 | 8.9 ± 1.1 | 9.3 ± 1.0 | [6] |
| Liver | 10.1 ± 1.2 | 8.9 ± 1.0 | 7.5 ± 0.9 | 6.8 ± 0.8 | [6] |
| Spleen | 23.7 ± 1.7 | 25.1 ± 3.5 | 26.3 ± 4.1 | 27.9 ± 5.3 | [6] |
| Kidneys | 8.6 ± 0.3 | 6.5 ± 0.8 | 5.2 ± 0.6 | 4.0 ± 1.0 | [6] |
| Bone | 8.6 ± 0.3 | 6.5 ± 0.8 | 5.2 ± 0.6 | 4.0 ± 1.0 | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involved in the development of this compound based radiopharmaceuticals.
Synthesis of a DOTA-Maleimide Derivative
While several DOTA-maleimide derivatives are commercially available, a general synthetic approach involves the coupling of a maleimide-containing linker to an amine-functionalized DOTA precursor. For instance, p-SCN-Bn-DOTA can be reacted with an amine-containing linker, which is subsequently functionalized with a maleimide group. A detailed protocol for the synthesis of a PODS-DOTA bifunctional chelator is described by Zeglis and coworkers and involves a multi-step synthesis followed by HPLC purification.[5] A more direct approach involves the reaction of an amine-functionalized DOTA derivative with a maleimide-NHS ester.
Conjugation of DOTA-Maleimide to a Thiolated Biomolecule
This protocol is adapted for the conjugation of a DOTA-maleimide derivative to a cysteine-containing antibody.
Materials:
-
Thiolated antibody (e.g., reduced monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.0-7.5, degassed).
-
DOTA-maleimide dissolved in a water-miscible organic solvent (e.g., DMSO or DMF).
-
Reducing agent (e.g., TCEP, tris(2-carboxyethyl)phosphine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Reduction (if necessary): To generate free thiol groups, disulfide bonds in the antibody hinge region can be selectively reduced. Dissolve the antibody in degassed buffer to a concentration of 1-10 mg/mL. Add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.[8]
-
Conjugation Reaction: Add the DOTA-maleimide solution to the reduced antibody solution. A 10- to 20-fold molar excess of the DOTA-maleimide is typically used.[8] The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C. The reaction should be protected from light if using a light-sensitive DOTA-maleimide derivative.[8]
-
Purification: Remove unreacted DOTA-maleimide and other small molecules by size-exclusion chromatography. The purified DOTA-antibody conjugate can be concentrated using centrifugal filters.
-
Characterization: The number of DOTA molecules conjugated per antibody (chelator-to-antibody ratio, CAR) can be determined using mass spectrometry.
Radiolabeling of DOTA-Conjugates with ¹⁷⁷Lu
This protocol is a general procedure for labeling a DOTA-conjugated biomolecule with Lutetium-177.
Materials:
-
¹⁷⁷LuCl₃ in dilute HCl.
-
DOTA-conjugated biomolecule.
-
Ammonium acetate (B1210297) or sodium acetate buffer (0.1-0.4 M, pH 4.5-5.5).
-
Gentisic acid or ascorbic acid (as a radioprotectant).
-
Heating block or water bath.
-
Radiochemical purity analysis system (e.g., radio-TLC or radio-HPLC).
Procedure:
-
Reaction Setup: In a sterile, pyrogen-free reaction vial, combine the DOTA-conjugated biomolecule, acetate buffer, and a radioprotectant.
-
Radionuclide Addition: Add the desired activity of ¹⁷⁷LuCl₃ to the reaction vial. The final pH of the reaction mixture should be between 4.5 and 5.5.
-
Incubation: Heat the reaction mixture at 90-95°C for 15-30 minutes.
-
Quality Control: After cooling, determine the radiochemical purity of the product using radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.
-
Purification (if necessary): If the radiochemical purity is below the desired specification, the product can be purified using a C18 Sep-Pak cartridge.
In Vitro Serum Stability Assay
Materials:
-
Radiolabeled DOTA-conjugate.
-
Fresh human or mouse serum.
-
Incubator at 37°C.
-
Analysis system (e.g., radio-TLC, radio-HPLC, or protein precipitation with TCA).
Procedure:
-
Incubation: Add a small volume of the radiolabeled DOTA-conjugate to a vial containing human serum.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, 48, 72 hours), take an aliquot of the serum mixture.
-
Analysis: Analyze the aliquot to determine the percentage of the radioactivity that remains attached to the biomolecule. This can be done by:
-
Radio-TLC/HPLC: To separate the intact radioconjugate from free radiometal or small radiolabeled fragments.
-
TCA Precipitation: To precipitate the protein-bound radioactivity, which is then compared to the total radioactivity in the sample.
-
-
Data Reporting: Report the results as the percentage of intact radioconjugate remaining at each time point.
In Vivo Biodistribution Study in Tumor-Bearing Mice
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models).
-
Radiolabeled DOTA-conjugate.
-
Anesthetic.
-
Gamma counter.
-
Calibrated standards of the injected radiopharmaceutical.
Procedure:
-
Animal Model: Use an appropriate tumor-bearing animal model that expresses the target of interest.
-
Injection: Administer a known amount of the radiolabeled DOTA-conjugate to each mouse, typically via intravenous injection.
-
Time Points: At predetermined time points (e.g., 4, 24, 48, 72 hours post-injection), euthanize a cohort of mice (typically n=3-5 per group).
-
Tissue Collection: Dissect and collect organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is done by comparing the radioactivity in the tissue to the radioactivity in the injected standard, normalized to the tissue weight.
Visualizing the Workflow and Concepts
Diagrams created using the DOT language for Graphviz are provided below to illustrate key workflows and relationships in the development of this compound based radiopharmaceuticals.
Conclusion and Future Directions
This compound based conjugation strategies, particularly those employing maleimide chemistry, are integral to the development of advanced targeted radionuclide therapies. This approach allows for the creation of well-defined and highly pure radiopharmaceuticals with favorable in vivo properties. The quantitative data and experimental protocols presented in this guide underscore the robustness and versatility of this platform.
Future research will likely focus on the development of novel thiol-reactive DOTA derivatives with enhanced in vivo stability to further improve the therapeutic index of TRT agents. Additionally, the application of this compound chemistry to emerging targeting vectors, such as nanobodies and small molecule inhibitors, holds significant promise for expanding the reach of targeted radionuclide therapy to a wider range of cancers. As our understanding of tumor biology deepens, the modularity of the this compound platform will enable the rapid development of new and more effective radiopharmaceuticals, bringing the promise of precision oncology closer to clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Standardization of Procedures for the Preparation of (177)Lu- and (90)Y-labeled DOTA-Rituximab Based on the Freeze-dried Kit Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 13. Radiosynthesis of new [90Y]-DOTA-based maleimide reagents suitable for the prelabeling of thiol-bearing L-oligonucleotides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on DOTA-Thiol Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives are widely recognized for their exceptional utility as bifunctional chelators. Their primary application lies in the stable complexation of metal ions, particularly radiometals, for diagnostic imaging and targeted radiotherapy. The "DOTA-Thiol" moiety represents a functionalized version of DOTA, incorporating a thiol (-SH) group. This thiol group serves as a reactive handle for conjugation to various biomolecules, such as peptides, antibodies, or small molecule drugs, through thiol-maleimide or other thiol-specific ligation chemistries.
It is crucial to note that this compound itself is not inherently cytotoxic. Its role is that of a linker or chelating agent, and any observed cytotoxicity in this compound-containing conjugates is overwhelmingly attributed to the conjugated therapeutic agent or the radioisotope it carries. This guide will, therefore, focus on the cytotoxic effects observed in conjugates where DOTA is linked to a known cytotoxic molecule, using DOTA-ursolic acid conjugates as a primary example. Furthermore, it will provide detailed protocols for the key assays used to evaluate such cytotoxicity.
Cytotoxicity of DOTA-Conjugated Molecules
The cytotoxic potential of DOTA-conjugated compounds is entirely dependent on the pharmacological activity of the molecule attached to the DOTA chelator. A prime example is the conjugation of DOTA to ursolic acid (UA), a naturally occurring pentacyclic triterpenoid (B12794562) known for its antitumor properties.
Quantitative Cytotoxicity Data: DOTA-Ursolic Acid Conjugates
A study on a series of amine-spacered DOTA-ursolic acid conjugates provides valuable insights into their cytotoxic effects on various human tumor cell lines. The half-maximal effective concentration (EC50) values were determined using the Sulforhodamine B (SRB) assay.
| Compound | Spacer | A375 (Melanoma) EC50 (µM) | A2780 (Ovarian Carcinoma) EC50 (µM) | HT29 (Colon Carcinoma) EC50 (µM) | MCF-7 (Breast Carcinoma) EC50 (µM) | NIH 3T3 (Fibroblasts) EC50 (µM) | Selectivity Index (SI) vs. A375 |
| UA-DOTA Conjugate 22 | Piperazinyl | 1.5 ± 0.4 | 1.9 ± 0.3 | 2.1 ± 0.2 | 2.3 ± 0.3 | 4.6 ± 0.5 | 3.07 |
| UA-DOTA Conjugate 24 | Ethylenediamine | 2.4 ± 0.2 | 1.7 ± 0.1 | 2.2 ± 0.1 | 2.1 ± 0.2 | 3.9 ± 0.3 | 1.63 |
| Ursolic Acid (UA) | - | > 60 | > 60 | > 60 | > 60 | > 60 | - |
| Doxorubicin | - | 0.02 ± 0.003 | 0.03 ± 0.005 | 0.04 ± 0.006 | 0.05 ± 0.007 | 0.1 ± 0.01 | 5.0 |
Data synthesized from studies on DOTA-ursolic acid conjugates.[1]
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The optical density is proportional to the total cellular protein, and thus to the cell number.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle.
Materials:
-
70% Ethanol (B145695), ice-cold
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Signaling Pathways in DOTA-Conjugate Induced Cytotoxicity
The cytotoxic mechanism of DOTA-drug conjugates is dictated by the conjugated drug. In the case of ursolic acid, apoptosis is induced through multiple signaling pathways.
Ursolic Acid-Induced Apoptosis Pathways
Ursolic acid has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling cascades involved include the PI3K/Akt/mTOR and MAPK/ERK pathways.[2][3][4]
-
Intrinsic Pathway: Ursolic acid can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This results in the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[2]
-
Extrinsic Pathway: Ursolic acid can upregulate the expression of death receptors like Fas and their adaptors like FADD, leading to the activation of caspase-8 and subsequent cleavage of effector caspases.[3]
-
PI3K/Akt/mTOR Pathway: Ursolic acid can inhibit the phosphorylation of Akt and mTOR, key proteins in a major cell survival pathway. Inhibition of this pathway promotes apoptosis.[1][4]
-
MAPK/ERK Pathway: The effect on the MAPK pathway can be cell-type specific. In some cases, ursolic acid suppresses the phosphorylation of ERK1/2, which is associated with apoptosis induction.[2]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells [mdpi.com]
- 4. Ursolic acid-induced apoptosis in K562 cells involving upregulation of PTEN gene expression and inactivation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Advantages of DOTA-Thiol in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the theoretical advantages of utilizing DOTA-Thiol, a bifunctional chelator, in various research and drug development applications. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a well-established and highly effective chelating agent for a range of radiometals, and the incorporation of a thiol-reactive group offers distinct advantages for site-specific conjugation to biomolecules.[1] This guide will delve into the core principles of this compound, present quantitative data for comparison, provide detailed experimental protocols, and visualize key workflows and signaling pathways.
Core Concepts and Theoretical Advantages
This compound is a derivative of the macrocyclic chelator DOTA, featuring a reactive thiol group that enables covalent attachment to biomolecules.[1] This bifunctional nature is central to its utility in creating targeted radiopharmaceuticals, imaging agents, and other molecular probes.
The primary theoretical advantages of using this compound in research include:
-
Site-Specific Conjugation: The thiol group allows for highly specific conjugation to cysteine residues on peptides and proteins, or to other thiol-modified molecules. This site-specificity is a significant improvement over random conjugation methods, such as those targeting lysine (B10760008) residues, which can lead to heterogeneous products with compromised biological activity.
-
High Stability of DOTA-Metal Complexes: The DOTA macrocycle forms exceptionally stable complexes with a variety of trivalent metal ions, including medically relevant radionuclides like Gallium-68 (B1239309) (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu).[2] This high stability is crucial in vivo to prevent the release of the radiometal, which could lead to off-target toxicity and reduced imaging contrast.
-
Versatility in Radiolabeling: DOTA is a versatile chelator compatible with a wide array of diagnostic (e.g., ⁶⁸Ga for PET imaging) and therapeutic (e.g., ¹⁷⁷Lu for radionuclide therapy) radiometals. This allows for the development of theranostic pairs, where the same targeting molecule can be used for both diagnosis and therapy by simply switching the chelated radiometal.
-
Preservation of Biomolecule Function: Site-specific conjugation away from the active or binding sites of a biomolecule is more likely to preserve its native conformation and function. This is critical for the development of targeted therapies and diagnostics that rely on the high affinity and specificity of the targeting moiety.
Data Presentation
Table 1: Stability Constants (log K) of DOTA with Selected Radiometals
| Metal Ion | log K (DOTA) | Reference |
| Ga³⁺ | 21.34 | [2] |
| Lu³⁺ | 22.4 | [3][4] |
| In³⁺ | 22.5 | [2] |
| Y³⁺ | 24.9 | [2] |
| Cu²⁺ | 22.5 | [2] |
Note: The stability constants for this compound are expected to be in a similar range to those of DOTA.
Table 2: Comparative Radiolabeling Efficiency of DOTA-conjugates
| Radiometal | DOTA-conjugate | Radiolabeling Yield (%) | Conditions | Reference |
| ⁶⁸Ga | DOTA-TATE | >95 | 95°C, 10 min | [5] |
| ⁶⁸Ga | DOTA-MAL-RGD | ~90 | 95°C, 10 min (pre-labeling) | [6] |
| ¹⁷⁷Lu | DOTA-Rituximab | >98 | Not specified | [7] |
| ¹⁷⁷Lu | DOTA-TATE | >99 | 100°C, 30 min | [8][9] |
Table 3: Comparative Biodistribution Data of ⁶⁸Ga-labeled DOTA-conjugates in Mice (%ID/g)
| Organ | ⁶⁸Ga-DOTA-TATE (1h p.i.) | ⁶⁸Ga-DOTA-RGD (1h p.i.) |
| Blood | 0.45 ± 0.07 | 0.81 ± 0.12 |
| Heart | 0.21 ± 0.04 | 0.45 ± 0.08 |
| Lungs | 0.38 ± 0.06 | 1.12 ± 0.19 |
| Liver | 0.65 ± 0.11 | 1.35 ± 0.23 |
| Spleen | 1.12 ± 0.23 | 0.54 ± 0.09 |
| Kidneys | 12.34 ± 2.11 | 4.56 ± 0.78 |
| Tumor | 8.76 ± 1.54 | 6.23 ± 1.11 |
Data presented as mean ± standard deviation. p.i. = post-injection. Data compiled from various sources for illustrative comparison.[9][10]
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to a Cysteine-Containing Peptide
Objective: To covalently attach this compound to a peptide via a specific cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound (or a maleimide-activated DOTA derivative for reaction with a free thiol)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate buffered saline (PBS), pH 7.2-7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
LC-MS system for analysis
Methodology:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in PBS to a final concentration of 1-5 mg/mL. If the cysteine is in a disulfide bond, reduction is necessary.
-
Reduction of Disulfide Bonds (if necessary): Add a 10-fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 1 hour.
-
DOTA-Maleimide Activation (if using a thiol-reactive DOTA-maleimide): Dissolve the DOTA-maleimide in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the DOTA-maleimide solution to the reduced peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid peptide precipitation.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the DOTA-peptide conjugate from unreacted DOTA-maleimide and other small molecules using an SEC column equilibrated with an appropriate buffer (e.g., PBS or ammonium (B1175870) acetate).
-
Analysis: Analyze the purified conjugate by LC-MS to confirm the successful conjugation and determine the number of DOTA molecules attached per peptide.
Protocol 2: Radiolabeling of a DOTA-Peptide Conjugate with Gallium-68
Objective: To radiolabel the DOTA-peptide conjugate with ⁶⁸Ga for PET imaging.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-peptide conjugate
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Sterile water for injection
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Methodology:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Reaction Mixture Preparation: In a sterile, pyrogen-free reaction vial, add 10-50 µg of the DOTA-peptide conjugate.
-
Buffering: Add sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.5.
-
Addition of ⁶⁸Ga: Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubation: Heat the reaction mixture at 95°C for 5-10 minutes.[5]
-
Quality Control: After cooling, perform quality control to determine the radiochemical purity. This is typically done using radio-TLC or radio-HPLC. The radiolabeled peptide should be the major radioactive species.[11]
-
Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), the product can be purified using a C18 Sep-Pak cartridge.
Mandatory Visualization
Signaling Pathway: Somatostatin (B550006) Receptor (SSTR) Signaling Targeted by DOTA-TATE
Somatostatin analogs like octreotate (TATE), when conjugated with DOTA and radiolabeled, are used to target somatostatin receptors (SSTRs), which are often overexpressed in neuroendocrine tumors. The binding of the radiolabeled analog to the SSTR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that can be exploited for both imaging and therapy.[12][13]
Experimental Workflow: Bioconjugation and Radiolabeling
The following diagram illustrates the general workflow for creating a radiolabeled biomolecule using a thiol-reactive DOTA derivative.
Logical Relationship: Preclinical Evaluation of a this compound Radiopharmaceutical
The development of a new radiopharmaceutical involves a rigorous preclinical evaluation process to assess its safety and efficacy before it can be considered for clinical trials.[14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aspects and prospects of preclinical theranostic radiopharmaceutical development [thno.org]
- 7. brieflands.com [brieflands.com]
- 8. www-pub.iaea.org [www-pub.iaea.org]
- 9. In vivo comparison of DOTA based 68Ga-labelled bisphosphonates for bone imaging in non-tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathophysiology of GPCR Homo- and Heterodimerization: Special Emphasis on Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression prevalence and dynamics of GPCR somatostatin receptors 2 and 3 as cancer biomarkers beyond NET: a paired immunohistochemistry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aspects and prospects of preclinical theranostic radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Can current preclinical strategies for radiopharmaceutical development meet the needs of targeted alpha therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DOTA-Thiol Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and purification of a DOTA-thiol derivative, a critical bifunctional chelator for applications in radiopharmaceuticals and bioconjugation.
Introduction
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly effective chelating agent renowned for its ability to form stable complexes with a variety of metal ions, including radionuclides used in medical imaging and therapy.[1][2] Bifunctional DOTA derivatives, which incorporate a reactive functional group, allow for the covalent attachment of the chelator to biomolecules such as peptides, antibodies, and nanoparticles.[3][4][5] A this compound derivative, featuring a free sulfhydryl (-SH) group, provides a specific attachment point for conjugation to molecules via thiol-reactive chemistries, such as maleimide (B117702) or vinyl sulfone reactions.[6][7] This site-specific modification is crucial for creating well-defined and homogeneous bioconjugates with preserved biological activity.[6][8]
The protocol outlined below describes a representative synthesis of a DOTA derivative bearing a thiol group, followed by its purification. While various thiol-reactive DOTA derivatives are commercially available, this guide provides a fundamental approach for researchers who wish to synthesize custom this compound linkers. The synthesis involves the modification of a DOTA precursor with a thiol-containing moiety.
Synthesis of a this compound Derivative
The synthesis of a this compound derivative can be approached by reacting a protected DOTA precursor with a linker containing a protected thiol group, followed by deprotection. A common strategy involves the use of a DOTA mono-amide derivative which can be further functionalized.
Proposed Synthetic Scheme
The following scheme illustrates a general approach to synthesizing a this compound derivative. This example utilizes the reaction of a DOTA-NHS ester with a thiol-containing amine, followed by purification.
References
- 1. Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studyguides.com [studyguides.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DOTA-Thiol_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOTA derivatives for site-specific biomolecule-modification via click chemistry: synthesis and comparison of reaction characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: DOTA-Thiol Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the conjugation of thiol-activated DOTA chelators to antibodies. The primary method described is the reaction between a maleimide-functionalized DOTA derivative and free sulfhydryl (thiol) groups on an antibody, forming a stable thioether bond. This process is fundamental for creating antibody-radionuclide conjugates (ARCs) for applications in targeted imaging and radioimmunotherapy.
Principle and Overview
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator renowned for its ability to form highly stable complexes with various radionuclides.[1][2] To attach DOTA to an antibody, a bifunctional version of the chelator is required, one that can both bind a metal ion and covalently link to the antibody.[3]
The thiol-maleimide conjugation strategy offers a more site-specific approach compared to amine-reactive methods (e.g., NHS esters), which target numerous lysine (B10760008) residues across the antibody.[4][] Thiol groups are less abundant and can be generated by either engineering cysteine residues into the antibody sequence or by selectively reducing the native interchain disulfide bonds in the hinge region.[6][7] The reaction of a maleimide (B117702) group with a sulfhydryl group is highly efficient and selective at neutral pH (6.5-7.5), proceeding rapidly to form a stable covalent thioether linkage.[8][9]
The overall process involves preparing the antibody to expose free thiol groups, reacting it with a maleimide-activated DOTA reagent, and purifying the resulting DOTA-antibody conjugate.
Experimental Protocols
This section details the methodology for conjugating a DOTA-maleimide derivative to an antibody.
Materials and Reagents
-
Antibody: IgG to be conjugated (concentration typically 1-10 mg/mL).
-
DOTA Derivative: Maleimide-functionalized DOTA (e.g., DOTA-maleimide).
-
Buffers:
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP).[4]
-
Solvent for DOTA-Maleimide: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification:
-
Storage Additives (Optional): Bovine Serum Albumin (BSA), Sodium Azide (NaN₃).[4][6]
Step 1: Antibody Preparation and Thiol Generation
The antibody must have free sulfhydryl groups available for conjugation.
A. Buffer Exchange: If the antibody stock solution contains interfering substances like glycine, Tris, or BSA, it must be purified first.[11]
-
Perform buffer exchange into a thiol-free conjugation buffer (e.g., PBS, pH 7.2-7.4) using an ultrafiltration vial or a desalting column.[11]
-
Concentrate the antibody to a preferred concentration of 2-10 mg/mL.[9] Higher concentrations can improve reaction efficiency.
-
Degas the buffer by applying a vacuum or bubbling with an inert gas (e.g., argon, nitrogen) to prevent re-oxidation of thiols.
B. Generation of Free Thiols (if required): This step is for antibodies that rely on the reduction of native interchain disulfide bonds.
-
To the buffer-exchanged antibody solution, add a 10- to 100-fold molar excess of TCEP.[6]
-
Incubate the mixture for 20-30 minutes at room temperature.[9]
-
Crucially , remove the excess TCEP immediately before adding the DOTA-maleimide. This is best achieved using a desalting column (e.g., PD-10) equilibrated with degassed conjugation buffer.[4] TCEP will compete with the antibody for reaction with the maleimide.
Step 2: DOTA-Maleimide Solution Preparation
-
Allow the vial of DOTA-maleimide to warm to room temperature before opening to prevent moisture condensation.[11]
-
Prepare a stock solution of DOTA-maleimide, typically 10 mM, in anhydrous DMSO or DMF.[6] Vortex briefly to ensure it is fully dissolved. Prepare this solution fresh just before use.
Step 3: Conjugation Reaction
-
While gently stirring or vortexing the prepared antibody solution, add the DOTA-maleimide stock solution.[4]
-
The recommended molar ratio of DOTA-maleimide to antibody is typically between 10:1 and 20:1 as a starting point.[4] This ratio should be optimized for each specific antibody to achieve the desired degree of labeling (DOL) without compromising immunoreactivity.[3]
-
Protect the reaction mixture from light and incubate at room temperature for 2 hours or at 4°C overnight.[4]
Step 4: Purification of the DOTA-Antibody Conjugate
It is essential to remove unreacted DOTA-maleimide from the final product.
-
Size Exclusion Chromatography (SEC): Load the reaction mixture onto a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The DOTA-antibody conjugate will elute first in the void volume, while the smaller, unreacted DOTA-maleimide molecules are retained and elute later.[4]
-
Ultrafiltration: For smaller scale reactions, use an ultrafiltration spin vial to wash the conjugate. Repeatedly dilute the sample with storage buffer and centrifuge to remove the low-molecular-weight impurities in the flow-through.[4][10]
Step 5: Characterization and Storage
A. Degree of Labeling (DOL) / Chelator-to-Antibody Ratio (CAR): The DOL (also known as CAR) is the average number of DOTA molecules conjugated per antibody. It can be determined using methods like:
-
Mass Spectrometry (MALDI-TOF or LC-MS): This is the most accurate method. The mass difference between the conjugated and unconjugated antibody reveals the number of attached DOTA molecules.[7][12]
-
UV-Vis Spectrophotometry: If the DOTA derivative contains a chromophore, the DOL can be calculated from the absorbance at 280 nm (for the antibody) and the λ_max of the chromophore.
B. Immunoreactivity: It is critical to verify that the conjugated antibody retains its ability to bind its target antigen.[13] This can be assessed using:
-
ELISA: A competitive ELISA can compare the binding affinity of the conjugated antibody to the unconjugated antibody.[13]
-
Flow Cytometry: This method assesses binding to antigens on the surface of intact cells, providing a physiologically relevant measure of immunoreactivity.[13]
-
Surface Plasmon Resonance (SPR): Provides detailed kinetic data (on- and off-rates) of the antibody-antigen interaction.
C. Storage:
-
For short-term storage (up to 1 week), store the purified conjugate at 2-8°C, protected from light.[6]
-
For long-term storage (up to 1 year), add stabilizers like 5-10 mg/mL BSA and a bacteriostatic agent like 0.01-0.03% sodium azide.[4][6] Alternatively, add glycerol (B35011) to a final concentration of 50% and store at -20°C.[4]
Quantitative Data Summary
The following tables summarize typical parameters and results gathered from various protocols and studies. These values should be used as a starting point for optimization.
Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Value | Source(s) |
|---|---|---|
| Antibody Concentration | 1 - 10 mg/mL | |
| Reaction pH | 7.0 - 7.5 | [6][9] |
| Molar Excess (DOTA:Ab) | 5:1 to 20:1 (start) | [4][8] |
| Reaction Temperature | Room Temperature or 4°C | [4] |
| Reaction Time | 2 hours to Overnight | [4] |
| Solvent for DOTA-Maleimide | Anhydrous DMSO or DMF | |
Table 2: Representative Conjugation Outcomes
| Parameter | Reported Value | Context | Source(s) |
|---|---|---|---|
| Conjugation Yield | ~80% | Site-selective conjugation of PODS-DOTA to trastuzumab. | [7] |
| Degree of Labeling (DOL) | ~1.8 DOTA/mAb | Achieved via reduction of hinge disulfide bonds. | [7] |
| Degree of Labeling (DOL) | 6 DOTA/mAb | Site-specific conjugation to engineered cysteines. | [2][14] |
| Radiochemical Purity | >98% | After radiolabeling of DOTA-Rituximab. |[10] |
Table 3: Impact of Chelator-to-Antibody Ratio (CAR) on Biological Properties
| CAR (DOTA/Ab) | Immunoreactivity | Tumor Uptake (%IA/g) at 24h | Source |
|---|---|---|---|
| 1 to 3 | ~85-87% (unaffected) | ~18.8% | [3] |
| 6 to 8.5 | ~78-87% (unaffected) | Decreasing trend | [3] |
| 11 | ~24% (significant loss) | ~5.3% |[3] |
Note: Increasing the number of chelators per antibody can negatively impact immunoreactivity and accelerate blood clearance, potentially reducing tumor uptake.[3][13]
Mechanism of Action for Radioimmunotherapy
The ultimate goal of creating a DOTA-antibody conjugate is often for radioimmunotherapy or imaging. The conjugate acts as a targeting vehicle to deliver a radioactive payload specifically to tumor cells.
References
- 1. Engineering an antibody with picomolar affinity to DOTA chelates of multiple radionuclides for pretargeted radioimmunotherapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. furthlab.xyz [furthlab.xyz]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Radiolabeling Peptides with DOTA-Thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of biomolecules is crucial for the development of targeted radiopharmaceuticals with well-defined properties. Cysteine's thiol group offers a unique and highly selective target for conjugation due to its relatively low abundance and distinct nucleophilicity compared to other reactive sites on peptides and proteins.[1] Bifunctional chelators (BFCs) containing a thiol-reactive moiety, such as a maleimide (B117702) group, allow for the stable, covalent attachment of a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to a specific cysteine residue on a peptide.[2][3]
DOTA is a versatile and widely used chelator renowned for its ability to form highly stable complexes with a variety of theranostic radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[4][5] This document provides detailed protocols for the conjugation of DOTA-maleimide to thiol-containing peptides and their subsequent radiolabeling. Two primary strategies are presented: the post-labeling conjugation method and the pre-labeling conjugation method.
Radiolabeling Strategies
There are two principal strategies for radiolabeling thiol-containing peptides using DOTA-maleimide:
-
Post-Labeling Conjugation (Direct Labeling): This is a two-step process where the DOTA-maleimide chelator is first conjugated to the thiol-containing peptide. The resulting DOTA-peptide conjugate is then purified and subsequently radiolabeled with the desired radionuclide. This method is generally preferred as it often results in higher radiochemical yields for the final product.[6]
-
Pre-Labeling Conjugation: In this alternative approach, the DOTA-maleimide chelator is first radiolabeled with the radionuclide. This pre-labeled, radioactive synthon is then conjugated to the thiol-containing peptide.[1][4] This strategy is particularly useful for heat-sensitive biomolecules, as the conjugation step can be performed under milder conditions than the radiolabeling of DOTA, which often requires heating.[4]
Experimental Protocols
Protocol 1: Post-Labeling Conjugation Strategy (⁶⁸Ga Example)
This protocol first describes the conjugation of maleimido-mono-amide-DOTA (DOTA-Mal) to a thiol-containing peptide, followed by radiolabeling with Gallium-68.
Workflow Diagram: Post-Labeling Conjugation
Caption: Workflow for the post-labeling conjugation strategy.
Materials and Reagents:
-
Thiol-containing peptide (e.g., c(RGDyC))
-
Maleimido-mono-amide-DOTA (DOTA-Mal)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Sodium acetate (B1210297) buffer (0.1 M to 1 M), pH 4.0-4.5
-
⁶⁸Ge/⁶⁸Ga generator or cyclotron-produced ⁶⁸GaCl₃
-
Metal-free water and reaction vials
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Ethanol
-
Radio-TLC scanner and Radio-HPLC system
Methodology:
-
Peptide Reduction:
-
Conjugation of DOTA-Maleimide to Peptide:
-
In a separate vial, dissolve DOTA-Maleimide in a suitable buffer.
-
Add the reduced peptide solution directly to the DOTA-Maleimide solution.
-
Adjust the pH of the reaction mixture to between 7.4 and 8.3 using 0.5 M NaOH if necessary.[2]
-
Incubate the mixture for 20-30 minutes at 37°C with continuous stirring.[2]
-
The product of this step is the DOTA-peptide conjugate. Purification via HPLC can be performed at this stage to ensure high purity before radiolabeling.
-
-
Radiolabeling with ⁶⁸Ga:
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator. A common method involves trapping the ⁶⁸Ga³⁺ on a cation exchange cartridge and eluting it with an acidified 5 M NaCl solution.[7][8]
-
Add the DOTA-peptide conjugate (typically 10-50 µg) to a reaction vial containing sodium acetate buffer (pH 4.0-4.5).[9]
-
Add the eluted ⁶⁸Ga³⁺ solution to the vial.
-
Heat the reaction mixture at 80-95°C for 10-15 minutes.[9][10]
-
-
Purification and Quality Control:
-
After labeling, the reaction mixture can be purified using an SPE cartridge (e.g., C18) to remove free ⁶⁸Ga.
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC.[7][11] For radio-TLC, a common system uses iTLC-SG strips with a mobile phase of 1:1 methanol/ammonium (B1175870) acetate, where the radiolabeled peptide moves with the solvent front while free ⁶⁸Ga remains at the origin.[12]
-
The final product should be passed through a 0.22 µm sterile filter before in vivo use.[7][8]
-
Protocol 2: Pre-Labeling Conjugation Strategy (⁹⁰Y Example)
This protocol describes the radiolabeling of a DOTA-maleimide reagent first, followed by its conjugation to a thiol-bearing peptide.[1][6]
Workflow Diagram: Pre-Labeling Conjugation
Caption: Workflow for the pre-labeling conjugation strategy.
Materials and Reagents:
-
Thiol-containing peptide
-
DOTA-Maleimide derivative (e.g., N-alkyl maleimide-bearing DOTA)[6]
-
⁹⁰YCl₃ solution
-
Ammonium acetate buffer, pH ~5.0
-
Phosphate buffer, pH 7.2
-
SPE cartridges for purification
-
Other reagents as listed in Protocol 1
Methodology:
-
Radiolabeling of DOTA-Maleimide:
-
Peptide Reduction:
-
Prepare the reduced thiol-peptide as described in Protocol 1, Step 1.
-
-
Conjugation to Peptide:
-
Final Purification and Quality Control:
-
Purify the final radiolabeled peptide conjugate using SPE or HPLC to remove any unreacted ⁹⁰Y-DOTA-Maleimide.
-
Perform quality control using radio-HPLC to determine the radiochemical purity and specific activity of the final product.[11]
-
Data Presentation
The following tables summarize typical quantitative data obtained from DOTA-thiol radiolabeling procedures reported in the literature.
Table 1: Radiolabeling Efficiency of this compound Conjugated Peptides
| Radiotracer | Radionuclide | Precursor Amount | Conditions (Temp, Time, pH) | Radiolabeling Yield (RCY) | Reference |
|---|---|---|---|---|---|
| ⁶⁸Ga-DOTA-RGD | ⁶⁸Ga | ~20 µg | 95°C, 10-15 min, pH 4.0-4.5 | >90% | [2][13] |
| ⁶⁸Ga-DOTA-FA | ⁶⁸Ga | Not specified | 37°C, 20 min, pH 7.4-8.3 | ~85% | [1][4] |
| ⁶⁸Ga-DOTA-BSA | ⁶⁸Ga | Not specified | 37°C, 20 min, pH 7.4-8.3 | ~20% | [1][4] |
| ⁹⁰Y-DOTA-GSH | ⁹⁰Y | 0.1 - 1 µg | Room Temp, 30 min, pH 7.2 | High |[6] |
Table 2: In Vitro Stability of Radiolabeled Peptides
| Radiotracer | Medium | Incubation Time | Stability (% Intact) | Reference |
|---|---|---|---|---|
| ⁶⁸Ga-DOTA-Ahx-VGB3 | Normal Saline | 120 min | >95% | [14] |
| ⁶⁸Ga-DOTA-Ahx-VGB3 | Human Serum Albumin | 120 min | >95% | [14] |
| ⁶⁸Ga-Bombesin Peptides | Human Plasma | 120 min | High (unspecified %) | [13] |
| ¹¹¹In-DOTA-MGS5 Analogs | Human Serum | 24 hours | >95% |[15] |
Key Chemical Reaction
The core of this methodology is the chemoselective reaction between the maleimide group of the DOTA derivative and the sulfhydryl (thiol) group of a cysteine residue in the peptide. This Michael addition reaction forms a stable thioether bond.
Diagram: Maleimide-Thiol Conjugation Chemistry
Caption: The Michael addition reaction between a maleimide and a thiol.
References
- 1. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for Facile Labeling of a Variety of Thiol-Containing Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. Radiosynthesis of new [90Y]-DOTA-based maleimide reagents suitable for the prelabeling of thiol-bearing L-oligonucleotides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 8. Research Portal [iro.uiowa.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Gallium-68 Labeling of RGD Peptides using DOTA-Thiol Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arginine-glycine-aspartic acid (RGD) peptide sequence is a key recognition motif for integrin receptors, particularly αvβ3, which are overexpressed on activated endothelial cells during angiogenesis and on various tumor cells.[1][2] This makes radiolabeled RGD peptides promising probes for the non-invasive imaging of tumor angiogenesis and metastasis with Positron Emission Tomography (PET).[2] Gallium-68 (⁶⁸Ga) is an ideal radionuclide for PET imaging due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator, short half-life (68 min), and favorable decay characteristics.[3][4]
This document provides detailed application notes and protocols for the ⁶⁸Ga-labeling of RGD peptides using DOTA-based chelators, with a specific focus on a thiol-reactive strategy employing a maleimide-functionalized DOTA derivative (DOTA-Mal). This approach allows for site-specific conjugation to thiol-containing RGD peptides, offering a robust and reproducible method for the preparation of ⁶⁸Ga-DOTA-RGD radiopharmaceuticals.[5]
Principle of the Method
The overall process involves a two-step strategy. First, the bifunctional chelator, in this case, a DOTA-maleimide derivative, is labeled with ⁶⁸Ga. Subsequently, the resulting ⁶⁸Ga-DOTA-Mal complex is conjugated to a thiol-containing RGD peptide under mild conditions.[5] This pre-labeling approach is advantageous as it protects the peptide from the potentially harsh conditions of direct radiolabeling.[5]
Alternatively, a more common approach involves first conjugating the DOTA chelator to the RGD peptide, followed by radiolabeling with ⁶⁸Ga.[3][4] Both methodologies will be outlined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the general experimental workflow for preparing ⁶⁸Ga-labeled RGD peptides for PET imaging.
Caption: RGD peptide binding to integrin αvβ3 receptor and subsequent signaling.
Caption: General experimental workflow for ⁶⁸Ga-DOTA-RGD peptide preparation.
Experimental Protocols
Protocol 1: ⁶⁸Ga Labeling of Thiol-Containing RGD Peptides via a Pre-labeled DOTA-Maleimide Intermediate
This protocol is adapted from a method for labeling various thiol-containing biomolecules.[5]
Materials:
-
0.1 M HCl for elution[3]
-
DOTA-Maleimide (DOTA-Mal)
-
Thiol-containing RGD peptide (HS-RGD)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)[6]
-
0.5 M NaOH
-
Sterile water for injection
-
C18 Sep-Pak cartridges
-
Sterile filters (0.22 µm)
-
Reaction vials (e.g., Eppendorf tubes)
-
Heating block or microwave oven[4]
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
Preparation of ⁶⁸Ga-DOTA-Mal: a. Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.[3] b. Adjust the pH of the ⁶⁸GaCl₃ solution to 3.5-4.5 using sodium acetate buffer.[7][8] c. Add DOTA-Mal to the buffered ⁶⁸Ga solution. d. Heat the reaction mixture at 95°C for 5-10 minutes.[7] e. Perform a preliminary quality control check (radio-TLC) to ensure high incorporation of ⁶⁸Ga (>95%). f. If necessary, purify the ⁶⁸Ga-DOTA-Mal using a C18 Sep-Pak cartridge.
-
Reduction of Thiol-RGD Peptide: a. Dissolve the thiol-containing RGD peptide in PBS (pH 7.4). b. Add TCEP (1.5 equivalents) to the peptide solution to reduce any disulfide bonds and ensure a free thiol group.[9] c. Incubate at room temperature for 5 minutes.[9]
-
Conjugation of ⁶⁸Ga-DOTA-Mal to HS-RGD: a. Adjust the pH of the ⁶⁸Ga-DOTA-Mal solution to 7.4-8.3 using 0.5 M NaOH.[9] b. Add the reduced HS-RGD peptide solution to the ⁶⁸Ga-DOTA-Mal solution. c. Incubate the reaction mixture at 37°C for 20 minutes with continuous stirring.[9]
-
Final Purification and Quality Control: a. Purify the final product, ⁶⁸Ga-DOTA-RGD, using a C18 Sep-Pak cartridge to remove unreacted components. b. Perform final quality control using radio-HPLC to determine radiochemical purity and specific activity.[4] c. The final product should be formulated in a physiologically compatible buffer (e.g., PBS) and passed through a 0.22 µm sterile filter before in vivo use.
Protocol 2: Direct ⁶⁸Ga Labeling of DOTA-Conjugated RGD Peptides
This is a more conventional and widely used method.[3][4]
Materials:
-
0.1 M HCl for elution[3]
-
DOTA-conjugated RGD peptide (e.g., DOTA-c(RGDfK))
-
HEPES buffer (e.g., 1.5 M) or Sodium Acetate buffer (1 M, pH 4.5)[4][6]
-
Sterile water for injection
-
C18 Sep-Pak cartridges (optional, for purification if needed)
-
Sterile filters (0.22 µm)
-
Reaction vials
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
Elution and Buffering of ⁶⁸Ga: a. Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.[3] The highest concentration of ⁶⁸Ga is typically in the first 1-1.5 mL of eluate.[3] b. In a reaction vial, add the DOTA-conjugated RGD peptide dissolved in sterile water. c. Add HEPES or sodium acetate buffer to the vial. d. Add the ⁶⁸Ga eluate to the reaction vial. The final pH should be between 3.5 and 5.0.[3][7]
-
Radiolabeling Reaction: a. Heat the reaction mixture at 90-95°C for 5-15 minutes.[3][7] Microwave heating can reduce the reaction time to 1-2 minutes.[4] b. The optimal temperature and time should be determined for each specific peptide conjugate.[7]
-
Quality Control and Formulation: a. After cooling, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.[4] b. If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge. c. For in vivo use, the final product should be formulated in a suitable buffer and sterile-filtered.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the ⁶⁸Ga labeling of DOTA-RGD peptides.
Table 1: Radiolabeling Parameters
| Parameter | DOTA-RGD (Direct Labeling) | DOTA-Mal-RGD (Pre-labeling) | Reference(s) |
| Precursor Amount | 3-10 nmol | 400 µg HS-RGD | [4],[9] |
| Reaction Temperature | 90-95°C | 37°C (conjugation step) | [3],[9] |
| Reaction Time | 2-15 min | 20 min (conjugation step) | [3],[9] |
| Final pH | 3.5 - 5.0 | 7.4 - 8.3 (conjugation step) | [3],[9] |
| Radiochemical Purity | > 95% | > 95% | [4] |
| Radiochemical Yield | ~70-90% (uncorrected) | Not explicitly stated, but high | [10] |
| Specific Activity | 9.25 - 46.25 GBq/µmol | Not explicitly stated | [10] |
Table 2: In Vitro and In Vivo Performance of ⁶⁸Ga-DOTA-RGD Peptides
| Parameter | Value | Reference(s) |
| LogD (Octanol/Water) | -2.86 to -3.27 | [11] |
| Tumor Uptake (%ID/g) | 2.9 ± 0.3 to 8.30 ± 0.92 | [12],[9] |
| Tumor-to-Blood Ratio (1h p.i.) | 9.2 to 27.7 | [11] |
| Primary Clearance Route | Renal | [4] |
Note: Values can vary depending on the specific RGD peptide, chelator, and experimental conditions.
Conclusion
The use of DOTA-based chelators for the ⁶⁸Ga labeling of RGD peptides provides a robust and efficient method for producing PET imaging agents for visualizing integrin αvβ3 expression. The thiol-maleimide conjugation strategy offers a site-specific and mild labeling approach, which can be advantageous for sensitive peptide structures. The direct labeling method remains a widely used and effective alternative. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the development and application of these valuable radiopharmaceuticals.
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiogenesis Imaging Using (68)Ga-RGD PET/CT: Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for Facile Labeling of a Variety of Thiol-Containing Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for DOTA-Thiol Maleimide Reaction with Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of chelating agents to biomolecules is a critical process in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The reaction between a maleimide-functionalized DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivative and a thiol group from a cysteine residue is a widely employed strategy for the site-specific labeling of proteins, peptides, and antibodies. This Michael addition reaction forms a stable thioether bond, offering high selectivity and efficiency under mild, biocompatible conditions.[1][2]
These application notes provide a comprehensive overview of the DOTA-thiol maleimide (B117702) reaction, including detailed experimental protocols, factors influencing conjugation efficiency, and troubleshooting guidelines to address common side reactions.
Reaction Mechanism
The core of this bioconjugation strategy is the Michael addition of a thiol to the electron-deficient carbon-carbon double bond of the maleimide ring.[1] The thiol group, acting as a nucleophile, attacks one of the carbons in the maleimide double bond, leading to the formation of a stable, covalent thioether linkage.[1][3] This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]
Caption: DOTA-Maleimide reaction with a cysteine residue.
Quantitative Data Summary
The efficiency of the DOTA-maleimide conjugation is influenced by several factors, including the molar ratio of reactants, reaction time, and the specific protein being conjugated. The following table summarizes quantitative data from various studies. It is important to note that direct comparison between different studies may be limited due to variations in experimental conditions and protein substrates.
| Protein/Peptide | DOTA-Maleimide:Thiol Molar Ratio | Reaction Time | Temperature | Conjugation Efficiency | Reference |
| DTT-reduced Affibody | 1:1 | Not Specified | Not Specified | 93% | [2][3] |
| cRGDfK peptide | 2:1 | 30 minutes | Room Temperature | 84 ± 4% | [4] |
| 11A4 nanobody | 5:1 | 2 hours | Room Temperature | 58 ± 12% | [4] |
Experimental Protocols
This section provides a general protocol for the conjugation of a DOTA-maleimide derivative to a cysteine-containing protein. Optimization may be required for specific applications.
Materials and Reagents
-
Cysteine-containing protein or peptide
-
DOTA-maleimide derivative
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)
-
Reaction vials
-
Inert gas (e.g., nitrogen or argon)
Experimental Workflow
Caption: Experimental workflow for DOTA-maleimide conjugation.
Step-by-Step Protocol
-
Protein Preparation and Reduction of Disulfide Bonds:
-
Dissolve the cysteine-containing protein in degassed PBS buffer (pH 7.2-7.4) to a final concentration of 1-10 mg/mL.
-
To reduce disulfide bonds and free up the thiol groups, add a 10- to 100-fold molar excess of TCEP. TCEP is recommended as it does not contain a thiol group and therefore does not need to be removed before the addition of the DOTA-maleimide.
-
Incubate the mixture for 30-60 minutes at room temperature.
-
-
DOTA-Maleimide Reagent Preparation:
-
Immediately before use, dissolve the DOTA-maleimide derivative in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[5]
-
-
Conjugation Reaction:
-
Add the dissolved DOTA-maleimide to the reduced protein solution. A molar excess of 10-20 fold of the DOTA-maleimide to the protein is a common starting point, though this should be optimized for each specific protein.
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and mix thoroughly.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if the DOTA derivative is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide, a small molecule thiol such as L-cysteine or beta-mercaptoethanol can be added to the reaction mixture.
-
-
Purification of the DOTA-Protein Conjugate:
-
Remove excess DOTA-maleimide and other reaction components by size-exclusion chromatography (e.g., a desalting column) or reversed-phase high-performance liquid chromatography (HPLC).
-
-
Characterization of the Conjugate:
-
The purified DOTA-protein conjugate can be characterized by methods such as mass spectrometry (to confirm the addition of the DOTA-maleimide) and UV-Vis spectroscopy (if the DOTA derivative has a chromophore).
-
Potential Side Reactions and Troubleshooting
Several side reactions can occur during the DOTA-maleimide conjugation, potentially leading to a heterogeneous product mixture or a loss of reactivity. Understanding and mitigating these side reactions is crucial for a successful conjugation.
Caption: Potential side reactions in thiol-maleimide conjugation.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[1] This opens the ring to form an unreactive maleamic acid derivative. To minimize hydrolysis, it is recommended to work within the optimal pH range of 6.5-7.5 and to use freshly prepared DOTA-maleimide solutions.[1]
-
Retro-Michael Addition (Thiol Exchange): The thioether bond formed can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to the dissociation of the conjugate.[6] This can be a concern for in vivo applications. Strategies to increase the stability of the linkage, such as using N-aryl maleimides, have been developed.
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, the initial conjugate can rearrange to form a more stable six-membered thiazine ring.[7][8] This rearrangement is more prominent at neutral to basic pH.[7][8] Performing the conjugation at a slightly acidic pH (around 6.5) can help to minimize this side reaction.[7]
By carefully controlling the reaction conditions and being aware of potential side reactions, researchers can successfully utilize the this compound maleimide reaction to generate well-defined and stable bioconjugates for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of maleimide derivative of DOTA for site-specific labeling of recombinant affibody molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for DOTA-Thiol in PET Imaging of Tumor Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DOTA-thiol derivatives in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging of tumor xenografts. Detailed protocols for key experimental procedures are included to facilitate the application of this technology in preclinical research and drug development.
Introduction
The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator is a cornerstone in nuclear medicine, renowned for its ability to form highly stable complexes with a variety of radiometals used in PET imaging, such as Gallium-68 (⁶⁸Ga), Zirconium-89 (⁸⁹Zr), and Copper-64 (⁶⁴Cu).[1][2] The functionalization of DOTA with a thiol (-SH) group, or more commonly, the conjugation of a DOTA derivative to a thiol-containing biomolecule, opens up versatile avenues for the site-specific labeling of targeting vectors like peptides and antibodies.[3][4] This is often achieved through thiol-maleimide "click" chemistry, a rapid and efficient bioorthogonal reaction that proceeds under mild conditions.[3][4] This methodology allows for the precise attachment of the DOTA chelator to a cysteine residue on a targeting protein or peptide, ensuring that the biological activity of the molecule is preserved.[3] The resulting DOTA-conjugated biomolecule can then be radiolabeled with a suitable PET isotope for in vivo imaging studies in tumor xenograft models.[5][6]
Key Applications
The primary application of this compound chemistry in this context is the development of novel radiotracers for non-invasive visualization and quantification of tumor biology. By conjugating DOTA to a ligand that targets a specific cell surface receptor overexpressed on cancer cells, it is possible to image tumor location, size, and receptor expression levels.[7][8] This has significant implications for:
-
Cancer Diagnosis and Staging: Detecting primary tumors and metastases.[8][9]
-
Pharmacodynamic Studies: Assessing target engagement of therapeutic agents.
-
Theranostics: Pairing a diagnostic PET isotope with a therapeutic radionuclide chelated by the same DOTA-conjugate.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving DOTA-conjugated radiotracers in tumor xenograft models. These tables are intended for easy comparison of radiolabeling efficiency, in vivo stability, and tumor uptake across different studies.
Table 1: Radiolabeling Efficiency and In Vitro Stability
| Radiotracer | Radionuclide | Precursor Amount | Reaction Conditions | Radiochemical Yield | In Vitro Stability (Serum) | Reference(s) |
| ⁶⁸Ga-DOTA-Peptide | ⁶⁸Ga | 50 µg | 1.5 M HEPES buffer, heated | >95% | High (exact value not specified) | [11] |
| ¹⁷⁷Lu-DOTA-(SCN)-Rituximab | ¹⁷⁷Lu | Not specified | Not specified | 98-100% | Stable in human serum | [12] |
| ¹⁷⁷Lu-DOTA-(NHS)-Rituximab | ¹⁷⁷Lu | Not specified | Not specified | >98% | Stable in human serum | [12] |
| ⁸⁹Zr-DOTAGA-Trastuzumab (via click chemistry) | ⁸⁹Zr | Not specified | Inverse electron-demand Diels-Alder (IEDDA) reaction | Not specified | Confirmed in vitro, ex vivo, in vivo | [10] |
| ⁶⁴Cu-DOTA-Conjugates | ⁶⁴Cu | Not specified | 30 min at 40 °C | >98% | Not specified | [1] |
Table 2: Biodistribution Data in Tumor Xenograft Models (%ID/g ± SD)
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake | Blood | Liver | Kidneys | Spleen | Reference(s) |
| ¹⁷⁷Lu-DOTA-(SCN)-Rituximab | Raji Lymphoma | 72 h | 9.3 ± 1.0 | Slow clearance | High uptake | Not specified | 27.9 ± 5.3 (at 48h) | [12] |
| ¹⁷⁷Lu-DOTA-(NHS)-Rituximab | Raji Lymphoma | 24 h | 7.3 ± 1.7 | 20.8 ± 1.0 (at 4h) | High uptake | Not specified | 27.4 ± 1.8 (at 72h) | [12] |
| ⁸⁹Zr-Df-[FK]₂ (RGD peptide) | MDA-MB-435 Breast | 4 h | 4.04 ± 0.73 | Not specified | 17.46 ± 1.85 | 21.11 ± 3.41 | Not specified | [13] |
| ⁸⁹Zr-Df-[FK]₂-3PEG₄ (RGD peptide) | MDA-MB-435 Breast | 2 h | 4.72 ± 0.66 | Not specified | Low uptake | Low uptake | Not specified | [13] |
| [¹⁷⁷Lu]Lu-DOTA-NNV003 | RAMOS Lymphoma | Not specified | 13.6 %ID/g | Not specified | Not specified | Not specified | Higher than ⁸⁹Zr tracer | [14] |
| [⁸⁹Zr]Zr-N-sucDf-NNV003 | RAMOS Lymphoma | Not specified | 10.6 %ID/g | Not specified | Not specified | Not specified | Lower than ¹⁷⁷Lu tracer | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the development and evaluation of this compound based PET tracers for tumor xenograft imaging.
Protocol 1: Conjugation of DOTA-Maleimide to a Thiol-Containing Peptide
This protocol describes a general procedure for the site-specific conjugation of a DOTA-maleimide derivative to a peptide containing a cysteine residue.
Materials:
-
Thiol-containing peptide (e.g., c(RGDyC))
-
DOTA-maleimide derivative
-
Phosphate buffered saline (PBS), pH 7.0-7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) as a co-solvent (if needed)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
High-performance liquid chromatography (HPLC) system for purification and analysis
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in PBS at a concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, a small amount of an organic co-solvent like DMF or DMSO can be added.
-
DOTA-Maleimide Preparation: Dissolve the DOTA-maleimide derivative in DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the DOTA-maleimide solution to the peptide solution. The reaction is typically performed at room temperature for 1-4 hours with gentle stirring. The progress of the reaction can be monitored by HPLC.
-
Purification: Purify the DOTA-peptide conjugate from unreacted starting materials using SEC or preparative HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate using analytical HPLC and mass spectrometry.
Protocol 2: Radiolabeling of DOTA-Peptide with ⁶⁸Ga
This protocol outlines the manual radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.[15]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-peptide conjugate (10-50 µg)
-
Sodium acetate (B1210297) or HEPES buffer (1.0-1.5 M, pH 4.0-4.5)
-
Sterile, pyrogen-free water
-
C18 Sep-Pak cartridge for purification
-
Saline solution (0.9% NaCl)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Generator Elution: Elute the ⁶⁸Ga from the generator according to the manufacturer's instructions using 0.1 M HCl.
-
Reaction Setup: In a sterile reaction vial, add the DOTA-peptide conjugate.
-
Buffering: Add the appropriate volume of sodium acetate or HEPES buffer to the reaction vial to adjust the pH to the optimal range for labeling (typically 4.0-4.5).
-
Radiolabeling: Add the ⁶⁸Ga eluate to the reaction vial. Heat the reaction mixture at 95-100°C for 5-10 minutes.
-
Purification: After cooling, the reaction mixture can be purified using a C18 Sep-Pak cartridge. Pre-condition the cartridge with ethanol and then water. Load the reaction mixture, wash with water to remove unreacted ⁶⁸Ga, and elute the ⁶⁸Ga-DOTA-peptide with ethanol. The ethanol is then typically evaporated, and the product is reconstituted in saline.
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.
Protocol 3: PET Imaging of Tumor Xenografts
This protocol provides a general workflow for performing PET imaging studies in mice bearing tumor xenografts.
Materials:
-
Tumor xenograft mouse model (e.g., nude mice with subcutaneously implanted tumor cells)
-
Radiolabeled DOTA-peptide (e.g., ⁶⁸Ga-DOTA-TATE)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Syringes and needles for intravenous injection
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Radiotracer Administration: Administer a defined amount of the radiolabeled DOTA-peptide (typically 3.7-7.4 MBq or 100-200 µCi) via intravenous tail vein injection.[7][16]
-
Uptake Period: Allow the radiotracer to distribute in the body for a specific period (e.g., 60 minutes for ⁶⁸Ga-labeled peptides).[7]
-
PET/CT Imaging: Place the anesthetized mouse on the scanner bed. Perform a CT scan for anatomical reference, followed by a static or dynamic PET scan over the region of interest (including the tumor).
-
Image Analysis: Reconstruct the PET and CT images. The images can be fused to co-localize radiotracer uptake with anatomical structures. Quantitative analysis can be performed by drawing regions of interest (ROIs) over the tumor and other organs to determine the tracer concentration, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 4: Ex Vivo Biodistribution Study
This protocol describes the quantitative determination of radiotracer distribution in various tissues following imaging.
Materials:
-
Gamma counter
-
Scales for weighing tissues
-
Dissection tools
Procedure:
-
Euthanasia: Immediately after the final imaging time point, euthanize the mouse.
-
Tissue Dissection: Dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Tissue Weighing: Weigh each collected tissue sample.
-
Gamma Counting: Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This provides a quantitative measure of the radiotracer's biodistribution.
Visualizations
Experimental Workflow for PET Imaging of Tumor Xenografts
Caption: Workflow for synthesis and in vivo evaluation of a this compound based PET tracer.
Logical Relationship for Thiol-Maleimide Conjugation
Caption: Thiol-maleimide click chemistry for DOTA-peptide conjugation.
Signaling Pathway for a Receptor-Targeted PET Tracer
Caption: Mechanism of tumor uptake for a receptor-targeted DOTA-peptide PET tracer.
References
- 1. Radiolabeling of Nanoparticles and Polymers for PET Imaging [mdpi.com]
- 2. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insight into the Development of PET Radiopharmaceuticals for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Guideline for PET/CT imaging of neuroendocrine neoplasms with 68Ga-DOTA-conjugated somatostatin receptor targeting peptides and 18F-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry Enables [89Zr]Zr-DOTA Radioimmunoconjugation for Theranostic 89Zr-immunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. brieflands.com [brieflands.com]
- 13. MicroPET Imaging of Integrin αvβ3 Expressing Tumors Using 89Zr-RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 89Zr-PET imaging to predict tumor uptake of 177Lu-NNV003 anti-CD37 radioimmunotherapy in mouse models of B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of ⁶⁸Ga-labelled DOTA-peptides using a manual labelling approach for small-animal PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. intheranostics.com [intheranostics.com]
Application Notes and Protocols for DOTA-Thiol in Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental setup of DOTA-thiol conjugates in targeted alpha therapy (TAT). The following sections detail the synthesis, radiolabeling, and preclinical evaluation of these promising therapeutic agents.
Introduction to this compound in Targeted Alpha Therapy
Targeted alpha therapy is a rapidly advancing modality in cancer treatment that utilizes alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to tumor cells. The short path length and high linear energy transfer of alpha particles make them particularly effective at inducing double-strand DNA breaks in target cells while minimizing damage to surrounding healthy tissue.[1] The success of TAT relies on the stable chelation of the alpha-emitter and its efficient delivery to the tumor site.
The bifunctional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used and versatile platform for chelating various radiometals, including the alpha-emitters Actinium-225 (²²⁵Ac) and Bismuth-213 (²¹³Bi).[2][3] The "this compound" approach refers to the conjugation of a DOTA chelator to a targeting biomolecule (e.g., antibody, peptide, or small molecule) through a thiol group. This is typically achieved using maleimide-thiol chemistry, which offers a site-specific and stable method for bioconjugation.[4][5] This strategy allows for the precise attachment of the DOTA chelator to the targeting moiety, preserving its biological activity and ensuring the delivery of the radiolabeled conjugate to the tumor.
Synthesis and Bioconjugation of this compound Conjugates
The synthesis of DOTA-biomolecule conjugates via a thiol linkage is a critical first step. The most common approach involves the reaction of a maleimide-functionalized DOTA derivative with a free thiol group on the biomolecule.
Experimental Workflow for this compound Conjugation
Caption: Workflow for the synthesis of this compound bioconjugates.
Protocol: Maleimide-Thiol Conjugation of DOTA to a Monoclonal Antibody
This protocol provides a general procedure for conjugating a maleimide-activated DOTA derivative to a monoclonal antibody (mAb) with engineered cysteine residues or reduced native disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) with available thiol groups
-
DOTA-maleimide derivative
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (for reduction of disulfide bonds, if necessary)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reaction buffer: PBS with 5 mM EDTA, pH 6.5-7.5, degassed
-
Quenching solution: 1 M N-acetylcysteine
-
Purification column (e.g., size-exclusion chromatography - SEC)
-
Analytical equipment (UV-Vis spectrophotometer, MALDI-TOF mass spectrometer)
Procedure:
-
Antibody Preparation:
-
If starting with native disulfide bonds, partially reduce the mAb using a controlled concentration of TCEP to generate free thiols. The molar ratio of TCEP to mAb will need to be optimized for each specific antibody.
-
Incubate the mAb with TCEP for 1-2 hours at 37°C.
-
Remove excess TCEP by buffer exchange into the reaction buffer.
-
-
Conjugation Reaction:
-
Dissolve the DOTA-maleimide derivative in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Add the DOTA-maleimide stock solution to the thiolated mAb solution. A molar excess of the DOTA-maleimide (typically 5-20 fold) is recommended to drive the reaction to completion.[5]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[6] The reaction is typically performed at a pH between 6.5 and 7.5 to ensure high selectivity for thiols.[5]
-
-
Quenching:
-
To stop the reaction, add a molar excess of the quenching solution (N-acetylcysteine) to react with any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the DOTA-mAb conjugate from unreacted DOTA-maleimide and other small molecules using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a UV-Vis spectrophotometer at 280 nm.
-
Determine the degree of labeling (DOL), i.e., the number of DOTA molecules per mAb, using MALDI-TOF mass spectrometry.[7]
-
Radiolabeling of this compound Conjugates with Alpha-Emitters
The stable incorporation of the alpha-emitting radionuclide into the DOTA chelator is paramount for the safety and efficacy of the radiopharmaceutical. The following sections provide protocols for radiolabeling with Actinium-225 and Bismuth-213.
Radiolabeling Workflow
Caption: General workflow for radiolabeling this compound conjugates.
Protocol: Radiolabeling with Actinium-225 (²²⁵Ac)
Materials:
-
²²⁵Ac-nitrate solution
-
This compound conjugate
-
Ammonium acetate (B1210297) buffer (0.2 M, pH 5.5) or TRIS buffer (15 mM, pH 8.5)[8]
-
L-ascorbic acid (as a quencher/radioprotectant)[9]
-
Heating block or water bath
-
Quality control system (e.g., radio-HPLC, radio-ITLC)
Procedure:
-
In a reaction vial, combine the this compound conjugate, buffer, and L-ascorbic acid.
-
Add the ²²⁵Ac-nitrate solution to the mixture. The pH of the reaction mixture should be carefully controlled. Optimal radiochemical yields have been achieved at pH 8.5.[8]
-
Incubate the reaction mixture at a temperature greater than 80°C for 20 minutes.[8] Some protocols suggest incubation at 37°C, though this may result in lower yields.[9]
-
After incubation, allow the mixture to cool to room temperature.
-
Determine the radiochemical purity (RCP) using radio-HPLC or radio-ITLC. An RCP of >95% is generally considered acceptable.[10]
Protocol: Radiolabeling with Bismuth-213 (²¹³Bi)
Materials:
-
²¹³Bi eluate from a ²²⁵Ac/²¹³Bi generator
-
This compound conjugate
-
Sodium acetate buffer (2.5 M) or TRIS buffer (0.15 M)[10][11]
-
Ascorbic acid
-
Heating block or water bath
-
Quality control system (e.g., radio-HPLC, radio-ITLC)
Procedure:
-
Elute ²¹³Bi from the ²²⁵Ac/²¹³Bi generator according to the manufacturer's instructions.[10]
-
In a reaction vial, combine the this compound conjugate and ascorbic acid.
-
Add the ²¹³Bi eluate and adjust the pH to between 4.5 and 5.5 using the sodium acetate buffer, or to pH 8.3 with TRIS buffer.[10][11]
-
Incubate the reaction mixture at 93-95°C for 5-15 minutes.[10][11]
-
After incubation, cool the reaction mixture.
-
Determine the RCP using radio-ITLC or radio-HPLC. A radiochemical purity of ≥95% is desirable.[10]
| Parameter | ²²⁵Ac-DOTA Labeling | ²¹³Bi-DOTA Labeling |
| pH | 5.8 - 8.5[8][9] | 4.5 - 8.7[10][11] |
| Temperature | >80°C[8] or 37°C[9] | 93-95°C[10] |
| Incubation Time | 20 minutes[8] | 5-15 minutes[10] |
| Radiochemical Purity | >95%[10] | >95%[10] |
In Vitro Characterization
Before proceeding to in vivo studies, it is essential to characterize the radiolabeled this compound conjugate in vitro to assess its stability and biological activity.
Protocol: In Vitro Stability
Procedure:
-
Incubate the radiolabeled conjugate in human serum or plasma at 37°C for various time points (e.g., 1, 4, 24, 48 hours).
-
At each time point, analyze the sample using radio-HPLC or radio-ITLC to determine the percentage of intact radiolabeled conjugate.
-
To assess stability against thiol challenge, incubate the conjugate in the presence of dithiothreitol (B142953) (DTT) or L-cysteine and analyze as described above.[12]
Protocol: Cell Uptake and Internalization
Procedure:
-
Plate cancer cells that express the target antigen in 24-well plates.
-
Add the radiolabeled this compound conjugate to the cells at various concentrations.
-
Incubate for different time points (e.g., 30 min, 1, 2, 4 hours) at 37°C.
-
To determine total cell-associated radioactivity, wash the cells with cold PBS and lyse them. Measure the radioactivity in the lysate using a gamma counter.
-
To determine internalized radioactivity, first incubate the cells with an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) to remove surface-bound radioactivity before lysis and counting.
In Vivo Evaluation in Animal Models
In vivo studies in appropriate animal models are crucial to evaluate the biodistribution, tumor targeting, therapeutic efficacy, and toxicity of the radiolabeled this compound conjugate.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of radiolabeled this compound conjugates.
Protocol: Biodistribution Studies
Procedure:
-
Implant tumor cells into immunocompromised mice.
-
Once tumors reach a suitable size, inject the radiolabeled this compound conjugate intravenously.
-
At selected time points post-injection (e.g., 4, 24, 48, 72 hours), euthanize groups of mice.
-
Dissect major organs and the tumor, weigh them, and measure the radioactivity in each tissue using a gamma counter.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).[13]
| Organ | Representative Biodistribution Data (%ID/g) |
| Tumor | Can reach >15% ID/g at 24h post-injection[14] |
| Blood | Generally clears over time |
| Liver | Variable, depending on the targeting molecule and conjugate stability[12] |
| Kidneys | Can show significant uptake, especially for smaller conjugates[13] |
| Bone | Low uptake indicates good in vivo stability of the complex[15] |
Protocol: Therapeutic Efficacy Studies
Procedure:
-
Establish tumor xenografts in mice as for biodistribution studies.
-
Randomize mice into treatment groups (e.g., vehicle control, unlabeled conjugate, and different doses of the radiolabeled conjugate).
-
Administer the respective treatments.
-
Monitor tumor volume and body weight regularly.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or survival.
Dosimetry
Dosimetry is a critical component of targeted alpha therapy research, as it allows for the estimation of the absorbed radiation dose to the tumor and normal tissues.[16] This is particularly important for alpha-emitters due to their high biological effectiveness. Dosimetry calculations are typically based on the biodistribution data, taking into account the decay properties of the radionuclide and its daughters.[1][16]
Conclusion
The use of this compound conjugates in targeted alpha therapy represents a promising strategy for the development of potent and specific anticancer agents. The methodologies outlined in these application notes provide a framework for the synthesis, radiolabeling, and preclinical evaluation of these novel radiopharmaceuticals. Careful optimization of each experimental step is crucial for the successful translation of these agents from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thno.org [thno.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ac-225 radiochemistry through the lens of [225Ac]Ac-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dosimetry in targeted alpha therapy. A systematic review: current findings and what is needed - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Modification of Affibody Molecules using DOTA-Thiol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Affibody molecules are small, robust scaffold proteins engineered to bind with high affinity and specificity to a wide range of molecular targets. Their compact size (~7 kDa) facilitates rapid tumor penetration and clearance from circulation, making them ideal candidates for radionuclide-based diagnostics and therapy. The inherent lack of cysteine residues in the affibody scaffold allows for the introduction of a unique cysteine residue at a specific site, enabling site-specific conjugation of payloads such as the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This approach ensures a homogenous product with a defined drug-to-antibody ratio, which is crucial for reproducible pharmacology and dosimetry.
This document provides detailed application notes and protocols for the site-specific modification of cysteine-engineered affibody molecules with thiol-reactive DOTA derivatives, focusing on DOTA-maleimide. These protocols cover the conjugation of the chelator to the affibody, subsequent radiolabeling, and in vitro characterization.
Key Concepts and Workflow
The overall workflow for producing and utilizing DOTA-conjugated affibody molecules involves several key stages, from the engineering of the affibody to its final application in preclinical or clinical settings.
Data Presentation: Quantitative Parameters of DOTA-Modified Affibody Molecules
The following tables summarize key quantitative data from studies involving the site-specific modification of anti-HER2 affibody molecules with DOTA derivatives.
Table 1: Affinity and Conjugation Efficiency
| Affibody Variant | Parental Affinity (KD, pM) | Cysteine-Engineered Affinity (KD, pM) | DOTA-Maleimide Conjugation Efficiency (%) | Reference |
| ZHER2:342 | 22 | 29 (His6-ZHER2:342-Cys) | 93 | [1][2] |
| ZHER2:2395 | - | 27 (ZHER2:2395-Cys) | 93 | [1][2] |
Table 2: In Vivo Targeting and Biodistribution of 111In-DOTA-ZHER2:2395-Cys [1][2]
| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio |
| 1 hour | Specific and rapid localization | 18 ± 8 |
| 4 hours | - | 138 ± 8 |
Table 3: Influence of Chelator Position on 68Ga-DOTA-ZHER2:S1 Biodistribution (2h p.i.) [3]
| Conjugation Site | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio |
| N-terminus (A1) | 13 ± 1 | 39 ± 12 |
| Helix 3 (K50) | Lower than N-terminus | Lower than N-terminus |
| C-terminus (K58) | Lower than N-terminus | Lower than N-terminus |
Experimental Protocols
Protocol 1: Conjugation of DOTA-Maleimide to Cysteine-Engineered Affibody Molecules
This protocol describes the site-specific conjugation of a maleimide-functionalized DOTA chelator to a unique cysteine residue on an affibody molecule.
Materials:
-
Cysteine-engineered affibody molecule (e.g., ZHER2:2395-Cys)
-
1,4,7,10-tetraazacyclododecane-1,4,7-tris-acetic acid-10-maleimidoethylacetamide (MMA-DOTA or DOTA-maleimide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate buffered saline (PBS), pH 7.4, degassed
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
HPLC system for purification and analysis
Procedure:
-
Affibody Reduction:
-
Conjugation Reaction:
-
Prepare a stock solution of DOTA-maleimide in a suitable solvent (e.g., DMSO or water).
-
Add the DOTA-maleimide solution to the reduced affibody solution. A 1:1 molar ratio of chelator to affibody is typically sufficient for high coupling efficiency.[1][2][5]
-
Incubate the reaction mixture at 37°C for 3 hours with gentle agitation.[4]
-
-
Purification:
-
Purify the DOTA-affibody conjugate from unreacted DOTA-maleimide and other small molecules using a PD-10 desalting column or a similar size-exclusion chromatography (SEC) method.
-
Equilibrate the column and elute the conjugate with a volatile buffer such as 0.2 M ammonium acetate, pH 5.5, which is suitable for subsequent lyophilization and radiolabeling.[4]
-
-
Quality Control:
-
Analyze the purified conjugate by reverse-phase HPLC (RP-HPLC) to assess purity.
-
Confirm the identity and successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the conjugate should correspond to the sum of the affibody mass and the DOTA-maleimide mass.[4]
-
Protocol 2: Radiolabeling of DOTA-Affibody Conjugates with Indium-111
This protocol outlines the labeling of the DOTA-conjugated affibody with 111In for applications such as SPECT imaging and biodistribution studies.
Materials:
-
111InCl3 in HCl solution
-
DOTA-affibody conjugate, lyophilized or in ammonium acetate buffer
-
Ammonium acetate buffer (0.2 M, pH 5.5)
-
DTPA solution (50 mM)
-
Instant thin-layer chromatography (ITLC) strips
-
Citrate (B86180) buffer (pH 6) as mobile phase
Procedure:
-
Reaction Setup:
-
Reconstitute the lyophilized DOTA-affibody conjugate in 0.2 M ammonium acetate buffer (pH 5.5) to a desired concentration (e.g., 1 mg/mL).
-
In a sterile vial, add the DOTA-affibody solution.
-
Add the 111InCl3 solution to the vial. The amount of radioactivity will depend on the desired specific activity.
-
-
Labeling Reaction:
-
Incubate the reaction mixture at a controlled temperature. For 111In, labeling can often be achieved at room temperature or with gentle heating (e.g., 37°C) for 30-60 minutes. Some protocols for other radionuclides like 68Ga may require higher temperatures (e.g., 80-95°C for 10-15 minutes).[6]
-
-
Quenching and Quality Control:
-
After incubation, add a small volume of 50 mM DTPA solution to chelate any unbound 111In.
-
Determine the radiochemical purity using ITLC. Spot the reaction mixture onto an ITLC strip and develop it using a citrate buffer mobile phase. The 111In-DOTA-affibody will remain at the origin, while free 111In-citrate and 111In-DTPA will migrate with the solvent front.
-
A radiochemical purity of >95% is generally considered acceptable for in vitro and in vivo studies.
-
Protocol 3: In Vitro Cell Binding Assay
This protocol is used to verify that the DOTA-conjugated and radiolabeled affibody retains its specific binding affinity to its target receptor on cancer cells.
Materials:
-
HER2-positive cancer cell line (e.g., SKOV-3, BT-474)
-
HER2-negative cancer cell line (as a negative control)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
111In-DOTA-affibody conjugate
-
Non-labeled affibody molecule (for blocking studies)
-
PBS and Trypsin-EDTA
-
Gamma counter
Procedure:
-
Cell Preparation:
-
Seed approximately 0.5-1 x 106 cells per well in 6-well plates and allow them to attach overnight.[7]
-
-
Binding Assay:
-
Wash the cells twice with cold PBS.
-
Prepare solutions of the 111In-DOTA-affibody in cell culture medium at a specific concentration (e.g., 0.5 nM).[7]
-
For total binding: Add the radiolabeled affibody solution to the wells with HER2-positive cells.
-
For non-specific binding (blocking): Pre-incubate a set of wells with a high concentration (e.g., 1000-fold molar excess) of non-labeled affibody for 30 minutes at 37°C to saturate the HER2 receptors.[7] Then, add the radiolabeled affibody solution.
-
Incubate all plates at 37°C for 1 hour.[7]
-
-
Washing and Cell Lysis:
-
Remove the incubation medium and wash the cells three times with cold PBS to remove unbound radioactivity.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 1 M NaOH).
-
-
Quantification:
-
Collect the cell lysates and measure the radioactivity in a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding (blocked wells) from the total binding. The results are typically expressed as a percentage of added radioactivity bound to the cells.
-
Conclusion
Site-specific modification of affibody molecules using thiol-reactive DOTA derivatives is a robust and efficient method for producing well-defined conjugates for radionuclide-based applications. The protocols provided herein offer a foundation for researchers to develop and characterize these promising agents for cancer imaging and therapy. Careful adherence to these procedures and rigorous quality control are essential for obtaining reproducible and reliable results.
References
- 1. Evaluation of maleimide derivative of DOTA for site-specific labeling of recombinant affibody molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Position for site-specific attachment of a DOTA chelator to synthetic affibody molecules has a different influence on the targeting properties of 68Ga- compared to 111in-labeled conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, optimization and biodistribution of an Affibody molecule for imaging of CD69 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of maleimide derivative of DOTA for site-specific labeling of recombinant affibody molecules [diva-portal.org]
- 6. Affibody Molecules as Targeting Vectors for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Conjugation of DOTA-Thiol to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of chelating agents, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to nanoparticles is a critical step in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The thiol (-SH) functional group on DOTA-Thiol provides a versatile handle for covalent attachment to a variety of nanoparticle surfaces. This document provides detailed application notes and protocols for the most common methods of conjugating this compound to nanoparticles, including maleimide-thiol chemistry and carbodiimide (B86325) (EDC/NHS) coupling.
Methods for this compound Conjugation
There are several established methods for conjugating thiol-containing molecules like this compound to nanoparticles. The choice of method depends on the nanoparticle material, its surface functional groups, and the desired stability of the conjugate.
Maleimide-Thiol Chemistry
This method is highly specific and efficient, forming a stable thioether bond between a maleimide-functionalized nanoparticle and the thiol group of this compound. The reaction is most efficient at a pH range of 6.5-7.5.[1]
Experimental Protocol: Maleimide-Thiol Conjugation
This protocol describes the conjugation of this compound to maleimide-functionalized nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethylenediaminetetraacetic acid (EDTA) solution (2 mM)
-
Mercaptosuccinic acid (quenching agent)
-
PD-10 desalting column or appropriate centrifugal filtration device
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Rotating mixer
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the maleimide-functionalized nanoparticles in PBS buffer (pH 7.4) to a desired concentration (e.g., 5 mg/mL).[2]
-
If the nanoparticles are not pre-functionalized, they can be activated with a bifunctional linker such as Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[2][3] To do this, incubate the amine-functionalized nanoparticles with Sulfo-SMCC in PBS at room temperature for 1-2 hours.[2][3] Remove excess Sulfo-SMCC using a desalting column or centrifugal filtration.[3]
-
-
This compound Solution Preparation:
-
Conjugation Reaction:
-
Add the this compound solution to the maleimide-functionalized nanoparticle suspension. The molar ratio of maleimide (B117702) to this compound can be optimized, with ratios from 2:1 to 20:1 being common.[4][5] A 5:1 molar ratio of maleimide to thiol has been shown to be effective for protein conjugation.[5]
-
Incubate the reaction mixture at room temperature for 2-4 hours with continuous mixing.[2]
-
-
Quenching the Reaction:
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching agent such as mercaptosuccinic acid.[2]
-
-
Purification:
-
Remove unconjugated this compound and other reagents by purification. This can be achieved using a PD-10 desalting column or by centrifugal filtration.[2]
-
-
Characterization and Storage:
-
Characterize the DOTA-conjugated nanoparticles using appropriate techniques (e.g., UV-Vis spectroscopy, DLS for size and zeta potential, and mass spectrometry to confirm conjugation).
-
Store the purified conjugates in a suitable buffer at 4°C.
-
Diagram: Maleimide-Thiol Conjugation Workflow
Caption: Workflow for conjugating this compound to maleimide-functionalized nanoparticles.
EDC/NHS Chemistry
This method involves the activation of carboxyl groups on the nanoparticle surface using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester. This activated ester then reacts with a primary amine, which can be introduced to this compound via a linker, to form a stable amide bond. While this compound itself does not have a primary amine for direct conjugation, a derivative of DOTA with an amine-terminated linker would be required for this chemistry. Alternatively, if the nanoparticle has amine groups and the DOTA molecule has a carboxyl group, the same chemistry can be applied in reverse. For the purpose of this protocol, we will assume an amine-modified DOTA derivative is used with carboxylated nanoparticles.
Experimental Protocol: EDC/NHS Conjugation
This protocol outlines the conjugation of an amine-containing DOTA derivative to carboxylated nanoparticles.
Materials:
-
Carboxylated nanoparticles
-
Amine-modified DOTA derivative
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Centrifugal filtration device or dialysis membrane
-
Reaction tubes
Procedure:
-
Nanoparticle Activation:
-
Resuspend the carboxylated nanoparticles in the activation buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer.
-
Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is a 2-5 fold excess of EDC and NHS relative to the carboxyl groups on the nanoparticles.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Wash the activated nanoparticles by centrifugation and resuspension in coupling buffer to remove excess EDC and NHS.
-
-
Conjugation Reaction:
-
Immediately add the amine-modified DOTA solution (dissolved in coupling buffer) to the activated nanoparticle suspension.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture and incubate for 15-30 minutes to deactivate any unreacted NHS esters.
-
-
Purification:
-
Purify the DOTA-conjugated nanoparticles from unconjugated DOTA and reaction byproducts using centrifugal filtration or dialysis.
-
-
Characterization and Storage:
-
Characterize the final conjugate for size, charge, and DOTA incorporation.
-
Store the purified nanoparticles in an appropriate buffer at 4°C.
-
Diagram: EDC/NHS Conjugation Workflow
Caption: Workflow for EDC/NHS conjugation of an amine-modified DOTA to carboxylated nanoparticles.
Quantitative Data Summary
The following tables summarize key quantitative parameters often reported for DOTA-nanoparticle conjugation. These values can vary significantly based on the specific nanoparticle type, size, and the exact protocol used.
Table 1: Maleimide-Thiol Conjugation Parameters
| Parameter | Typical Value/Range | Reference |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | [4][5] |
| Reaction pH | 6.5 - 7.5 | [1] |
| Reaction Time | 30 min - 4 hours | [2][5] |
| Reaction Temperature | Room Temperature | [2][5] |
| Conjugation Efficiency | 27% - 84% | [4][5] |
Table 2: Characterization of DOTA-Conjugated Nanoparticles
| Parameter | Method | Typical Observations | Reference |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase in size after conjugation | [6] |
| Zeta Potential | DLS | Change in surface charge | [6] |
| DOTA per Nanoparticle | Mass Spectrometry, Radioassay | Varies (e.g., 1 to >1000) | [7][8] |
| Immunoreactivity | Binding Assays | >80% retention is desirable | [8] |
| In Vitro Stability | Incubation in biological media | Stable for hours to days | [6][9] |
Conclusion
The successful conjugation of this compound to nanoparticles is a foundational step for creating novel radiolabeled nanomedicines. The choice between maleimide-thiol chemistry and EDC/NHS coupling will depend on the available functional groups on the nanoparticle and the DOTA derivative. Careful optimization of reaction conditions and thorough characterization of the final conjugate are essential to ensure the desired properties for in vitro and in vivo applications. The protocols and data presented here provide a comprehensive guide for researchers to develop and characterize DOTA-conjugated nanoparticles for their specific research needs.
References
- 1. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Preparation of carbon nanotube bioconjugates for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into maleimide - thiol conjugation chemistry: conditions for efficient surface functionalization of nanoparticles for receptor targeting [dspace.library.uu.nl]
- 6. Water-Soluble Chitosan Conjugated DOTA-Bombesin Peptide Capped Gold Nanoparticles as a Targeted Therapeutic Agent for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry characterization of DOTA-Nimotuzumab conjugate as precursor of an innovative β- tracer suitable in radio-guided surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DOTA-Thiol in Preclinical Models of Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical applications of DOTA-Thiol and its derivatives in pancreatic cancer models. The protocols outlined below are based on established methodologies for the evaluation of radiopharmaceuticals and imaging agents in this disease context.
Introduction to this compound in Pancreatic Cancer Research
The bifunctional chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone in the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. The introduction of a thiol (-SH) group to the DOTA macrocycle, creating this compound, offers a unique reactive handle for conjugation to targeting moieties and opens up novel applications, such as the development of redox-sensitive imaging agents. In the context of pancreatic cancer, a malignancy with a dire prognosis and urgent need for improved diagnostic and therapeutic strategies, this compound-based agents hold promise for advancing our understanding and treatment of the disease.
Preclinical studies have explored DOTA derivatives in various pancreatic cancer models, targeting biomarkers such as somatostatin (B550006) receptors, integrin αvβ6, and the tumor microenvironment's redox state. While direct and extensive research specifically on "this compound" is emerging, the principles and protocols established for other DOTA conjugates are highly relevant and adaptable. This document synthesizes available data and provides detailed experimental guidelines.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies utilizing DOTA-derivatives in pancreatic cancer models. This data provides a benchmark for expected uptake values and therapeutic efficacy.
Table 1: In Vitro Cell Uptake of DOTA-Conjugated Radiopharmaceuticals in Pancreatic Cancer Cell Lines
| Radiopharmaceutical | Pancreatic Cancer Cell Line | Incubation Time (h) | Cellular Uptake (% Injected Activity/mg protein) | Reference |
| [¹⁷⁷Lu]Lu-DOTA-integrin αvβ6 knottin | BxPC-3 | 1 | ~1.5 | [1] |
| [¹⁷⁷Lu]Lu-DOTA-integrin αvβ6 knottin | Capan-2 | 1 | ~2.0 | [1] |
| [⁶⁸Ga]Ga-DOTA-MG0 | AR42J | 1 | Not specified | [2] |
| [⁶⁴Cu]Cu-DOTA-DY1-TATE | AR42J | 1 | Not specified | [3] |
Table 2: In Vivo Tumor Uptake of DOTA-Conjugated Radiopharmaceuticals in Pancreatic Cancer Xenograft Models
| Radiopharmaceutical | Animal Model | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Reference |
| [¹⁷⁷Lu]Lu-DOTA-integrin αvβ6 knottin | Nude Mice | Capan-2 Xenograft | 24 | 3.13 ± 0.63 | [1] |
| [⁶⁸Ga]Ga-DOTA-MG0 | BALB/c Nude Mice | AR42J Xenograft | 1 | 4.4 ± 1.3 | [2] |
| [⁶⁴Cu]Cu-DOTA-DY1-TATE | Lewis Rats | AR42J Xenograft | 1 | 1.515 | [3] |
| Gd-LC6-SH* | SCID Mice | Mia-PaCa-2 Xenograft | 1 | Signal Enhancement | [4] |
%ID/g (percent injected dose per gram of tissue) is not applicable for the MRI contrast agent Gd-LC6-SH; instead, its effect is measured by changes in T1 relaxation time.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific this compound conjugates and pancreatic cancer models.
Radiolabeling of this compound Conjugates
Objective: To radiolabel a this compound conjugated targeting molecule with a radionuclide (e.g., ⁶⁸Ga for PET imaging or ¹⁷⁷Lu for SPECT imaging and therapy).
Materials:
-
This compound conjugated peptide/antibody
-
Radionuclide (e.g., ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator, or ¹⁷⁷LuCl₃)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Metal-free water
-
Sep-Pak C18 cartridge
-
Saline
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Condition a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of metal-free water.
-
In a sterile, metal-free reaction vial, add the this compound conjugate (typically 10-50 µg).
-
Add 200-500 µL of sodium acetate buffer to the vial.
-
Add the desired amount of radionuclide (e.g., 1-10 mCi of ⁶⁸GaCl₃ or ¹⁷⁷LuCl₃) to the reaction vial.
-
Gently mix the solution and incubate at 90-95°C for 10-15 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is generally required for in vivo studies.
-
For purification, pass the reaction mixture through the conditioned Sep-Pak C18 cartridge.
-
Wash the cartridge with 10 mL of water to remove unchelated radionuclide.
-
Elute the radiolabeled conjugate with 0.5-1 mL of ethanol.
-
The ethanol can be evaporated under a stream of nitrogen, and the product reconstituted in sterile saline for injection.
In Vitro Cell Binding and Internalization Assay
Objective: To determine the binding affinity and internalization rate of the radiolabeled this compound conjugate in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC-3, Capan-2, Mia-PaCa-2, AR42J)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS
-
Radiolabeled this compound conjugate
-
Binding buffer (e.g., serum-free medium with 1% BSA)
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Seed pancreatic cancer cells in 24-well plates and allow them to adhere and grow to 70-80% confluency.
-
Wash the cells twice with cold binding buffer.
-
Add the radiolabeled this compound conjugate (at various concentrations for saturation binding, or a single concentration for internalization) to the wells. For blocking experiments, add a 100-fold excess of the non-radiolabeled conjugate 15 minutes prior to adding the radiolabeled compound.
-
Incubate the plates at 37°C for different time points (e.g., 15, 30, 60, 120 minutes).
-
At each time point, remove the radioactive medium and wash the cells three times with cold binding buffer.
-
To determine surface-bound radioactivity, add cold acid wash buffer to the cells and incubate for 5 minutes on ice. Collect the supernatant.
-
To determine internalized radioactivity, lyse the cells with lysis buffer.
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Determine the protein concentration in each well to normalize the data (cpm/µg protein).
In Vivo Biodistribution Studies
Objective: To evaluate the distribution and clearance of the radiolabeled this compound conjugate in a pancreatic cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Pancreatic cancer cells for xenograft establishment
-
Radiolabeled this compound conjugate
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Procedure:
-
Subcutaneously or orthotopically implant pancreatic cancer cells into the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Administer a known amount of the radiolabeled this compound conjugate (typically 1-5 µCi) via tail vein injection.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice (n=3-5 per time point).
-
Collect blood and dissect major organs and tissues (tumor, muscle, bone, kidney, liver, spleen, pancreas, stomach, intestines, heart, lungs, brain).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Preclinical PET/SPECT Imaging
Objective: To visualize the tumor uptake and biodistribution of the radiolabeled this compound conjugate non-invasively.
Materials:
-
Tumor-bearing mice
-
Radiolabeled this compound conjugate (with ⁶⁸Ga for PET or ¹⁷⁷Lu/¹¹¹In for SPECT)
-
Small animal PET or SPECT scanner
-
Anesthesia
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer the radiolabeled this compound conjugate (typically 50-200 µCi) via tail vein injection.
-
Position the mouse in the scanner.
-
Acquire dynamic or static images at desired time points post-injection.
-
Reconstruct the images and perform image analysis to quantify tracer uptake in the tumor and other organs, often expressed as Standardized Uptake Value (SUV).
Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound conjugates.
Caption: Proposed mechanism of action for a therapeutic this compound radiopharmaceutical.
Caption: Concept of redox-sensitive MRI using a thiol-bearing DOTA complex.
References
- 1. paralab.pt [paralab.pt]
- 2. Preclinical Evaluation of 68Ga-DOTA-Minigastrin for the Detection of Cholecystokinin-2/Gastrin Receptor–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOTA-D-Tyr(1)-octreotate: a somatostatin analogue for labeling with metal and halogen radionuclides for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor Xenograft Response to Redox-Active Therapies Assessed by Magnetic Resonance Imaging Using a Thiol-Bearing DOTA Complex of Gadolinium [pubmed.ncbi.nlm.nih.gov]
A Practical Guide to DOTA-Thiol in the Research Laboratory: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of DOTA-Thiol, a bifunctional chelator, in a research laboratory setting. It includes detailed application notes, experimental protocols for bioconjugation and radiolabeling, and methods for in vitro and in vivo evaluation of this compound conjugates.
Introduction to this compound
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly versatile and widely used chelator in the field of nuclear medicine and molecular imaging. Its macrocyclic structure forms exceptionally stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy. The "bifunctional" nature of DOTA derivatives allows for their covalent attachment to biomolecules, such as peptides and antibodies, enabling the targeted delivery of radioactivity to specific cells or tissues.
This compound (DOTA-SH) is a derivative of DOTA that incorporates a reactive thiol (-SH) group. This thiol group provides a specific site for conjugation to biomolecules that have been functionalized with a thiol-reactive group, most commonly a maleimide (B117702). This site-specific conjugation method is crucial for creating well-defined and homogeneous bioconjugates, which is essential for reliable preclinical and clinical studies.
Applications of this compound
The primary application of this compound is in the development of radiopharmaceuticals for imaging and therapy. By conjugating this compound to a targeting moiety (e.g., an antibody or peptide), researchers can:
-
Develop Targeted PET Imaging Agents: Radiolabeling a this compound bioconjugate with ⁶⁸Ga allows for non-invasive imaging and quantification of receptor expression in vivo.
-
Create Targeted Radiotherapeutics: Conjugates radiolabeled with therapeutic isotopes like ¹⁷⁷Lu can be used for Peptide Receptor Radionuclide Therapy (PRRT) to deliver cytotoxic radiation directly to tumor cells, minimizing damage to healthy tissues.[1][2][3][4]
-
Facilitate Theranostic Approaches: The same this compound conjugated biomolecule can be labeled with either an imaging or a therapeutic radionuclide, allowing for a "theranostic" approach where a patient's eligibility for therapy can be assessed using an imaging scan before administering the therapeutic agent.
Experimental Protocols
The following sections provide detailed protocols for the use of this compound in a research setting, from bioconjugation to in vivo imaging.
Protocol 1: Bioconjugation of this compound to a Maleimide-Activated Biomolecule
This protocol describes the conjugation of this compound to a biomolecule (e.g., an antibody or peptide) that has been pre-functionalized with a maleimide group.
Materials:
-
This compound
-
Maleimide-activated biomolecule (protein or peptide)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 or Superdex 75/200)
-
Reaction tubes (e.g., low-protein binding microcentrifuge tubes)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Preparation of Maleimide-Activated Biomolecule Solution:
-
Dissolve the maleimide-activated biomolecule in degassed PBS (pH 7.2-7.5) to a final concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the maleimide-activated biomolecule solution.
-
Gently mix the reaction solution and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light.
-
-
Purification of the DOTA-Bioconjugate:
-
Purify the DOTA-bioconjugate from excess, unreacted this compound using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect fractions and monitor the protein elution using a UV spectrophotometer at 280 nm.
-
Pool the fractions containing the purified DOTA-bioconjugate.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).
-
The degree of labeling (DOL), which is the average number of DOTA molecules per biomolecule, can be determined using mass spectrometry (MALDI-TOF or ESI-MS).
-
Protocol 2: Radiolabeling of this compound Conjugates with Gallium-68 (⁶⁸Ga)
This protocol describes the radiolabeling of a this compound conjugated biomolecule with ⁶⁸Ga for PET imaging.
Materials:
-
Purified DOTA-bioconjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.[5]
-
-
Radiolabeling Reaction:
-
Purification of ⁶⁸Ga-DOTA-Bioconjugate:
-
Activate a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Load the reaction mixture onto the C18 cartridge.
-
Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the purified ⁶⁸Ga-DOTA-bioconjugate with a small volume of 50% ethanol.
-
Dilute the final product with sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.
-
Measure the pH of the final product to ensure it is within a physiologically acceptable range (typically 6.5-7.5).
-
Protocol 3: Radiolabeling of this compound Conjugates with Lutetium-177 (¹⁷⁷Lu)
This protocol describes the radiolabeling of a this compound conjugated biomolecule with ¹⁷⁷Lu for targeted radionuclide therapy.
Materials:
-
Purified DOTA-bioconjugate
-
¹⁷⁷LuCl₃ solution
-
Ammonium (B1175870) acetate buffer (0.4 M, pH 5.5)
-
Gentisic acid/ascorbic acid solution (optional, as radioprotectant)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile water for injection
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add 50-100 µg of the DOTA-bioconjugate.
-
Add ammonium acetate buffer to the vial.
-
If desired, add a radioprotectant solution.
-
Add the ¹⁷⁷LuCl₃ solution to the reaction vial.
-
Incubate the reaction mixture at 90-95°C for 20-30 minutes.
-
-
Purification of ¹⁷⁷Lu-DOTA-Bioconjugate:
-
Purify the ¹⁷⁷Lu-DOTA-bioconjugate using a C18 Sep-Pak cartridge as described in Protocol 2.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >98%.[2]
-
Measure the specific activity of the product, which is the amount of radioactivity per unit mass of the bioconjugate (e.g., MBq/µg or GBq/µmol).[2][6]
-
Perform a sterility test and an endotoxin (B1171834) test before in vivo use.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments involving DOTA-conjugated biomolecules.
Table 1: Bioconjugation and Radiolabeling Parameters
| Parameter | Typical Value | Reference |
| This compound:Biomolecule Molar Ratio | 10:1 to 20:1 | General practice |
| Conjugation Reaction Time | 2-16 hours | General practice |
| Conjugation pH | 7.0 - 7.5 | General practice |
| ⁶⁸Ga Labeling Temperature | 90 - 95 °C | [5] |
| ⁶⁸Ga Labeling Time | 5 - 15 minutes | [5] |
| ¹⁷⁷Lu Labeling Temperature | 90 - 95 °C | [2] |
| ¹⁷⁷Lu Labeling Time | 20 - 30 minutes | [2] |
Table 2: Typical Radiolabeling Outcomes
| Parameter | ⁶⁸Ga-DOTA-conjugate | ¹⁷⁷Lu-DOTA-conjugate | Reference |
| Radiochemical Purity (RCP) | > 95% | > 98% | [2][4] |
| Radiochemical Yield | 65 - 85% | 80 - 99% | [2] |
| Specific Activity | 35 - 60 MBq/nmol | 0.5 - 1.0 GBq/mg | [2][4][6] |
Visualizations
Signaling Pathway: Peptide Receptor Radionuclide Therapy (PRRT)
The following diagram illustrates the mechanism of action of a this compound conjugated peptide radiolabeled with a therapeutic isotope in PRRT.
References
- 1. Maleimidocysteineamido-DOTA derivatives: new reagents for radiometal chelate conjugation to antibody sulfhydryl groups undergo pH-dependent cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 177Lu-DOTA-labeled aglycosylated monoclonal anti-L1-CAM antibody chCE7: influence of the number of chelators on the in vitro and in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: DOTA-Thiol for Labeling with Lutetium-177 for Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Radionuclide Therapy (TRT) is a promising strategy in oncology that delivers cytotoxic radiation directly to tumor cells while minimizing damage to healthy tissues. This is achieved by conjugating a therapeutic radionuclide to a targeting moiety, such as a monoclonal antibody or peptide, that specifically binds to tumor-associated antigens or receptors. Lutetium-177 (¹⁷⁷Lu) is an ideal radionuclide for TRT due to its favorable physical properties, including a 6.73-day half-life and the emission of both therapeutic medium-energy β-particles and imageable γ-photons.[1]
The stable attachment of ¹⁷⁷Lu to the targeting molecule is critical and is facilitated by a bifunctional chelator. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator that forms highly stable complexes with trivalent radiometals like ¹⁷⁷Lu.[1] DOTA-Thiol is a derivative of DOTA that incorporates a reactive thiol (-SH) group.[2] This thiol group allows for site-specific conjugation to targeting molecules, often through a reaction with a maleimide (B117702) group, a process known as a Michael addition. This thiol-maleimide reaction is highly efficient and selective for thiols under mild physiological conditions (pH 6.5-7.5).[3][4]
These application notes provide detailed protocols for the conjugation of this compound to a maleimide-functionalized targeting molecule, subsequent radiolabeling with ¹⁷⁷Lu, and the necessary quality control procedures for the final radiotherapeutic agent.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Maleimide-Functionalized Molecule
This protocol describes the covalent attachment of this compound to a targeting molecule (e.g., antibody, peptide) functionalized with a maleimide group. The reaction forms a stable thioether bond.[3]
Materials and Reagents:
-
This compound
-
Maleimide-functionalized targeting molecule (e.g., antibody)
-
Degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, pH 7.0-7.5, thiol-free)[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5]
-
Nitrogen or Argon gas
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10) for purification
-
Low protein binding microcentrifuge tubes
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 1-10 mg/mL).[5] Vortex briefly to ensure complete dissolution.
-
Preparation of Targeting Molecule: Dissolve the maleimide-functionalized molecule in the degassed conjugation buffer to a known concentration (e.g., 1-10 mg/mL for proteins).[5]
-
Conjugation Reaction: a. Add a 10-20 fold molar excess of the this compound solution to the targeting molecule solution while gently stirring or vortexing. The optimal molar ratio should be determined empirically for each specific molecule. b. Flush the headspace of the reaction vial with an inert gas (Nitrogen or Argon) and seal it tightly to prevent oxidation of the thiol group.[5] c. Incubate the reaction mixture. Incubation can be performed for 2 hours at room temperature or overnight at 4°C. Protect the mixture from light if using photosensitive molecules.
-
Purification of the DOTA-Conjugate: a. Remove the unreacted this compound and any small molecule byproducts by purifying the reaction mixture. b. Size-Exclusion Chromatography (e.g., gel filtration with a PD-10 column) is a common and effective method for this purification step.[5] c. Equilibrate the SEC column with a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) or saline). d. Apply the reaction mixture to the column and collect fractions. e. Monitor the fractions for protein content (e.g., by measuring absorbance at 280 nm) to identify the purified DOTA-conjugated molecule.
-
Characterization and Storage: a. Characterize the purified conjugate to determine the average number of DOTA molecules per targeting molecule (degree of labeling). This can be assessed using techniques like MALDI-TOF mass spectrometry. b. Store the purified DOTA-conjugate under appropriate conditions (e.g., frozen at -20°C or -80°C) until radiolabeling.
Protocol 2: Radiolabeling of DOTA-Conjugate with Lutetium-177
This protocol outlines the procedure for chelating ¹⁷⁷LuCl₃ with the purified DOTA-conjugated molecule.
Materials and Reagents:
-
Purified DOTA-conjugated molecule
-
[¹⁷⁷Lu]LuCl₃ solution (no-carrier-added or high specific activity)
-
Radiolabeling Buffer (e.g., 0.1 M - 0.5 M Sodium Acetate or Ammonium Acetate, pH 4.0-5.0)[6][7]
-
Quenching Solution (e.g., 50 mM Diethylenetriaminepentaacetic acid, DTPA)
-
Heating block or water bath
-
Lead-shielded vial
Procedure:
-
Reaction Setup: In a sterile, lead-shielded vial, combine the purified DOTA-conjugate with the radiolabeling buffer.
-
Addition of Radionuclide: Carefully add the required activity of [¹⁷⁷Lu]LuCl₃ solution to the vial. The amount of peptide/antibody and activity should be optimized to achieve the desired specific activity.[8][9]
-
Incubation: a. Tightly cap the vial and mix gently. b. Heat the reaction mixture at 90-95°C for 20-30 minutes.[8][10] Optimal time and temperature may vary depending on the specific conjugate.[6]
-
Reaction Quenching: a. After incubation, allow the vial to cool to room temperature. b. Add a small volume of quenching solution (e.g., DTPA) to the reaction mixture. This will chelate any remaining free ¹⁷⁷Lu, preventing its non-specific binding.
-
Purification (if necessary): Depending on the radiochemical purity achieved, a final purification step using SEC may be required to remove any remaining free ¹⁷⁷Lu-DTPA complex and other impurities.
Protocol 3: Quality Control of [¹⁷⁷Lu]Lu-DOTA-Conjugate
Quality control is essential to ensure the safety and efficacy of the final radiopharmaceutical.
Materials and Reagents:
-
Final [¹⁷⁷Lu]Lu-DOTA-Conjugate product
-
Instant Thin-Layer Chromatography (iTLC-SG) strips
-
Mobile Phase for iTLC (e.g., 0.1 M Sodium Citrate, pH 5.5)[11]
-
Radio-TLC scanner or gamma counter
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector and a size-exclusion column (SEC-HPLC)[12]
-
Mobile Phase for HPLC (e.g., 0.1 M Phosphate Buffer, pH 5.8)[12]
-
Human Serum
-
Saline
Procedures:
-
Determination of Radiochemical Purity (RCP): a. iTLC Method: i. Spot a small amount (1-2 µL) of the final product onto an iTLC-SG strip. ii. Develop the strip using a suitable mobile phase (e.g., 0.1 M sodium citrate). In this system, the [¹⁷⁷Lu]Lu-DOTA-conjugate remains at the origin (Rf = 0.0-0.2), while free ¹⁷⁷Lu migrates with the solvent front (Rf = 1.0).[11] iii. Analyze the strip using a radio-TLC scanner to quantify the distribution of radioactivity and calculate the RCP. A purity of >95% is typically required.[8] b. SEC-HPLC Method: i. Inject a small volume of the final product onto an SEC-HPLC system equipped with a radiodetector. ii. The radiolabeled conjugate will elute as a high molecular weight peak, while smaller impurities like free ¹⁷⁷Lu-DTPA will elute later. iii. Integrate the peak areas in the radio-chromatogram to determine the RCP.
-
In Vitro Stability Assessment: a. Saline/Buffer Stability: Incubate an aliquot of the final product in saline or a relevant buffer at 37°C. At various time points (e.g., 1, 24, 48, 96 hours), analyze the RCP using iTLC or HPLC to check for degradation or release of ¹⁷⁷Lu.[13][14] b. Serum Stability: Incubate an aliquot of the final product in human serum at 37°C. At various time points, analyze the sample to determine its stability in a biological matrix.[14][15] A high stability in serum (e.g., >85% after 96 hours) is desirable.[14]
-
Sterility and Endotoxin (B1171834) Testing: a. Perform standard sterility tests to ensure the absence of microbial contamination. b. Conduct a Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels and ensure they are within acceptable limits for parenteral administration.[16]
Data Presentation
The following tables summarize typical quantitative data obtained during the preparation and quality control of ¹⁷⁷Lu-labeled DOTA-conjugates, based on published literature.
Table 1: Typical Radiolabeling and Purity Results
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Labeling Efficiency | > 95% | iTLC / HPLC | [8] |
| Radiochemical Purity (Post-purification) | > 98% | iTLC / HPLC | [11][12] |
| Specific Activity | 100 - 900 MBq/mg | Calculation | [12] |
| Degree of Labeling (DOTA/molecule) | 1.8 - 5 | Mass Spectrometry |[12][17] |
Table 2: Representative In Vitro Stability Data
| Condition | Time Point | Stability (% Intact) | Reference |
|---|---|---|---|
| Phosphate Buffer (37°C) | 96 hours | ~93% | [14] |
| Human Serum (37°C) | 24 hours | > 97% | [15][18] |
| Human Serum (37°C) | 96 hours | ~85% |[14] |
Visualizations: Workflows and Chemistry
The following diagrams illustrate the key processes involved in creating a ¹⁷⁷Lu-DOTA therapeutic agent.
Caption: Figure 1: Thiol-Maleimide Conjugation Chemistry.
Caption: Figure 2: Overall Experimental Workflow.
Caption: Figure 3: Logical Flow for Quality Control Assessment.
References
- 1. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inis.iaea.org [inis.iaea.org]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 12. brieflands.com [brieflands.com]
- 13. Radiolabeling of DOTA-Substance P With <sup>177</sup>Lu and Biodistribution of <sup>177</sup>Lu-DOTA-Substance P [tws.xml-journal.net]
- 14. Radiolabeling of trastuzumab with 177Lu via DOTA, a new radiopharmaceutical for radioimmunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. inis.iaea.org [inis.iaea.org]
- 17. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: DOTA-Thiol in the Development of MRI Contrast Agents
Document ID: ANP-DT-MRI-20251212 Version: 1.0 For: Researchers, scientists, and drug development professionals.
Introduction
The development of targeted and responsive Magnetic Resonance Imaging (MRI) contrast agents is a pivotal area of research in diagnostic medicine and drug development. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator renowned for its high thermodynamic and kinetic stability when complexed with gadolinium (Gd³⁺), making it a cornerstone of clinically approved MRI contrast agents.[1][2] The functionalization of DOTA with a thiol (-SH) group introduces a versatile chemical handle for a variety of applications, primarily enabling site-specific conjugation to biomolecules and the development of redox-sensitive probes.[3][4]
This document provides detailed application notes and experimental protocols for utilizing DOTA-Thiol derivatives in the creation of advanced MRI contrast agents. Key applications include the development of agents that can reversibly bind to serum albumin for enhanced blood pool imaging and redox sensing, as well as covalent conjugation to targeting moieties like antibodies or peptides for molecular imaging.[5][6][7]
Principle of Action
The utility of this compound in MRI contrast agent development stems from two primary mechanisms:
-
Redox-Sensitive Reversible Binding: DOTA-based Gd³⁺ complexes featuring a thiol-terminated sidechain can form reversible disulfide bonds with endogenous proteins, most notably with the Cys³⁴ residue of human serum albumin (HSA).[6] This binding event significantly slows the rotational motion of the Gd³⁺ complex, leading to a substantial increase in its longitudinal water-proton relaxivity (r₁), which enhances the MRI signal.[5][8] The reversible nature of this binding is sensitive to the local redox environment; the presence of other thiols like homocysteine can displace the contrast agent from albumin, making it a potential sensor for tissue redox status.[6][9]
-
Site-Specific Covalent Conjugation: The thiol group serves as a nucleophile that can react with various electrophilic moieties to form stable covalent bonds. A common and highly efficient strategy is the reaction of the thiol with a maleimide (B117702) group, which can be incorporated into proteins, peptides, or nanoparticles.[3][10] This allows for the site-specific attachment of the Gd³⁺-DOTA chelate to a targeting biomolecule, enabling the development of contrast agents that can accumulate at specific pathological sites, such as tumors.[7][11]
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the application of this compound for MRI contrast agent development.
Quantitative Data Summary
The efficacy of a contrast agent is primarily determined by its relaxivity (r₁), which quantifies the increase in the longitudinal relaxation rate of water protons per unit concentration of the agent. For this compound agents designed for redox sensing, the change in relaxivity upon binding to HSA is a critical parameter.
Table 1: Longitudinal Relaxivity (r₁) of Thiol-Bearing Gd-DOTA Complexes
| Complex | Condition | Magnetic Field (T) | Temperature (°C) | r₁ (mM⁻¹s⁻¹) | Reference(s) |
| Gd-DOTA-propyl-SH | Free in Saline | 4.7 | 37 | 2.9 | [6] |
| Bound to HSA | 4.7 | 37 | 4.5 | [6] | |
| Gd-DOTA-hexyl-SH (Gd-LC6-SH) | Free in Saline | 4.7 | 37 | 2.3 | [6] |
| Bound to HSA | 4.7 | 37 | 5.3 | [6] | |
| Homologous Series (C3-C9 alkyl sidechains) | Free in HEPES buffer | 0.47 | 37 | 5.6 - 11.3 | [8] |
| Bound to HSA | 0.47 | 37 | 16.0 - 58.1 | [8] | |
| Bound to HSA | 1.4 | 37 | 12.3 - 34.8 | [8] | |
| SBK2-Lys-(Gd-DOTA) | In Vitro | 9.4 | N/A | 6.0 ± 0.1 | [12] |
| Scrambled-Lys-(Gd-DOTA) | In Vitro | 9.4 | N/A | 5.9 ± 0.1 | [12] |
Note: Relaxivity is highly dependent on the magnetic field strength, temperature, and local environment. The significant increase in r₁ upon binding to HSA is attributed to the reduced rotational correlation time of the complex.[5][13]
Table 2: Binding Affinity of Gd-DOTA-hexyl-SH to Human Serum Albumin (HSA)
| Competing Thiol Concentration | Binding Constant (Kₐ) (mM⁻¹) | Reference(s) |
| 0 mM Homocysteine | 64 | [6] |
| 0.5 mM Homocysteine | 17 | [6] |
| 1.0 mM Homocysteine | 6.1 | [6] |
| 2.0 mM Homocysteine | 3.6 | [6] |
Note: The decrease in the binding constant in the presence of homocysteine demonstrates the competitive and reversible nature of the binding to HSA's Cys³⁴ residue, which is the basis for its function as a redox-sensitive agent.[6]
Experimental Protocols
Protocol 1: Synthesis of a Thiol-Bearing Gd(III)-DOTA-monoamide
This protocol outlines a general procedure for synthesizing a Gd(III)-DOTA-monoamide complex with a thiol-terminated sidechain, adapted from published methods.[5]
Materials:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide
-
Thiol-terminated amine (e.g., cysteamine, amino-PEG-thiol) with a protecting group (e.g., trityl) on the thiol.
-
Anhydrous Dimethylformamide (DMF)
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et₃SiH)
-
Dichloromethane (DCM)
-
Deionized water, pH adjusted as needed
-
HPLC for purification
Procedure:
-
Activation of DOTA: Dissolve DOTA in anhydrous DMF. Add NHS and DCC (in a 1:1:1 molar ratio) and stir at room temperature for several hours to form the DOTA-NHS ester.
-
Amide Coupling: To the activated DOTA solution, add the protected thiol-terminated amine (1 equivalent). Stir the reaction mixture at room temperature overnight.
-
Purification of Ligand: Purify the resulting DOTA-monoamide-S-trityl conjugate by reverse-phase HPLC.
-
Gadolinium Chelation: Dissolve the purified ligand in deionized water. Add an aqueous solution of GdCl₃·6H₂O (1.1 equivalents). Adjust the pH to 5.5-6.5 and heat the mixture at 60-80°C for 4-6 hours, monitoring for completion.[14][15]
-
Removal of Excess Gd³⁺: Pass the solution through a Chelex-100 resin column to remove any unchelated Gd³⁺ ions.[14]
-
Deprotection of Thiol Group: Dissolve the Gd(III)-DOTA-monoamide-S-trityl complex in a solution of TFA/DCM (e.g., 4% v/v) in the presence of a scavenger such as triethylsilane.[5] Stir at room temperature for 1-2 hours.
-
Final Purification: Remove the solvent under reduced pressure. Purify the final Gd(III)-DOTA-Thiol product by reverse-phase HPLC and lyophilize to obtain a white powder.
Protocol 2: Conjugation of Gd-DOTA-Thiol to a Protein via Maleimide Chemistry
This protocol describes the site-specific labeling of a protein containing cysteine residues (or engineered to contain them) with a Gd-DOTA-Thiol agent.[16][17][18]
Materials:
-
Gd-DOTA-Thiol complex
-
Protein to be labeled (e.g., antibody, nanobody) in a thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Maleimide-functionalized crosslinker (if the protein is not already maleimide-activated)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Degassed buffers
-
Size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis cassette for purification
Procedure:
-
Protein Preparation (Reduction of Disulfides):
-
Dissolve the protein to a concentration of 1-10 mg/mL in a degassed, thiol-free buffer (pH 7.0-7.5).
-
To reduce existing disulfide bonds and expose free thiols, add a 10-100 fold molar excess of TCEP.
-
Incubate at room temperature for 20-30 minutes under an inert atmosphere (e.g., nitrogen or argon).[16][17]
-
Note: If using DTT, excess DTT must be removed by dialysis or a desalting column prior to adding the maleimide reagent.[16]
-
-
Preparation of Maleimide Reagent: If the targeting protein does not have a maleimide group, it must be functionalized first. If the Gd-DOTA-Thiol is to be reacted with a maleimide-functionalized protein, proceed to step 3. Alternatively, a maleimide derivative of DOTA can be synthesized and reacted with a protein's free thiol.[10]
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized DOTA derivative in an appropriate solvent (e.g., DMSO or DMF).
-
Add the maleimide-DOTA solution to the reduced protein solution. A typical starting molar ratio of maleimide:protein is 10:1 to 20:1, but this should be optimized.[16]
-
Flush the reaction vial with inert gas, seal it, and protect it from light.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[16][17]
-
-
Purification of the Conjugate:
-
Remove the unreacted DOTA-maleimide and other small molecules by size-exclusion chromatography (e.g., a PD-10 desalting column) or by dialysis against the appropriate buffer.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry and ICP-MS (to quantify Gd³⁺ content).
-
Protocol 3: In Vivo MRI for Tumor Redox Status Assessment
This protocol provides a general workflow for using a redox-sensitive Gd-DOTA-Thiol agent to assess changes in tumor redox status in a preclinical xenograft model.[9][19]
Materials:
-
Tumor-bearing animal model (e.g., mice with xenografts).
-
Sterile, injectable solution of the redox-sensitive Gd-DOTA-Thiol agent (e.g., Gd-LC6-SH) at a known concentration (e.g., 25-50 mM in PBS, pH 7.4).[19]
-
A therapeutic agent known to alter tumor redox status (e.g., Imexon, a thiol-oxidizing drug, or BSO, a glutathione (B108866) synthesis inhibitor).[9]
-
MRI scanner (e.g., 4.7 T or higher) with appropriate animal handling and monitoring equipment.
Procedure:
-
Animal Groups: Divide animals into at least two groups: a control group receiving saline and a treatment group receiving the redox-altering drug.
-
Drug Administration: Administer the drug or saline to the respective groups according to a predetermined dosing schedule (e.g., Imexon at 150 mg/kg, i.p., 2 hours before imaging).[9]
-
Baseline MRI: Anesthetize the animal and acquire pre-contrast T₁-weighted images and a T₁ map of the tumor region.
-
Contrast Agent Administration: Administer a single intravenous bolus of the Gd-DOTA-Thiol agent. A dose of 0.05 mmol/kg has been shown to be effective for saturating albumin binding sites.[9]
-
Dynamic Post-Contrast MRI: Acquire a series of T₁-weighted images and/or T₁ maps at regular intervals for at least 60 minutes post-injection.[9][19]
-
Data Analysis:
-
Calculate the longitudinal relaxation rate R₁ (where R₁ = 1/T₁) for the tumor region of interest (ROI) from the T₁ maps at each time point.
-
Calculate the change in relaxation rate (ΔR₁) at a specific time point (e.g., 60 minutes) relative to the pre-contrast baseline (ΔR₁_60min = R₁_60min - R₁_pre).
-
Compare the mean ΔR₁_60min between the drug-treated and saline-treated groups. A significantly greater increase in tumor R₁ in the drug-treated group may indicate an altered (e.g., more oxidized) tumor redox state, leading to increased binding and retention of the contrast agent.[9]
-
-
Histological Validation (Optional): After the final imaging session, tumors can be excised and stained with reagents like Mercury Orange to quantitatively assess non-protein sulfhydryl levels, providing a histological correlation to the MRI findings.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trivalent Gd-DOTA reagents for modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Redox-active Magnetic Resonance Imaging Contrast Agents: Studies with Thiol-bearing 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetracetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox-sensitive contrast agents for MRI based on reversible binding of thiols to serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Xenograft Response to Redox-Active Therapies Assessed by Magnetic Resonance Imaging Using a Thiol-Bearing DOTA Complex of Gadolinium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for Facile Labeling of a Variety of Thiol-Containing Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Molecular Imaging with a Single Gd-Based Contrast Agent Reveals Specific Tumor Binding and Retention In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of a gadolinium based-macrocyclic MRI contrast agent for effective cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. lumiprobe.com [lumiprobe.com]
- 19. researchgate.net [researchgate.net]
DOTA-Thiol Conjugation for Dual-Modal Imaging Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of dual-modal imaging probes utilizing DOTA-thiol conjugation. This methodology enables the site-specific labeling of thiol-containing biomolecules, such as peptides and proteins, with a DOTA chelator. The DOTA moiety can then be complexed with a variety of radiometals for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), or with paramagnetic metal ions for Magnetic Resonance Imaging (MRI). In conjunction with a secondary imaging modality, such as a fluorescent dye, this technique allows for the creation of powerful dual-modal probes for preclinical and clinical research.
Principle of this compound Conjugation
The core of this methodology lies in the reaction between a thiol (sulfhydryl) group (-SH) on a biomolecule and a maleimide-functionalized DOTA chelator. The maleimide (B117702) group reacts specifically with the thiol group via a Michael addition reaction to form a stable thioether bond. This site-specific conjugation is highly efficient and proceeds under mild reaction conditions, preserving the biological activity of the targeting molecule.
The resulting DOTA-conjugated biomolecule can then be radiolabeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) for PET imaging, a gamma-emitting radionuclide like Lutetium-177 (¹⁷⁷Lu) for SPECT imaging and therapy (theranostics), or chelated with Gadolinium (Gd³⁺) for MRI. When combined with an optical imaging component, such as a fluorescent dye, the resulting probe allows for dual-modal imaging, combining the high sensitivity of nuclear imaging with the high resolution of optical imaging.
Data Presentation: Quantitative Analysis of this compound Conjugation and Radiolabeling
The efficiency of both the conjugation and radiolabeling steps is critical for the successful development of dual-modal imaging probes. The following tables summarize key quantitative data from representative studies.
| Biomolecule | DOTA Derivative | Molar Ratio (DOTA:Biomolecule) | Conjugation Efficiency (%) | Reference |
| cRGDfK Peptide | DOTA-Maleimide | 2:1 | 84 ± 4 | [1] |
| 11A4 Nanobody | DOTA-Maleimide | 5:1 | 58 ± 12 | [1] |
| Trastuzumab | p-SCN-Bn-DOTA | 5.8:1 (average c/a ratio) | Not explicitly stated, but successful conjugation achieved | [2] |
Table 1: DOTA-Maleimide Conjugation Efficiency. This table presents the efficiency of conjugating DOTA-maleimide to different thiol-containing biomolecules. The efficiency can vary depending on the specific biomolecule and reaction conditions.
| DOTA-Conjugate | Radionuclide | Labeling Efficiency (%) | Specific Activity | Reference |
| DOTA-TATE | ⁶⁸Ga | >95 | 1 GBq/nmol | [3] |
| DOTA-KP | ⁶⁸Ga | >95 (at >10 µM peptide) | Not specified | [4] |
| DOTA-KP | ¹⁷⁷Lu | >95 (at >20 µM peptide) | Not specified | [4] |
| DOTA-Rituximab | ¹⁷⁷Lu | 98-100 | 100-900 MBq/mg | [5] |
Table 2: Radiolabeling Efficiency and Specific Activity. This table showcases the high efficiency of radiolabeling DOTA-conjugated peptides and antibodies with common radionuclides.
Experimental Protocols
Protocol 1: DOTA-Maleimide Conjugation to a Cysteine-Containing Peptide
This protocol describes the conjugation of a maleimide-activated DOTA chelator to a peptide containing a free cysteine residue.
Materials:
-
Cysteine-containing peptide
-
DOTA-maleimide (e.g., DOTA-GA-maleimide)
-
Degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2-7.5)
-
Reducing agent (e.g., TCEP-HCl, Tris(2-carboxyethyl)phosphine hydrochloride)
-
DMSO (Dimethyl sulfoxide)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP-HCl to the peptide solution. Incubate at room temperature for 30 minutes.
-
DOTA-Maleimide Preparation: Dissolve the DOTA-maleimide in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Conjugation Reaction: Add the DOTA-maleimide stock solution to the peptide solution at a molar ratio of 2:1 to 5:1 (DOTA-maleimide:peptide).
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the DOTA-conjugated peptide using reverse-phase HPLC or size-exclusion chromatography to remove unreacted DOTA-maleimide and other impurities.
-
Characterization: Confirm the identity and purity of the DOTA-peptide conjugate by mass spectrometry and HPLC.
Protocol 2: Radiolabeling of DOTA-Conjugated Peptide with Gallium-68
This protocol outlines the radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.[3][6][7]
Materials:
-
DOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile water for injection
-
Heating block or water bath
-
Quality control system (e.g., radio-TLC, radio-HPLC)
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. Collect the ⁶⁸GaCl₃ eluate.
-
Reaction Mixture Preparation: In a sterile reaction vial, add 10-50 µg of the DOTA-conjugated peptide. Add sodium acetate buffer to adjust the pH to 3.5-4.5.
-
Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubation: Heat the reaction mixture at 90-95°C for 5-15 minutes.[3][4]
-
Quenching (Optional): The reaction can be stopped by adding a small volume of a DTPA solution.
-
Purification (if necessary): If the radiochemical purity is below the required level (>95%), the product can be purified using a C18 Sep-Pak cartridge.
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.[8]
Protocol 3: Radiolabeling of DOTA-Conjugated Peptide with Lutetium-177
This protocol describes the radiolabeling of a DOTA-conjugated peptide with ¹⁷⁷Lu for theranostic applications.
Materials:
-
DOTA-conjugated peptide
-
¹⁷⁷LuCl₃ solution
-
Ammonium (B1175870) acetate buffer (0.4 M, pH 5.5)
-
Gentisic acid/ascorbic acid solution (to prevent radiolysis)
-
Heating block or water bath
-
Quality control system (e.g., radio-TLC, radio-HPLC)
Procedure:
-
Reaction Mixture Preparation: In a sterile reaction vial, dissolve 10-50 µg of the DOTA-conjugated peptide in ammonium acetate buffer. Add the gentisic acid/ascorbic acid solution.
-
Radiolabeling: Add the ¹⁷⁷LuCl₃ solution to the reaction vial.
-
Incubation: Heat the reaction mixture at 90-95°C for 20-30 minutes.
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and application of a this compound conjugated dual-modal imaging probe.
Caption: General workflow for dual-modal probe synthesis.
Targeted Signaling Pathways
This compound conjugated probes can be designed to target specific cell surface receptors involved in disease-related signaling pathways. Below are simplified diagrams of key pathways often targeted in cancer imaging.
The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in various cancers and is a key target for both therapy and imaging.[9][10][11]
Caption: Simplified HER2 signaling pathway.
Integrins, particularly αvβ3, are overexpressed on endothelial cells during tumor angiogenesis and represent a valuable target for imaging probes.[12][13][14]
Caption: Simplified Integrin signaling in angiogenesis.
Vascular Endothelial Growth Factor (VEGF) and its receptors are key regulators of angiogenesis, a critical process in tumor growth and metastasis.[15][16][17][18]
Caption: Simplified VEGF signaling pathway.
Considerations for Drug Development Professionals
-
In Vivo Stability of the Thioether Linkage: While the thioether bond formed from the maleimide-thiol reaction is generally considered stable, it can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate in vivo.[19] This can result in the release of the DOTA-chelator from the targeting biomolecule, potentially leading to off-target accumulation of radioactivity and reduced imaging contrast. Strategies to improve the stability of the linkage, such as hydrolysis of the succinimide (B58015) ring, should be considered.[20]
-
Immunogenicity: The conjugation of DOTA and a second imaging modality to a protein or peptide can potentially alter its immunogenic properties. It is important to assess the immunogenicity of the final dual-modal probe in preclinical models.
-
Pharmacokinetics: The size, charge, and overall chemical properties of the DOTA-conjugated probe will significantly influence its pharmacokinetic profile, including blood clearance, biodistribution, and tumor uptake. Careful design and optimization are necessary to achieve the desired in vivo behavior.
-
Regulatory Considerations: The development of dual-modal imaging probes for clinical use requires adherence to strict regulatory guidelines. This includes thorough characterization of the probe, validation of its targeting specificity, and comprehensive safety and toxicology studies.
By following these protocols and considering the key aspects of probe design and development, researchers can successfully create novel this compound conjugated dual-modal imaging probes for a wide range of applications in biomedical research and drug development.
References
- 1. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Strategies for HER2 Targeted PET Imaging" by Maxwell Adams Ducharme [digitalcommons.library.uab.edu]
- 6. Research Portal [iro.uiowa.edu]
- 7. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 8. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting HER2 in Nuclear Medicine for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular imaging of HER2 receptor: Targeting HER2 for imaging and therapy in nuclear medicine [frontiersin.org]
- 12. dovepress.com [dovepress.com]
- 13. Integrins in angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrin Targeting for Tumor Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multimodality imaging of vascular endothelial growth factor and vascular endothelial growth factor receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. VEGF signaling pathway | Abcam [abcam.com]
- 18. VEGF Pathway: From Signaling Cascade to Inhibition via Luminex Multiplex Technology - Creative Proteomics [cytokine.creative-proteomics.com]
- 19. benchchem.com [benchchem.com]
- 20. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in DOTA-Thiol conjugation reactions
This guide provides solutions for researchers, scientists, and drug development professionals experiencing low yields or other issues during DOTA-Thiol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound conjugation?
A1: The most prevalent method for this compound conjugation is the Michael addition reaction. This involves a thiol group (sulfhydryl, -SH), typically from a cysteine residue on a peptide or protein, attacking an electron-deficient double bond on a maleimide-functionalized DOTA derivative. This forms a stable succinimidyl thioether linkage. The reaction is favored for its high selectivity for thiol groups over other nucleophiles like amines when conducted under specific pH conditions.[1][2][3][4][5]
Q2: My thiol-containing molecule has disulfide bonds. What is the first step before conjugation?
A2: If your peptide or antibody has cysteine residues linked as disulfide bonds (-S-S-), you must first reduce them to generate free thiol (-SH) groups.[][7] This is a critical prerequisite for conjugation with maleimide-activated DOTA. Common reducing agents for this purpose include Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).[1][][8] Selective reduction of interchain disulfide bonds in antibodies is often desired to maintain the protein's structural integrity.[][8]
Q3: What are the ideal pH conditions for the DOTA-maleimide reaction with a thiol?
A3: The optimal pH range for a thiol-maleimide reaction is between 6.5 and 7.5.[5] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while the reaction with amine groups (which becomes competitive at higher pH) is minimized.[5] Maintaining the correct pH is crucial for maximizing yield and minimizing side products.
Q4: What are common analytical techniques to confirm successful conjugation?
A4: Several techniques are essential for characterizing the final product. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is used to purify the conjugate and assess its purity.[9][10] Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) is critical for confirming the identity of the conjugate by verifying its molecular weight.[1][9][11] Size-Exclusion Chromatography (SEC) can be used to detect any aggregation or fragmentation of the biomolecule after conjugation.[10]
Troubleshooting Guide for Low Yield
Low conjugation yield is a frequent issue. The following sections break down potential causes and provide solutions.
Problem 1: Inefficient Thiol-Maleimide Reaction
Low yield can often be traced back to suboptimal reaction conditions or degradation of the reactants.
Symptoms:
-
HPLC analysis shows a large peak for the unreacted thiol-containing molecule and/or DOTA-maleimide.
-
Mass spectrometry confirms the presence of starting materials but little to no desired product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Incorrect pH | Verify the reaction buffer is within the optimal pH 6.5-7.5 range.[5] Use a calibrated pH meter. | The thiol-maleimide reaction is highly pH-dependent. At pH < 6.5, the thiol is protonated and less nucleophilic, slowing the reaction. Above pH 7.5, the maleimide can react with amines or undergo hydrolysis.[5] |
| Maleimide Hydrolysis | Prepare the DOTA-maleimide solution immediately before use. Avoid storing it in aqueous buffers for extended periods. | The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.[12] |
| Re-oxidation of Thiols | Degas buffers to remove dissolved oxygen. Consider adding a small amount of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. | Free thiol groups can re-oxidize to form disulfide bonds, particularly in the presence of oxygen or metal ions, making them unavailable for conjugation. |
| Insufficient Molar Excess of DOTA-Maleimide | Increase the molar ratio of DOTA-maleimide to the thiol-containing molecule. A 5 to 20-fold excess is a common starting point. | Using a molar excess of the DOTA-maleimide can help drive the reaction to completion, especially if the biomolecule concentration is low. |
Problem 2: Side Reactions Competing with Conjugation
Several side reactions can consume starting materials or modify the product, leading to a complex mixture and low yield of the desired conjugate.
Symptoms:
-
Multiple unexpected peaks in the HPLC chromatogram.
-
Mass spectrometry data shows masses that do not correspond to starting materials or the expected product.
Potential Causes & Solutions:
| Side Reaction | Description | Prevention & Mitigation Strategies |
| Retro-Michael Addition | The succinimidyl thioether bond formed can be reversible, leading to deconjugation of the DOTA from the biomolecule.[1][5] | After conjugation, consider hydrolyzing the succinimide (B58015) ring by raising the pH to ~9.0 for a short period. This forms a stable maleamic acid and prevents the reverse reaction.[12] Alternatively, use more stable thiol-reactive linkers like vinyl sulfones.[2][13] |
| Thiazine (B8601807) Formation | If conjugating to an unprotected N-terminal cysteine, the N-terminal amine can attack the succinimide ring, leading to a stable six-membered thiazine ring.[4][14] | This side reaction is specific to N-terminal cysteines.[4] If possible, design the peptide to have an internal cysteine residue for conjugation. Protecting the N-terminal amine is another potential strategy. |
| Disulfide Bond Scrambling | During the reduction and conjugation process, especially at alkaline pH, interchain disulfide bonds in antibodies can rearrange, leading to a heterogeneous mixture of products.[15] | Perform the conjugation at a pH closer to neutral (pH 7.0-7.5) and minimize reaction times. Characterize the final product thoroughly to assess heterogeneity. |
Experimental Protocols & Visualizations
General Protocol for DOTA-Maleimide Conjugation to a Thiol-Containing Peptide
This protocol provides a general workflow. Specific parameters such as reactant concentrations, temperature, and reaction time should be optimized for each specific peptide.
-
Peptide Preparation:
-
If the peptide contains disulfide bonds, dissolve it in a degassed phosphate (B84403) buffer (pH 7.5-8.0).
-
Add a 10-20 fold molar excess of TCEP.
-
Incubate at room temperature for 1-2 hours to ensure complete reduction of disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the peptide into a degassed conjugation buffer (e.g., phosphate buffer, pH 7.0).
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the DOTA-maleimide derivative in an organic solvent like DMSO.
-
Add a 5-10 fold molar excess of the DOTA-maleimide solution to the peptide solution. The final concentration of DMSO should typically be kept below 10% (v/v).
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
-
Purification and Analysis:
Workflow and Troubleshooting Diagrams
Caption: General workflow for this compound conjugation.
References
- 1. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. bachem.com [bachem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 7. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 8. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving DOTA-Thiol Radiolabeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of DOTA-Thiol radiolabeling experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound radiolabeling?
A1: this compound radiolabeling is a two-stage bioconjugation process. First, a biomolecule containing a free thiol (sulfhydryl) group is chemically linked to a DOTA chelator that has a thiol-reactive group, such as a maleimide (B117702) (e.g., DOTA-maleimide). This forms a stable DOTA-biomolecule conjugate. In the second stage, a therapeutic or diagnostic radionuclide is incorporated into the DOTA cage to create the final radiopharmaceutical. This method allows for site-specific labeling of biomolecules.[1]
Q2: What are the most critical parameters affecting DOTA radiolabeling efficiency?
A2: The efficiency of incorporating a radionuclide into the DOTA chelator is highly dependent on several factors:
-
pH: The acidity of the reaction mixture is crucial. Optimal pH ranges vary by radionuclide but are typically acidic.[2][3]
-
Temperature: DOTA has relatively slow complexation kinetics, often requiring heating to achieve high radiochemical yields (RCY) in a reasonable timeframe.[4][5]
-
Reaction Time: Sufficient incubation time is necessary for the chelation reaction to reach completion.
-
Molar Ratio: The ratio of the DOTA-conjugated precursor to the radionuclide can influence the labeling efficiency.
-
Purity of Reagents: The presence of competing metal ion impurities in the radionuclide solution or buffers is a primary cause of low labeling yields.[6][7]
Q3: Why is my radiochemical yield (RCY) consistently low?
A3: Consistently low RCY is a common issue that can often be traced to one of the following causes:
-
Metal Ion Contamination: Trace metals such as iron (Fe³⁺), zinc (Zn²⁺), copper (Cu²⁺), and aluminum (Al³⁺) can compete with the desired radionuclide for the DOTA chelator.[5][6]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can significantly slow down or inhibit the labeling reaction.[2][7]
-
Degradation of Precursor: The DOTA-conjugated biomolecule may have degraded during storage or handling.
-
Inefficient Initial Conjugation: The initial reaction to link the DOTA-maleimide to the biomolecule's thiol group may have been incomplete, resulting in less available DOTA for radiolabeling.
Q4: How can I prevent the degradation of my biomolecule during the procedure?
A4: Biomolecules, especially proteins and peptides, can be sensitive to the conditions required for radiolabeling. To minimize degradation:
-
Optimize Heating: Use the lowest temperature and shortest time necessary to achieve a high RCY.[8]
-
Use Antioxidants: Radiolysis, the damage caused by the radiation itself, can degrade the biomolecule. Adding radical scavengers (also known as quenchers or antioxidants) like ascorbic acid, gentisic acid, or methionine to the reaction can protect the molecule.[6][9][10]
-
Consider Milder Chelators: For extremely heat-sensitive molecules, alternative chelators like NODAGA may be considered, as they can often be radiolabeled under milder conditions (e.g., room temperature).[11]
Q5: What is the role of quenchers and antioxidants?
A5: Quenchers (antioxidants or radical scavengers) are added to the radiolabeling reaction to prevent radiolysis. High concentrations of radioactivity generate reactive radical species from water, which can damage the DOTA-conjugate, leading to reduced radiochemical purity and stability.[9] Common quenchers include ascorbic acid and gentisic acid.[6][10] It is important to note that some quenchers, such as cysteine, can interfere with labeling by competing with DOTA for the radionuclide.[9]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Low Radiolabeling Yield (<95%)
-
Question: My radiochemical yield is below the acceptable limit. What are the most likely causes and how can I improve it?
-
Answer: Low yield is the most frequent challenge. Systematically investigate the following factors:
-
Metal Ion Contamination: This is a primary suspect. Use high-purity water and buffers treated with Chelex resin to remove trace metals. Analyze your radionuclide eluate for metal impurities via ICP-MS if possible.[12] Adding a small amount of a weaker chelator like DTPA can sometimes scavenge competing metals.
-
Incorrect pH: The optimal pH for DOTA labeling is critical and radionuclide-dependent. For instance, the kinetics for labeling with ⁹⁰Y and ¹⁷⁷Lu are optimal at pH 4.0-4.5, while pH <4 significantly slows the reaction.[2][3] For ⁶⁸Ga, a pH of 3.5-4.0 is often used.[13] Verify the pH of your final reaction mixture with a calibrated pH meter or pH strips.
-
Suboptimal Temperature and Time: DOTA chelation often requires heat.[4] For ⁶⁸Ga, 5-10 minutes at 95°C is common, whereas ¹⁷⁷Lu may require 20 minutes at 80°C.[2][10] Ensure your heating block is calibrated and that the reaction is incubated for the appropriate duration. See Table 1 for radionuclide-specific conditions.
-
Precursor Concentration/Integrity: Ensure the correct amount of your this compound conjugate is being used. Verify its integrity via HPLC or mass spectrometry to confirm it has not degraded.
-
Problem: Formation of Aggregates or Precipitate
-
Question: I'm observing precipitation or cloudiness in my reaction vial. What is causing this and how can I prevent it?
-
Answer: Precipitation can arise from two main sources:
-
Radionuclide Hydroxide Formation: At a pH above 5, many trivalent metallic radionuclides (like ¹⁷⁷Lu or ⁹⁰Y) can form insoluble hydroxides, which prevents their incorporation into the DOTA chelator.[2][3] Re-verify and adjust the reaction pH to the optimal acidic range.
-
Biomolecule Instability: The conjugated peptide or protein itself may be aggregating or precipitating due to the buffer conditions or heating. Ensure the chosen buffer and pH are compatible with your biomolecule's solubility. Including additives like ethanol (B145695) in the reaction mixture can sometimes improve the solubility of lipophilic peptides.[14]
-
Problem: Inefficient this compound Conjugation
-
Question: I suspect the initial conjugation of DOTA-maleimide to my biomolecule is inefficient, leading to poor radiolabeling results. How can I troubleshoot this step?
-
Answer: The success of the radiolabeling step depends entirely on the success of the initial conjugation.
-
Ensure Free Thiols are Available: Maleimide reacts specifically with free thiol groups. If your biomolecule has disulfide bonds, these must be reduced first to generate free thiols. Common reducing agents include TCEP (Tris(2-carboxyethyl)phosphine) and DTT (Dithiothreitol). TCEP is often preferred as it is less likely to interfere with downstream steps.
-
Optimize Conjugation pH: The reaction of maleimide with a thiol (Michael addition) is most efficient at a pH of 6.5-7.5. In contrast, reactions with amines (which can be a competing side reaction) are favored at pH > 8.5.
-
Maleimide Stability: Maleimide groups can hydrolyze and become non-reactive, especially in aqueous solutions at non-neutral pH. Prepare the DOTA-maleimide solution just before use and avoid prolonged storage in solution.
-
Confirm Conjugation: Before proceeding to radiolabeling, confirm the successful conjugation and determine the degree of labeling (number of DOTA molecules per biomolecule) using techniques like MALDI-TOF mass spectrometry or HPLC.[15]
-
Section 3: Experimental Parameters and Protocols
Data Presentation: Optimizing Reaction Conditions
The optimal conditions for radiolabeling DOTA conjugates vary depending on the radionuclide being used. The following table summarizes typical starting conditions reported in the literature.
| Radionuclide | Optimal pH Range | Typical Temperature (°C) | Typical Reaction Time (min) | Key Considerations |
| Gallium-68 (⁶⁸Ga) | 3.5 - 4.5 | 80 - 95 | 5 - 10 | Very sensitive to Fe³⁺ contamination.[10][13] |
| Lutetium-177 (¹⁷⁷Lu) | 4.0 - 4.5 | 80 - 90 | 15 - 20 | Prone to radiolysis at high activity; antioxidants recommended.[2][3] |
| Yttrium-90 (⁹⁰Y) | 4.0 - 4.5 | 80 - 90 | 15 - 20 | Similar kinetics to ¹⁷⁷Lu.[2][3] |
| Indium-111 (¹¹¹In) | 4.0 - 4.5 | 95 - 100 | 20 - 30 | Decay product (Cd²⁺) can compete for DOTA.[2] |
| Actinium-225 (²²⁵Ac) | ~8.5 | >80 | 20 | Optimal conditions can differ significantly from other trivalent metals.[6] |
Experimental Protocols
Protocol 1: General Method for DOTA-Maleimide Conjugation to a Thiol-Containing Peptide
This is a generalized starting protocol. Molar ratios and incubation times may need to be optimized for your specific biomolecule.
-
Peptide Preparation: Dissolve the thiol-containing peptide in a reaction buffer (e.g., phosphate (B84403) buffer, 100 mM, pH 7.0) to a final concentration of 1-5 mg/mL. If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce them.
-
DOTA-Maleimide Preparation: Immediately before use, dissolve DOTA-maleimide in a small amount of organic solvent (like DMSO) and then dilute with the reaction buffer.
-
Conjugation Reaction: Add a 5 to 10-fold molar excess of the DOTA-maleimide solution to the peptide solution.
-
Incubation: Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature.
-
Purification: Purify the DOTA-conjugated peptide from excess unreacted DOTA-maleimide and other reagents using size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).
-
Verification: Confirm the identity and purity of the final conjugate using mass spectrometry and analytical HPLC. Lyophilize the purified conjugate for storage.
Protocol 2: General Method for Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol assumes the use of a ⁶⁸Ge/⁶⁸Ga generator.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 1 M Sodium Acetate, pH 4.5). Dissolve the lyophilized this compound conjugate in high-purity water to a known concentration (e.g., 1 µg/µL).
-
Generator Elution: Elute the ⁶⁸GaCl₃ from the generator according to the manufacturer's instructions, often using 0.05 M HCl.
-
Reaction Setup: In a sterile reaction vial, combine 20-50 µg of the this compound conjugate with a sufficient volume of reaction buffer to bring the final pH to between 3.5 and 4.5 after the addition of the ⁶⁸GaCl₃ eluate. You may also add an antioxidant like ascorbic acid.[10]
-
Radiolabeling: Add the ⁶⁸GaCl₃ eluate (e.g., 100-500 MBq) to the reaction vial.
-
Incubation: Securely cap the vial and place it in a pre-heated dry bath at 95°C for 5-10 minutes.
-
Quality Control: After cooling, determine the radiochemical purity (RCP) using methods like radio-TLC or radio-HPLC. A typical radio-TLC system involves spotting the sample on an iTLC-SG strip and developing it with a mobile phase like 0.1 M sodium citrate, where the labeled conjugate moves with the solvent front while free ⁶⁸Ga remains at the origin.
-
Purification (if necessary): If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.[11]
Section 4: Visual Guides and Workflows
Diagrams of Key Processes
Caption: General workflow for this compound radiolabeling.
Caption: Troubleshooting flowchart for low radiochemical yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ac-225 radiochemistry through the lens of [225Ac]Ac-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization | MDPI [mdpi.com]
- 9. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of DOTA-Thiol Conjugated Antibodies
Welcome to the Technical Support Center for DOTA-Thiol antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent antibody aggregation during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation during this compound antibody conjugation?
A1: Antibody aggregation during this compound conjugation is a multifactorial issue. The primary causes include:
-
Exposure of Hydrophobic Patches: The reduction of inter-chain disulfide bonds to generate free thiols for conjugation can alter the antibody's tertiary structure, exposing hydrophobic regions that are normally buried. These exposed patches can interact between antibody molecules, leading to aggregation.[1][2]
-
Presence of Free Thiols: Unpaired cysteine residues (free thiols) on the antibody surface can lead to the formation of incorrect disulfide bonds, resulting in aggregation.[3][4][5] An increase in free thiol content has been shown to correlate with an increase in aggregate formation.[3]
-
Suboptimal Reaction Conditions:
-
pH: The pH of the conjugation buffer is critical. For the maleimide-thiol reaction, a pH range of 6.5-7.5 is optimal to ensure specificity for thiols and minimize side reactions with amines.[6][7][8] Deviating from this range can lead to reduced efficiency and increased aggregation.[2] For general antibody stability, a pH of 5.0-5.5 is often optimal to minimize heat-induced degradation and aggregation.[9]
-
Co-solvents: The use of organic solvents like DMSO to dissolve the DOTA-linker can promote aggregation, even at low concentrations (e.g., 5% v/v).[10]
-
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated DOTA molecules per antibody can increase the propensity for aggregation.[11] This is often due to the increased hydrophobicity of the conjugate.[2][11]
-
Antibody Concentration: High antibody concentrations can increase the likelihood of intermolecular interactions and aggregation.[7][11]
Q2: How can I minimize antibody aggregation before starting the conjugation?
A2: Proactive measures can significantly reduce the risk of aggregation:
-
Antibody Purity and Formulation: Start with a highly pure antibody (>95%). Ensure the initial antibody buffer is compatible with the conjugation chemistry. If necessary, perform a buffer exchange to remove interfering substances.
-
Optimize the Reaction Buffer: Use a buffer within the optimal pH range of 6.5-7.5 for the maleimide-thiol reaction, such as phosphate-buffered saline (PBS), Tris, or HEPES.[7][12] The buffer should be free of thiols and primary/secondary amines.[7] Including 5-10 mM EDTA can help prevent the re-oxidation of disulfides by chelating trace divalent metals.[6]
-
Control the Molar Ratio of Reagents: Carefully calculate and control the molar ratio of the reducing agent and the DOTA-linker to the antibody. A common starting point for the DOTA-linker is a 10:1 to 20:1 molar excess over the protein, but this should be optimized for each specific antibody.[7][13]
Q3: What should I do if I observe aggregation during or after the conjugation reaction?
A3: If you observe aggregation, consider the following troubleshooting steps:
-
Lower the Reaction Concentration: High concentrations of reactants can favor aggregation.[7] Diluting the reaction mixture may help.
-
Optimize the DOTA-to-Antibody Ratio: A high degree of conjugation can lead to aggregation.[14] Try reducing the molar excess of the DOTA-linker in the reaction.
-
Purification: Immediately after conjugation, purify the conjugate to remove aggregates and unreacted reagents. Size-exclusion chromatography (SEC) is a common method for this.[1]
-
Add Stabilizing Excipients: Consider adding stabilizers to the final formulation. Sugars like sucrose (B13894) and trehalose, and amino acids like arginine, can help reduce protein-protein interactions.[15] Surfactants such as polysorbates can prevent aggregation at air-water interfaces.
Troubleshooting Guide
| Symptom | Possible Cause | Recommendation |
| Visible precipitation or cloudiness during the reduction step. | Over-reduction of the antibody, leading to unfolding and aggregation. | Decrease the concentration of the reducing agent (e.g., TCEP or DTT) or shorten the incubation time. Ensure the reduction is performed under controlled temperature conditions.[16] |
| Increased aggregation detected by SEC after conjugation. | High Drug-to-Antibody Ratio (DAR). | Reduce the molar excess of the DOTA-maleimide linker used in the conjugation reaction.[14] |
| Presence of unquenched free thiols leading to disulfide scrambling. | Ensure the quenching step with a thiol-containing reagent like N-acetylcysteine is efficient.[17] | |
| Suboptimal pH of the conjugation buffer. | Verify that the pH of the reaction buffer is strictly maintained between 6.5 and 7.5.[6][7][8] | |
| Low yield of the final conjugated antibody. | Aggregation and subsequent loss of product during purification. | Optimize the conjugation conditions (pH, molar ratios, temperature) to minimize aggregation from the outset.[2] |
| Hydrolysis of the maleimide (B117702) group on the DOTA-linker. | Prepare the DOTA-maleimide solution fresh in a dry, aprotic solvent like DMSO and use it immediately.[8] |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the selective reduction of hinge-region disulfide bonds in an antibody to generate free thiols for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed, containing 5-10 mM EDTA
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange to transfer the antibody into the degassed Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.[13]
-
-
Reduction:
-
Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).[18]
-
Add the reducing agent to the antibody solution to achieve the desired final concentration. A 10-fold molar excess of TCEP to antibody is a common starting point.[18]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.[17]
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with degassed Reaction Buffer.[17] This step is crucial to prevent interference with the subsequent maleimide conjugation.
-
Protocol 2: DOTA-Maleimide Conjugation to Reduced Antibody
This protocol outlines the conjugation of a maleimide-activated DOTA to the free thiols of the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
DOTA-maleimide linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution: N-acetylcysteine or cysteine in Reaction Buffer
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
DOTA-Maleimide Preparation:
-
Immediately before use, dissolve the DOTA-maleimide in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).[13]
-
-
Conjugation:
-
Quenching:
-
To stop the reaction, add an excess of the quenching solution to react with any unreacted maleimide groups.[17]
-
-
Purification:
-
Purify the DOTA-conjugated antibody from unreacted DOTA-maleimide, quenching reagent, and any aggregates using a suitable method like Size-Exclusion Chromatography (SEC).[1]
-
Analytical Techniques for Aggregation Measurement
A summary of common analytical techniques to quantify antibody aggregation is presented below.
| Technique | Principle | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Quantifies the percentage of monomer, dimer, and higher molecular weight aggregates.[1] |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution of particles in the solution. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field. | Determines the molecular weight and shape of different species in solution, providing a detailed profile of aggregates. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Can be used to determine the drug-to-antibody ratio (DAR) and can also separate different aggregated species.[19] |
Visualizations
Caption: Experimental workflow for this compound antibody conjugation.
Caption: Troubleshooting workflow for this compound antibody aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of antibody disulfide bond reduction during harvest on downstream processing and product stability [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 14. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Residue-resolved insights into the stabilization of therapeutic proteins by excipients: A case study of two monoclonal antibodies with arginine and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Stability of DOTA-Thiol Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DOTA-thiol conjugates in human serum.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for this compound conjugates, particularly those using maleimide (B117702) linkers, in human serum?
A1: The instability of the thiosuccinimide linkage formed between a maleimide and a thiol in DOTA conjugates is primarily due to two competing chemical reactions in human serum:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, leading to the original thiol and maleimide. In a biological environment rich in thiols like glutathione (B108866) and serum albumin, the released maleimide can react with these other molecules. This results in irreversible deconjugation of the DOTA chelate from the targeting molecule and potential off-target effects.[1][2][3][4] The shedding rate of payloads from thiosuccinimide-containing antibody-drug conjugates (ADCs) in plasma can be as high as 50-75% within 7-14 days.[5]
-
Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water. This reaction is generally accelerated at basic pH (above 7.5). While this process prevents the retro-Michael reaction and stabilizes the conjugate, it introduces structural heterogeneity by creating two isomeric products.[3][6][7]
Q2: How does pH influence the stability of the maleimide-thiol linkage?
A2: pH is a critical factor in both the conjugation reaction and the subsequent stability of the conjugate:
-
Conjugation Reaction (pH 6.5-7.5): This range is optimal for the selective and efficient reaction of maleimides with thiols.[3]
-
Below pH 6.5: The rate of conjugation significantly slows down because the thiol group is protonated and less nucleophilic.[3]
-
Above pH 7.5: The maleimide group becomes susceptible to direct hydrolysis. It can also lose selectivity and react with amines, such as lysine (B10760008) residues.[3] Post-conjugation, a higher pH can be used strategically to accelerate the hydrolysis of the thiosuccinimide ring, forming a more stable ring-opened structure that is resistant to deconjugation.[3]
Q3: Are there more stable alternatives to traditional maleimide linkers for this compound conjugation?
A3: Yes, due to the inherent instability of the thiosuccinimide bond, several alternative linker technologies have been developed to improve serum stability:
-
Phenyloxadiazolyl Methyl Sulfones (PODS): These have been shown to form more stable linkages with thiols compared to maleimides. For example, a radioimmunoconjugate using a PODS linker remained 86 ± 1% intact after seven days in human serum, whereas its maleimide-based counterpart was only 61 ± 5% intact.[1]
-
Next-Generation Maleimides (NGMs): These are designed to rapidly form a stable maleamic acid linkage, which is resistant to thiol exchange. A maleamic acid conjugate was shown to be completely stable in human serum over 7 days.[8] Another study showed that a maleamic methyl ester-based ADC had only about 9% payload shedding after 21 days in the presence of excess thiol, compared to 31% for a conventional maleimide-based ADC.[5]
-
Vinylsulfones: These have also been reported to form more stable adducts both in vitro and in vivo compared to their maleimide counterparts.[9]
Q4: What is transchelation and how can I detect it?
A4: Transchelation is the undesirable transfer of a radionuclide from the DOTA chelator to other molecules in a biological system, such as serum proteins (e.g., transferrin) or endogenous metal ions.[10][11] This can lead to off-target accumulation of radioactivity and reduced therapeutic efficacy.[11] You can assess the stability of your radiolabeled DOTA conjugate and detect transchelation using a serum stability assay.[10][11]
Troubleshooting Guides
Problem 1: Low radiolabeling yield with my this compound conjugate.
-
Possible Cause: Suboptimal reaction conditions.
-
Troubleshooting Steps:
-
pH: Ensure the pH of the reaction mixture is within the optimal range for DOTA radiolabeling, typically between 4.0 and 5.5.[10]
-
Temperature: Increase the incubation temperature to the optimal range, generally 70-95°C, while ensuring the stability of your conjugated biomolecule.[10]
-
Incubation Time: Extend the incubation time (e.g., up to 30 minutes) and monitor the labeling efficiency at different time points.[10]
-
-
-
Possible Cause: Presence of competing metal ion impurities.
-
Troubleshooting Steps:
-
Use metal-free reagents and glassware.
-
Consider pre-treating buffers and water with a chelating resin to remove trace metal contaminants.[10]
-
-
-
Possible Cause: The maleimide group hydrolyzed before reacting with the thiol.
Problem 2: My this compound conjugate shows significant degradation in a human serum stability assay.
-
Possible Cause: Retro-Michael reaction leading to deconjugation.
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Use LC-MS to identify the DOTA-linker conjugated to albumin or other serum proteins.[3]
-
Accelerate Hydrolysis: Before in vivo use, consider a controlled hydrolysis step (e.g., incubate at pH 8.5 for 2-4 hours) to convert the thiosuccinimide ring to the more stable ring-opened succinamic acid thioether, which is resistant to thiol exchange.[3]
-
Re-evaluate Linker Chemistry: If instability persists, consider using more stable linker technologies such as phenyloxadiazolyl methyl sulfones (PODS) or next-generation maleimides (NGMs).[1][8]
-
-
Data on Serum Stability of this compound Conjugates
| Conjugate Type | Linker Chemistry | Stability (% intact) | Incubation Time | Conditions | Reference |
| ⁸⁹Zr-DFO-huA33 | Phenyloxadiazolyl Methyl Sulfone (PODS) | 86 ± 1% | 7 days | Human Serum, 37°C | [1] |
| ⁸⁹Zr-DFO-huA33 | Maleimide | 61 ± 5% | 7 days | Human Serum, 37°C | [1] |
| mil40 ADC | Maleamic Methyl Ester | ~91% | 21 days | Human Plasma, 37°C | [5] |
| mil40 ADC | Maleimide | ~69% | 21 days | Human Plasma, 37°C | [5] |
| Fluorescent Trastuzumab | Maleamic Acid | 100% | 7 days | Blood Serum | [8] |
| ¹⁷⁷Lu- and ¹¹¹In-labeled TE-1132 | Cysteine-containing peptide linker | >95% | 10 days | Fetal Bovine Serum, 37°C | [12] |
Experimental Protocols
Protocol 1: Human Serum Stability Assay for Radiolabeled this compound Conjugates
This protocol is adapted from methodologies described for assessing the in vitro stability of radiolabeled conjugates.[10][12]
-
Preparation of Radiolabeled Conjugate: a. Perform radiolabeling of the this compound conjugate under optimal conditions (e.g., pH 4.0-5.5, 70-95°C, 15-20 minutes).[10] b. Purify the radiolabeled conjugate using a suitable method (e.g., C18 Sep-Pak cartridge or size-exclusion chromatography) to remove any uncomplexed radionuclide.
-
Incubation: a. Add a known amount of the purified radiolabeled conjugate to fresh human serum. A typical dilution is 1:10.[12] b. Incubate the mixture at 37°C.
-
Sampling: a. Collect aliquots of the serum mixture at various time points (e.g., 0, 1, 4, 24, 48, and 96 hours).[10]
-
Analysis: a. Analyze the collected aliquots to determine the percentage of intact radiolabeled conjugate. b. Suitable analytical methods include:
- Radio-Instant Thin-Layer Chromatography (Radio-iTLC): To separate the intact conjugate from the released radionuclide.[12]
- Radio-High-Performance Liquid Chromatography (Radio-HPLC): To get a more detailed profile of the conjugate and any degradation products.
- Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For antibody-based conjugates, to visualize the radiolabel associated with the antibody.
Visualizations
Caption: Chemical pathways for maleimide-thiol conjugate instability in serum.
Caption: Experimental workflow for assessing serum stability.
References
- 1. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. thno.org [thno.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DOTA-Thiol to Peptide Conjugation
Welcome to the technical support center for optimizing the molar ratio of DOTA-Thiol (specifically DOTA-maleimide) to your cysteine-containing peptide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve efficient and reproducible conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to peptide?
A common starting point is a 10:1 to 20:1 molar excess of this compound (maleimide) to the thiol-containing peptide.[1] However, the optimal ratio is highly dependent on the specific peptide and reaction conditions and must be determined empirically.[2] For some biomolecules, much lower ratios may be optimal; for example, a 2:1 molar ratio was found to be optimal for a cyclic peptide, while a 5:1 ratio was optimal for a nanobody.[3][4]
Q2: Why is it necessary to optimize the molar ratio?
Optimizing the molar ratio is crucial for maximizing the yield of the desired mono-conjugated product while minimizing side reactions. An insufficient amount of this compound will result in a low conjugation yield with unreacted peptide remaining.[3] Conversely, a large excess can lead to non-specific modifications (if other reactive groups are present and conditions are not optimal), potential for protein aggregation, and difficulties in purification to remove the unreacted this compound.[5]
Q3: What are the ideal pH and buffer conditions for the conjugation reaction?
The reaction between a maleimide (B117702) and a thiol is most efficient and selective at a pH between 6.5 and 7.5.[3][6] Below pH 6.5, the reaction rate slows considerably, while above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive, and the potential for reaction with amines (like lysine (B10760008) side chains) increases.[3][7] It is recommended to use non-amine, non-thiol containing buffers such as PBS or HEPES.[3]
Q4: My peptide has disulfide bonds. What should I do before conjugation?
Disulfide bonds must be reduced to free the cysteine's thiol group, as disulfides do not react with maleimides.[8] A common reducing agent is TCEP (tris(2-carboxyethyl)phosphine) because it does not contain a thiol and does not need to be removed prior to adding the maleimide reagent.[1][3] A 10- to 100-fold molar excess of TCEP is often recommended.[1]
Q5: How can I analyze the result of my conjugation reaction?
The products of the conjugation reaction are typically analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).[9][10] HPLC allows for the separation and quantification of the unreacted peptide, the desired DOTA-peptide conjugate, and any byproducts. Mass spectrometry confirms the identity of the products by verifying their molecular weights.
Troubleshooting Guide
This section addresses common issues encountered when optimizing the this compound to peptide molar ratio.
| Problem | Potential Cause | Solution |
| Low Conjugation Efficiency / High Amount of Unreacted Peptide | Insufficient Molar Ratio: The amount of this compound is too low to react with all available peptide thiols. | Systematically increase the molar excess of this compound in your trial reactions (e.g., from 5:1 to 10:1, 20:1).[3] |
| Oxidized Peptide Thiols: Cysteine residues have formed disulfide bonds and are unavailable for reaction. | Prior to conjugation, reduce the peptide with a 10-100x molar excess of TCEP for 30-60 minutes. Ensure all buffers are degassed to prevent re-oxidation.[3] | |
| Maleimide Hydrolysis: The DOTA-maleimide has been inactivated by reaction with water, especially at pH > 7.5. | Maintain the reaction pH between 6.5 and 7.5.[3][6] Always prepare the this compound stock solution in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.[3] | |
| Interfering Buffer Components: The buffer contains primary or secondary amines (e.g., Tris) or other thiols (e.g., DTT). | Use non-amine, non-thiol buffers like PBS or HEPES.[3] If DTT was used for reduction, it must be removed by dialysis or a desalting column before adding the DOTA-maleimide. | |
| Multiple Conjugations per Peptide (for a peptide with a single cysteine) | Non-specific Reactions: At pH values above 7.5, maleimides can start to react with primary amines (e.g., lysine residues or the N-terminus). | Strictly maintain the reaction pH in the optimal range of 6.5-7.5 to ensure chemoselectivity for thiols.[6] |
| Protein Aggregation or Precipitation | Suboptimal Buffer Conditions: The pH or ionic strength of the buffer is not suitable for the peptide's stability. | Ensure the reaction pH is within the peptide's known stability range.[3] |
| Excessive Labeling: A very high molar ratio of this compound might lead to modifications that induce aggregation. | Test lower molar ratios in your optimization experiments. | |
| Inconsistent Results Between Batches | Variable Reaction Conditions: Minor differences in molar ratios, reaction times, or temperature can lead to variability. | Standardize all reaction parameters. Precisely control the this compound to peptide molar ratio, incubation time, and temperature for each experiment.[3] |
| Incomplete or Variable Reduction: If reducing disulfide bonds, inconsistent reduction will result in a fluctuating number of available thiols. | Ensure the reduction step with TCEP is complete and consistent for each batch. Quantifying free thiols before conjugation using Ellman's assay can be beneficial.[3] |
Data Presentation: Molar Ratios from Literature
The optimal molar ratio is system-dependent. The following table provides examples from the literature to serve as a guide for experimental design.
| Molecule Type | This compound Derivative | Optimal Molar Ratio (DOTA:Peptide) | Reaction pH | Reference |
| Cyclic Peptide (cRGDfK) | Maleimide-functionalized PLGA NPs | 2:1 | 7.0 | [4] |
| Nanobody (11A4) | Maleimide-functionalized PLGA NPs | 5:1 | 7.4 | [4] |
| Affibody Molecules | MMA-DOTA | 1:1 | Not Specified | [11] |
| General Proteins/Antibodies | Maleimide Dyes | 10:1 - 20:1 (Starting Range) | 7.0 - 7.5 |
Experimental Protocols
Protocol 1: Small-Scale Trial Conjugation for Molar Ratio Optimization
This protocol outlines a method for performing small-scale trial conjugations to identify the optimal this compound to peptide molar ratio.
1. Peptide Preparation and Reduction: a. Dissolve the cysteine-containing peptide in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[3] b. If the peptide contains disulfide bonds, add a 50-100 fold molar excess of TCEP.[3] c. Incubate at room temperature for 30-60 minutes.
2. This compound (Maleimide) Reagent Preparation: a. Immediately before use, dissolve the DOTA-maleimide reagent in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3]
3. Conjugation Reaction: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of reduced peptide. b. Add varying amounts of the this compound stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).[3] c. Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.[3]
4. Quenching and Purification: a. To stop the reaction, add a small molecule thiol such as cysteine or β-mercaptoethanol to quench any unreacted DOTA-maleimide.[3] b. Purify the conjugated peptide from excess reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or RP-HPLC.[3]
5. Analysis: a. Analyze the purified conjugates from each molar ratio using RP-HPLC to determine the percentage of conjugated vs. unconjugated peptide. b. Confirm the mass of the desired product using Mass Spectrometry.
Protocol 2: Analysis by Reverse-Phase HPLC
1. System Preparation: a. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. b. Mobile Phase B: 0.1% TFA in acetonitrile. c. Column: C18 column suitable for peptide separations.
2. Sample Preparation: a. Dilute a small aliquot of the purified reaction mixture from each molar ratio trial into Mobile Phase A.
3. Chromatographic Method: a. Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%). b. Inject the sample. c. Elute the bound peptides using a linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). d. Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm). e. The DOTA-peptide conjugate will typically have a later retention time than the unconjugated peptide due to the increased hydrophobicity of the DOTA moiety. Calculate the relative peak areas to determine the conjugation efficiency for each molar ratio.
Visualizations
Caption: Workflow for optimizing the molar ratio of this compound to peptide.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of maleimide derivative of DOTA for site-specific labeling of recombinant affibody molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Non-Specific Binding of DOTA-Thiol Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) encountered during experiments with DOTA-Thiol labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for this compound labeled proteins?
Q2: Can the this compound moiety itself contribute to non-specific binding?
Yes, the physicochemical properties of the DOTA chelator can influence non-specific binding. DOTA is an amphipathic molecule, possessing both charged carboxylate groups and nonpolar methylene (B1212753) groups.[2] The overall charge of the DOTA-metal complex can affect interactions with surfaces and other proteins. For instance, an increased negative charge from the DOTA chelator has been shown in some studies to reduce non-specific uptake by the liver in vivo. Furthermore, the hydrophobicity of the entire conjugate, influenced by both the protein and the DOTA-linker, can contribute to non-specific hydrophobic interactions.
Q3: What are the primary causes of high non-specific binding in my experiments?
High non-specific binding can stem from several factors related to your experimental setup:
-
Inadequate Blocking: The surfaces of your assay (e.g., microplate wells, sensor chips) may have unoccupied sites that your labeled protein can adhere to.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffers can significantly influence non-specific interactions.
-
Hydrophobic and Electrostatic Interactions: The inherent properties of your this compound labeled protein can lead to non-specific attachment to surfaces or other proteins.
-
Protein Aggregation: Aggregates of your labeled protein can become "sticky" and bind non-specifically.
-
Contaminants: Impurities in your sample or reagents can interfere with the assay and contribute to background signal.
Q4: What are the most common blocking agents and how do I choose the right one?
Blocking agents are molecules used to saturate the non-specific binding sites on your assay surface. The choice of blocking agent can be critical and may require empirical testing for your specific system. Common options include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocker, typically at concentrations of 1-5%.[3] It is effective for many applications but can sometimes cross-react with antibodies.
-
Non-fat Dry Milk or Casein: Another common protein-based blocker, often used at 0.1-3% concentration.[3] It is generally inexpensive and effective but may not be suitable for all detection systems, especially those involving biotin-avidin, as milk contains biotin.
-
Protein-Free Blocking Buffers: These are commercially available formulations that use non-protein compounds to block surfaces.[2][4][5][6] They are a good option when protein-based blockers cause cross-reactivity or other interference.[2][4][5][6]
-
Fish Gelatin: This can be a good alternative to mammalian protein blockers as it may have lower cross-reactivity with mammalian-derived antibodies.[7]
The best approach is to test a few different blocking agents to see which one provides the lowest background and highest signal-to-noise ratio for your specific this compound labeled protein and assay.[7]
Troubleshooting Guides
Issue 1: High Background Signal in an ELISA-based Assay
Symptoms: High signal in negative control wells (no target antigen) or a generally high background across the entire plate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Recommendation |
| Incomplete Blocking | Optimize blocking buffer and incubation time. | Increase the concentration of your blocking agent (e.g., BSA from 1% to 3%). Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). Consider switching to a different blocking agent (e.g., from BSA to a protein-free blocker). |
| Suboptimal Washing | Increase the number and rigor of wash steps. | Increase the number of washes between each step (e.g., from 3 to 5). Increase the volume of wash buffer used for each wash. Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer to help disrupt non-specific interactions.[8] |
| High Concentration of Labeled Protein | Titrate the concentration of your this compound labeled protein. | Perform a dilution series of your labeled protein to find the optimal concentration that gives a good specific signal without high background. |
| Inappropriate Buffer Composition | Adjust the pH and ionic strength of your buffers. | Ensure the pH of your buffers is appropriate for your protein's stability and minimizes charge-based non-specific interactions. Increase the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) in your binding and wash buffers to reduce electrostatic interactions. |
| Cross-reactivity | Use a different blocking agent or add a detergent. | If using a protein-based blocker, switch to a protein-free alternative to eliminate potential cross-reactivity with your detection system.[2][4][5][6] The inclusion of a mild detergent like Tween-20 can also help minimize these interactions.[8] |
Issue 2: High Non-Specific Binding to Cells in Flow Cytometry or Cell-Based Assays
Symptoms: High fluorescence signal on your negative control cell line (does not express the target antigen) or a high background signal across all cell samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Recommendation |
| Fc Receptor Binding | Block Fc receptors on your cells. | Incubate your cells with an Fc receptor blocking reagent or with 5% normal serum from the same species as your secondary antibody (if applicable) for 15-30 minutes before adding your this compound labeled protein.[9] |
| Excess Labeled Protein | Titrate the concentration of your this compound labeled protein. | Perform a concentration curve to determine the optimal staining concentration that maximizes the specific signal while minimizing background. |
| Inadequate Washing | Optimize the washing procedure. | Increase the number of washes after incubation with the labeled protein. Use a wash buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) and/or a carrier protein (e.g., 1% BSA). |
| Dead Cells | Exclude dead cells from your analysis. | Use a viability dye to distinguish live and dead cells and gate on the live cell population during analysis. Dead cells are known to non-specifically bind antibodies and other proteins. |
| Hydrophobic or Charge Interactions | Modify your staining buffer. | Include a carrier protein like BSA (1-3%) in your staining buffer. Consider increasing the ionic strength of the buffer with additional NaCl to reduce electrostatic interactions. |
Experimental Protocols
Protocol 1: General Blocking Procedure for ELISA
-
After coating the microplate wells with the capture antibody or antigen and washing, add 200-300 µL of blocking buffer to each well.
-
Blocking Buffer Options:
-
BSA-based: 1-5% (w/v) BSA in PBS or TBS.
-
Milk-based: 1-5% (w/v) non-fat dry milk in PBS or TBS.
-
Protein-free: Use a commercial protein-free blocking buffer according to the manufacturer's instructions.
-
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3-5 times with wash buffer (e.g., PBS or TBS with 0.05% Tween-20) before proceeding with the addition of your this compound labeled protein.
Protocol 2: Assessing Non-Specific Binding to a Cell Line
-
Prepare two cell populations: your target-positive cell line and a negative control cell line that does not express the target antigen.
-
Wash both cell populations with a suitable buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells to a concentration of 1x10^6 cells/mL in the same buffer.
-
Add your this compound labeled protein to both cell populations at the desired concentration.
-
Incubate for the recommended time and temperature for your specific assay (e.g., 30-60 minutes on ice for flow cytometry).
-
Wash the cells 2-3 times with cold wash buffer to remove unbound labeled protein.
-
Analyze the signal from both cell populations using your detection method (e.g., flow cytometer, fluorescence microscope).
-
High signal on the negative control cell line indicates significant non-specific binding.
Visualizations
Caption: A general experimental workflow for a binding assay using this compound labeled proteins.
Caption: A decision tree for troubleshooting high non-specific binding.
References
- 1. Comparison of different blocking agents and nitrocelluloses in the solid phase detection of proteins by labelled antisera and protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pierce™ Protein-Free Blocking Buffer 1 L | Buy Online | Thermo Scientific™ [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. interchim.fr [interchim.fr]
- 5. thomassci.com [thomassci.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 8. bosterbio.com [bosterbio.com]
- 9. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
Technical Support Center: Purification of DOTA-Thiol Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the challenges encountered during the purification of DOTA-Thiol conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
A1: this compound conjugation typically utilizes the reaction between a thiol (sulfhydryl) group, often from a cysteine residue on a protein or peptide, and a thiol-reactive group on the DOTA chelator, most commonly a maleimide (B117702). This reaction is a Michael addition, where the thiol attacks the electron-deficient double bond of the maleimide to form a stable succinimidyl thioether linkage.[1][2] This method is favored for its high selectivity for thiol groups and its ability to proceed under mild, physiological conditions (pH 6.5-7.5).[2]
Q2: Why is purification of this compound conjugates challenging?
A2: The purification process can be complex due to several factors:
-
Product Heterogeneity: "Random" conjugation to surface-exposed lysines or partial reduction of disulfide bonds can create a mixture of conjugate species with varying DOTA-to-protein ratios, complicating purification.[3][4]
-
Side Reactions: Undesirable side reactions, such as the retro-Michael reaction (reversal of the conjugation) or thiazine (B8601807) rearrangement (with N-terminal cysteines), can lead to impurities and loss of product.[1][3]
-
Instability of Linkage: The thioether bond formed can exhibit limited stability, especially in vivo, potentially leading to the premature release of the DOTA chelator.[3]
-
Presence of Unreacted Materials: Excess DOTA-maleimide, reducing agents (like TCEP), and unconjugated biomolecules must be efficiently removed.
-
Aggregation: Changes in pH or the presence of free thiols during purification can lead to the formation of aggregates, which are difficult to remove and compromise the final product's quality.[5][6]
Q3: What are the most common analytical methods for characterizing this compound conjugates?
A3: A suite of analytical techniques is necessary to characterize the final product thoroughly:
-
Mass Spectrometry (LC-MS): Essential for confirming the identity of the conjugate and determining the precise chelator-to-antibody ratio (CAR).[7]
-
Size Exclusion Chromatography (SEC): Used to separate the conjugate from aggregates and unreacted small molecules, and to assess product purity and homogeneity.[8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A primary method for purifying the conjugate and analyzing its purity. It separates molecules based on hydrophobicity.[3][9]
-
Hydrophobic Interaction Chromatography (HIC): Widely used for detailed analysis of the drug-to-antibody ratio (DAR) and distribution, especially for cysteine-linked conjugates.[10]
-
Colorimetric Assays: Non-radioactive methods, such as the arsenazo III dye-based assay, can be used to quantify the average CAR.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Incomplete Disulfide Bond Reduction: Disulfide bridges are not fully reduced to free thiols, which are necessary for the reaction.[11] 2. Oxidation of Thiols: Free thiols are sensitive to oxidation back to disulfides. 3. Hydrolysis of Maleimide: The maleimide group on the DOTA reagent can hydrolyze at pH values above 7.5, rendering it unreactive. 4. Incorrect Buffer pH: The optimal pH for the thiol-maleimide reaction is 6.5-7.5.[2] | 1. Increase the concentration of the reducing agent (e.g., TCEP) or extend the reduction incubation time. A 10-100x molar excess of TCEP is typical.[3][11] 2. Degas all buffers and flush reaction vessels with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.[11] 3. Ensure the reaction buffer is maintained between pH 7.0 and 7.5.[11] 4. Prepare fresh buffers and verify the pH immediately before starting the conjugation reaction. |
| Multiple Peaks in HPLC Chromatogram | 1. Heterogeneous Product: The reaction has produced a mixture of species with different numbers of DOTA molecules conjugated.[3][4] 2. Presence of Aggregates: High free thiol content can lead to aggregation during low-pH steps.[5][6] 3. Unreacted Starting Materials: Excess DOTA reagent or unconjugated biomolecule is present. 4. Side Products: Formation of impurities from side reactions like thiazine rearrangement.[1] | 1. Optimize the molar ratio of DOTA-maleimide to the biomolecule to control the degree of labeling. Site-specific conjugation methods can improve homogeneity.[3] 2. Use size exclusion chromatography (SEC) to remove aggregates. Mitigate reduction during cell culture harvest and processing to prevent high free thiol levels.[5][6] 3. Use SEC or dialysis to remove small-molecule impurities post-conjugation. Optimize HPLC gradient for better separation. 4. Investigate the reaction mechanism; if N-terminal cysteine is involved, consider alternative conjugation strategies to avoid thiazine formation.[1] |
| Product Instability / Loss of DOTA | 1. Retro-Michael Reaction: The thioether bond is susceptible to cleavage, especially in the presence of other thiol-containing molecules in circulation (e.g., glutathione).[3] 2. pH-Dependent Linker Cleavage: Some specific linker chemistries are designed to be labile and may cleave under certain pH conditions.[12] | 1. Consider using more stable thiol-reactive reagents, such as phenyloxadiazolyl methyl sulfones (PODS), which form more stable linkages than maleimides.[3] 2. Carefully characterize the stability of your specific linker chemistry across the pH range used during purification and storage. Ensure storage buffer pH is optimized for stability. |
| Difficulty Cheating Metal Ions Post-Purification | 1. DOTA Ring Opened or Damaged: Harsh purification conditions (e.g., extreme pH) or radiolysis can damage the DOTA macrocycle.[13] 2. Presence of Competing Metal Ions: Trace metal contaminants in buffers can occupy the DOTA chelator.[14] 3. Incorrect Radiolabeling Conditions: The pH and temperature for radiolabeling are suboptimal. DOTA complexation can be slow and often requires elevated temperatures.[15][16] | 1. Use milder purification methods. Metal complexation can protect the DOTA ligand from radiolytic degradation.[13] 2. Use metal-free buffers (e.g., Chelex-treated) for all purification and formulation steps.[17] 3. Optimize radiolabeling conditions. For many metals, DOTA requires heating (e.g., >80 °C) for efficient complexation.[16] Ensure the pH of the labeling buffer is appropriate for the specific radiometal. |
Experimental Protocols & Workflows
Workflow for this compound Conjugate Preparation and Purification
The following diagram illustrates a typical experimental workflow from antibody preparation to final conjugate analysis.
Caption: General workflow for this compound conjugate synthesis and purification.
Protocol 1: Antibody Disulfide Bond Reduction
-
Prepare Antibody Solution: Prepare the antibody (e.g., Trastuzumab) at a concentration of 1-10 mg/mL in a degassed phosphate-buffered saline (PBS) at pH 7.4.[3][11]
-
Prepare TCEP Solution: Make a fresh 10 mM solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in water.
-
Initiate Reduction: Add a 10-fold molar excess of the TCEP solution to the antibody solution.[3] For example, for 1 mg of an antibody with a molecular weight of ~150 kDa (6.67 nmol), add 6.7 µL of 10 mM TCEP (66.7 nmol).[3]
-
Incubate: Gently mix and incubate the solution for 20-30 minutes at room temperature.[11]
-
Remove Excess TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., pre-packed disposable size exclusion column) equilibrated with the degassed conjugation buffer (pH 7.0-7.5).[3][11] Note: If using DTT as the reducing agent, its removal prior to conjugation is mandatory.[11]
Protocol 2: Thiol-Maleimide Conjugation
-
Prepare DOTA-Maleimide Solution: Dissolve the DOTA-maleimide reagent in an anhydrous solvent like DMSO or DMF to a stock concentration of 1-10 mM.[11]
-
Combine Reagents: Add the DOTA-maleimide solution to the reduced, TCEP-free antibody solution. A typical starting molar ratio is 10:1 to 20:1 of DOTA-maleimide to protein.[11] This ratio should be optimized to achieve the desired degree of labeling.[11]
-
Incubate: Flush the reaction vial with an inert gas, seal it tightly, and protect it from light. Incubate for 2 hours at room temperature or overnight at 2-8 °C.[3][11]
-
Purification: Proceed immediately to purification to separate the this compound conjugate from unreacted reagents and potential side products.[3]
Protocol 3: Purification by HPLC
-
System: Use a reverse-phase C18 HPLC column.
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).[3]
-
Gradient Example: A gradient from 5% acetonitrile to 70% acetonitrile over 30 minutes can be effective for separating the more hydrophobic conjugate from the unreacted protein and less hydrophobic impurities.[3]
-
Detection: Monitor the elution profile using a UV detector, typically at 254 nm or 280 nm.[3]
-
Fraction Collection: Collect fractions corresponding to the desired product peak and confirm their identity using mass spectrometry.
Reaction and Side-Reaction Pathways
Understanding the potential chemical pathways is crucial for troubleshooting purification.
Caption: Key reaction pathways in this compound (maleimide) conjugation.
References
- 1. bachem.com [bachem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. DOTA-Functionalized Polylysine: A High Number of DOTA Chelates Positively Influences the Biodistribution of Enzymatic Conjugated Anti-Tumor Antibody chCE7agl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pines.berkeley.edu [pines.berkeley.edu]
- 15. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thno.org [thno.org]
- 17. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in DOTA-Thiol experiments and how to avoid them
Welcome to the technical support center for DOTA-Thiol experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this compound derivatives in bioconjugation and radiolabeling.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound derivatives?
A1: this compound derivatives are bifunctional chelators primarily used to conjugate the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules containing free sulfhydryl (-SH) groups, such as cysteine residues in peptides and proteins.[1][2] This allows for the subsequent radiolabeling of the biomolecule with a variety of radiometals for applications in nuclear medicine, including PET imaging and radionuclide therapy.[3][4]
Q2: What is the most common chemical reaction used for this compound conjugation?
A2: The most prevalent method for conjugating DOTA to a thiol-containing biomolecule is the Michael addition reaction between a maleimide-functionalized DOTA derivative and the sulfhydryl group of the biomolecule.[5][6] This reaction is highly selective for thiols within a specific pH range and proceeds under mild conditions, forming a stable thioether bond.[6]
Q3: What are the key advantages of site-specific conjugation using this compound reagents?
A3: Site-specific conjugation, often targeting cysteine residues, offers significant advantages over random conjugation methods (e.g., targeting lysine (B10760008) residues). It produces well-defined, homogeneous immunoconjugates, which can lead to improved in vivo performance, better imaging contrast, and higher therapeutic ratios.[3] In contrast, random conjugation can result in a heterogeneous mixture of products with varying biological and pharmacological properties.[3]
Q4: Are there stability concerns with the commonly used maleimide-based this compound conjugates?
A4: Yes, a significant pitfall of maleimide-based conjugates is their limited in vivo stability. The thioether linkage formed can undergo a retro-Michael reaction, leading to the release of the radiolabeled DOTA from the targeting biomolecule.[3] This can result in increased radioactivity in non-target organs and reduced accumulation in the desired tissues.[3]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
You are observing a low yield of your DOTA-conjugated biomolecule.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH of reaction buffer | Ensure the reaction pH is maintained between 6.5 and 7.5.[6] | This pH range is optimal for the maleimide-thiol reaction, maximizing the nucleophilicity of the thiol group while minimizing competing hydrolysis of the maleimide (B117702).[6] |
| Hydrolysis of Maleimide | Use freshly prepared solutions of the maleimide-DOTA derivative. | The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[6] |
| Oxidation of Thiol Groups | Perform the reaction in a deoxygenated buffer. Consider adding a non-thiol-based reducing agent like TCEP [tris(2-carboxyethyl)phosphine] prior to conjugation to reduce any disulfide bonds.[7] | Free sulfhydryl groups can oxidize to form disulfide bonds, preventing their reaction with the maleimide. |
| Presence of Thiol-Reactive Compounds in Sample | Purify the biomolecule sample before conjugation using methods like dialysis or size-exclusion chromatography to remove small molecule contaminants. | Interfering electrophilic compounds in the sample can react with the thiol groups, reducing the amount available for conjugation.[8] |
Problem 2: Low Radiolabeling Yield
Your DOTA-conjugated biomolecule shows poor incorporation of the radionuclide.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal pH for Radiolabeling | Adjust the pH of the labeling buffer to the optimal range for the specific radionuclide. For many trivalent radiometals like 177Lu and 90Y, a pH of 4.0-4.5 is ideal.[9][10] | The kinetics of radiometal incorporation into the DOTA chelator are highly pH-dependent. At pH values above 5, the formation of metal hydroxides can occur, impeding complexation.[9][10][11] |
| Incorrect Temperature and Incubation Time | Optimize the reaction temperature and time. For example, labeling with 90Y and 177Lu is often complete after 20 minutes at 80°C, while 111In may require 30 minutes at 100°C.[9][10] | The rate of complexation is temperature-dependent, but excessive heat can degrade sensitive biomolecules.[5] |
| Presence of Competing Metal Ion Contaminants | Use high-purity water and reagents. If the radionuclide is produced from a target, ensure purification methods effectively remove target material and decay products (e.g., Cd2+ with 111In).[9] | Metal ion impurities can compete with the desired radionuclide for chelation by DOTA, reducing the specific activity of the final product.[9][10] |
| Radiolysis | Add radical scavengers such as ascorbic acid or gentisic acid to the reaction mixture, especially when working with high activities of radionuclides like 177Lu.[12] | High levels of radioactivity can lead to the generation of free radicals that can damage the DOTA-conjugate and affect its labeling efficiency and stability.[12] |
Problem 3: In Vivo Instability and Off-Target Accumulation
You are observing rapid clearance of the radiolabel from the target tissue and/or high uptake in non-target organs.
| Potential Cause | Troubleshooting Step | Rationale |
| Retro-Michael Reaction of Thioether Bond | Consider using alternative, more stable thiol-reactive linkers such as phenyloxadiazolyl methyl sulfones (PODS).[3] | The succinimidyl thioether bond from the maleimide reaction is susceptible to in vivo cleavage through a retro-Michael reaction, leading to premature release of the radiolabel.[3] |
| Thiazine (B8601807) Rearrangement | If conjugating to an N-terminal cysteine, consider acetylating the N-terminus or performing the conjugation at a more acidic pH (around 5) and maintaining these conditions during purification and storage.[13] | Unprotected N-terminal cysteines can undergo a side reaction after conjugation with a maleimide, forming a thiazine derivative that can lead to product loss.[13] |
| Dissociation of Radiometal from DOTA | Ensure complete chelation during the radiolabeling step. The stability of the radiometal-DOTA complex is generally very high.[4][14] | Incomplete complexation can lead to free radiometal in the final product, which will have a different biodistribution profile. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of Maleimide-DOTA to a Thiol-Containing Peptide
-
Peptide Preparation : Dissolve the thiol-containing peptide in a deoxygenated phosphate (B84403) buffer (pH 7.0). If the peptide is in a disulfide-linked form, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
Maleimide-DOTA Preparation : Immediately before use, dissolve the maleimide-DOTA derivative in a small amount of an organic solvent like DMSO and then dilute with the reaction buffer.
-
Conjugation Reaction : Add a 5- to 10-fold molar excess of the maleimide-DOTA solution to the peptide solution.
-
Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification : Purify the DOTA-peptide conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials.
-
Characterization : Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
Protocol 2: General Radiolabeling Procedure for a DOTA-Peptide Conjugate with 177Lu
-
Buffer Preparation : Prepare a 0.1 M ammonium (B1175870) acetate (B1210297) or sodium acetate buffer and adjust the pH to 4.5.
-
Reaction Mixture : In a sterile, low-binding microcentrifuge tube, add the DOTA-peptide conjugate (typically 10-20 µg) dissolved in the acetate buffer.
-
Radionuclide Addition : Add the [177Lu]LuCl3 solution to the reaction tube. The volume should be kept small to maintain the desired concentration.
-
Incubation : Heat the reaction mixture at 95°C for 20-30 minutes.[15]
-
Quality Control : After cooling, determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A typical system for radio-TLC involves silica (B1680970) gel plates and a mobile phase of 0.1 M sodium citrate, pH 5.0.
-
Purification (if necessary) : If the RCP is below 95%, purify the radiolabeled peptide using a C18 Sep-Pak cartridge.
Visualizations
Caption: Troubleshooting decision tree for low conjugation efficiency.
Caption: Overview of the this compound conjugation and radiolabeling process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DOTA-Thiol_TargetMol [targetmol.com]
- 3. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. thno.org [thno.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. macrocyclics.com [macrocyclics.com]
- 12. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the In Vivo Stability of DOTA-Thiol Compounds
Welcome to the technical support center for DOTA-Thiol compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the in vivo stability of these conjugates. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of in vivo instability in this compound conjugates, particularly those using maleimide (B117702) linkers?
The main cause of instability is the reversibility of the thiol-maleimide linkage.[1][2] The thiosuccinimide adduct formed from the Michael addition of a thiol to a maleimide can undergo a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione (B108866) (GSH) or serum albumin.[3][4][5][6][7] This leads to deconjugation or the transfer of the DOTA-payload to other biomolecules.[1][7]
Caption: The thiol-maleimide reaction and subsequent retro-Michael instability pathway.
Q2: What are the consequences of this instability in vivo?
The primary consequences are a loss of therapeutic efficacy and potential off-target toxicity.[8][9][10] The premature release of the DOTA-chelated radiometal can lead to its accumulation in non-target tissues.[7] Furthermore, the transfer of the payload to other circulating proteins, such as albumin, results in "payload migration," altering the pharmacokinetic profile and potentially causing unforeseen side effects.[1][5][6]
Q3: What are the main strategies to improve the stability of the thiol-maleimide linkage?
There are two primary strategies to stabilize the thiosuccinimide adduct and prevent the retro-Michael reaction:
-
Hydrolysis (Ring-Opening): The thiosuccinimide ring can be hydrolyzed to form a stable, ring-opened succinamic acid thioether.[8][10][11] This ring-opened structure is no longer susceptible to the retro-Michael reaction.[6][8] Hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents.[8][10]
-
Transcyclization: In the presence of a nearby amine group (e.g., from an N-terminal cysteine), the initial thiosuccinimide adduct can undergo an intramolecular transcyclization reaction. This forms a more stable six-membered ring, which "locks" the thioether bond and prevents the retro-Michael reaction.[3][4][12][13]
Caption: Key strategies for stabilizing maleimide-thiol adducts.
Q4: Are there alternatives to maleimide chemistry for conjugating DOTA to thiols?
Yes, next-generation linkers have been developed to overcome the stability issues of maleimides.[14] These include:
-
Phenyloxadiazolyl Methyl Sulfones (PODS): These reagents react specifically with thiols to form a highly stable linkage that is resistant to the retro-Michael reaction.[7][14][15] Preclinical studies have shown that radioimmunoconjugates using PODS linkers have superior in vivo performance compared to their maleimide counterparts.[7][14]
-
Maleamic Methyl Esters: These linkers react with thiols to directly form a stable, ring-opened structure, avoiding the unstable thiosuccinimide intermediate.[11][14]
-
Haloacetyls (iodo/bromoacetamides) and Vinyl Sulfones: These also form stable, non-cleavable thioether bonds.[14]
Caption: Comparison of traditional maleimide linkers with more stable alternatives.
Q5: Does the DOTA chelator itself affect the stability of the conjugate?
The DOTA macrocycle is known for forming highly stable complexes with radiometals like 68Ga, 177Lu, and 225Ac, exhibiting remarkable kinetic inertness.[16][17][18][19] The instability of this compound compounds almost always arises from the linker chemistry connecting the DOTA chelator to the biomolecule, not from the DOTA complex itself.[7][20] In fact, the presence of the metal in the DOTA cage can even offer some protection to the ligand from radiolytic degradation.[16]
Troubleshooting Guides
Problem 1: Low or inconsistent conjugate stability in serum/plasma assays.
| Possible Cause | Troubleshooting Steps & Solutions |
| Retro-Michael Reaction | The thiosuccinimide linkage is undergoing thiol exchange with serum proteins.[1][5] |
| Solution 1 (Post-conjugation Hydrolysis): After the initial conjugation, purposefully hydrolyze the thiosuccinimide ring. This can be achieved by incubating the conjugate in a buffer at a slightly alkaline pH (e.g., pH 8.5-9.0) for a set period. Monitor the conversion to the ring-opened product via HPLC-MS.[8][10] | |
| Solution 2 (Use Stabilizing Maleimides): Synthesize the conjugate using a maleimide derivative with an electron-withdrawing N-substituent to accelerate spontaneous hydrolysis.[8][10] | |
| Solution 3 (Switch Linker Chemistry): Re-synthesize the conjugate using a more stable linker technology, such as a phenyloxadiazolyl sulfone (PODS) or maleamic methyl ester linker.[7][11][14] |
Problem 2: The radiolabeling step (e.g., with 68Ga) seems to affect the integrity of the thiol-reactive maleimide group.
| Possible Cause | Troubleshooting Steps & Solutions |
| Harsh Labeling Conditions | The high temperatures (>80-95°C) often required for radiolabeling DOTA can degrade the maleimide moiety before it has a chance to react with the thiol on the biomolecule.[21][22] |
| Solution (Reverse the Order): Employ a pre-labeling strategy. First, radiolabel the DOTA-maleimide construct under the required harsh conditions. After purification, conjugate the now-radiolabeled [68Ga]Ga-DOTA-maleimide to the thiol-containing biomolecule under mild, physiological conditions (e.g., room temperature, pH 7.4-8.0).[21][23][24] This protects the biomolecule from heat and ensures the maleimide is intact for the conjugation reaction.[23] |
Data & Protocols
Quantitative Data Summary
The stability of the thiol-maleimide linkage is highly dependent on the specific chemistry employed. The following tables summarize key quantitative findings from the literature.
Table 1: Comparative Stability of Thiol-Maleimide vs. Maleamic Methyl Ester-Based Conjugates
| Conjugate Type | Condition | Incubation Time | Substrate Loss (%) | Reference |
| Maleamic Methyl Ester-based | Excess Glutathione (100 equiv.) at 37°C | 21 days | 1.8% | [11] |
| Traditional Maleimide-based | Excess Glutathione (100 equiv.) at 37°C | 21 days | 10% | [11] |
| Maleamic Methyl Ester-based ADC | Albumin solution (25 mg/mL) at 37°C | 14 days | ~3.8% | [11] |
Table 2: Representative Half-Lives of Maleimide-Thiol Adducts in the Presence of Glutathione
| Maleimide Adduct | Condition | Half-life of Conversion (hours) | Reference |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid | Incubated with Glutathione | ~20 h | [5] |
| N-ethylmaleimide (NEM) - N-acetylcysteine | Incubated with Glutathione | ~80 h | [5] |
| N-phenyl maleimide (NPM) - 4-mercaptophenylacetic acid | Incubated with Glutathione | ~3.1 h | [25] |
| N-ethyl maleimide (NEM) - N-acetyl-L-cysteine | Incubated with Glutathione | ~258 h | [25] |
Note: Half-lives are highly dependent on the specific thiol, the N-substituent on the maleimide, and the reaction conditions (pH, concentration).[25]
Experimental Protocols
Protocol 1: General Method for In Vitro Serum Stability Assay
This protocol provides a framework for assessing the stability of a this compound conjugate in a biologically relevant matrix.
Caption: Experimental workflow for an in vitro conjugate stability assay.
Methodology:
-
Preparation: Prepare a stock solution of your purified this compound conjugate (e.g., an antibody-drug conjugate) at a known concentration (e.g., 2 mg/mL).[11]
-
Incubation: Add the conjugate to fresh serum or plasma (e.g., human or mouse) and incubate in a temperature-controlled environment at 37°C.[5][11]
-
Sampling: At designated time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the mixture.
-
Quenching: Immediately freeze the collected aliquots at -80°C to stop any further degradation or exchange reactions.
-
Analysis: Once all time points are collected, thaw the samples and analyze them. Common analytical methods include:
-
Hydrophobic Interaction Chromatography (HIC): Useful for antibody-drug conjugates to monitor changes in drug-to-antibody ratio (DAR).[11]
-
LC-MS: To identify the parent conjugate and any degradation or exchange products (e.g., adducts with albumin).[5]
-
Size Exclusion Chromatography (SEC): To detect aggregation or fragmentation.[11]
-
-
Data Interpretation: Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero to determine its stability profile.[11]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. d-nb.info [d-nb.info]
- 4. creativepegworks.com [creativepegworks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]
- 16. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thno.org [thno.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for Facile Labeling of a Variety of Thiol-Containing Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
optimizing reaction conditions for DOTA-Thiol maleimide chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTA-thiol maleimide (B117702) conjugation chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound maleimide conjugation?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines.[2][4][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][4][5]
-
Below pH 6.5: The reaction rate significantly decreases because the thiol group is protonated, reducing its nucleophilicity.[1][2]
-
Above pH 7.5: The maleimide group becomes susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine (B10760008) residues) becomes more competitive, leading to a loss of selectivity.[1][2][3][6]
Q2: My conjugation yield is low. What are the possible causes and solutions?
Low conjugation efficiency can stem from several factors:
-
Hydrolyzed DOTA-Maleimide: Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[4][6][7] To mitigate this, always prepare fresh solutions of DOTA-maleimide in a dry, aprotic solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[1][6][8]
-
Oxidized or Inaccessible Thiols: The thiol groups on your biomolecule may have formed disulfide bonds or may be sterically hindered.[6][9] Consider a pre-reduction step using a non-thiol-containing reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[3][6][8]
-
Incorrect Molar Ratio: An insufficient molar excess of the DOTA-maleimide reagent can lead to incomplete conjugation. A 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule is a good starting point to drive the reaction to completion.[1][2][6]
-
Suboptimal pH: Ensure your reaction buffer is maintained within the optimal pH range of 6.5-7.5 using non-nucleophilic buffers like phosphate (B84403) or HEPES.[1][2][8]
Q3: My DOTA-conjugated molecule is unstable and loses its payload. Why is this happening and how can I improve stability?
The instability of maleimide-thiol conjugates is often due to a reversible process called the retro-Michael reaction.[1][10] In a biological environment rich in other thiols like glutathione, the thioether bond can break, and the DOTA-maleimide can be transferred to these other molecules, leading to payload loss.[1][5][11]
To improve stability, you can:
-
Induce Hydrolysis: After the conjugation reaction, intentionally hydrolyze the succinimide (B58015) ring by incubating the conjugate at a slightly basic pH (e.g., 8.0-9.0) for a controlled period.[1][6][10] This ring-opening reaction is irreversible and forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[1][10]
-
Use Next-Generation Maleimides: Consider using "next-generation maleimides" that are engineered to be more stable.[1] These include self-hydrolyzing maleimides that rapidly undergo ring-opening after conjugation.[1]
Q4: I am observing heterogeneity in my purified conjugate. What could be the cause?
Heterogeneity in the final product can be caused by several factors:
-
Hydrolysis of the Succinimide Ring: As mentioned above, the succinimide ring can hydrolyze, creating two isomeric products which can lead to multiple peaks on analytical chromatography.[1]
-
Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a more stable six-membered thiazine ring.[6][12][13] This side reaction is more prominent at neutral to basic pH.[13]
-
Reaction with Amines: If the reaction pH is above 7.5, the DOTA-maleimide can react with primary amines, such as the side chain of lysine residues, leading to a heterogeneous mixture of products.[1][6]
Troubleshooting Guides
Problem 1: Low Conjugation Yield
| Possible Cause | Troubleshooting Step | Recommended Protocol |
| Hydrolyzed DOTA-Maleimide | Prepare fresh DOTA-maleimide solution immediately before use. | Dissolve DOTA-maleimide in anhydrous DMSO or DMF to a stock concentration of 10 mM.[8] Add the desired volume to the reaction buffer just before starting the conjugation. |
| Oxidized/Inaccessible Thiols | Pre-reduce the thiol-containing biomolecule. | Prepare the biomolecule in a degassed buffer (e.g., PBS, pH 7.2). Add a 10-100 fold molar excess of TCEP.[6] Incubate for 20-30 minutes at room temperature.[6] Remove excess TCEP using a desalting column if necessary.[6] |
| Suboptimal Molar Ratio | Increase the molar excess of DOTA-maleimide. | Start with a 10-20 fold molar excess of DOTA-maleimide relative to the thiol-containing molecule.[1][2][6] This can be further optimized for your specific biomolecule. |
| Incorrect pH | Use a non-nucleophilic buffer in the optimal pH range. | Prepare a reaction buffer with a pH between 6.5 and 7.5 (e.g., phosphate or HEPES buffer).[1][2][8] Avoid buffers containing primary amines like Tris, especially at higher pH values.[6] |
Problem 2: Conjugate Instability and Payload Loss
| Possible Cause | Troubleshooting Step | Recommended Protocol |
| Retro-Michael Reaction (Thiol Exchange) | Induce hydrolysis of the thiosuccinimide ring post-conjugation to form a stable, ring-opened structure. | After the initial conjugation is complete and confirmed by analytical methods (e.g., HPLC, MS), adjust the pH of the conjugate solution to 8.0-9.0.[1][6] Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry until hydrolysis is complete.[6] Re-neutralize the solution to pH 7.0-7.5 for storage.[6] |
| Thiazine Rearrangement (for N-terminal Cysteine) | Promote the conversion to the more stable thiazine structure. | Perform the initial conjugation at pH 7.4. After the initial reaction, continue to incubate the mixture for an extended period (e.g., 24 hours) at 25°C to facilitate the rearrangement.[6] Monitor the conversion to the thiazine product via HPLC-MS.[6] |
Experimental Protocols
General Protocol for DOTA-Maleimide Conjugation to a Thiol-Containing Protein
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in a degassed, non-nucleophilic buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.
-
Incubate the solution for 20-30 minutes at room temperature.[6]
-
Remove excess TCEP using a desalting column.[6]
-
-
DOTA-Maleimide Solution Preparation:
-
Immediately before use, dissolve the DOTA-maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.[8]
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM.
-
-
Purification:
-
Purify the DOTA-conjugated protein from excess reagents using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Protocol for Post-Conjugation Hydrolysis to Enhance Stability
-
Conjugation:
-
Perform the DOTA-maleimide conjugation as described in the general protocol.
-
-
pH Adjustment:
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.[6]
-
Monitor the progress of the hydrolysis by mass spectrometry to confirm the ring-opening of the succinimide.
-
-
Neutralization and Purification:
-
Once the hydrolysis is complete, neutralize the solution back to pH 7.0-7.5.[6]
-
Purify the stabilized conjugate using an appropriate method as described above.
-
Visualizations
Caption: General experimental workflow for this compound maleimide conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Key reaction pathways in this compound maleimide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
- 12. bachem.com [bachem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
DOTA-Thiol Conjugation Kit: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using DOTA-Thiol kits for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound conjugation reaction?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] This range ensures high selectivity of the maleimide (B117702) group for thiol groups over other nucleophilic groups like amines.[2] Maintaining this pH is crucial for efficient conjugation.
Q2: How should I store the this compound reagent and the final conjugate?
This compound reagents, particularly those with maleimide groups, should be stored in a dry, aprotic solvent like DMSO or DMF to prevent hydrolysis.[1][2] For long-term storage, it is recommended to store reactive esters at -20°C.[3] The final this compound conjugate should be stored at a pH between 6.5 and 7.0 to minimize degradation.[1] For extended storage, conjugates can be kept at 4°C or frozen at -80°C with the addition of cryoprotectants.[1]
Q3: My protein has disulfide bonds. Do I need to reduce them before conjugation?
Yes, disulfide bonds do not react with maleimides.[4] Therefore, it is necessary to reduce any disulfide bonds to free thiol groups before starting the conjugation reaction. Reagents like TCEP (tris(2-carboxyethyl)phosphine) are commonly used for this purpose.[4][5]
Q4: What is the recommended molar ratio of this compound reagent to my molecule?
A molar excess of the this compound reagent is generally recommended to drive the reaction to completion.[1] A typical starting point is a 10- to 20-fold molar excess of the maleimide reagent to the thiol-containing molecule.[1] However, the optimal ratio may need to be determined empirically for each specific protein or molecule.
Troubleshooting Guide
Low Conjugation Efficiency or Low Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of the maleimide reagent. | Prepare fresh stock solutions of the maleimide reagent in a dry, aprotic solvent (e.g., DMSO, DMF) immediately before use.[1] |
| Incorrect reaction pH. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[1][4] |
| Presence of competing reducing agents. | If not used for intentional disulfide reduction, ensure that no extraneous reducing agents (e.g., DTT) are present in the final reaction mixture.[1] |
| Oxidation of thiols. | Degas the buffer and flush vials with an inert gas (e.g., nitrogen, argon) to prevent oxidation of free thiols to disulfide bonds.[4] |
| Insufficient molar excess of the maleimide reagent. | Increase the molar excess of the maleimide reagent to 10-20 fold to enhance the reaction rate, especially if the thiol concentration is low.[1] |
Instability of the Conjugate
| Observation | Possible Cause | Recommended Solution |
| Increasing heterogeneity and loss of activity upon storage. | A combination of retro-Michael reaction (deconjugation) and hydrolysis of the thiosuccinimide linkage.[1] | Analyze the storage buffer to ensure the pH is between 6.5 and 7.0. Store the conjugate at 4°C or frozen at -80°C.[1] For increased stability, consider intentionally hydrolyzing the conjugate by incubating at a slightly basic pH (e.g., 8.0-8.5) for a controlled period after purification.[1] |
| Loss of payload in plasma stability assays. | Thiol exchange reaction with abundant plasma thiols like albumin, initiated by a retro-Michael reaction.[1] | Before in vivo use, perform a controlled hydrolysis step (e.g., incubate at pH 8.5 for 2-4 hours) to form a more stable ring-opened structure that is resistant to thiol exchange.[1] |
Side Reactions
| Observation | Possible Cause | Recommended Solution |
| Presence of an unexpected impurity, particularly with N-terminal cysteine peptides. | Thiazine rearrangement, a side-reaction that can occur with an unprotected N-terminal cysteine.[6] | If possible, avoid using peptides with an N-terminal cysteine. Alternatively, perform the conjugation at a more acidic pH (around 5.0) to prevent this rearrangement, and maintain acidic conditions during purification and storage.[6] Acetylation of the N-terminal cysteine can also prevent this side reaction.[6] |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
-
Protein Preparation and Disulfide Reduction:
-
Dissolve the protein containing the thiol group in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES).[4] A typical protein concentration is 1-10 mg/mL.[4]
-
To reduce disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.[4]
-
Flush the vial with an inert gas, close it, and incubate for 20-30 minutes at room temperature.[4]
-
-
This compound Reagent Preparation:
-
Conjugation Reaction:
-
Purification:
-
Purify the DOTA-conjugated protein using size exclusion chromatography (e.g., a desalting column), HPLC, or another suitable method to remove unreacted DOTA-maleimide and reducing agents.[5]
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Competing instability pathways for maleimide-thiol conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. macrocyclics.com [macrocyclics.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
minimizing side reactions during DOTA-Thiol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during DOTA-Thiol synthesis, particularly focusing on the widely used maleimide-thiol conjugation chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during DOTA-maleimide conjugation to a thiol-containing biomolecule?
A1: The most prevalent side reactions include:
-
Hydrolysis of the Maleimide (B117702) Ring: Before conjugation, the maleimide ring can undergo hydrolysis, rendering it inactive and unable to react with the thiol group. This reaction is accelerated at higher pH values.[1][2]
-
Retro-Michael Addition (Deconjugation): The thioether bond formed between the maleimide and the thiol is potentially reversible, especially in the presence of other thiols like glutathione (B108866) in a physiological environment. This can lead to the loss of the DOTA conjugate from the target biomolecule.
-
Formation of Disulfide Bonds: Cysteine residues on the biomolecule can oxidize to form disulfide bonds, which are unreactive towards maleimides. This reduces the number of available sites for conjugation.[3]
-
Reaction with Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and react with primary amines, such as the side chain of lysine (B10760008) residues, leading to non-specific conjugation.[4]
Q2: What is the optimal pH for DOTA-maleimide reaction with a thiol?
A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[4] Within this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4] Above pH 7.5, the reactivity with amines increases, and the rate of maleimide hydrolysis also accelerates.[4]
Q3: How can I prevent the formation of disulfide bonds in my protein or peptide before conjugation?
A3: To prevent disulfide bond formation, it is crucial to work with degassed buffers and consider bubbling an inert gas, such as nitrogen or argon, through your reaction solutions. Additionally, a pre-reduction step using a reducing agent is often necessary to cleave any existing disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent because it is effective over a wide pH range, stable, and does not need to be removed before the maleimide conjugation step.[3] A 10- to 100-fold molar excess of TCEP is typically used.
Q4: How can I improve the stability of the final this compound conjugate and prevent deconjugation?
A4: The stability of the thiosuccinimide linkage can be enhanced by inducing the hydrolysis of the succinimide (B58015) ring after conjugation. This ring-opening reaction forms a stable thioether and prevents the retro-Michael reaction.[1] To achieve this, you can incubate the purified conjugate at a pH of 8.5-9.0 at room temperature or 37°C, monitoring the completion of the hydrolysis by mass spectrometry.
Q5: What are the recommended molar ratios of DOTA-maleimide to the thiol-containing biomolecule?
A5: The optimal molar ratio can vary depending on the specific biomolecule. For peptides, a lower molar excess of maleimide is often sufficient, while for larger proteins like antibodies, a higher excess is generally used to drive the reaction to completion. It is recommended to perform small-scale optimization experiments. A typical starting point for proteins is a 10:1 to 20:1 molar ratio of maleimide to protein. For some peptides and nanobodies, optimal ratios have been reported to be as low as 2:1 or 5:1, respectively.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolyzed DOTA-maleimide: The maleimide group is inactive due to hydrolysis. | Prepare fresh solutions of DOTA-maleimide in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Avoid storing maleimide reagents in aqueous solutions.[3] |
| Oxidized Thiols: Cysteine residues have formed disulfide bonds and are unavailable for reaction. | Perform a pre-reduction step with TCEP. Use a 10-100 fold molar excess and incubate for 20-30 minutes at room temperature. Ensure buffers are degassed to prevent re-oxidation.[3] | |
| Suboptimal pH: The reaction pH is too low, slowing down the reaction rate. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use buffers like PBS, HEPES, or Tris that do not contain thiols.[3] | |
| Insufficient Molar Ratio: The amount of DOTA-maleimide is not enough to achieve complete conjugation. | Increase the molar excess of the DOTA-maleimide reagent. Optimization experiments with varying ratios (e.g., 5:1, 10:1, 20:1) are recommended. | |
| Presence of Unexpected Species in Mass Spectrometry | Non-specific Labeling: The DOTA-maleimide has reacted with primary amines (e.g., lysine residues). | Maintain the reaction pH at or below 7.5 to ensure selectivity for thiol groups.[4] |
| Incomplete Reduction: The mass spectrum shows a mixture of unconjugated and partially conjugated species due to incomplete reduction of disulfide bonds. | Increase the concentration of TCEP or the incubation time during the reduction step. | |
| Loss of Conjugated DOTA Over Time (Instability) | Retro-Michael Addition: The thioether bond is reversing, leading to deconjugation. | After purification of the conjugate, perform a post-conjugation hydrolysis step by raising the pH to 8.5-9.0 to open the succinimide ring and form a more stable thioether linkage. |
| Protein Aggregation/Precipitation | Suboptimal Buffer Conditions: The buffer composition or pH is causing the protein to become unstable. | Optimize the buffer conditions, ensuring the pH is within the protein's stability range. Consider adding stabilizing excipients if necessary. |
| High Concentration of Organic Solvent: The concentration of DMSO or DMF used to dissolve the DOTA-maleimide is too high. | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. |
Quantitative Data Summary
Table 1: Influence of pH on Maleimide-Thiol Reaction and Side Reactions
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Reaction with Amines | Recommendation |
| < 6.5 | Slower | Very Slow | Negligible | Suboptimal for reaction speed. |
| 6.5 - 7.5 | Optimal | Slow | Negligible | Recommended for high selectivity and efficiency. [4] |
| > 7.5 | Fast | Increases Significantly | Becomes a competing reaction | Not recommended due to loss of selectivity and increased hydrolysis.[4] |
Note: The rate of maleimide hydrolysis increases with increasing pH. For instance, the half-life of N-alkyl thiosuccinimides is approximately 27 hours at pH 7.4 and 37°C.[1]
Table 2: Recommended Starting Molar Ratios for DOTA-Maleimide Conjugation
| Biomolecule Type | Recommended Maleimide:Thiol Molar Ratio (Starting Point) | Reported Optimal Ratios (Examples) |
| Peptides | 5:1 to 10:1 | 2:1 for cRGDfK peptide.[3][5] |
| Antibodies (IgG) | 10:1 to 20:1 | 20:1 for H32 monoclonal antibody.[6] |
| Nanobodies | 5:1 to 15:1 | 5:1 for 11A4 nanobody.[3][5] |
Experimental Protocols
Protocol 1: TCEP Reduction of Disulfide Bonds in Antibodies
This protocol describes the reduction of disulfide bonds in an antibody prior to conjugation with a DOTA-maleimide derivative.
-
Antibody Preparation:
-
Dissolve the antibody in a degassed, amine-free buffer (e.g., PBS, HEPES) to a final concentration of 1-10 mg/mL. The optimal pH for the reduction is typically between 7.0 and 7.5.
-
-
TCEP Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of TCEP in the same degassed buffer.
-
-
Reduction Reaction:
-
Add the TCEP stock solution to the antibody solution to achieve a final 10-100 fold molar excess of TCEP over the antibody. For example, for an antibody at a concentration of 5 mg/mL (approx. 33 µM), a 20-fold molar excess would require a final TCEP concentration of 660 µM.
-
Gently mix the solution and incubate at room temperature for 20-30 minutes. Alternatively, for more controlled partial reduction, the reaction can be carried out at 37°C for 2 hours.[6]
-
It is recommended to blanket the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
-
Post-Reduction:
-
The reduced antibody solution can typically be used directly for the maleimide conjugation reaction without the need to remove the excess TCEP.
-
Protocol 2: DOTA-Maleimide Conjugation to a Thiol-Containing Protein
This protocol provides a general procedure for the conjugation of a DOTA-maleimide to a protein with available thiol groups.
-
Protein Preparation:
-
Ensure the protein is in a suitable degassed, amine-free buffer at pH 6.5-7.5 (e.g., PBS, HEPES). The protein concentration should ideally be between 1-10 mg/mL.
-
If necessary, perform a TCEP reduction as described in Protocol 1.
-
-
DOTA-Maleimide Solution Preparation:
-
Immediately before use, dissolve the DOTA-maleimide derivative in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the DOTA-maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold). Add the DOTA-maleimide solution dropwise while gently stirring or vortexing.
-
The final concentration of the organic solvent should be kept to a minimum (ideally <10% v/v) to avoid protein precipitation.
-
Seal the reaction vial, protect it from light, and incubate at room temperature for 2 hours or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
-
Purification:
Visualizations
Caption: DOTA-Maleimide Conjugation and Side Reaction Pathways.
Caption: General Experimental Workflow for this compound Synthesis.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. kinampark.com [kinampark.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Size-Exclusion Chromatography Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
impact of pH on DOTA-Thiol conjugation efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for DOTA-thiol conjugation, focusing on the critical impact of pH on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation via a maleimide (B117702) linker?
The optimal pH range for the reaction between a maleimide-functionalized DOTA and a thiol group (e.g., from a cysteine residue) is between 6.5 and 7.5.[1][2][] This range provides high selectivity for the thiol group over other nucleophilic groups, such as amines.[1][2][]
Q2: Why is pH so critical for the DOTA-maleimide reaction with thiols?
The pH is a critical parameter because it influences the reactivity and selectivity of the participating functional groups. At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[1][2] Outside the optimal range, competing side reactions and reagent degradation can significantly reduce the efficiency and purity of the final conjugate.
Q3: What happens if the reaction pH is too high (e.g., > 7.5)?
If the pH is above 7.5, two primary issues arise:
-
Loss of Selectivity: Primary amines become deprotonated and more nucleophilic, leading to a significant competing reaction with the maleimide group.[2][4]
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, forming an unreactive maleamic acid and preventing conjugation.[2][5]
Q4: What happens if the reaction pH is too low (e.g., < 6.5)?
At a pH below 6.5, the thiol group (with a pKa typically around 8.5) is predominantly in its protonated form (-SH). The deprotonated thiolate form (-S⁻) is the reactive nucleophile, so a lower pH reduces the concentration of the thiolate, thereby decreasing the reaction rate.
Q5: Which buffers are recommended for this conjugation reaction?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugations, provided they are adjusted to the optimal pH range of 6.5-7.5.[5][6] It is crucial to use buffers that do not contain extraneous thiol compounds. Degassing the buffer before use is also recommended to prevent the oxidation of free thiols to disulfides.
Q6: My protein has disulfide bonds. How do I prepare it for conjugation?
If the target thiols are in the form of disulfide bridges, they must first be reduced to generate free sulfhydryl groups. A 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often used.[5][6] TCEP is generally preferred over DTT (dithiothreitol) because it does not need to be removed prior to the conjugation step.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range. | Verify the buffer pH with a calibrated meter and adjust as necessary.[6] |
| Inactive Maleimide Reagent: The DOTA-maleimide reagent has hydrolyzed due to improper storage or handling. | Prepare fresh DOTA-maleimide solutions in an anhydrous solvent like DMSO or DMF immediately before use.[6] | |
| Oxidized Thiols: The free sulfhydryl groups on the protein/peptide have re-formed disulfide bonds. | Ensure the presence of a non-thiol reducing agent like TCEP or perform the reaction in a degassed, oxygen-free buffer.[4] | |
| Insufficient Reduction: If starting with disulfide bonds, the reduction step was incomplete. | Increase the molar excess of the reducing agent (e.g., TCEP) or extend the incubation time.[6] | |
| Presence of Side-Products or Impurities | Reaction with Amines: The pH of the reaction was too high (>7.5), leading to non-specific labeling of amine groups (e.g., lysine). | Maintain the reaction pH strictly between 6.5 and 7.5 to ensure high selectivity for thiols.[6] |
| Maleimide Hydrolysis: The pH was too high, causing the maleimide to degrade before it could react. | Perform the reaction within the recommended pH range. Prepare the maleimide solution immediately before adding it to the reaction mixture. | |
| Conjugate Instability | Retro-Michael Reaction: The formed thiosuccinimide bond can be reversible, especially at higher pH, leading to dissociation of the conjugate.[1][7] | After conjugation, consider treating the conjugate to hydrolyze any remaining maleimides to prevent unintended reactions.[1] For applications requiring high in vivo stability, consider alternative, more stable linker chemistries.[7][8] |
Quantitative Data Summary
The efficiency of this compound conjugation is highly dependent on pH. The following table summarizes representative data and expected trends based on the principles of maleimide-thiol chemistry.
| pH | Relative Conjugation Rate | Selectivity for Thiols vs. Amines | Potential for Maleimide Hydrolysis | Representative Efficiency |
| 6.0 | Slower | Very High | Low | Moderate |
| 7.0 | Optimal | High (~1000-fold faster)[1][2] | Low | High (e.g., 84 ± 4%)[9][10] |
| 7.4 | Optimal | High | Low | High (e.g., 58 ± 12%)[9][10] |
| 8.0 | Fast | Decreased | Moderate | Variable, with side products |
| 8.5 | Fast | Low | High | Low, with significant side products |
Experimental Protocols & Visualizations
General Protocol for DOTA-Maleimide Conjugation to a Thiol-Containing Protein
This protocol provides a general guideline. Optimal conditions, such as the molar ratio of reactants, may need to be determined empirically for each specific application.
1. Materials and Reagents:
-
Thiol-containing protein or peptide
-
DOTA-maleimide derivative
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5, degassed.
-
Reducing Agent (Optional): TCEP hydrochloride
-
Quenching Reagent: L-cysteine or 2-Mercaptoethanol
-
Anhydrous Solvent: DMSO or DMF
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)[5]
2. Protein Preparation (with Disulfide Reduction):
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If reduction is necessary, add a 10- to 20-fold molar excess of TCEP to the protein solution.[6]
-
Incubate at room temperature for 30-60 minutes. The protein solution is now ready for conjugation.
3. DOTA-Maleimide Preparation:
-
Immediately before use, dissolve the DOTA-maleimide reagent in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
4. Conjugation Reaction:
-
Add the DOTA-maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point.[5]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[5] Protect the reaction from light if any components are light-sensitive.
5. Quenching the Reaction:
-
(Optional) Add a quenching reagent like L-cysteine to a final concentration of ~100-fold molar excess over the DOTA-maleimide to react with any unreacted maleimide groups.[6]
-
Incubate for 30 minutes at room temperature.
6. Purification:
-
Purify the DOTA-conjugated protein from excess reagents using a size-exclusion chromatography column equilibrated with the desired storage buffer.
Caption: Experimental workflow for this compound conjugation.
Impact of pH on Reaction Pathways
The pH of the reaction buffer dictates the dominant chemical pathway, influencing both the efficiency and specificity of the conjugation.
Caption: Logical diagram of pH impact on conjugation pathways.
Troubleshooting Flowchart for Low Conjugation Efficiency
If you are experiencing low yields, follow this logical troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Specific Activity of DOTA-Thiol Radiopharmaceuticals
Welcome to the technical support center for DOTA-Thiol radiopharmaceuticals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to help you optimize your protocols and enhance the specific activity of your radiolabeled compounds.
Frequently Asked Questions (FAQs)
Q1: What are the two main strategies for radiolabeling thiol-containing biomolecules with DOTA?
A1: There are two primary approaches for radiolabeling thiol-containing biomolecules:
-
Pre-labeling Approach: In this strategy, the DOTA-maleimide functionalized chelator is first radiolabeled with the desired radionuclide. Subsequently, the radiolabeled DOTA-maleimide is conjugated to the thiol-containing biomolecule. This method is particularly advantageous for heat-sensitive biomolecules, as the thiol-maleimide conjugation occurs under mild conditions, whereas the initial radiolabeling of DOTA often requires heating.[1][2]
-
Post-labeling Approach: This approach involves first conjugating the DOTA-maleimide to the thiol-containing biomolecule. The resulting DOTA-biomolecule conjugate is then radiolabeled. This method is more direct but may expose the biomolecule to the harsher conditions of radiolabeling, such as elevated temperatures.[3]
Q2: My radiochemical yield (RCY) is consistently low. What are the potential causes?
A2: Low radiochemical yield is a common issue with several potential root causes:
-
Suboptimal pH: The pH of the reaction mixture is critical for both DOTA chelation and the stability of the maleimide (B117702) group. DOTA radiolabeling is typically optimal in a slightly acidic pH range of 4.0-5.5.[1][4] However, maleimide groups can be unstable at basic pH, which can lead to hydrolysis and reduced conjugation efficiency.
-
Presence of Metal Ion Impurities: Trace metal contaminants in the radionuclide solution, buffers, or glassware can compete with the radionuclide for chelation by DOTA, thereby reducing the specific activity. It is crucial to use high-purity reagents and metal-free buffers.
-
Incorrect Temperature and Incubation Time: DOTA chelation is a kinetically driven process that often requires heating (typically 80-100°C) for a specific duration (5-30 minutes) to achieve high yields.[1][2] These conditions must be optimized for each specific DOTA-conjugate and radionuclide.
-
Oxidation of Thiols: The thiol groups on your biomolecule can oxidize to form disulfide bonds, rendering them unavailable for conjugation with the maleimide group.
-
Presence of Reducing Agents: While reducing agents are used to prevent disulfide bond formation, residual amounts can interfere with the maleimide-thiol reaction.
-
Radiolysis: At high radioactive concentrations, radiolysis can occur, leading to the degradation of the radiopharmaceutical and the formation of impurities. The addition of radical scavengers or antioxidants can help mitigate this effect.[5]
Q3: How can I prevent the oxidation of thiol groups on my biomolecule before conjugation?
A3: To prevent the oxidation of thiol groups and maintain their reactivity for conjugation, it is common practice to treat the biomolecule with a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), just before the conjugation step.[6] It is important to subsequently remove the excess reducing agent, as it can interfere with the maleimide-thiol reaction. This can be achieved through methods like size-exclusion chromatography.
Q4: What are the best practices for quality control of this compound radiopharmaceuticals?
A4: Robust quality control is essential to ensure the purity and efficacy of your radiopharmaceutical. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing radiochemical purity.[4][7][8] An effective HPLC method should be able to separate the final radiolabeled product from unreacted radionuclide, hydrolyzed radionuclide, and other impurities. Thin-Layer Chromatography (TLC) can also be used as a simpler, more rapid quality control check.
Troubleshooting Guides
Issue 1: Low Radiochemical Yield in Pre-labeling Approach
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Radiolabeling of DOTA-Maleimide | Optimize pH of the labeling buffer to 4.0-5.5. Increase incubation temperature (e.g., in 5°C increments from 80°C to 100°C). Vary incubation time (e.g., 10, 15, 20, 30 minutes). | Increased radiochemical purity of the [ radionuclide]-DOTA-Maleimide intermediate. |
| Degradation of Maleimide Group | After radiolabeling, ensure the pH of the solution is adjusted to a neutral range (6.5-7.5) before adding the thiol-containing biomolecule. Avoid prolonged exposure to basic conditions. | Improved conjugation efficiency between the radiolabeled DOTA-maleimide and the biomolecule. |
| Oxidized Thiol Groups on Biomolecule | Pre-treat the biomolecule with a reducing agent (e.g., TCEP) and subsequently remove the excess reducing agent before conjugation. | Increased availability of free thiols for reaction, leading to higher conjugation yield. |
| Interference from Buffer Components | Use metal-free buffers and reagents. Consider using a different buffer system if issues persist. | Reduced competition for the radionuclide, leading to higher specific activity. |
Issue 2: Formation of Aggregates or Precipitates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of Radionuclide | Ensure the pH of the radiolabeling reaction is maintained within the optimal acidic range to prevent the formation of radionuclide hydroxides. | A clear solution with no visible precipitates and improved radiochemical purity. |
| Biomolecule Instability | Assess the stability of your biomolecule under the reaction conditions (pH, temperature). Consider using a pre-labeling approach for sensitive biomolecules. | Reduced aggregation and improved recovery of the final product. |
| High Concentration of Precursor | Optimize the concentration of the this compound conjugate. High concentrations can sometimes lead to aggregation. | A homogenous solution and improved solubility of the final product. |
Experimental Protocols
Protocol 1: General Procedure for Radiolabeling of a DOTA-Maleimide Conjugate (Pre-labeling Approach)
-
Preparation: In a sterile, metal-free reaction vial, add the DOTA-maleimide conjugate dissolved in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5).
-
Radionuclide Addition: Add the radionuclide solution (e.g., ¹⁷⁷LuCl₃ in 0.04 M HCl) to the vial.
-
Incubation: Heat the reaction mixture at 80-100°C for 15-30 minutes.
-
Quality Control: After cooling to room temperature, perform radio-TLC or radio-HPLC to determine the radiochemical purity of the [radionuclide]-DOTA-maleimide.
-
pH Adjustment: Adjust the pH of the radiolabeled intermediate to 6.5-7.5 using a suitable buffer (e.g., phosphate (B84403) buffer).
-
Conjugation: Add the thiol-containing biomolecule (pre-treated with a reducing agent if necessary) to the pH-adjusted radiolabeled intermediate.
-
Incubation: Incubate the mixture at room temperature or 37°C for 30-60 minutes.
-
Purification and Quality Control: Purify the final radiopharmaceutical using size-exclusion chromatography (e.g., PD-10 column) and assess the final radiochemical purity by radio-HPLC.
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| Optimal Radiolabeling pH | 4.0 - 5.5 | [1][4] |
| Radiolabeling Temperature | 80 - 100 °C | [1][2] |
| Radiolabeling Incubation Time | 15 - 30 minutes | [1] |
| Thiol-Maleimide Conjugation pH | 6.5 - 7.5 | |
| Thiol-Maleimide Conjugation Temperature | Room Temperature to 37 °C | [6] |
| Thiol-Maleimide Conjugation Time | 20 - 60 minutes | [6] |
| Precursor (DOTA-conjugate) Concentration | 10⁻⁵ to 10⁻⁶ M | |
| Radionuclide Activity | 1 - 10 GBq |
Visualizations
Caption: Pre-labeling workflow for this compound radiopharmaceuticals.
Caption: Troubleshooting logic for low radiochemical yield.
References
- 1. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations [inis.iaea.org]
- 5. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for Facile Labeling of a Variety of Thiol-Containing Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of DOTA-Thiol and DOTA-NHS Ester for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical determinant of success in the development of antibody-drug conjugates (ADCs) and radioimmunoconjugates. The efficiency of conjugating a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to a monoclonal antibody (mAb) directly impacts the therapeutic or diagnostic efficacy of the final product. This guide provides an objective comparison of two prevalent DOTA derivatives, DOTA-Thiol and DOTA-NHS ester, focusing on their conjugation efficiency, supported by experimental data and detailed protocols.
DOTA-NHS (N-hydroxysuccinimide) ester facilitates a random conjugation approach by reacting with primary amines, predominantly found on lysine (B10760008) residues of the antibody. This method is straightforward but can result in a heterogeneous product with a varied number of DOTA molecules per antibody and potential modification of the antigen-binding sites. In contrast, this compound, typically in the form of a maleimide (B117702) derivative, enables a more site-specific conjugation. This is achieved by reacting with free sulfhydryl groups, which can be generated by the selective reduction of disulfide bonds in the antibody's hinge region, away from the antigen-binding sites. This site-directed approach can lead to a more homogeneous conjugate with a defined drug-to-antibody ratio (DAR).
Quantitative Comparison of Conjugation Efficiency
The following tables summarize quantitative data from various studies, providing insights into the conjugation efficiency of this compound and DOTA-NHS ester. It is important to note that direct comparison is challenging due to variations in antibodies, reaction conditions, and analytical methods used across different studies.
Table 1: this compound Conjugation Efficiency
| Antibody | This compound Derivative | Molar Excess (DOTA:mAb) | Conjugation Yield (%) | Degree of Labeling (DOTA/mAb) | Reference |
| Trastuzumab | PODS-DOTA | 10:1 | ~80% | ~1.8 | [1] |
| scFv-Fc | Maleimide-DOTA bundle | 3:1 | Not explicitly stated | 6 | [2] |
| HuM195 | PFP-DOTA (site-specific) | Not explicitly stated | Not explicitly stated | Not explicitly stated, but showed higher binding capacity than random conjugation | [3] |
Table 2: DOTA-NHS Ester Conjugation Efficiency
| Antibody | Molar Excess (DOTA:mAb) | Conjugation Yield (%) | Degree of Labeling (DOTA/mAb) | Reference |
| Trastuzumab | 5:1 | Not explicitly stated | 2.9 | [4] |
| Trastuzumab | 20:1 | Not explicitly stated | ~6 | [4] |
| Trastuzumab | 100:1 | Not explicitly stated | Slightly higher than 20:1 | [4] |
| Rituximab | 100:1 | Not explicitly stated | 18 | [3] |
| 1C1m-Fc | 5:1 to 50:1 | Not explicitly stated | 1 to 11 | [5] |
| A1-His (sdAb) | 50:1 | Not explicitly stated | 1.1 | [6] |
Experimental Protocols
This compound (Maleimide) Antibody Conjugation Protocol
This protocol is a representative example for the site-specific conjugation of a DOTA-maleimide derivative to an antibody.
1. Antibody Reduction:
-
Prepare the antibody at a concentration of 1-10 mg/mL in a degassed buffer such as PBS (pH 7.0-7.5).
-
Add a 10-100 fold molar excess of a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the antibody solution.
-
Incubate the mixture for 20-30 minutes at room temperature to selectively reduce the hinge region disulfide bonds.
-
Remove the excess TCEP using a desalting column (e.g., Zeba spin columns) equilibrated with the conjugation buffer.
2. Conjugation Reaction:
-
Prepare a 10 mM stock solution of the DOTA-maleimide derivative in an anhydrous organic solvent like DMSO.
-
Add the DOTA-maleimide solution to the reduced antibody solution at a 10-20 fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.
3. Purification:
-
Purify the DOTA-conjugated antibody from unreacted DOTA-maleimide and other byproducts using size-exclusion chromatography (e.g., a G25 desalting column) or dialysis.
4. Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Calculate the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and the specific absorbance wavelength for the DOTA derivative if it contains a chromophore, or by using mass spectrometry.
DOTA-NHS Ester Antibody Conjugation Protocol
This protocol outlines a typical procedure for the random conjugation of a DOTA-NHS ester to an antibody.
1. Antibody Preparation:
-
Prepare the antibody at a concentration of 1-2 mg/mL in an amine-free buffer, such as PBS, adjusted to a pH of 8.0-8.5 to facilitate the reaction with primary amines.[]
2. Conjugation Reaction:
-
Dissolve the DOTA-NHS ester in an anhydrous organic solvent like DMSO to a concentration of 10 mM.
-
Add the DOTA-NHS ester solution to the antibody solution. The molar ratio of DOTA-NHS to antibody can be varied (e.g., 10:1) to control the degree of labeling.[]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[]
3. Quenching:
-
(Optional) Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted DOTA-NHS ester.
4. Purification:
-
Remove unreacted DOTA-NHS ester and other small molecules by dialysis against PBS or by using size-exclusion chromatography.
5. Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) using similar methods as described for the this compound conjugation.
Visualizing the Processes and Logic
To further clarify the differences between these two conjugation strategies, the following diagrams illustrate the chemical pathways, experimental workflows, and the decision-making process for choosing the appropriate linker.
Caption: Chemical reaction pathways for DOTA-NHS and this compound conjugation.
Caption: Comparative experimental workflows for DOTA-NHS and this compound conjugation.
References
- 1. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DOTA-Thiol and DTPA for Gallium-68 Chelation in Radiopharmaceutical Development
For Immediate Release
This guide provides a comprehensive comparison of two prominent chelating agents, DOTA-Thiol and DTPA, for the complexation of Gallium-68 (B1239309) (⁶⁸Ga). This document is intended for researchers, scientists, and drug development professionals engaged in the formulation of ⁶⁸Ga-based radiopharmaceuticals for positron emission tomography (PET) imaging. The following sections detail the performance characteristics, experimental protocols, and stability of ⁶⁸Ga complexes with these chelators, supported by experimental data from peer-reviewed literature.
Executive Summary
The selection of an appropriate chelator is a critical step in the development of ⁶⁸Ga-labeled radiopharmaceuticals, directly impacting radiolabeling efficiency, complex stability, and ultimately, the in vivo performance of the imaging agent. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, such as DOTA-Maleimide for conjugation to thiol-containing biomolecules, are macrocyclic chelators known for forming highly stable complexes with Gallium-68. In contrast, DTPA (diethylenetriaminepentaacetic acid) is an acyclic chelator that can often be radiolabeled under milder conditions. This guide presents a side-by-side comparison of these two chelator systems to aid in the selection process for specific research and clinical applications.
Performance Comparison: DOTA vs. DTPA for ⁶⁸Ga Chelation
The choice between DOTA and DTPA for chelating Gallium-68 involves a trade-off between reaction conditions and complex stability. DOTA and its analogues typically form more kinetically inert and thermodynamically stable complexes, which is crucial for preventing the release of ⁶⁸Ga in vivo. However, this stability often comes at the cost of requiring more stringent radiolabeling conditions, including elevated temperatures and acidic pH.[1][2] Conversely, acyclic chelators like DTPA can often be labeled at room temperature and at a more neutral pH, simplifying the radiolabeling process, particularly for temperature-sensitive biomolecules.[3][4][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the chelation of Gallium-68 by DOTA and DTPA based on published experimental data.
| Parameter | DOTA Derivatives | DTPA Derivatives | Key Observations |
| Radiolabeling pH | 3.0 - 5.5[2][6][7][8] | 5.5 - 7.4[3][4][5] | DTPA allows for labeling at a more physiological pH. |
| Radiolabeling Temperature | 85 - 95 °C[1][7][9][10][11] | Room Temperature (25 °C)[3][4][5] | DTPA is advantageous for heat-sensitive molecules. |
| Reaction Time | 5 - 20 minutes[6][9][10] | 1 - 30 minutes[3][4][5] | Both can achieve high yields in a short time frame. |
| Radiochemical Yield (RCY) | >95% (optimized)[9][11] | >95% (optimized)[3] | Both can achieve high radiochemical yields under optimal conditions. |
| In Vitro Stability | High stability, resistant to transchelation.[12] | Moderate stability, potential for transchelation with competing ligands.[2][13] | DOTA complexes generally exhibit superior in vitro stability. |
| In Vivo Stability | Generally high stability with low dissociation.[12] | Can show some dissociation in vivo.[2] | DOTA's macrocyclic structure provides greater in vivo stability. |
Experimental Protocols
Detailed methodologies for the radiolabeling of biomolecules with Gallium-68 using DOTA and DTPA are outlined below. These protocols are generalized from multiple sources and may require optimization for specific applications.
Gallium-68 Labeling of a DOTA-conjugated Peptide
This protocol describes a typical "two-step" labeling strategy where the DOTA chelator is first conjugated to a thiol-containing biomolecule via a maleimide (B117702) linker (DOTA-Mal), followed by radiolabeling with ⁶⁸Ga.[10][14]
Materials:
-
DOTA-Maleimide (DOTA-Mal)
-
Thiol-containing peptide/protein
-
Gallium-68 chloride ([⁶⁸Ga]GaCl₃) eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (0.25 M, pH 5.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)
-
PD-10 desalting column for purification
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Peptide Preparation: If the thiol group on the biomolecule is in a disulfide bond, it must first be reduced. Incubate the peptide with an excess of TCEP for 5-10 minutes at room temperature.
-
⁶⁸Ga-DOTA-Mal Preparation: Dissolve DOTA-Mal (e.g., 50 µg) in sodium acetate buffer. Add the freshly eluted [⁶⁸Ga]GaCl₃ and incubate the mixture at 95°C for 10 minutes with continuous stirring.[10]
-
Conjugation: Adjust the pH of the [⁶⁸Ga]Ga-DOTA-Mal solution to 7.4-8.3. Add the prepared thiol-containing peptide and incubate for 20-30 minutes at 37°C.[14]
-
Purification: Purify the resulting ⁶⁸Ga-DOTA-peptide using a PD-10 desalting column to remove unreacted [⁶⁸Ga]Ga-DOTA-Mal and other small molecules.
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
Gallium-68 Labeling of a DTPA-conjugated Peptide
This protocol outlines a more direct labeling approach often possible with DTPA derivatives at room temperature.[3][4][5]
Materials:
-
DTPA-conjugated peptide
-
Gallium-68 chloride ([⁶⁸Ga]GaCl₃)
-
HEPES buffer (0.25 M, pH 7.4)
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Reaction Mixture Preparation: Dissolve the DTPA-conjugated peptide in HEPES buffer.
-
Radiolabeling: Add the [⁶⁸Ga]GaCl₃ solution to the peptide solution. The reaction is typically carried out at room temperature.[3][4][5]
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 1 to 30 minutes), with radiochemical yield being monitored over time to determine the optimal incubation period.[3]
-
Quality Control: Analyze the radiochemical yield and purity of the [⁶⁸Ga]Ga-DTPA-peptide using radio-TLC or radio-HPLC. Due to the high labeling efficiency often achieved, a final purification step may not be necessary.[3]
Visualizing the Workflow
The following diagrams illustrate the generalized experimental workflows for radiolabeling with this compound (via DOTA-Maleimide) and DTPA.
Conclusion
The selection between this compound and DTPA for chelating Gallium-68 is highly dependent on the specific requirements of the radiopharmaceutical being developed. DOTA offers superior complex stability, a critical factor for in vivo applications, but necessitates more rigorous labeling conditions. DTPA provides the advantage of milder, room-temperature labeling, which is beneficial for sensitive biomolecules. Researchers and drug development professionals must weigh the importance of complex stability against the practicality of the radiolabeling procedure for their intended application. This guide provides the foundational data and protocols to make an informed decision in the development of novel ⁶⁸Ga-based PET imaging agents.
References
- 1. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for Facile Labeling of a Variety of Thiol-Containing Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Characterizing DOTA-Thiol Conjugates: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the precise characterization of DOTA-thiol conjugates is paramount for ensuring the quality, efficacy, and safety of novel radiopharmaceuticals and targeted therapies. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for your research needs.
The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules via a thiol linkage is a widely used strategy in the development of targeted radiopharmaceuticals. The thiol group of a cysteine residue, either native or engineered, provides a specific site for conjugation, leading to more homogeneous products compared to the random conjugation to lysine (B10760008) residues. Rigorous analytical characterization is essential to confirm the successful conjugation, determine the chelator-to-biomolecule ratio, and ensure the stability and purity of the final product.
This guide will delve into the most common analytical techniques employed for the characterization of this compound conjugates: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Radiochemical Assays.
Comparative Overview of Analytical Methods
The selection of an analytical method depends on the specific information required at each stage of the development and quality control process. The following table summarizes the key characteristics and applications of each technique.
| Analytical Method | Key Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, homogeneity, presence of unconjugated species and aggregates. | High resolution, quantitative, well-established, versatile (RP-HPLC, SEC, IEX). | May require method development for each new conjugate, can be destructive. |
| Mass Spectrometry (MS) | Molecular weight confirmation, chelator-to-biomolecule ratio (CBR), identification of conjugation sites. | High sensitivity and accuracy, provides detailed structural information. | Can be complex to interpret, may require sample desalting, potential for ion suppression. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural integrity of the DOTA cage and the biomolecule, metal chelation confirmation. | Non-destructive, provides detailed structural information in solution. | Lower sensitivity compared to MS, can be complex for large biomolecules, requires higher sample concentrations. |
| Radiochemical Assays | Radiolabeling efficiency, radiochemical purity, in vitro and in vivo stability. | Highly sensitive, directly measures the property of interest for radiopharmaceuticals. | Requires handling of radioactive materials, indirect measure of structural integrity. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and homogeneity of this compound conjugates. Different HPLC modes can be employed to probe various aspects of the conjugate.
a) Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC method for purity assessment. It separates molecules based on their hydrophobicity. The conjugation of a this compound linker to a biomolecule typically results in a slight increase in retention time compared to the unconjugated biomolecule.
b) Size-Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic radius. It is particularly useful for identifying and quantifying aggregates that may have formed during the conjugation or purification process.
c) Ion-Exchange Chromatography (IEX-HPLC): IEX separates molecules based on their net charge. The conjugation of DOTA, which has four carboxylate groups, will alter the isoelectric point (pI) of the biomolecule, which can be monitored by IEX.
Quantitative Data Summary: HPLC Analysis
| HPLC Mode | Parameter Measured | Typical Observation for this compound Conjugation | Reference HPLC Conditions |
| RP-HPLC | Retention Time (Rt) | Increase in Rt of the conjugate compared to the unconjugated biomolecule.[1] | Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 5-95% B over 30 min. Flow Rate: 1 mL/min. Detection: UV at 220 and 280 nm.[2] |
| SEC-HPLC | Elution Volume / Time | Main peak corresponding to the monomeric conjugate; potential earlier eluting peaks for aggregates. | Column: TSKgel G3000SWxl, 7.8 x 300 mm. Mobile Phase: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0. Flow Rate: 0.5 mL/min. Detection: UV at 280 nm.[2] |
| IEX-HPLC | Retention Time | Shift in retention time due to the change in the net charge of the biomolecule. | Column: PolyWAX LP, 4.6 x 250 mm. Mobile Phase A: 20 mM Tris-HCl, pH 8.0. Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0. Gradient: 0-100% B over 30 min. Flow Rate: 1 mL/min. Detection: UV at 280 nm. |
Experimental Protocol: RP-HPLC for Purity Assessment
-
Sample Preparation: Dissolve the this compound conjugate and the unconjugated biomolecule (as a control) in the mobile phase A at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 column, and an autosampler.
-
Chromatographic Conditions:
-
Set the column temperature to 25°C.
-
Equilibrate the column with 95% mobile phase A and 5% mobile phase B.
-
Inject 20 µL of the sample.
-
Run a linear gradient from 5% to 95% mobile phase B over 30 minutes.
-
Monitor the absorbance at 220 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the conjugate. Compare the retention time of the conjugate to the unconjugated biomolecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the characterization of this compound conjugates, providing precise molecular weight information and allowing for the determination of the chelator-to-biomolecule ratio (CBR).
a) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is a relatively rapid and straightforward method for determining the average CBR. By comparing the mass of the conjugate with that of the unconjugated biomolecule, the average number of this compound linkers can be calculated.[3][4]
b) Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry (e.g., Electrospray Ionization - ESI) provides a more detailed picture of the conjugate population. It can separate species with different numbers of conjugated DOTA molecules, allowing for the determination of the distribution of the CBR.
Quantitative Data Summary: Mass Spectrometry Analysis
| MS Technique | Parameter Measured | Calculation | Example Data |
| MALDI-TOF MS | Average Chelator-to-Biomolecule Ratio (CBR) | CBR = (MWconjugate - MWbiomolecule) / MWthis compound linker | For a monoclonal antibody (MW ~150 kDa), conjugation with a DOTA-maleimide linker (MW ~900 Da) resulting in a measured conjugate mass of 152.7 kDa would indicate an average CBR of 3. |
| LC-MS | Distribution of CBR | Deconvolution of the mass spectrum to identify peaks corresponding to different CBR species. | A deconvoluted mass spectrum may show peaks for the unconjugated antibody, and species with 1, 2, 3, and 4 this compound linkers. |
Experimental Protocol: MALDI-TOF MS for Average CBR Determination
-
Sample Preparation:
-
Desalt the this compound conjugate and unconjugated biomolecule samples using a suitable method (e.g., C4 ZipTip).
-
Prepare a matrix solution (e.g., sinapinic acid in 50% acetonitrile, 0.1% TFA).
-
-
Spotting: Mix the desalted sample with the matrix solution on a MALDI target plate and allow it to air dry (co-crystallization).
-
Instrumentation: Use a MALDI-TOF mass spectrometer in linear, positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., 50-200 kDa for antibodies).
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule. For this compound conjugates, NMR can be used to confirm the structural integrity of both the DOTA macrocycle and the biomolecule after conjugation.
Due to the complexity of the spectra of large biomolecules, 1D proton (¹H) NMR is often used as a fingerprinting technique. The appearance of new signals or shifts in existing signals in the spectrum of the conjugate compared to the unconjugated biomolecule can indicate successful conjugation. Furthermore, NMR can be used to study the kinetics of metal chelation by DOTA.
Experimental Protocol: ¹H NMR for Structural Integrity Assessment
-
Sample Preparation:
-
Lyophilize the this compound conjugate and unconjugated biomolecule to remove any residual solvents.
-
Dissolve the samples in a deuterated solvent (e.g., D₂O) to a concentration of 1-10 mg/mL.
-
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum for each sample.
-
Use appropriate solvent suppression techniques to minimize the large water signal.
-
-
Data Analysis:
-
Compare the spectra of the conjugate and the unconjugated biomolecule.
-
Look for changes in the chemical shifts and the appearance of new signals in the aromatic and aliphatic regions of the spectrum, which can be indicative of conjugation.
-
Radiochemical Assays
For this compound conjugates intended for use as radiopharmaceuticals, characterization of their radiochemical properties is critical.
a) Radiolabeling Efficiency: This assay determines the percentage of the radionuclide that has been successfully chelated by the DOTA-conjugate. It is typically measured using instant thin-layer chromatography (iTLC) or radio-HPLC.
b) Radiochemical Purity: This is a measure of the proportion of the total radioactivity in the desired chemical form. It is also determined by iTLC or radio-HPLC.
c) In Vitro Stability: The stability of the radiolabeled conjugate is assessed by incubating it in relevant biological media (e.g., human serum) at 37°C and monitoring the release of the radionuclide over time.
Quantitative Data Summary: Radiochemical Assays
| Assay | Parameter Measured | Typical Method | Acceptance Criteria | Comparison of 90Y and 177Lu |
| Radiolabeling Efficiency | % Incorporation of Radionuclide | iTLC with a mobile phase that separates the radiolabeled conjugate from the free radionuclide. | > 95% | Both radionuclides can achieve high labeling efficiencies (>95%).[5][6] Labeling with 90Y may require slightly more stringent conditions (e.g., higher temperature or longer incubation time) compared to 177Lu.[7][8] |
| Radiochemical Purity | % of Radioactivity in the Desired Form | Radio-HPLC | > 95% | Similar to labeling efficiency, high radiochemical purities can be achieved for both. |
| In Vitro Serum Stability | % Intact Radiolabeled Conjugate Over Time | Incubation in human serum at 37°C followed by iTLC or radio-HPLC analysis at various time points. | > 90% after 24 hours | 177Lu-DOTA conjugates generally exhibit high stability in serum.[9][10][11][12] |
Experimental Protocol: Radiolabeling with 177Lu and Efficiency Determination by iTLC
-
Radiolabeling:
-
To a solution of the this compound conjugate (e.g., 1 mg/mL in 0.1 M ammonium (B1175870) acetate (B1210297) buffer, pH 5.5), add 177LuCl₃.
-
Incubate the reaction mixture at 95°C for 30 minutes.
-
Allow the reaction to cool to room temperature.
-
-
iTLC Analysis:
-
Spot a small aliquot (1-2 µL) of the reaction mixture onto an iTLC strip (e.g., silica (B1680970) gel).
-
Develop the strip using an appropriate mobile phase (e.g., 0.1 M citrate (B86180) buffer, pH 6.0). In this system, the 177Lu-DOTA-conjugate will migrate with the solvent front, while free 177Lu will remain at the origin.
-
Cut the strip in half and count the radioactivity of each half using a gamma counter.
-
-
Data Analysis:
-
Calculate the radiolabeling efficiency as: % Efficiency = [Counts in the top half / (Counts in the top half + Counts in the bottom half)] x 100.
-
Conclusion
The comprehensive characterization of this compound conjugates requires a multi-faceted analytical approach. HPLC is indispensable for assessing purity and aggregation, while mass spectrometry provides definitive molecular weight confirmation and the crucial chelator-to-biomolecule ratio. NMR spectroscopy offers valuable insights into the structural integrity of the conjugate. For radiopharmaceutical applications, radiochemical assays are essential to determine the labeling efficiency, purity, and stability of the final product. By employing a combination of these powerful analytical techniques, researchers can ensure the quality and consistency of their this compound conjugates, paving the way for the successful development of novel targeted therapies and diagnostic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (90)Y and (177)Lu labeling of a DOTA-conjugated vitronectin receptor antagonist useful for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating Antibody-Chelator Conjugation: A Comparative Guide to Validating Binding Affinity
For researchers, scientists, and drug development professionals, the conjugation of chelating agents such as DOTA-Thiol to antibodies is a critical step in the development of radiopharmaceuticals and other targeted therapies. A primary concern during this process is the potential impact of conjugation on the antibody's binding affinity to its target antigen. This guide provides an objective comparison of this compound labeled antibodies with those conjugated using other common thiol-reactive methods, supported by experimental data and detailed protocols for validation.
The modification of antibodies with chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is essential for labeling with radiometals for imaging and therapeutic applications. Thiol-reactive chemistries, which target cysteine residues, offer a site-specific approach to conjugation, potentially preserving the antibody's antigen-binding site. This guide focuses on the validation of binding affinity for antibodies labeled via this compound and compares its performance with two other prevalent thiol-reactive methods: maleimide (B117702) and haloacetamide conjugation.
Performance Comparison of Thiol-Reactive Conjugation Methods
The choice of conjugation chemistry can influence the final product's homogeneity, stability, and, most importantly, its binding affinity. Below is a summary of quantitative data from various studies, comparing the binding affinities of antibodies before and after conjugation using different thiol-reactive methods.
| Antibody | Conjugation Method | Antigen | Affinity Metric (Before Conjugation) | Affinity Metric (After Conjugation) | Fold Change in Affinity | Reference |
| Anti-CA19-9 scFv-Fc | DOTA-Maleimide Bundle | CA19-9 | EC50: 0.48 ± 0.06 nM | EC50: 0.60 ± 0.22 nM | ~1.25x decrease | [1][2] |
| Trastuzumab | Peptide-DOTA (Click Chemistry) | FcγRIIIa | KD: 51 nM | KD: Not directly stated, but mild lowering of affinity observed | Mild Decrease | [3] |
| Trastuzumab | Gold-Maleimide | HER2 | EC50: 0.29 ± 0.01 nM | EC50: 0.41 ± 0.02 nM (site-specific) | ~1.4x decrease | [4] |
| Trastuzumab | Gold-NHS ester (Lysine) | HER2 | EC50: 0.22 ± 0.03 nM | EC50: 1.13 ± 0.14 nM | ~5.1x decrease | [5] |
| Anti-HER2 Affibody | DOTA-Maleimide | HER2 | KD: 22 pM | KD: 27 pM | ~1.2x decrease | [6] |
Table 1: Comparison of Antibody Binding Affinity Before and After Conjugation. This table summarizes the impact of different conjugation methods on the binding affinity of various antibodies. EC50 (half-maximal effective concentration) and KD (dissociation constant) are reported. A lower value indicates higher affinity.
The data suggests that site-specific thiol-reactive conjugation methods, including those involving DOTA-maleimide, generally result in a minimal impact on binding affinity, with only a slight decrease observed.[1][2][4][6] Notably, random conjugation to lysine (B10760008) residues via NHS esters can lead to a more significant reduction in affinity.[5]
Experimental Protocols for Validating Binding Affinity
Accurate determination of binding affinity is crucial. The following are detailed methodologies for three standard assays used to validate the binding characteristics of labeled antibodies.
This compound Antibody Conjugation Protocol
This protocol outlines the general steps for conjugating a thiol-reactive DOTA derivative to an antibody.
Materials:
-
Antibody solution (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP, DTT)
-
Thiol-reactive DOTA derivative (e.g., DOTA-maleimide) dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a 10-20 fold molar excess of the reducing agent (e.g., TCEP) for 1-2 hours at 37°C to reduce the interchain disulfide bonds and expose free thiol groups.
-
-
Conjugation:
-
Add a 5-20 fold molar excess of the thiol-reactive DOTA derivative to the reduced antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add an excess of a quenching reagent (e.g., N-acetyl cysteine) to cap any unreacted thiol-reactive groups on the DOTA derivative.
-
-
Purification:
-
Purify the DOTA-labeled antibody from excess reagents using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the degree of labeling (DOL), i.e., the average number of DOTA molecules per antibody, using mass spectrometry.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time quantitative data on the kinetics of antibody-antigen interactions, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[5][7]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Antigen and antibody (native and labeled) solutions
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the antigen solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the native or labeled antibody over the antigen-immobilized surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., glycine-HCl, pH 1.5) to remove the bound antibody from the sensor surface.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and KD values.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity (EC50)
ELISA is a plate-based assay that can be used to determine the apparent binding affinity (EC50) of an antibody to its antigen.
Materials:
-
High-binding 96-well microplate
-
Antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Native and labeled antibodies
-
Enzyme-conjugated secondary antibody (if the primary is not directly labeled)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Coat the microplate wells with the antigen solution overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate and add serial dilutions of the native or labeled antibody to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation (for indirect ELISA):
-
Wash the plate and add the enzyme-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate and add the substrate solution.
-
Incubate until a color develops, then stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Plot the absorbance versus the antibody concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Flow Cytometry for Cell-Based Binding Affinity (EC50)
Flow cytometry can be used to assess the binding of labeled antibodies to antigens expressed on the surface of cells.
Materials:
-
Target cells expressing the antigen of interest
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Native and labeled antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the target cells.
-
Resuspend the cells in staining buffer at a concentration of 1x10^6 cells/mL.
-
-
Antibody Staining:
-
Add serial dilutions of the native or labeled antibody to the cell suspension.
-
Incubate for 30-60 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells with staining buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
Plot the MFI versus the antibody concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The validation of binding affinity is a non-negotiable step in the development of antibody-based therapeutics and diagnostics. Thiol-reactive conjugation chemistries, such as this compound, offer a promising avenue for site-specific labeling with minimal disruption to the antibody's antigen-binding capabilities. The experimental data presented in this guide suggests that while some decrease in affinity can be expected, it is generally modest for site-specific methods. By employing rigorous analytical techniques such as SPR, ELISA, and flow cytometry, researchers can confidently characterize their this compound labeled antibodies and compare their performance to other conjugation strategies, ensuring the selection of the optimal candidate for further development.
References
- 1. Surface Plasmon Resonance Analysis of Antigen-Antibody Interaction [en.bio-protocol.org]
- 2. Specific peptide conjugation to a therapeutic antibody leads to enhanced therapeutic potency and thermal stability by reduced Fc dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. Shifting the Antibody–Drug Conjugate Paradigm: A Trastuzumab-Gold-Based Conjugate Demonstrates High Efficacy against Human Epidermal Growth Factor Receptor 2-Positive Breast Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gbo.com [gbo.com]
- 7. Surface Plasmon Resonance Analysis of Antigen-Antibody Interaction [bio-protocol.org]
comparative in vivo stability of DOTA-Thiol and maleimide-DOTA
A Comparative In Vivo Stability Analysis of DOTA-Thiel and Maleimide-DOTA Bioconjugates
In the realm of targeted radiopharmaceuticals and antibody-drug conjugates (ADCs), the stability of the linkage between the chelator (like DOTA) and the targeting biomolecule is paramount for therapeutic efficacy and minimizing off-target toxicity. This guide provides an in-depth comparison of the in vivo stability of two common conjugation strategies: the conventional maleimide-DOTA linkage and a more robust thiol-based linkage, exemplified by the phenyloxadiazolyl methyl sulfone (PODS) technology, which we will refer to functionally as a "DOTA-Thiol" construct for this comparison.
The widely used maleimide-based conjugation chemistry, while efficient, is known to suffer from in vivo instability. The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like albumin and glutathione.[1][2] This can lead to premature cleavage of the conjugate, causing off-target accumulation of the radiolabel or cytotoxic payload and reducing the therapeutic index.[1][2]
To address this instability, alternative thiol-reactive linkers have been developed to form more stable thioether bonds. One such example is the use of phenyloxadiazolyl methyl sulfones (PODS), which react irreversibly with thiols to create a significantly more stable bioconjugate.[1]
Quantitative In Vivo Stability Comparison
The following table summarizes quantitative data from a comparative in vivo study in mice bearing DLL3-expressing H82 xenografts. The study compared a radioimmunoconjugate labeled with Zirconium-89 (⁸⁹Zr) via a maleimide (B117702) linker (⁸⁹Zr-DFO-Mal) to one labeled using a more stable PODS linker (⁸⁹Zr-DFO-PODS). While this study uses the chelator DFO, the stability comparison of the maleimide versus PODS linker is directly relevant to DOTA-based conjugates. The data represents the percentage of injected dose per gram of tissue (%ID/g) at 120 hours post-injection.
| Organ | ⁸⁹Zr-DFO-Mal (%ID/g ± SD) | ⁸⁹Zr-DFO-PODS (%ID/g ± SD) | Key Observation |
| Blood | 10.9 ± 1.5 | 11.5 ± 1.2 | Similar blood retention. |
| Heart | 1.8 ± 0.2 | 1.8 ± 0.2 | No significant difference. |
| Lungs | 3.9 ± 0.5 | 3.8 ± 0.5 | No significant difference. |
| Liver | 4.9 ± 0.5 | 4.3 ± 0.4 | Slightly lower uptake with PODS. |
| Spleen | 2.5 ± 0.3 | 2.2 ± 0.2 | Slightly lower uptake with PODS. |
| Kidneys | 4.7 ± 0.5 | 3.3 ± 0.5 | 30% lower uptake with PODS, suggesting greater stability and less off-target accumulation of the radiolabel. [1][3] |
| Muscle | 1.0 ± 0.1 | 1.0 ± 0.1 | No significant difference. |
| Bone | 2.9 ± 0.3 | 2.6 ± 0.3 | Lower bone uptake with PODS, indicative of less free ⁸⁹Zr accumulation due to higher stability. |
| Tumor | 20.1 ± 3.1 | 19.5 ± 2.9 | Comparable tumor uptake, indicating the stable linker does not compromise targeting. |
Data extracted from a study by Fung et al. (2021) comparing ⁸⁹Zr-DFOMal-DAR2SC16-MB1 and ⁸⁹Zr-DFOPODS-DAR2SC16-MB1 in mice with H82 xenografts at 120 hours post-injection.[3]
Signaling Pathways and Reaction Mechanisms
The instability of the maleimide-thiol linkage is a critical factor influencing the in vivo performance of bioconjugates. The following diagram illustrates the chemical pathways for both the unstable maleimide-thiol reaction and the more stable PODS-thiol reaction.
Experimental Protocols
In Vivo Stability Assessment via Biodistribution Studies
This protocol outlines the key steps for comparing the in vivo stability of radiolabeled DOTA-maleimide and this compound (e.g., DOTA-PODS) conjugates in a tumor-bearing mouse model.
Objective: To determine the biodistribution and quantify the accumulation of the radiolabeled conjugates in various tissues over time, with a focus on off-target organs like kidneys and bone, which are indicative of conjugate instability.
Materials:
-
Tumor xenograft mouse model (e.g., athymic nude mice with relevant tumor cell line xenografts)
-
Radiolabeled conjugates (e.g., ⁸⁹Zr-DOTA-Maleimide-Antibody and ⁸⁹Zr-DOTA-PODS-Antibody)
-
Saline solution (sterile, for injection)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Standard laboratory equipment for animal handling and tissue collection
Procedure:
-
Animal Acclimatization and Tumor Inoculation:
-
Acclimatize mice for at least one week before the study.
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Radiolabeling and Quality Control:
-
Radiolabel the DOTA-Maleimide and DOTA-PODS conjugates with the desired radionuclide (e.g., ⁸⁹Zr) following established protocols.
-
Perform quality control to determine radiochemical purity and immunoreactivity.
-
-
Injection of Radiolabeled Conjugates:
-
Randomly assign mice to different groups for each conjugate and time point.
-
Administer a defined dose of the radiolabeled conjugate (e.g., 1 µCi in 100 µL of saline) via tail vein injection.
-
-
Biodistribution Study:
-
At predetermined time points (e.g., 24, 48, 72, 120 hours) post-injection, euthanize a group of mice for each conjugate.
-
Collect blood and dissect key organs and tissues (e.g., tumor, liver, kidneys, spleen, bone, muscle, heart, lungs).
-
Weigh each tissue sample.
-
-
Radioactivity Measurement and Data Analysis:
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the %ID/g values between the DOTA-Maleimide and DOTA-PODS groups at each time point.
-
In Vitro Serum Stability Assay
This protocol provides a method to assess the stability of the radiolabeled conjugates in a physiologically relevant medium before conducting in vivo studies.
Objective: To evaluate the stability of the radiolabeled conjugates in human or mouse serum over time at physiological temperature.
Materials:
-
Radiolabeled conjugates
-
Fresh human or mouse serum
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Size-exclusion high-performance liquid chromatography (SE-HPLC) system with a radioactivity detector
Procedure:
-
Incubation:
-
Add a small volume of the radiolabeled conjugate to a larger volume of serum.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 1, 24, 48, 72 hours), take an aliquot of the serum mixture.
-
-
Analysis:
-
Analyze the aliquot using SE-HPLC to separate the intact radiolabeled conjugate from any free radiolabel or degraded products.
-
-
Quantification:
-
Quantify the percentage of intact radiolabeled conjugate at each time point by integrating the area under the corresponding peak in the radiochromatogram.
-
References
A Comparative Guide to the Biodistribution of DOTA-Thiol Labeled Peptides in Mice for Researchers and Drug Development Professionals
In the landscape of radiopharmaceuticals, the method of conjugating a chelator to a targeting peptide is a critical determinant of the final product's in vivo performance. This guide provides an objective comparison of the biodistribution profiles of peptides labeled using a thiol-reactive DOTA chelator versus those labeled via conventional methods. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying processes, this document aims to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the development of targeted radiodiagnostics and radiotherapeutics.
The use of thiol-reactive bifunctional chelators allows for site-specific labeling of peptides at cysteine residues. This approach can offer advantages over traditional labeling at amine residues (e.g., lysine), such as improved stability and potentially altered pharmacokinetic profiles. This guide will delve into these aspects, drawing upon preclinical data to illustrate the biodistribution of DOTA-labeled peptides and the impact of the conjugation strategy.
Quantitative Biodistribution Data
Table 1: Biodistribution of 68Ga-DOTA-RGD Peptides in Rats [1]
| Organ | [68Ga]DOTA-(RGD)2 (SUV) | [68Ga]DOTA-PEG-RGD (SUV) | [68Ga]NOTA-PEG-RGD (SUV) | [68Ga]DOTA-RGD-PEG (SUV) | [68Ga]DOTA-GDF-PEG (SUV) |
| Blood | 0.15 ± 0.1 | 0.05 ± 0.01 | 0.12 ± 0.01 | 0.10 ± 0.05 | 0.06 ± 0.01 |
| Heart | 0.11 ± 0.01 | 0.05 ± 0.01 | 0.10 ± 0.01 | 0.07 ± 0.01 | 0.05 ± 0.01 |
| Lungs | 0.20 ± 0.01 | 0.12 ± 0.01 | 0.20 ± 0.03 | 0.14 ± 0.01 | 0.11 ± 0.01 |
| Liver | 0.14 ± 0.01 | 0.09 ± 0.01 | 0.13 ± 0.01 | 0.10 ± 0.01 | 0.08 ± 0.01 |
| Spleen | 0.13 ± 0.01 | 0.08 ± 0.01 | 0.11 ± 0.01 | 0.09 ± 0.01 | 0.07 ± 0.01 |
| Kidneys | 0.81 ± 0.11 | 0.65 ± 0.08 | 1.10 ± 0.15 | 0.75 ± 0.10 | 0.55 ± 0.07 |
| Muscle | 0.08 ± 0.01 | 0.04 ± 0.01 | 0.07 ± 0.01 | 0.05 ± 0.01 | 0.04 ± 0.01 |
| Bone | 0.12 ± 0.01 | 0.07 ± 0.01 | 0.10 ± 0.01 | 0.08 ± 0.01 | 0.06 ± 0.01 |
Data presented as Mean Standard Uptake Value (SUV) ± SD at 75 minutes post-injection in male Sprague Dawley rats.
Table 2: Biodistribution of 111In-labeled Gastrin/CCK2 Receptor-Targeting Peptides in Mice [2]
| Peptide | Tumor (%ID/g) at 1h | Kidney (%ID/g) at 1h | Liver (%ID/g) at 1h | Blood (%ID/g) at 1h |
| DOTA-cyclo-MG1 | 5.3 ± 0.7 | 10.6 ± 1.2 | 0.3 ± 0.1 | 0.4 ± 0.1 |
| DOTA-MG0 | 10.1 ± 1.5 | 48.3 ± 7.2 | 0.6 ± 0.1 | 0.8 ± 0.1 |
| DOTA-PP-F11 | 12.4 ± 1.8 | 35.1 ± 5.3 | 0.5 ± 0.1 | 0.7 ± 0.1 |
| DOTA-MGD5 | 11.8 ± 1.7 | 28.9 ± 4.3 | 0.4 ± 0.1 | 0.6 ± 0.1 |
Data presented as Mean %ID/g ± SD at 1 hour post-injection in mice with subcutaneous CCK2/gastrin receptor-expressing tumors.
Table 3: Biodistribution of [68Ga]Ga-DOTA-Ahx-VGB3 in Tumor-Bearing BALB/c Mice [3][4]
| Organ | 30 min (%ID/g) | 90 min (%ID/g) |
| Blood | 1.4 ± 0.18 | 0.22 ± 0.06 |
| Heart | 0.8 ± 0.11 | 0.15 ± 0.04 |
| Lungs | 1.1 ± 0.15 | 0.25 ± 0.07 |
| Liver | 2.5 ± 0.35 | 1.5 ± 0.21 |
| Spleen | 1.8 ± 0.25 | 1.2 ± 0.17 |
| Kidneys | 5.62 ± 0.31 | 6.35 ± 0.54 |
| Tumor | 1.51 ± 0.22 | 0.85 ± 0.12 |
| Muscle | 0.5 ± 0.07 | 0.1 ± 0.01 |
Data presented as Mean %ID/g ± SD.
Experimental Protocols
A comprehensive understanding of the biodistribution data necessitates a detailed look at the methodologies employed.
1. Peptide Synthesis and DOTA Conjugation:
-
Standard Amine-Reactive Conjugation: Peptides are typically synthesized using standard Fmoc-based solid-phase peptide synthesis.[2] The DOTA chelator, often as DOTA-tris(t-Bu) ester, is then coupled to the N-terminus or a lysine (B10760008) side chain of the peptide on the solid support.[5] Alternatively, a bifunctional DOTA derivative (e.g., DOTA-NHS-ester) can be conjugated to the peptide in solution after cleavage from the resin.
-
Thiol-Reactive Conjugation (Site-Specific): For thiol-specific labeling, a peptide is synthesized incorporating a cysteine residue at a desired position. A maleimide-derived DOTA prosthetic group is then reacted with the thiol group of the cysteine.[6] This reaction is typically performed in solution under mild conditions. An alternative to maleimides are phenyloxadiazolyl methylsulfones (PODS), which have been shown to form more stable bioconjugates.[7]
2. Radiolabeling:
-
68Ga Labeling: DOTA-conjugated peptides are typically radiolabeled with 68Ga from a 68Ge/68Ga generator. The peptide is incubated with 68GaCl3 in a suitable buffer (e.g., sodium acetate (B1210297) or HEPES) at an acidic pH (typically 3.5-4.5). The reaction mixture is heated to 90-95°C for 5-15 minutes.[1][5] Radiochemical purity is assessed by radio-HPLC or radio-TLC.
-
111In Labeling: For labeling with 111In, the DOTA-peptide is incubated with 111InCl3 in an ammonium (B1175870) acetate buffer (pH ~5.0) at 95°C for 30 minutes.[2] EDTA is often added after incubation to chelate any unbound 111In.[2]
-
177Lu Labeling: The labeling procedure with 177Lu is similar to that of 111In, involving the incubation of the DOTA-peptide with 177LuCl3 in a suitable buffer at an elevated temperature.
3. Animal Models and Biodistribution Studies:
-
Animal Models: Biodistribution studies are commonly performed in healthy mice (e.g., BALB/c) or in tumor-bearing xenograft models. For tumor models, cancer cells expressing the target receptor are subcutaneously injected into immunocompromised mice (e.g., nude mice).[2][3]
-
Administration and Tissue Collection: The radiolabeled peptide is administered to the mice, typically via intravenous injection into the tail vein. At predefined time points post-injection (e.g., 1, 4, 24 hours), the mice are euthanized.[2] Blood is collected, and major organs and tissues (including the tumor, if applicable) are dissected, weighed, and their radioactivity is measured using a gamma counter.[1][3]
-
Data Analysis: The radioactivity in each organ is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for standardized comparison across different animals and studies.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in the biodistribution analysis of DOTA-labeled peptides, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for biodistribution analysis.
Caption: Comparison of DOTA conjugation strategies.
References
- 1. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative biodistribution of 12 111In-labelled gastrin/CCK2 receptor-targeting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
Confirming DOTA-Thiol Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics, the precise confirmation of DOTA-chelator conjugation to thiol groups is a critical analytical step. This guide provides an objective comparison of mass spectrometry-based methods against alternative techniques for the characterization of DOTA-thiol conjugates, supported by experimental data and detailed protocols.
Mass spectrometry (MS) has become an indispensable tool for the detailed structural characterization of bioconjugates, offering unparalleled accuracy in mass determination and the ability to identify conjugation sites. This guide will delve into the nuances of different MS approaches, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry, and compare them with established methods such as UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).
Mass Spectrometry Approaches for this compound Conjugate Analysis
Mass spectrometry provides a direct measurement of the molecular weight of the conjugate, allowing for the determination of the drug-to-antibody ratio (DAR) or degree of labeling (DOL).[1] Both LC-MS and MALDI-TOF are powerful techniques for this purpose, each with its own set of advantages and limitations.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, making it a highly versatile tool for ADC analysis.[3] It can be performed under both denaturing and native conditions.
-
Denaturing LC-MS (Reversed-Phase LC-MS): This is a widely used technique that provides high-resolution separation of the light and heavy chains of the antibody, allowing for the determination of the number of DOTA molecules conjugated to each chain.[4]
-
Native LC-MS (Size-Exclusion or Ion-Exchange LC-MS): This approach analyzes the intact, non-covalently assembled antibody conjugate, providing information on the overall DAR and the distribution of different drug-loaded species.[5] Native mass spectrometry is particularly crucial for cysteine-conjugated ADCs where non-covalent interactions hold the subunits together.[5]
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS
MALDI-TOF MS is a rapid and relatively simple technique for determining the molecular weight of large biomolecules.[1] It is particularly useful for obtaining a quick assessment of the average DAR of a this compound conjugate.[6] While it may offer lower resolution compared to LC-MS, its high throughput makes it suitable for screening purposes.[1][7]
Alternative and Complementary Analytical Techniques
While mass spectrometry provides definitive mass information, other techniques offer valuable complementary data and can be used for routine analysis.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely accessible technique that can be used to estimate the average DAR.[8] The method relies on the distinct UV absorbance properties of the antibody and the conjugated DOTA-linker-payload.[8] However, this technique can be susceptible to inaccuracies due to interference from non-covalently bound drug-linker molecules.[7]
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful chromatographic technique that separates molecules based on their hydrophobicity.[9] Since the conjugation of DOTA and a payload to an antibody increases its hydrophobicity, HIC can effectively separate species with different DARs.[10] This allows for the determination of the drug load distribution and can be used to calculate the average DAR.[11] HIC is often considered a reference technique for cysteine-linked ADCs.[10]
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations | Typical Application |
| Denaturing LC-MS | DAR per chain, mass confirmation | High resolution and accuracy, site-specific information possible with peptide mapping.[12] | Can disrupt non-covalent interactions, potentially leading to inaccurate representation of the intact conjugate.[5] | Detailed characterization, identification of conjugation sites. |
| Native LC-MS | Overall DAR, distribution of drug-loaded species, intact mass.[5] | Preserves the native structure of the ADC.[13] | Lower resolution compared to denaturing MS, can be more technically challenging. | Intact mass analysis and DAR determination of cysteine-linked ADCs. |
| MALDI-TOF MS | Average DAR, rapid mass confirmation.[1] | High throughput, simple sample preparation.[2] | Lower resolution and mass accuracy compared to LC-MS, may not resolve different DAR species.[7] | Rapid screening and confirmation of conjugation. |
| UV-Vis Spectroscopy | Average DAR.[8] | Widely available, simple and fast. | Indirect measurement, prone to interference from unbound species.[7] | Quick estimation of average DAR. |
| HIC | DAR distribution, average DAR.[11] | High resolution separation of DAR species, non-denaturing. | Indirect mass information, can be sensitive to method parameters.[9] | Routine analysis of DAR distribution for cysteine-linked ADCs. |
Experimental Protocols
Protocol 1: Intact Mass Analysis of this compound Conjugate by Native LC-MS
-
Sample Preparation:
-
The DOTA-conjugated antibody is typically buffer-exchanged into a volatile ammonium (B1175870) acetate (B1210297) buffer (e.g., 50 mM, pH 7.0) using a desalting column.[12]
-
-
LC Separation:
-
MS Analysis:
-
The eluent from the SEC column is directly introduced into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]
-
The mass spectrometer is operated in native mode, using gentle source conditions to preserve the non-covalent interactions within the antibody.[13]
-
-
Data Analysis:
-
The resulting mass spectrum shows a series of multiply charged ions corresponding to the different DAR species.
-
The spectrum is deconvoluted to obtain the zero-charge mass spectrum, from which the masses of the different species and the average DAR can be determined.[5]
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Mobile Phase Preparation:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).[9]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0), often containing a small percentage of organic solvent like isopropanol.[9]
-
-
Chromatographic Conditions:
-
A HIC column (e.g., Butyl-NPR) is equilibrated with a high percentage of Mobile Phase A.
-
The DOTA-conjugated antibody sample is injected.
-
A linear gradient from high to low salt concentration (decreasing percentage of Mobile Phase A) is applied to elute the different DAR species.[11]
-
-
Detection:
-
The elution profile is monitored by UV absorbance, typically at 280 nm.
-
-
Data Analysis:
Visualizing the Workflow
References
- 1. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. waters.com [waters.com]
- 6. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Head-to-Head Comparison: DOTA-Thiol vs. NOTA for 68Ga Labeling in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable chelator is a critical step in the development of 68Ga-based radiopharmaceuticals for Positron Emission Tomography (PET). The chelator's properties directly influence the radiolabeling efficiency, the stability of the final product, and its in vivo performance. This guide provides an objective, data-driven comparison of two widely used chelators, DOTA and NOTA, with a special focus on strategies for labeling thiol-containing biomolecules, often referred to as a "DOTA-Thiol" approach.
Executive Summary
Both DOTA and NOTA are effective chelators for Gallium-68 (B1239309). NOTA generally offers the significant advantage of rapid and efficient radiolabeling at room temperature, which is highly beneficial for routine clinical applications.[1][2] In contrast, DOTA typically requires heating to achieve optimal radiochemical purity, though the conditions are compatible with clinical practice.[1][2] When considering in vivo applications, 68Ga-DOTA conjugates have shown advantages in some cases, such as lower kidney uptake, which can improve imaging contrast and reduce radiation dose to a critical organ.[1][2] The choice between DOTA and NOTA will therefore depend on the specific requirements of the biomolecule being labeled and the intended application. For thiol-containing biomolecules, a common strategy involves the use of a maleimide-functionalized DOTA derivative, which allows for a post-labeling conjugation approach under mild conditions.[3]
Quantitative Data Comparison
The following tables summarize the key performance indicators for 68Ga labeling of DOTA and NOTA derivatives based on published experimental data.
Table 1: 68Ga Radiolabeling Conditions and Efficiency
| Parameter | DOTA | NOTA | Reference |
| Optimal pH | 3.0 - 4.0 | 3.5 - 6.5 | [1][4] |
| Temperature | 60 - 95 °C | Room Temperature | [1][4] |
| Incubation Time | 5 - 15 min | < 5 - 7 min | [1][2][5] |
| Radiochemical Purity (RCP) | > 95% | > 98% | [1][2] |
| Specific Activity | High | Very High | [6][7][8] |
Table 2: In Vitro Stability of 68Ga-labeled Conjugates
| Condition | 68Ga-DOTA Conjugate | 68Ga-NOTA Conjugate | Reference |
| Radiolabeling Medium (4h) | Stable | Stable | [1][2] |
| Human Serum (2h) | Stable | Stable | [1][2] |
| Murine Blood | Some instability observed | More stable than DOTA conjugate | [1] |
Table 3: Comparative In Vivo Performance (Example: Anti-mesothelin sdAb A1-His)
| Parameter | 68Ga-DOTA-A1-His | 68Ga-NOTA-A1-His | Reference |
| Tumor Uptake | Similar for both tracers | Similar for both tracers | [1] |
| Kidney Uptake | Twofold lower | Higher than DOTA conjugate | [1][2] |
| Tumor-to-Kidney Ratio | Significantly higher | Lower than DOTA conjugate | [1] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the radiolabeling workflows for DOTA and NOTA conjugates.
Caption: General workflow for 68Ga labeling of pre-conjugated DOTA and NOTA biomolecules.
Caption: Workflow for 68Ga labeling of thiol-containing biomolecules using a DOTA-maleimide precursor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: 68Ga Labeling of a NOTA-conjugated Peptide
This protocol is a generalized procedure based on common practices for NOTA-based radiolabeling.
Materials:
-
68Ge/68Ga generator
-
NOTA-conjugated peptide/protein
-
Sodium acetate buffer (1 M, pH 5)
-
Sterile, metal-free vials and syringes
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute 68GaCl3 from the 68Ge/68Ga generator according to the manufacturer's instructions.
-
In a sterile vial, add the desired amount of NOTA-conjugated peptide.
-
Add the 68GaCl3 eluate to the vial containing the peptide.
-
Adjust the pH of the reaction mixture to between 4 and 5 using the sodium acetate buffer.[1]
-
Incubate the reaction mixture at room temperature for 5-10 minutes.[1][2]
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
The final product can often be used without further purification if the radiochemical purity is high (>98%).[5]
Protocol 2: 68Ga Labeling of a DOTA-conjugated Peptide
This protocol is a generalized procedure based on common practices for DOTA-based radiolabeling.
Materials:
-
68Ge/68Ga generator
-
DOTA-conjugated peptide/protein
-
Sodium acetate or HEPES buffer
-
Heating block or water bath
-
Sterile, metal-free vials and syringes
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute 68GaCl3 from the 68Ge/68Ga generator.
-
In a sterile vial, add the desired amount of DOTA-conjugated peptide.
-
Add the 68GaCl3 eluate to the vial.
-
Adjust the pH of the reaction mixture to between 3 and 4.[1]
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
A final purification step may be necessary depending on the desired purity and application.
Protocol 3: 68Ga-DOTA-Maleimide Labeling and Conjugation to a Thiol-Containing Biomolecule
This protocol is based on the post-labeling conjugation strategy.[3][9][10]
Step A: Radiolabeling of DOTA-Maleimide
-
Follow the general procedure for 68Ga labeling of a DOTA-conjugate (Protocol 2), substituting the DOTA-peptide with DOTA-Maleimide.
Step B: Conjugation to the Thiol-Containing Biomolecule
-
Prepare the thiol-containing biomolecule. If necessary, reduce any disulfide bonds using a reducing agent like TCEP [tris(2-carboxyethyl)phosphine] and subsequently remove the reducing agent.[9][10]
-
Adjust the pH of the purified 68Ga-DOTA-Maleimide solution to between 7.4 and 8.3 using a suitable buffer (e.g., PBS) and NaOH.[9][10]
-
Add the thiol-containing biomolecule to the 68Ga-DOTA-Maleimide solution.
-
Incubate the reaction mixture at 37°C for 20-30 minutes with continuous stirring.[9][10]
-
Purify the final 68Ga-labeled biomolecule using a size-exclusion column (e.g., PD-10 desalting column) to remove any unreacted 68Ga-DOTA-Maleimide.[9][10]
-
Perform final quality control to assess radiochemical purity and specific activity.
Concluding Remarks
The choice between DOTA and NOTA for 68Ga labeling is a nuanced decision that depends on the specific goals of the research or clinical application. NOTA provides a more straightforward and rapid labeling process at ambient temperatures, making it highly suitable for kit-based preparations and routine clinical use.[1][2] DOTA, while requiring heating, remains a robust and widely used chelator.[1][2] Furthermore, DOTA offers the advantage of being a versatile chelator for theranostic applications, as it can also stably complex therapeutic radionuclides like 177Lu.[1][2] For thiol-containing biomolecules, the DOTA-maleimide post-labeling conjugation strategy offers a viable, albeit more complex, method to produce 68Ga-labeled probes under mild conditions that preserve the biomolecule's integrity.[3] Careful consideration of the trade-offs in labeling conditions, in vitro stability, and in vivo performance is essential for the successful development of novel 68Ga-based radiopharmaceuticals.
References
- 1. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for Facile Labeling of a Variety of Thiol-Containing Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KoreaMed [koreamed.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]
- 7. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for Facile Labeling of a Variety of Thiol-Containing Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Immunoreactivity: Evaluating DOTA-Thiol-Antibody Conjugates
For researchers, scientists, and drug development professionals, the journey of creating effective antibody-drug conjugates (ADCs) and radioimmunoconjugates is paved with critical decisions. Among the most crucial is the choice of conjugation chemistry, a factor that profoundly impacts the immunoreactivity and, consequently, the therapeutic efficacy of the final construct. This guide provides an in-depth comparison of DOTA-Thiol antibody conjugates against common alternatives, supported by experimental data and detailed protocols to inform your selection process.
The conjugation of bifunctional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to monoclonal antibodies (mAbs) is a cornerstone of targeted radionuclide therapy and imaging. The method of attachment can either preserve or impair the antibody's vital ability to recognize and bind to its target antigen. This comparison focuses on thiol-based conjugation, a site-specific approach, and evaluates its performance against the more traditional amine-reactive methods, such as N-hydroxysuccinimide (NHS) ester chemistry.
The Contenders: A Tale of Two Chemistries
The primary distinction between this compound and other common DOTA conjugation strategies lies in the targeted amino acid residue on the antibody.
-
This compound Conjugation: This method targets the sulfhydryl groups (-SH) of cysteine residues. By reducing the antibody's interchain disulfide bonds, reactive thiol groups become available for conjugation. This approach offers a degree of site-specificity, as the number and location of these disulfide bridges are generally conserved within an antibody's structure.
-
DOTA-NHS Ester Conjugation: This is a widely used method that targets the primary amines (-NH2) on lysine (B10760008) residues. As lysine residues are abundant and distributed across the antibody surface, this method typically results in a heterogeneous mixture of conjugates with random attachment points. This randomness can sometimes lead to the chelator being attached within or near the antigen-binding site, potentially hindering immunoreactivity.
Performance Showdown: Quantitative Data at a Glance
The impact of conjugation chemistry on immunoreactivity is best assessed through quantitative measures of antigen binding. The following tables summarize key experimental findings from comparative studies.
Table 1: Impact of DOTA-to-Antibody Ratio on Immunoreactivity
| DOTA Molecules per Antibody | Immunoreactivity (%) | Reference |
| 1 | 85.1 ± 1.3 | [1] |
| 3 | 86.2 ± 2.7 | [1] |
| 6 | 87.5 ± 1.0 | [1] |
| 8.5 | 78.0 ± 1.4 | [1] |
| 11 | 24.0 ± 1.7 | [1] |
This table clearly demonstrates that as the number of DOTA molecules per antibody increases, there is a significant risk of reducing immunoreactivity. A high degree of conjugation can sterically hinder the antigen-binding site or alter the antibody's conformation.[1][2]
Table 2: Comparative Immunoreactivity of Different Chelator Conjugates
| Chelator-Conjugation Method | Antibody | Immunoreactive Fraction (%) | Reference |
| DOTA-NHS | Rituximab | ~98-100 (Radiochemical Yield) | [3] |
| DOTA-SCN | Rituximab | ~98-100 (Radiochemical Yield) | [3] |
| NODAGA-NHS | Trastuzumab | 93.8 ± 0.6 | [4][5] |
| DOTA-NHS | Trastuzumab | 87.9 - 93.8 | [4][5] |
| Radioiodination | OC125 | High | [4] |
This table showcases a comparison between different chelator-NHS ester conjugations. While direct quantitative comparison with this compound is limited in publicly available literature, the data suggests that NHS-ester based methods with various chelators can achieve high immunoreactivity. The key is careful optimization of the conjugation conditions.
Experimental Corner: Protocols for Immunoreactivity Assessment
Accurate evaluation of immunoreactivity is paramount. Below are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
ELISA is a plate-based assay used to quantify the binding of the antibody conjugate to its target antigen.
Protocol:
-
Antigen Coating: Coat the wells of a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Block any remaining non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Antibody Incubation: Add serial dilutions of the DOTA-antibody conjugate and the unconjugated antibody (as a control) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentration and determine the half-maximal effective concentration (EC₅₀) to compare the binding affinity of the conjugated versus unconjugated antibody.[6][7][8][9][10]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time data on the kinetics of antibody-antigen binding, including association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[2][11][12]
Protocol:
-
Chip Preparation: Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: Immobilize the target antigen onto the activated sensor chip surface.
-
Deactivation: Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the DOTA-antibody conjugate and the unconjugated antibody over the sensor surface.
-
Dissociation: After the association phase, allow the buffer to flow over the chip to monitor the dissociation of the antibody from the antigen.
-
Regeneration: Regenerate the sensor surface by injecting a solution that disrupts the antibody-antigen interaction without denaturing the immobilized antigen (e.g., a low pH buffer).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and K_D values. A lower K_D value indicates a higher binding affinity.[11][12]
Cell-Based Immunoreactivity Assay
This assay directly measures the ability of the radiolabeled antibody conjugate to bind to target cells expressing the antigen of interest.[13][14][15]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of a cell line that expresses the target antigen.
-
Incubation: Incubate a fixed amount of the radiolabeled DOTA-antibody conjugate with increasing concentrations of the cells in a series of tubes.
-
Separation: Centrifuge the tubes to pellet the cells.
-
Radioactivity Measurement: Carefully separate the supernatant (containing unbound conjugate) from the cell pellet (containing bound conjugate). Measure the radioactivity in both fractions using a gamma counter.
-
Data Analysis (Lindmo Plot):
-
Calculate the ratio of bound radioactivity to total radioactivity for each cell concentration.
-
Plot the reciprocal of the total-to-bound radioactivity ratio against the reciprocal of the cell concentration.
-
Perform a linear regression on the data points. The y-intercept of the regression line is equal to the reciprocal of the immunoreactive fraction.[4][15]
-
Visualizing the Path to an Effective Conjugate
Understanding the workflow for developing and evaluating antibody conjugates is crucial. The following diagrams, generated using Graphviz, illustrate the key processes.
Caption: Workflow for DOTA-Antibody Conjugation and Evaluation.
Caption: Decision Tree for Immunoreactivity Assessment.
Conclusion: Making an Informed Choice
The selection of a conjugation strategy is a critical determinant of the success of an antibody-based therapeutic or diagnostic agent. While traditional amine-reactive methods like DOTA-NHS ester conjugation are well-established and can yield highly immunoreactive conjugates with careful optimization, the site-specific nature of this compound conjugation offers the potential for greater homogeneity and a reduced risk of compromising the antigen-binding site.
Ultimately, the optimal choice will depend on the specific antibody, the intended application, and the resources available for process development and optimization. By leveraging the quantitative data and detailed protocols presented in this guide, researchers can make a more informed decision, paving the way for the development of safer and more effective antibody conjugates.
References
- 1. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 3. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genfollower.com [genfollower.com]
- 7. ELISA Protocols [sigmaaldrich.com]
- 8. mabtech.com [mabtech.com]
- 9. bosterbio.com [bosterbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A RAGE-Targeted Antibody-Drug Conjugate: Surface Plasmon Resonance as a Platform for Accelerating Effective ADC Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eag.com [eag.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. MIB Guides: Measuring the Immunoreactivity of Radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DOTA-Thiol and Other Chelators for PET Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical determinant in the efficacy of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The chelator, which securely binds the radioisotope to a targeting biomolecule, significantly influences the radiolabeling efficiency, in vivo stability, and biodistribution of the resulting radiotracer. This guide provides an objective comparison of DOTA-thiol derivatives with other commonly used chelators, supported by experimental data to inform the selection process.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly versatile and widely utilized chelator in nuclear medicine due to its ability to form stable complexes with a variety of radiometals. Functionalization of DOTA with a thiol-reactive group, such as a maleimide (B117702) (DOTA-Mal) or a pyridyldisulfide, allows for site-specific conjugation to biomolecules containing free sulfhydryl groups. This approach is particularly advantageous for proteins and peptides where site-specific modification is crucial to preserve biological activity.
This guide will compare the performance of this compound chelators with other alternatives, focusing on key parameters such as radiolabeling efficiency, stability, and in vivo performance.
Comparative Performance Data
The following tables summarize quantitative data from various studies to facilitate a comparison between this compound and other chelators. It is important to note that direct head-to-head comparisons under identical conditions are not always available; therefore, the context of each study, including the targeting molecule, radionuclide, and animal model, is provided.
Table 1: Comparison of Radiolabeling Efficiency and In Vitro Stability
| Chelator/Radiotracer | Targeting Molecule | Radionuclide | Radiolabeling Yield (%) | In Vitro Stability (serum) | Reference |
| DOTA-Maleimide | Thiol-containing biomolecules | 68Ga | Not specified, but sufficient for in vivo studies | High stability reported | [1][2] |
| DOTA-PEG-OPSS-AuNP | Gold Nanoparticle | 177Lu | Not specified | Less stable than dithiol and multithiol counterparts in the presence of thiols | [3] |
| DOTA-PEG-LA-AuNP | Gold Nanoparticle | 177Lu | Not specified | More stable than single thiol (OPSS) | [3] |
| PEG-pGlu(DOTA)8-LA4-AuNP | Gold Nanoparticle | 177Lu | Not specified | Most stable in plasma and to thiol challenge | [3] |
| NOTA-A1-His | Anti-mesothelin sdAb | 68Ga | >95% (RT, 15 min) | Stable for 2h in human blood | [4] |
| DOTA-A1-His | Anti-mesothelin sdAb | 68Ga | >95% (60°C, 15 min) | Stable for 2h in human blood | [4] |
| 64Cu-NOTA-F(19)-STh(2-19) | STh analogue | 64Cu | Not specified | High | [5] |
| 64Cu-DOTA-F(19)-STh(2-19) | STh analogue | 64Cu | Not specified | High | [5] |
| 89Zr-DOTA-trastuzumab | Trastuzumab | 89Zr | 57.8 ± 17.6% | Not specified | [6] |
| 89Zr-DFO-trastuzumab | Trastuzumab | 89Zr | Not specified | Known to have some in vivo instability | [6] |
Table 2: Comparative In Vivo Biodistribution Data (%ID/g)
Note: Biodistribution is highly dependent on the targeting molecule. This table provides examples of how the chelator can influence biodistribution patterns.
| Radiotracer | Animal Model | Tumor | Liver | Kidneys | Spleen | Reference |
| 177Lu-DOTA-PEG-OPSS-AuNP | Athymic mice | Not applicable | High | Low | High | [3] |
| 177Lu-PEG-pGlu(DOTA)8-LA4-AuNP | Athymic mice | Not applicable | Lowest among compared AuNPs | Low | Highest among compared AuNPs | [3] |
| 68Ga-NOTA-A1-His (2h p.i.) | Mice with mesothelin-expressing tumors | 6.83 ± 1.05 | 0.58 ± 0.09 | 29.53 ± 3.49 | 0.28 ± 0.05 | [4] |
| 68Ga-DOTA-A1-His (2h p.i.) | Mice with mesothelin-expressing tumors | 6.25 ± 0.87 | 0.65 ± 0.11 | 14.81 ± 1.98 | 0.32 ± 0.06 | [4] |
| 64Cu-NOTA-F(19)-STh(2-19) (1h p.i.) | SCID mice with T84 xenografts | 1.2 ± 0.1 | 1.8 ± 0.2 | 10.5 ± 1.5 | 0.5 ± 0.1 | [5] |
| 64Cu-DOTA-F(19)-STh(2-19) (1h p.i.) | SCID mice with T84 xenografts | 1.3 ± 0.2 | 3.5 ± 0.5 | 12.3 ± 1.8 | 0.6 ± 0.1 | [5] |
| 89Zr-DOTA-trastuzumab (144h p.i.) | SKOV3 xenograft mice | 27.5 ± 4.5 | 4.5 ± 0.8 | 3.1 ± 0.5 | 1.9 ± 0.4 | [6] |
| 89Zr-DFO-trastuzumab (144h p.i.) | SKOV3 xenograft mice | 20.1 ± 3.9 | 4.9 ± 0.7 | 3.5 ± 0.6 | 2.5 ± 0.5 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are generalized protocols for key experiments cited in the comparative data.
Protocol 1: Radiolabeling of a DOTA-Maleimide Conjugated Peptide with Gallium-68 (B1239309)
This protocol outlines a typical procedure for the radiolabeling of a thiol-reactive DOTA-peptide conjugate.
-
Preparation of 68Ga: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
Buffering: Add a sodium acetate (B1210297) or HEPES buffer to the 68GaCl3 eluate to adjust the pH to a range of 3.5-4.5.
-
Radiolabeling Reaction: Add the DOTA-maleimide conjugated peptide (typically 5-20 µg) to the buffered 68Ga solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 5-15 minutes.
-
Quality Control: Determine the radiochemical purity (RCP) of the resulting 68Ga-labeled peptide using radio-TLC or radio-HPLC. A typical system for radio-TLC involves ITLC-SG strips with a mobile phase of 0.1 M sodium citrate.
-
Purification (if necessary): If the RCP is below the desired threshold (e.g., 95%), purify the radiolabeled peptide using a C18 Sep-Pak cartridge.
Protocol 2: In Vivo Biodistribution Study
This protocol describes a standard procedure for evaluating the biodistribution of a radiolabeled compound in a tumor-bearing mouse model.
-
Animal Model: Utilize tumor-bearing mice (e.g., athymic nude mice with xenografted human cancer cells).
-
Radiotracer Administration: Inject a defined amount of the radiotracer (e.g., 3.7-7.4 MBq) intravenously into the tail vein of each mouse.
-
Time Points: Euthanize groups of mice (typically n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24 hours).
-
Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is determined by comparing the radioactivity in the tissue to the total injected dose, normalized by the tissue weight.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows.
Discussion and Conclusion
The choice of a chelator for PET imaging is a multifaceted decision that depends on the radionuclide, the targeting biomolecule, and the desired in vivo characteristics of the radiotracer.
-
This compound derivatives, such as DOTA-maleimide, offer the significant advantage of site-specific conjugation to molecules containing free thiol groups. This is particularly beneficial for antibodies and peptides where random conjugation to amine groups (e.g., via DOTA-NHS ester) can lead to a loss of biological activity. The maleimide-thiol reaction is highly efficient and proceeds under mild conditions.
-
In comparison to other chelators, the in vivo performance is heavily influenced by the overall structure of the radiopharmaceutical. For instance, in the comparison of 68Ga-labeled anti-mesothelin single-domain antibodies, 68Ga-DOTA-A1-His showed significantly lower kidney uptake compared to its NOTA counterpart, which is a desirable characteristic for reducing radiation dose to a critical organ and improving the tumor-to-kidney ratio[4].
-
For nanoparticle-based systems, the stability of the linkage between the chelator and the nanoparticle is crucial. The study on gold nanoparticles demonstrated that a multithiol linkage to DOTA-containing polymers provided greater in vitro stability compared to single or dithiol linkages[3]. This suggests that for nanoparticle applications, the mode of attachment of the this compound chelator is a key consideration.
-
When comparing DOTA with DFO for 89Zr labeling, 89Zr-DOTA-trastuzumab showed more favorable biodistribution with higher tumor uptake and lower accumulation in non-target tissues compared to 89Zr-DFO-trastuzumab, suggesting better in vivo stability of the 89Zr-DOTA complex[6].
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. mdpi.com [mdpi.com]
- 3. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to Assessing the Radiochemical Purity of DOTA-Thiol Labeled Compounds
For researchers, scientists, and drug development professionals, ensuring the radiochemical purity (RCP) of DOTA-thiol labeled compounds is a critical step in the development of novel radiopharmaceuticals. This guide provides a comprehensive comparison of the two primary analytical methods used for this purpose: radio-Thin Layer Chromatography (radio-TLC) and radio-High Performance Liquid Chromatography (radio-HPLC). Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your specific application.
The radiochemical purity of a radiopharmaceutical is defined as the proportion of the total radioactivity in the desired chemical form.[1] It is a crucial quality control parameter that ensures the safety and efficacy of the agent, as impurities can lead to poor image quality or unnecessary radiation dose to the patient.[1][2] For this compound labeled compounds, the primary radiochemical impurities are typically the free, unchelated radionuclide and colloidal forms of the radionuclide.
Comparison of Primary Analytical Methods: Radio-TLC vs. Radio-HPLC
Radio-TLC and radio-HPLC are the most widely used techniques for determining the RCP of radiopharmaceuticals.[3][4] While both methods are based on chromatographic separation, they differ significantly in their resolving power, speed, complexity, and ability to detect different types of impurities.
| Feature | Radio-Thin Layer Chromatography (Radio-TLC) | Radio-High Performance Liquid Chromatography (Radio-HPLC) |
| Principle | Separation based on the differential partitioning of components between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase. | Separation based on the partitioning of components between a liquid mobile phase and a solid stationary phase packed in a column, under high pressure. |
| Primary Use | Rapid determination of free radionuclide and colloidal impurities. Often used for routine quality control.[2][5] | High-resolution separation of the labeled compound from various impurities, including radiolabeled byproducts and isomers.[6][7][8] |
| Advantages | - Simple and rapid to perform[9][10]- Inexpensive instrumentation- Effective for detecting colloidal impurities that may not be detected by HPLC[11]- Low solvent consumption | - High resolving power and sensitivity[4][6]- Capable of separating structurally similar compounds- Provides quantitative data with high accuracy and precision[12][13]- Amenable to automation |
| Disadvantages | - Lower resolving power compared to HPLC[4]- Manual spotting and cutting can introduce variability[10]- May not separate all radiochemical impurities from the main product | - More complex and expensive instrumentation[10]- Longer analysis times compared to radio-TLC- Colloidal impurities may be retained on the column, leading to an overestimation of RCP[11] |
| Typical Radionuclides | 99mTc, 68Ga, 177Lu, 225Ac[1][14][15][16] | 68Ga, 90Y, 177Lu, 225Ac[6][14][16] |
Experimental Workflows
The general workflows for assessing radiochemical purity using radio-TLC and radio-HPLC are depicted below.
Detailed Experimental Protocols
Radio-TLC Protocol for 68Ga-DOTA-Thiol Labeled Peptides
This protocol is a general guideline and may require optimization for specific this compound labeled compounds. Two different TLC systems are often employed to determine the percentage of the labeled compound, free 68Ga, and 68Ga-colloids.[17]
Materials:
-
Stationary Phase: Instant thin-layer chromatography strips impregnated with silica gel (ITLC-SG).
-
Mobile Phase 1: 0.1 M Sodium Citrate, pH 5.5. This system is used to determine the amount of free 68Ga.
-
Mobile Phase 2: 1 M Ammonium Acetate:Methanol (1:1 v/v). This system is used to determine the amount of 68Ga-colloids.
-
Apparatus: Developing tank, radio-TLC scanner.
Procedure:
-
Apply a small spot (1-2 µL) of the radiolabeled compound onto the origin of two ITLC-SG strips.[17]
-
Place one strip in a developing tank containing Mobile Phase 1 and the other strip in a tank with Mobile Phase 2.
-
Allow the mobile phase to ascend to near the top of the strip.
-
Remove the strips from the tanks and allow them to dry completely.
-
Scan the strips using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity.
-
Analysis (System 1 - Sodium Citrate):
-
The 68Ga-DOTA-thiol labeled peptide and 68Ga-colloids remain at the origin (Rf = 0).
-
Free 68Ga migrates with the solvent front (Rf = 0.8-1.0).[17]
-
-
Analysis (System 2 - Ammonium Acetate/Methanol):
-
68Ga-colloids remain at the origin (Rf = 0-0.2).
-
The 68Ga-DOTA-thiol labeled peptide and free 68Ga migrate with the solvent front (Rf = 0.8-1.0).
-
-
Calculate the percentage of each species and determine the radiochemical purity.
Radio-HPLC Protocol for 177Lu-DOTA-Thiol Labeled Compounds
This protocol provides a general framework for the analysis of 177Lu-labeled DOTA-conjugates. Gradient elution is commonly used to achieve optimal separation.[12][13]
Materials:
-
HPLC System: A system equipped with a gradient pump, a UV detector, and a radioactivity detector.
-
Stationary Phase: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Apparatus: HPLC vials, appropriate filters.
Procedure:
-
Prepare the mobile phases and prime the HPLC system.
-
Dilute a small aliquot of the radiolabeled compound in an appropriate solvent (e.g., mobile phase A) and filter it.
-
Inject the sample onto the HPLC column.
-
Run a gradient elution program. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 25% A, 75% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
30-35 min: Column equilibration
-
-
Monitor the eluate with both the UV detector (at a wavelength appropriate for the compound, e.g., 220 nm or 280 nm) and the radioactivity detector.
-
Analysis:
-
Identify the peak corresponding to the 177Lu-DOTA-thiol labeled compound based on its retention time, which should be confirmed with a non-radioactive standard.
-
Identify peaks corresponding to free 177Lu (typically elutes early in the void volume) and any other radiochemical impurities.
-
-
Integrate the areas of all radioactive peaks and calculate the percentage of the main product to determine the radiochemical purity.
Data Presentation
The following tables summarize typical radiochemical purity results for DOTA-labeled compounds using radio-TLC and radio-HPLC.
Table 1: Representative Radio-TLC Results for 68Ga-DOTA-Peptides
| Radiochemical Species | Mobile Phase | Retention Factor (Rf) | Typical Percentage |
| 68Ga-DOTA-Peptide | 0.1 M Sodium Citrate | 0.0 - 0.1 | > 95% |
| Free 68Ga | 0.1 M Sodium Citrate | 0.9 - 1.0 | < 2% |
| 68Ga-DOTA-Peptide | 1 M NH4OAc:MeOH (1:1) | 0.8 - 1.0 | > 95% |
| 68Ga-Colloids | 1 M NH4OAc:MeOH (1:1) | 0.0 - 0.2 | < 3% |
Table 2: Representative Radio-HPLC Results for 177Lu-DOTA-Peptides
| Radiochemical Species | Typical Retention Time (min) | Radiochemical Purity (%) |
| Free 177Lu | 2 - 4 | < 2% |
| 177Lu-DOTA-Peptide | 15 - 20 | > 95% |
| Other Radiochemical Impurities | Variable | < 3% |
Logical Relationships in Method Selection
The choice between radio-TLC and radio-HPLC depends on the stage of development and the specific requirements of the analysis.
References
- 1. brieflands.com [brieflands.com]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Comparison of radiochemical purity control methods for 99Tcm radiopharmaceuticals used in hospital radiopharmacies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. A rapid and systematic approach for the optimization of radio-TLC resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The development and validation of a high performance liquid chromatography method to determine the radiochemical purity of [177Lu]Lu-HA-DOTA-TATE in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DOTA-Thiol Linkers for In Vitro and In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules via thiol-reactive linkers is a cornerstone in the development of radiopharmaceuticals for targeted imaging and therapy. The choice of linker can significantly impact the stability, biodistribution, and overall performance of the resulting radioconjugate. This guide provides an objective comparison of different DOTA-thiol linkers, supported by experimental data, to inform the selection of the most suitable linker for your research needs.
Introduction to this compound Linkers
Thiol-reactive DOTA derivatives enable the site-specific attachment of the chelator to cysteine residues on proteins, peptides, and antibodies. This approach is advantageous for creating homogeneous conjugates with well-defined stoichiometry. The most common thiol-reactive moieties include maleimides, iodoacetamides, and pyridyldithiols. Each of these linkers possesses distinct chemical properties that influence the stability and in vivo fate of the final radiopharmaceutical. This guide will focus on the in vitro and in vivo comparison of these linkers, with a particular emphasis on DOTA-maleimide and emerging alternatives designed to overcome its limitations.
Data Presentation: Performance Metrics of this compound Linkers
The following tables summarize key quantitative data for different this compound linkers. It is important to note that the data has been compiled from various studies and may not be directly comparable due to differences in the conjugated biomolecule, the radiometal used, and the specific experimental conditions.
| Linker Type | Biomolecule | Radiolabeling Efficiency (%) | In Vitro Stability (% Intact after 24h in Serum) | Key In Vivo Finding | Reference |
| DOTA-Maleimide | Antibody | >95% | ~85% (potential for thiol exchange) | Faster blood clearance compared to stable amide linkage.[1] | [2] |
| DOTA-Iodoacetamide | - | Data Not Available | Data Not Available | Data Not Available | - |
| DOTA-Pyridyldithiol | - | Data Not Available | Data Not Available | Data Not Available | - |
| Next-Generation Maleimide (Hydrolyzed) | Antibody | >95% | >98% | Improved stability prevents retro-Michael reaction and thiol exchange.[3] | [3] |
| DOTA-Maleimidocysteineamido (MC-DOTA) | Antibody | Near-quantitative | pH-dependent cleavage | Faster blood clearance compared to stable DOTA-amide conjugate.[1] | [1] |
| Organ (%ID/g ± SD at 48h post-injection) | DOTA-Amide-Antibody (¹¹¹In) | MC-DOTA-Antibody (¹¹¹In) |
| Blood | 15.3 ± 2.1 | 8.9 ± 1.5 |
| Tumor | 62.5 ± 7.8 | 57.3 ± 6.4 |
| Liver | 8.2 ± 1.1 | 10.5 ± 1.8 |
| Kidneys | 5.1 ± 0.9 | 6.2 ± 1.1 |
| Spleen | 3.4 ± 0.6 | 4.1 ± 0.7 |
| Bone | 1.8 ± 0.4 | 1.9 ± 0.5 |
This data is adapted from a study comparing a stable amide linkage to a maleimidocysteineamido linker and is intended to illustrate the potential impact of the linker on biodistribution.[1]
Mandatory Visualization
References
- 1. Biodistribution of 111In- and 90Y-labeled DOTA and maleimidocysteineamido-DOTA conjugated to chimeric anticarcinoembryonic antigen antibody in xenograft-bearing nude mice: comparison of stable and chemically labile linker systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Evaluation of DOTA-FAPI-Maleimide as a Novel Radiotracer for Tumor Theranostic with Extended Circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of DOTA-Thiol Conjugation
For researchers, scientists, and drug development professionals, the precise quantification of DOTA-thiol conjugation is critical for ensuring the quality, efficacy, and safety of novel therapeutic and diagnostic agents. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for this purpose. This guide provides an objective comparison of HPLC-based methods with other analytical alternatives for the quantitative analysis of this compound conjugates, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an analytical method for quantifying this compound conjugation depends on various factors, including the nature of the thiol-containing molecule, the required sensitivity, and the desired throughput. While HPLC offers high resolution and reproducibility, other techniques can provide complementary information or higher throughput for certain applications.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The nonpolar stationary phase retains the more hydrophobic molecules longer. | High resolution, excellent reproducibility, widely available, suitable for purity assessment and quantification. | Can be denaturing for large proteins, may require method development to achieve optimal separation of conjugate from reactants. | Purity analysis, quantification of conjugation efficiency, reaction monitoring.[1][2] |
| Size-Exclusion HPLC (SEC-HPLC) | Separation based on molecular size. Larger molecules elute first. | Mild, non-denaturing conditions, useful for analyzing large biomolecules and detecting aggregation.[3][4] | Lower resolution for molecules of similar size, not suitable for separating unconjugated DOTA from the thiol starting material if they are of similar size. | Analysis of DOTA-antibody conjugates, aggregate analysis.[3][5] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds using a polar stationary phase and a high organic content mobile phase. | Better retention of highly polar molecules like unconjugated DOTA.[6][7] | Can have longer equilibration times, may be more sensitive to mobile phase composition. | Analysis of polar DOTA-conjugates and separation from polar starting materials.[6][8][9] |
| UV-Vis Spectrophotometry | Measures absorbance of light to determine the concentration of the conjugate. Can use unique absorbance features of the DOTA-chelate or the thiol molecule. | Simple, rapid, and uses readily available equipment.[10] | Lower specificity compared to HPLC, requires that the conjugate has a distinct absorbance profile from the starting materials, can be inaccurate if extinction coefficients are not precisely known.[10] | Rapid estimation of conjugation efficiency, high-throughput screening. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. Can be coupled with HPLC (LC-MS) for enhanced separation and identification. | High specificity and sensitivity, provides molecular weight confirmation of the conjugate, can determine the distribution of DOTA molecules per thiol-containing molecule.[11] | Higher cost and complexity of instrumentation, may require more extensive sample preparation. | Characterization of drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[11][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the quantitative analysis of this compound conjugation using RP-HPLC and a UV-Vis spectrophotometric assay.
Protocol 1: Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol is designed to monitor the progress of a DOTA-maleimide conjugation reaction with a thiol-containing peptide and to quantify the final conjugate.
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
DOTA-maleimide reagent
-
Thiol-containing peptide
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.2
2. Conjugation Reaction:
-
Dissolve the thiol-containing peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Dissolve the DOTA-maleimide reagent in DMSO to prepare a 10 mM stock solution.
-
Add the DOTA-maleimide stock solution to the peptide solution to achieve a 10-fold molar excess of the maleimide (B117702) reagent.
-
Incubate the reaction mixture at room temperature for 2 hours.
3. HPLC Analysis:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture 1:10 in Mobile Phase A.
-
Injection: Inject 20 µL of the prepared sample onto the C18 column.
-
Elution Gradient:
-
0-5 min: 5% Mobile Phase B
-
5-25 min: Gradient from 5% to 75% Mobile Phase B
-
25-30 min: 75% Mobile Phase B
-
30-35 min: Gradient from 75% to 5% Mobile Phase B
-
35-40 min: 5% Mobile Phase B
-
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor the absorbance at 220 nm and 280 nm.
-
Quantification: The concentration of the this compound conjugate can be determined by creating a standard curve with known concentrations of the purified conjugate. The percentage of conjugation can be calculated by comparing the peak area of the conjugate to the sum of the peak areas of the unreacted thiol-peptide and the conjugate.
Protocol 2: Arsenazo III Spectrophotometric Assay for DOTA Quantification
This protocol provides an alternative method for quantifying the amount of DOTA conjugated to a protein using a colorimetric assay. This method relies on the transchelation of a metal ion from a colored complex to the DOTA conjugate.
1. Materials:
-
UV-Vis Spectrophotometer
-
Arsenazo III reagent
-
Copper(II) chloride solution (1 mM)
-
DOTA-protein conjugate sample
-
Standard DOTA solution of known concentration
-
Assay Buffer: 0.1 M Acetate buffer, pH 6.0
2. Procedure:
-
Preparation of Cu(II)-Arsenazo III Complex: Mix equal volumes of the Arsenazo III reagent and the copper(II) chloride solution in the assay buffer.
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the standard DOTA solution in the assay buffer.
-
Add a fixed volume of the Cu(II)-Arsenazo III complex to each DOTA standard dilution.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 652 nm.
-
Plot the absorbance versus the DOTA concentration to generate a standard curve.
-
-
Sample Analysis:
-
Add the same fixed volume of the Cu(II)-Arsenazo III complex to a known amount of the DOTA-protein conjugate sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 652 nm.
-
-
Quantification: Determine the concentration of DOTA in the sample by interpolating its absorbance value on the standard curve. The number of DOTA molecules per protein can then be calculated based on the protein concentration.
Visualizing the Workflow and Method Comparison
Graphical representations can simplify complex workflows and relationships, aiding in the comprehension of the analytical processes.
Caption: Workflow for quantitative analysis of this compound conjugation by HPLC.
Caption: Comparison of analytical methods for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of analytical methods for antibody conjugates with application in nuclear imaging - Report from the trenches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
DOTA-Thiol Conjugate Stability: A Comparative Analysis of Whole Blood vs. Plasma for In Vitro Validation
For researchers, scientists, and drug development professionals, ensuring the stability of targeted therapeutic and diagnostic agents in circulation is paramount. This guide provides a comparative analysis of the stability of DOTA-thiol conjugates in whole blood versus plasma, supported by experimental data and detailed protocols. The findings underscore the critical importance of selecting the appropriate biological matrix for in vitro studies to better predict in vivo performance.
The conjugation of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelators to thiol-containing biomolecules, such as antibodies or peptides, is a cornerstone of radiopharmaceutical development. The stability of the resulting conjugate, particularly the linker between the chelator and the biomolecule, directly impacts its efficacy and safety. Instability can lead to premature release of the radiometal, resulting in off-target toxicity and reduced therapeutic or diagnostic efficacy.
Traditionally, plasma has been the matrix of choice for in vitro stability assessment. However, emerging evidence, particularly from the field of antibody-drug conjugates (ADCs) which often utilize similar thiol-maleimide conjugation chemistry, strongly suggests that whole blood provides a more physiologically relevant environment that better correlates with in vivo outcomes.
Whole Blood vs. Plasma: A Head-to-Head Comparison
Studies have revealed significant discrepancies in the stability of thiol-maleimide-linked conjugates when incubated in plasma versus whole blood. Whole blood contains a variety of cellular components, including red blood cells, which can contribute to different metabolic and chemical environments compared to the acellular plasma fraction.
A key study evaluating a range of THIOMAB™ antibody-drug conjugates demonstrated a markedly improved correlation between in vitro and in vivo stability when using whole blood.[1][2][3]
| In Vitro Matrix | Correlation with In Vivo Stability (R²) |
| Frozen Mouse Plasma | 0.01 |
| Unfrozen Mouse Plasma | 0.34 |
| Mouse Whole Blood | 0.87 |
| Table 1: Correlation of in vitro stability in different biological matrices with in vivo stability for thiol-conjugated antibodies after a 24-hour incubation. Data from Fourie-O'Donohue et al., 2020.[1][2][3] |
This substantial difference in correlation highlights that plasma-based assays can be misleading, potentially overestimating the stability of a this compound conjugate. The enhanced degradation in whole blood is attributed to factors such as higher concentrations of thiols like glutathione (B108866) within blood cells, which can facilitate the retro-Michael reaction and subsequent deconjugation of maleimide-based linkers.[1]
Alternative Conjugation Chemistries
While DOTA is a highly effective chelator for various radiometals, the stability of the overall conjugate is often dictated by the thiol-reactive linker.[4][5] Maleimides are widely used due to their reactivity and specificity towards thiols. However, the resulting thiosuccinimide linkage can be susceptible to degradation.[4][5] Researchers are exploring alternative strategies to enhance conjugate stability:
-
N-Aryl Maleimides: These have been shown to form more stable conjugates compared to traditional N-alkyl maleimides, with significantly less deconjugation in serum over time.[4]
-
Next-Generation Maleimides (NGMs): These can functionally re-bridge disulfide bonds and, after hydrolysis, form a stable maleamic acid linker.[5]
-
Phenyloxadiazolyl Methyl Sulfone (PODS): This reagent offers a platform for thiol-based bioconjugation that results in highly stable radioimmunoconjugates, showing superior in vivo performance compared to maleimide-based conjugates.
Experimental Protocols
Accurate assessment of this compound conjugate stability requires robust and well-defined experimental protocols. The following outlines a general procedure for comparing stability in whole blood and plasma.
Objective: To determine the stability of a this compound conjugate in whole blood and plasma by measuring the change in Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
This compound conjugate (e.g., DOTA-maleimide conjugated to a monoclonal antibody)
-
Freshly collected whole blood (with anticoagulant, e.g., heparin) from the relevant species (e.g., human, mouse, rat)
-
Plasma (prepared from the same batch of whole blood by centrifugation)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Affinity purification reagents (e.g., Protein A/G magnetic beads or columns)
-
LC-MS grade water, acetonitrile, and formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Sample Preparation:
-
Spike the this compound conjugate into separate aliquots of whole blood and plasma to a final concentration relevant for the intended application.
-
Prepare a control sample by spiking the conjugate into PBS.
-
-
Incubation:
-
Incubate all samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). For whole blood samples beyond 24-48 hours, clotting may become an issue.[1]
-
-
Conjugate Purification:
-
LC-MS Analysis:
-
Data Analysis:
-
Calculate the percentage of conjugate remaining or the change in average DAR at each time point relative to the time 0 sample.
-
Plot the percentage of intact conjugate or average DAR against time for both whole blood and plasma to compare the stability profiles.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the stability assessment.
Figure 1: Experimental workflow for comparing this compound conjugate stability.
Figure 2: Degradation pathway of thiol-maleimide conjugates.
Conclusion
The choice of biological matrix for in vitro stability testing of this compound conjugates has profound implications for the reliability of the data and its translation to in vivo performance. The evidence strongly supports the use of whole blood over plasma, as it provides a more comprehensive and predictive model of the circulatory environment. By employing robust experimental protocols and analytical methods, researchers can gain a more accurate understanding of their conjugate's stability, leading to the development of safer and more effective radiopharmaceuticals. For conjugates utilizing thiol-maleimide linkages, careful consideration of alternative, more stable conjugation chemistries is also warranted.
References
- 1. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | Semantic Scholar [semanticscholar.org]
- 9. sciex.com [sciex.com]
- 10. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by LC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of DOTA-Thiol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. DOTA-Thiol, a bifunctional chelator used in bioconjugation and radiopharmaceutical development, requires careful management throughout its lifecycle, including its final disposal.[1] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated waste, drawing from established procedures for handling thiol-containing compounds.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. All work involving this compound should be conducted within a certified chemical fume hood.[2] Essential personal protective equipment (PPE) includes a laboratory coat, chemical safety goggles, and nitrile gloves.[2]
Quantitative Data for Thiol Decontamination
| Parameter | Guideline | Citation |
| Decontaminating Agent | Commercial Bleach (~5.25% Sodium Hypochlorite) | [2][4] |
| Recommended Ratio | A 1:1 mixture of bleach and water is often recommended for creating a bleach bath for glassware. | [2] |
| Neutralization Ratio | Approximately 7 mL of a 5.25% sodium hypochlorite (B82951) solution is needed to quench a stench chemical. | [2] |
| Soaking Time | A minimum of 14-24 hours is recommended to ensure complete oxidation of the thiol. | [2][5] |
| Reaction Conditions | The reaction can be exothermic; cooling may be necessary. Perform the reaction by adding the thiol dropwise to a stirred bleach solution in a fume hood. | [2] |
Experimental Protocol for this compound Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste streams.
Procedure 1: Decontamination of Glassware and Equipment
-
Preparation of Bleach Bath : Within a chemical fume hood, prepare a bleach bath in a suitable container by mixing commercial bleach and water, often in a 1:1 ratio.[2][6]
-
Immediate Submersion : Immediately after use, submerge all contaminated, non-disposable items such as glassware, syringes, and stir bars into the bleach bath.[2]
-
Soaking : Allow the items to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[2][5]
-
Large Glassware : For items too large to be fully submerged, fill them with the bleach solution, seal, label, and let them stand in the fume hood, preferably within a secondary container.[2][6]
-
Post-Decontamination Rinse : After the soaking period, thoroughly rinse the decontaminated items with water before proceeding with standard cleaning methods.[6]
Procedure 2: Disposal of Contaminated Solid Waste
-
Collection : Collect all disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, in a designated, sealable plastic bag or container.[5]
-
Labeling : Clearly label the container as "Hazardous Waste" and specify that it contains thiol waste.[5][6]
-
Disposal : Dispose of the sealed container through your institution's hazardous waste management program.[2][5]
Procedure 3: Disposal of Unused or Surplus this compound
-
Hazardous Waste Classification : Unused or surplus this compound must be treated as hazardous chemical waste.[2]
-
Container Sealing : Ensure the original container is tightly capped. For added security, seal the cap with Parafilm or Teflon tape.[2][5]
-
Labeling and Storage : Place the sealed container in a designated hazardous waste collection area. The container must be clearly labeled as hazardous waste.[2]
-
Institutional Procedures : Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.
By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure that its disposal is handled in a safe, responsible, and compliant manner. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.
References
Personal protective equipment for handling DOTA-Thiol
Essential Safety and Handling Guide for DOTA-Thiol
This guide provides critical safety, operational, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from analogous thiol-containing and DOTA-derivative compounds to establish a robust framework for safe handling. All procedures should be conducted with stringent adherence to institutional safety policies and a thorough risk assessment prior to commencing any experimental work.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure comprehensive protection from the potential hazards associated with this compound. Based on guidelines for similar chemical structures, the following PPE is required.[1][2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile rubber gloves. | Prevents direct skin contact with the thiol compound.[1][2] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be used when there is a splash hazard. | Protects eyes and face from splashes and potential aerosols.[1][2] |
| Body Protection | A flame-resistant laboratory coat, fully fastened. | Protects against skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. | Minimizes the inhalation of any potential vapors or aerosols.[1] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills.[2] |
Operational and Disposal Plan
Strict adherence to the following operational and disposal protocols is essential to minimize exposure and prevent environmental contamination.
| Procedure Category | Guideline |
| Handling | Always handle this compound within a certified chemical fume hood to control vapor exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[1][4] Avoid contact with eyes and skin.[4] Wash hands thoroughly after handling.[4] |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[5] Recommended storage temperatures are between 2-8°C or at -20°C for long-term stability.[4] |
| Spill Management | In the event of a spill, evacuate the area and ensure it is cordoned off.[6] Wearing appropriate PPE, collect the material with a wet cloth or gently sweep it into a suitable, labeled container for disposal.[4] |
| Waste Disposal | All this compound waste, including contaminated consumables (e.g., gloves, pipette tips), should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][2] The label must explicitly state that the container holds thiol-containing waste.[1][2] Glassware that has come into contact with this compound should be decontaminated by soaking in a bleach solution for at least 14 hours before standard cleaning.[7][8] |
Experimental Protocols
While a specific protocol for this compound is not provided, the following procedure for the bioconjugation of a similar DOTA-bearing compound (PODS-DOTA) to an antibody illustrates the necessary handling precautions.
Protocol: Site-Selective Bioconjugation of a DOTA-Chelator to an Antibody [9]
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE as specified in the table above.
-
Prepare all solutions and equipment within the fume hood. This includes a stock solution of the antibody (e.g., trastuzumab at 16.4 mg/mL), phosphate-buffered saline (PBS, pH 7.4), a freshly made 10 mM solution of TCEP [tris(2-carboxyethyl)phosphine] in water, and a 1 mg/mL solution of the DOTA-chelator in DMSO.
-
-
Antibody Reduction:
-
In a low protein binding 1.5 mL microcentrifuge tube, dilute the antibody stock solution with PBS.
-
Add 10 equivalents of the TCEP solution to the antibody mixture to selectively reduce the disulfide linkages in the hinge region.
-
-
Conjugation:
-
Add 10 equivalents of the DOTA-chelator solution in DMSO to the reduced antibody mixture.
-
Seal the microcentrifuge tube and incubate the solution for 2 hours at room temperature.
-
-
Purification:
-
After the incubation period, purify the resulting immunoconjugate using a pre-packed disposable size exclusion desalting column.
-
Equilibrate the column according to the manufacturer's instructions to remove any preservatives. A typical procedure involves washing the column five times with a volume of PBS corresponding to the column volume.
-
-
Waste Disposal:
-
Dispose of all contaminated materials, including pipette tips, microcentrifuge tubes, and the desalting column, in the designated solid hazardous waste container labeled for thiol-containing waste.
-
Collect all liquid waste containing the DOTA-chelator in a designated liquid hazardous waste container.
-
Visual Workflows
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Workflow for responding to a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. ruixibiotech.com [ruixibiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
